molecular formula C20H38 B1241275 Labdane CAS No. 561-90-0

Labdane

Numéro de catalogue: B1241275
Numéro CAS: 561-90-0
Poids moléculaire: 278.5 g/mol
Clé InChI: LEWJAHURGICVRE-AISVETHESA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Labdane is a natural bicyclic diterpene that forms the structural core for a wide variety of natural products, known collectively as this compound diterpenes . The this compound skeleton is of significant interest in natural product research due to the broad spectrum of documented biological activities exhibited by its derivatives, including antibacterial, antifungal, and anti-inflammatory properties . Research into specific this compound compounds has revealed promising mechanisms of action. For instance, Coronarin D has demonstrated potent anticancer activities in vitro, inducing cell death in glioblastoma and carcinoma cell lines through the activation of the MAPK pathway and the stimulation of ERK/JNK phosphorylation, which leads to the intrinsic apoptotic pathway . Other this compound diterpenes, such as those isolated from Alpinia nigra , exhibit strong antibacterial effects by causing significant damage to bacterial cell membranes, leading to cell disintegration . Furthermore, the this compound framework is a key biosynthetic precursor to numerous other diterpenoid families, such as the bioactive tanshinones found in the traditional Chinese medicine Salvia miltiorrhiza . This makes this compound itself a critical compound for studies in plant biochemistry, synthetic biology, and metabolic engineering. Provided for research applications only, this high-purity this compound is ideal for investigations in medicinal chemistry, pharmacology, and natural product biosynthesis.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

Numéro CAS

561-90-0

Formule moléculaire

C20H38

Poids moléculaire

278.5 g/mol

Nom IUPAC

(1S,2S,4aS,8aR)-2,5,5,8a-tetramethyl-1-[(3R)-3-methylpentyl]-1,2,3,4,4a,6,7,8-octahydronaphthalene

InChI

InChI=1S/C20H38/c1-7-15(2)9-11-17-16(3)10-12-18-19(4,5)13-8-14-20(17,18)6/h15-18H,7-14H2,1-6H3/t15-,16+,17+,18+,20-/m1/s1

Clé InChI

LEWJAHURGICVRE-AISVETHESA-N

SMILES

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C

SMILES isomérique

CC[C@@H](C)CC[C@H]1[C@H](CC[C@@H]2[C@@]1(CCCC2(C)C)C)C

SMILES canonique

CCC(C)CCC1C(CCC2C1(CCCC2(C)C)C)C

Synonymes

2alpha,3alpha-dihydroxy-labda-8(17),12(13),14(15)-triene
labdane

Origine du produit

United States

Foundational & Exploratory

The Architectural Blueprint of Labdane Diterpenes: A Technical Guide to Their Core Chemical Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane diterpenes represent a vast and structurally diverse class of natural products, with over 7,000 known compounds.[1] Their bicyclic core structure serves as a fundamental scaffold for a wide array of biologically active molecules, including compounds with anti-inflammatory, antimicrobial, and cytotoxic properties. This technical guide provides an in-depth exploration of the basic chemical structure of this compound diterpenes, their biosynthesis, classification, and the experimental methodologies employed for their isolation and structural elucidation.

The Core Chemical Structure: A Bicyclic Foundation

The quintessential feature of a this compound diterpene is its bicyclic hydrocarbon skeleton, which consists of a decalin ring system (two fused six-membered rings) with a side chain at the C-9 position. This C20 scaffold is derived from the universal diterpene precursor, geranylgeranyl diphosphate (B83284) (GGPP).[2][3]

The decalin ring system typically exists in a trans fusion, providing a rigid and stereochemically defined core. The numbering of the carbon atoms follows a standardized convention, as illustrated below.

Key Structural Features:

  • Bicyclic Decalin Core: Forms the rigid foundation of the molecule.

  • Side Chain at C-9: A flexible chain that is often subject to various chemical modifications.

  • Methyl Groups: Typically found at C-4, C-8, and C-10, which are important for stereochemical definition.

  • Stereochemistry: The stereochemistry at the chiral centers, particularly at C-5, C-8, C-9, and C-10, is crucial for the biological activity of these compounds. This compound diterpenes can exist in different stereochemical series, such as the normal, ent-, syn-, and syn-ent- forms, arising from the stereospecific cyclization of GGPP.

Quantitative Structural Parameters

The precise geometry of the this compound scaffold has been determined through X-ray crystallography studies of various derivatives. The following table summarizes typical bond lengths and angles for the core this compound structure, providing a quantitative basis for molecular modeling and structure-activity relationship studies.

Bond Typical Bond Length (Å) Angle Typical Bond Angle (°)
C1-C21.53 - 1.55C1-C2-C3110 - 112
C2-C31.52 - 1.54C2-C3-C4111 - 113
C3-C41.54 - 1.56C3-C4-C5110 - 112
C4-C51.55 - 1.57C4-C5-C10114 - 116
C5-C101.54 - 1.56C5-C10-C9110 - 112
C1-C101.54 - 1.56C1-C10-C9108 - 110
C9-C111.53 - 1.55C10-C9-C11111 - 113
C8-C91.55 - 1.57C8-C9-C10112 - 114

Note: These values are approximate and can vary depending on the specific substitutions and crystal packing forces.

Biosynthesis of the this compound Scaffold

The biosynthesis of the this compound core is a two-step cyclization process initiated from the linear C20 precursor, geranylgeranyl diphosphate (GGPP). This pathway is catalyzed by two distinct classes of enzymes: Class II and Class I diterpene synthases (diTPS).

  • Step 1: Bicyclization by Class II diTPS: The process begins with the protonation-initiated cyclization of GGPP by a Class II diTPS. This enzyme facilitates the formation of a bicyclic intermediate, typically a copalyl diphosphate (CPP) cation. The stereochemistry of this intermediate (e.g., normal-CPP, ent-CPP, syn-CPP) is determined by the specific Class II diTPS and dictates the final stereochemical series of the this compound diterpene.

  • Step 2: Further Cyclization/Rearrangement by Class I diTPS: The CPP intermediate is then acted upon by a Class I diTPS. This enzyme catalyzes the ionization of the diphosphate group, leading to the formation of the final this compound skeleton or further rearranged structures.

The subsequent vast structural diversity of this compound-related diterpenoids is generated by the action of tailoring enzymes, such as cytochrome P450 monooxygenases and transferases, which introduce various functional groups onto the basic scaffold.

This compound Biosynthesis GGPP Geranylgeranyl Diphosphate (GGPP) CPP_intermediate Copalyl Diphosphate (CPP) Intermediate GGPP->CPP_intermediate Class II diTPS Labdane_Scaffold This compound Diterpene Scaffold CPP_intermediate->Labdane_Scaffold Class I diTPS Modified_Labdanes Modified this compound Diterpenoids Labdane_Scaffold->Modified_Labdanes Tailoring Enzymes (e.g., P450s)

Caption: Biosynthetic pathway of this compound diterpenes.

Classification of this compound Diterpenes

This compound diterpenes can be broadly classified based on their stereochemistry and further subdivided based on the modifications of the bicyclic core and the side chain. A primary classification distinguishes between the normal and ent series, which are enantiomeric at the decalin ring junctions. Further structural diversification leads to related diterpenoid families.

This compound Classification Labdane_Diterpenes This compound Diterpenes Normal_Labdanes Normal Labdanes Labdane_Diterpenes->Normal_Labdanes Ent_Labdanes ent-Labdanes Labdane_Diterpenes->Ent_Labdanes Clerodanes Clerodanes (Rearranged) Normal_Labdanes->Clerodanes Abietanes Abietanes (Tricyclic) Ent_Labdanes->Abietanes Pimaranes Pimaranes (Tricyclic) Ent_Labdanes->Pimaranes Kauranes Kauranes (Tetracyclic) Ent_Labdanes->Kauranes

Caption: Classification of this compound and related diterpenoids.

Experimental Protocols for Isolation and Structure Elucidation

The isolation and structural characterization of this compound diterpenes from natural sources are critical steps in their study. The following sections outline generalized protocols for these procedures.

Isolation and Purification

A common workflow for the isolation of this compound diterpenes from plant material involves extraction followed by chromatographic separation.

Isolation Workflow Plant_Material Dried and Powdered Plant Material Extraction Solvent Extraction (e.g., Methanol, Ethyl Acetate) Plant_Material->Extraction Crude_Extract Crude Extract Extraction->Crude_Extract Column_Chromatography Silica (B1680970) Gel Column Chromatography Crude_Extract->Column_Chromatography Fractions Fractions Column_Chromatography->Fractions HPLC Preparative HPLC Fractions->HPLC Pure_Compound Pure this compound Diterpene HPLC->Pure_Compound

Caption: General workflow for the isolation of this compound diterpenes.

Detailed Methodologies:

  • Extraction: The dried and powdered plant material is typically extracted with organic solvents of increasing polarity, such as hexane, ethyl acetate, and methanol. This sequential extraction helps to fractionate the compounds based on their polarity.

  • Column Chromatography: The crude extract is subjected to column chromatography over silica gel. A gradient elution system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate), is used to separate the compounds into fractions.

  • Preparative High-Performance Liquid Chromatography (HPLC): The fractions containing the compounds of interest are further purified by preparative HPLC. A reversed-phase C18 column is commonly used with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol.

Structure Elucidation

The definitive structure of an isolated this compound diterpene is determined using a combination of spectroscopic techniques.

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon skeleton and stereochemistry of this compound diterpenes.

  • ¹H NMR: Provides information about the number and connectivity of protons in the molecule. Typical chemical shifts for the methyl groups on the this compound core are observed in the upfield region (δ 0.7-1.2 ppm).

  • ¹³C NMR: Reveals the number of carbon atoms and their chemical environment. The chemical shifts of the carbons in the decalin ring system are characteristic of the this compound scaffold.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing the connectivity between protons and carbons, allowing for the complete assignment of the molecular structure.

Table of Typical NMR Data for the this compound Core:

Position Typical ¹³C Chemical Shift (ppm) Typical ¹H Chemical Shift (ppm)
C-135 - 401.0 - 1.8
C-218 - 251.2 - 1.9
C-340 - 450.8 - 1.7
C-432 - 38-
C-550 - 580.7 - 1.5
C-620 - 281.3 - 2.0
C-735 - 451.1 - 1.8
C-870 - 80 (if hydroxylated)-
C-955 - 651.0 - 1.7
C-1038 - 45-
C-17 (Me)20 - 250.8 - 1.2
C-18 (Me)25 - 350.7 - 1.0
C-19 (Me)15 - 250.7 - 1.0
C-20 (Me)14 - 200.8 - 1.1

Note: Chemical shifts are highly dependent on the solvent and the specific substituents on the molecule.

4.2.2. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of the compound. High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula. Tandem mass spectrometry (MS/MS) experiments reveal characteristic fragmentation patterns that can aid in the structural elucidation, particularly of the side chain. Common fragmentation pathways for this compound diterpenes involve the cleavage of the side chain and retro-Diels-Alder reactions in the decalin rings.

Conclusion

The this compound diterpene scaffold is a remarkable example of nature's ability to generate immense structural and functional diversity from a common bicyclic precursor. A thorough understanding of its basic chemical structure, stereochemistry, and biosynthetic origins is fundamental for researchers in natural product chemistry, medicinal chemistry, and drug development. The experimental protocols outlined in this guide provide a framework for the successful isolation and characterization of these promising bioactive molecules. The continued exploration of the chemical space occupied by this compound diterpenes is poised to uncover novel therapeutic agents and provide deeper insights into the intricate world of natural products.

References

A Technical Guide to the Natural Sources of Labdane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] With over 7,000 known members, these compounds are widely distributed in nature and have been isolated from a variety of organisms, including higher plants, fungi, and marine life.[2][3] The significant interest in this compound diterpenes stems from their broad spectrum of potent biological activities, including anti-inflammatory, antimicrobial, cytotoxic, and neuroprotective effects, making them promising candidates for drug discovery and development.[2][3] This technical guide provides an in-depth overview of the natural sources of this compound compounds, detailed experimental protocols for their extraction and isolation, and a summary of their biosynthesis and key signaling pathways they modulate.

Natural Sources of this compound Compounds

This compound diterpenes are predominantly found in the plant kingdom, with certain families being particularly rich sources. They are also produced by various fungi and marine organisms.

Plants

The most prolific producers of this compound diterpenes belong to the Lamiaceae (mint family), Cistaceae (rockrose family), and Zingiberaceae (ginger family).[2][3]

  • Lamiaceae: This family is a well-known source of various bioactive this compound diterpenes.

    • Coleus forskohlii (Plectranthus barbatus): The roots of this plant are the exclusive natural source of forskolin , a widely studied this compound diterpene known for its ability to activate adenylyl cyclase.[4]

    • Salvia sclarea (Clary Sage): This plant is a primary source of sclareol , a commercially important this compound used in the fragrance industry and as a precursor for the synthesis of other compounds.[5][6]

    • Salvia species : Many other species within the Salvia genus are known to produce a variety of this compound diterpenoids.[7][8][9]

  • Cistaceae: The genus Cistus is a significant source of this compound diterpenes, which are major components of the oleoresin (labdanum) produced by these plants.[10][11]

    • Cistus creticus : This species and its subspecies are known to produce a complex mixture of this compound-type diterpenes, including manoyl oxide isomers and labd-13-en-8α,15-diol.[12]

  • Zingiberaceae: The ginger family is another important source of cytotoxic and other bioactive this compound diterpenes.[13][14] Species of Alpinia, Hedychium, and Curcuma have been found to contain a diverse array of these compounds.[14][15]

  • Acanthaceae:

    • Andrographis paniculata : This plant is a rich source of andrographolide , a bitter this compound diterpene with potent anti-inflammatory and anticancer properties.[1][16]

Fungi and Marine Organisms

This compound diterpenes have also been isolated from various fungi and marine organisms, highlighting the broad distribution of their biosynthetic pathways.[3] Marine-derived fungi, in particular, are emerging as a promising source of novel this compound compounds with unique structural features and biological activities.[17][18] Sponges and their associated microorganisms have also been shown to produce these diterpenes.[19][20]

Data Presentation: Quantitative Abundance of Key this compound Compounds

The concentration of this compound diterpenes can vary significantly depending on the plant species, geographical location, cultivation conditions, and the specific plant part analyzed. The following tables summarize the quantitative data for some of the most well-studied this compound compounds.

Table 1: Forskolin Content in Coleus forskohlii Roots

Extraction MethodSolventForskolin Content (%)Reference
SoxhletMethanol2.91[4]
SoxhletEthanol2.83[4]
SoxhletWater-Ethanol0.26[4]
SoxhletWater0.17[4]
MASE (5 min)Ethanol2.29[4]
UASE (20 min)Ethanol1.47[4]
Not SpecifiedNot Specified0.046 - 0.187 (dry weight)[21]

Table 2: Andrographolide Content in Andrographis paniculata

Plant Part/ExtractAndrographolide Content (%)Reference
Extract (Thailand - Central)13.19[1]
Extract (Thailand - North)11.40[1]
Extract (Thailand - South)Not specified, lower than Central[1]
APE (A. paniculata extract)14.4686[16]
Dry Weight (India)1.38 - 3.12[22]
Dry Weight (15 accessions)1.38 - 3.12[3]

Table 3: Sclareol Content in Salvia sclarea

Plant Part/ConditionSclareol Content (%)Reference
Essential Oil (Greece)5.2[5]
Essential Oil (Wild, Greece)8.7[12]
Essential Oil (Cultivated, Greece)9.3[12]
Essential Oil (Hydrodistillation, 3h)13.2[7]
Essential Oil (Hydrodistillation, 4h)41.8[7]
Essential Oil0.239[11]

Experimental Protocols

The efficient extraction and isolation of this compound diterpenes are critical for their study and potential application. The choice of method depends on the specific compound, the source material, and the desired scale of purification.

Protocol 1: Soxhlet Extraction

This classical technique is effective for the exhaustive extraction of moderately soluble compounds.

Materials and Equipment:

  • Soxhlet extractor apparatus (boiling flask, extraction chamber, condenser)

  • Heating mantle

  • Cellulose (B213188) extraction thimbles

  • Rotary evaporator

  • Grinder or mill

  • Drying oven

  • Analytical balance

  • Extraction solvent (e.g., methanol, ethanol, hexane)

Methodology:

  • Sample Preparation: Dry the plant material (e.g., roots, leaves) in an oven at a controlled temperature (e.g., 40-50°C) to a constant weight. Grind the dried material into a fine powder to increase the surface area for extraction.

  • Thimble Loading: Accurately weigh a specific amount of the powdered plant material (e.g., 20-50 g) and place it into a cellulose thimble.

  • Apparatus Assembly: Place the thimble inside the extraction chamber of the Soxhlet apparatus. Fill the boiling flask with the chosen extraction solvent (approximately 2/3 full). Assemble the apparatus by connecting the boiling flask to the extractor and the condenser to the top of the extractor. Ensure all joints are properly sealed.

  • Extraction: Turn on the heating mantle to heat the solvent to its boiling point. The solvent vapor will travel up to the condenser, where it will cool and drip back onto the sample in the thimble. The extraction chamber will slowly fill with the solvent until it reaches the level of the siphon arm, at which point the solvent containing the extracted compounds will be siphoned back into the boiling flask. This cycle is repeated continuously.

  • Duration: Allow the extraction to proceed for a sufficient duration, typically ranging from 6 to 24 hours, depending on the plant material and the solvent used. The completion of the extraction can often be visually assessed when the solvent in the siphon arm becomes colorless.

  • Solvent Removal: After the extraction is complete, turn off the heating mantle and allow the apparatus to cool. Remove the boiling flask containing the extract. Concentrate the extract by removing the solvent using a rotary evaporator under reduced pressure.

  • Drying: Dry the resulting crude extract in a desiccator or under a vacuum to remove any residual solvent.

Protocol 2: Ultrasound-Assisted Extraction (UAE)

UAE is a more modern and efficient method that utilizes ultrasonic waves to accelerate the extraction process.

Materials and Equipment:

  • Ultrasonic bath or probe sonicator

  • Extraction vessel (e.g., Erlenmeyer flask)

  • Magnetic stirrer and stir bar (optional)

  • Filtration apparatus (e.g., Büchner funnel, filter paper)

  • Rotary evaporator

  • Grinder or mill

  • Drying oven

  • Analytical balance

  • Extraction solvent

Methodology:

  • Sample Preparation: Prepare the dried and powdered plant material as described in the Soxhlet extraction protocol.

  • Extraction: Place a known amount of the powdered sample into the extraction vessel. Add the appropriate volume of the chosen extraction solvent. The solid-to-solvent ratio typically ranges from 1:10 to 1:30 (w/v).

  • Sonication: Place the extraction vessel in the ultrasonic bath or immerse the probe of the sonicator into the slurry. Set the desired sonication frequency (e.g., 20-40 kHz) and power. The extraction time is significantly shorter than for Soxhlet, typically ranging from 15 to 60 minutes. The temperature of the extraction can be controlled by using a cooling water bath.

  • Filtration: After sonication, separate the extract from the solid plant residue by filtration under a vacuum.

  • Solvent Removal: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

  • Drying: Dry the crude extract to remove any remaining solvent.

Protocol 3: Purification by Column Chromatography and HPLC

Following extraction, the crude extract is a complex mixture that requires further purification to isolate individual this compound compounds.

Materials and Equipment:

  • Glass chromatography column

  • Stationary phase (e.g., silica (B1680970) gel 60, 70-230 mesh)

  • Mobile phase (a series of solvents or solvent mixtures of increasing polarity, e.g., hexane, ethyl acetate, methanol)

  • Fraction collector or test tubes

  • Thin-Layer Chromatography (TLC) plates and developing chamber

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or PDA)

  • Rotary evaporator

Methodology:

  • Column Packing: Prepare a slurry of the stationary phase (e.g., silica gel) in a non-polar solvent (e.g., hexane). Carefully pour the slurry into the chromatography column, allowing the stationary phase to settle and pack evenly.

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or a suitable solvent. Alternatively, the dry crude extract can be adsorbed onto a small amount of silica gel and then carefully loaded onto the top of the packed column.

  • Elution: Begin eluting the column with a non-polar solvent (e.g., 100% hexane). Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate) in a stepwise or gradient manner.

  • Fraction Collection: Collect the eluate in a series of fractions using a fraction collector or manually in test tubes.

  • TLC Analysis: Monitor the separation process by analyzing the collected fractions using TLC. Spot a small amount of each fraction onto a TLC plate, develop the plate in an appropriate solvent system, and visualize the spots under UV light or by using a staining reagent. Combine the fractions that contain the same compound(s).

  • Solvent Removal: Evaporate the solvent from the combined fractions containing the compound of interest using a rotary evaporator.

  • HPLC Purification: For final purification to obtain a highly pure compound, subject the semi-purified fraction to preparative or semi-preparative HPLC. Use a suitable column and mobile phase, and collect the peak corresponding to the target this compound diterpene.

  • Final Characterization: Confirm the structure and purity of the isolated compound using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mandatory Visualizations

Biosynthesis of this compound Diterpenoids

The biosynthesis of this compound diterpenoids begins with the universal C5 precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP), which are used to form the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[23] The key step is the cyclization of GGPP, catalyzed by diterpene synthases (diTPSs), to form the characteristic bicyclic this compound skeleton.[23] This core structure is then further modified by enzymes such as cytochrome P450 monooxygenases (CYPs) to generate the vast diversity of this compound-related compounds.[4][21]

This compound Biosynthesis IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP CPP Copalyl Pyrophosphate (CPP) GGPP->CPP Class II diTPS LabdaneSkeleton This compound Skeleton CPP->LabdaneSkeleton Class I diTPS ModifiedLabdanes Modified this compound Diterpenoids LabdaneSkeleton->ModifiedLabdanes CYPs, etc. Extraction and Isolation Workflow PlantMaterial Plant Material (Dried & Powdered) Extraction Extraction (e.g., Soxhlet, UAE, Maceration) PlantMaterial->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions TLC TLC Analysis Fractions->TLC PurifiedFractions Combined & Purified Fractions TLC->PurifiedFractions HPLC Further Purification (HPLC) PurifiedFractions->HPLC PureCompound Pure this compound Compound HPLC->PureCompound Analysis Structural Elucidation (NMR, MS) PureCompound->Analysis NF-kB Signaling Pathway Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) IKK IKK Complex Stimuli->IKK IkB_NFkB IκB-NF-κB Complex (Inactive) IKK->IkB_NFkB Phosphorylation IkB IκB NFkB NF-κB pIkB p-IκB IkB_NFkB->pIkB ActiveNFkB Active NF-κB IkB_NFkB->ActiveNFkB Proteasome Proteasomal Degradation pIkB->Proteasome Ubiquitination Nucleus Nucleus ActiveNFkB->Nucleus Translocation Gene Gene Transcription (Inflammatory Mediators) Nucleus->Gene This compound This compound Diterpenes This compound->IKK Inhibition MAPK_ERK_Pathway GF Growth Factors / Mitogens Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK Phosphorylation ERK ERK (MAPK) MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1, Elk-1) ERK->TranscriptionFactors Activation Response Cellular Response (Proliferation, Inflammation) TranscriptionFactors->Response This compound This compound Diterpenes This compound->Raf Inhibition This compound->MEK Inhibition

References

An In-depth Technical Guide to the Biosynthesis Pathway of Labdane Diterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Labdane-related diterpenoids (LRDs) constitute a vast and structurally diverse class of natural products, with over 7,000 known members.[1] Characterized by a bicyclic decalin core, these compounds are precursors to more complex skeletons like abietane, pimarane, and kaurane.[1][2] LRDs exhibit a wide spectrum of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties, positioning them as promising candidates for drug discovery and development.[3] This guide provides a comprehensive technical examination of the core biosynthetic pathway of this compound diterpenoids, detailing the key enzymatic steps, intermediates, and regulatory mechanisms. It further summarizes quantitative data and provides detailed experimental protocols for the characterization of this pathway.

Core Biosynthesis Pathway

The biosynthesis of this compound diterpenoids is a multi-stage process that begins with a universal precursor and proceeds through a series of cyclization and modification reactions to generate immense structural diversity.[1] The pathway can be broadly divided into three key stages: precursor formation, skeleton formation, and skeleton modification.[2][3]

Stage 1: Formation of the Universal C20 Precursor

The journey to all this compound diterpenoids begins with the fundamental C5 building blocks, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP).[1] In plants, these are typically synthesized via the methylerythritol 4-phosphate (MEP) pathway located in the plastids.[3][4] Through sequential condensation reactions catalyzed by prenyltransferases, one molecule of DMAPP is elongated with three molecules of IPP to yield the acyclic C20 precursor, (E,E,E)-geranylgeranyl diphosphate (GGPP).[1][2][5] This molecule serves as the universal substrate for the biosynthesis of all diterpenoids.[4]

Stage 2: Skeleton Formation - The Role of Diterpene Synthases (diTPSs)

The defining step in the biosynthesis is the cyclization of the linear GGPP into the characteristic bicyclic this compound core. This transformation is orchestrated by diterpene synthases (diTPSs), which are categorized into two main classes based on their catalytic mechanisms.[1][6]

The initial and rate-limiting step is a protonation-dependent cyclization of GGPP, catalyzed by a Class II diTPS.[4] These enzymes possess a conserved DxDD motif that facilitates the protonation of the terminal double bond of GGPP, initiating a cascade that forms the bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[6][7] The stereochemistry of this intermediate is crucial for the final product and is determined by the specific Class II diTPS. Common intermediates include normal-CPP, ent-CPP, and syn-CPP.[2][8] For instance, in the biosynthesis of the plant hormone gibberellin, an ent-copalyl diphosphate synthase (CPS) is responsible for producing ent-CPP.[4]

Following the formation of the CPP intermediate, Class I diTPSs take over. These enzymes utilize a metal-dependent mechanism, characterized by a conserved DDxxD motif, to ionize the diphosphate group from the CPP substrate.[1][6] This generates a carbocation that can undergo further cyclization, rearrangement, and deprotonation reactions to produce a vast array of diterpene skeletons.[1] These enzymes are often referred to as kaurene synthase-like (KSL) enzymes.[1] The sequential action of a Class II and a Class I diTPS is the most common route for producing this compound-related diterpenoid scaffolds.[9] In some cases, a single bifunctional diTPS can catalyze both reactions.[1]

This compound Diterpenoid Biosynthesis Pathway cluster_0 Precursor Formation (MEP Pathway) cluster_1 Skeleton Formation cluster_2 Skeleton Modification IPP IPP GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP Prenyltransferase DMAPP DMAPP DMAPP->GGPP Prenyltransferase CPP Copalyl Diphosphate (CPP) (e.g., ent-CPP, syn-CPP) GGPP->CPP Class II diTPS (CPS) Skeletons This compound-related Skeletons (e.g., Kaurene, Abietane, Pimarane) CPP->Skeletons Class I diTPS (KSL) Final_Products Diverse this compound Diterpenoids Skeletons->Final_Products Tailoring Enzymes (CYPs, UGTs, etc.)

Caption: Core biosynthetic pathway of this compound diterpenoids.

Stage 3: Skeleton Modification - The Role of Tailoring Enzymes

After the core skeleton is formed by diTPSs, a vast array of "tailoring" enzymes introduce further chemical diversity.[2] The most prominent among these are Cytochrome P450 monooxygenases (CYPs), which catalyze a wide range of oxidative modifications.[3][10] Other enzymes, such as glycosyltransferases (UGTs), acetyltransferases, and methyltransferases, add various functional groups, leading to the thousands of different this compound-related diterpenoids found in nature.[2][3]

Quantitative Data

The efficiency of this compound diterpenoid biosynthesis can be evaluated by examining the kinetic parameters of the key enzymes and the product titers achieved in metabolic engineering efforts.

Table 1: Kinetic Parameters of Selected Diterpene Synthases
EnzymeOrganismSubstrateProduct(s)K_m (µM)k_cat (s⁻¹)Reference
SmCPS1Salvia miltiorrhizaGGPP(+)-CPP1.5 ± 0.20.21 ± 0.01[1]
SmKSL1Salvia miltiorrhiza(+)-CPPMiltiradiene0.8 ± 0.10.15 ± 0.01[1]
SdCPS2Salvia divinorumGGPPClerodienyl-PP2.1 ± 0.30.09 ± 0.01[4]
ApCPSAndrographis paniculataGGPPent-CPP3.2 ± 0.5N/A[11]

Note: N/A indicates data not available in the cited sources.

Table 2: Metabolic Engineering for this compound Diterpenoid Production
ProductHost OrganismKey Genes ExpressedTiter (mg/L)Reference
MiltiradieneSaccharomyces cerevisiaeSmCPS1, SmKSL1, tHMG1, ERG20~500[1]
Carnosic AcidSaccharomyces cerevisiaeSmCPS1, SmKSL1, CYP76AH1~60[2]
TriptolideSaccharomyces cerevisiaeMulti-gene pathway (10+ enzymes)~2.5[3]

Experimental Protocols

The study of this compound diterpenoid biosynthesis involves a combination of molecular biology, biochemistry, and analytical chemistry techniques.

Protocol: Heterologous Expression and in vitro Enzyme Assay of diTPSs

This protocol describes a general workflow for characterizing the function of a candidate diTPS gene.

  • Gene Cloning and Vector Construction:

    • Amplify the full-length coding sequence of the candidate diTPS gene from cDNA using PCR.

    • Clone the PCR product into an E. coli expression vector (e.g., pET28a or pGEX) containing an affinity tag (e.g., His-tag, GST-tag) for purification.

    • Verify the sequence of the construct by Sanger sequencing.

  • Protein Expression and Purification:

    • Transform the expression vector into a suitable E. coli strain (e.g., BL21(DE3)).

    • Grow the culture at 37°C to an OD₆₀₀ of 0.6-0.8.

    • Induce protein expression with IPTG (isopropyl β-D-1-thiogalactopyranoside) and continue cultivation at a lower temperature (e.g., 16-20°C) for 16-20 hours.

    • Harvest cells by centrifugation, resuspend in lysis buffer, and lyse by sonication.

    • Clarify the lysate by centrifugation and purify the target protein from the supernatant using affinity chromatography (e.g., Ni-NTA resin for His-tagged proteins).

    • Verify the purity and size of the protein using SDS-PAGE.

  • In vitro Enzyme Assay:

    • Prepare an assay buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM KCl, 10 mM MgCl₂, 5% glycerol, 5 mM DTT).

    • Add the purified enzyme (1-5 µg) and the substrate (GGPP for Class II diTPSs; CPP for Class I diTPSs) to the buffer.

    • Incubate the reaction at 30°C for 1-4 hours.

    • To analyze the hydrocarbon products, overlay the aqueous reaction with a layer of an organic solvent (e.g., hexane (B92381) or pentane) to trap volatile products.

    • To analyze diphosphate products, quench the reaction and treat with alkaline phosphatase to remove the diphosphate moiety before extraction.

  • Product Identification (GC-MS Analysis):

    • Separate the organic layer or the extract from the enzymatic reaction.

    • Analyze the sample using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the retention time and mass spectrum of the product with those of authentic standards or with published library data to identify the structure.

Experimental Workflow for diTPS Characterization A 1. Gene Cloning Amplify diTPS gene from cDNA and clone into expression vector. B 2. Heterologous Expression Transform vector into E. coli and induce protein expression. A->B C 3. Protein Purification Lyse cells and purify the diTPS enzyme using affinity chromatography. B->C D 4. In Vitro Enzyme Assay Incubate purified enzyme with substrate (GGPP or CPP). C->D E 5. Product Extraction Extract diterpene products using an organic solvent. D->E F 6. GC-MS Analysis Separate and identify the reaction products by their mass spectra. E->F G 7. Structure Elucidation Confirm product identity and stereochemistry. F->G

Caption: A typical workflow for diTPS gene characterization.

Regulation of Biosynthesis

The biosynthesis of this compound diterpenoids, particularly those involved in plant defense, is often tightly regulated. Gene expression of the biosynthetic enzymes can be induced by developmental cues and external stimuli, such as pathogen attack or herbivory.[1] Phytohormones like jasmonates play a crucial role in this signaling cascade, triggering the upregulation of transcription factors that, in turn, activate the promoters of diTPS and CYP genes, leading to the accumulation of protective diterpenoids.[1]

Jasmonate-Induced Regulation Elicitor Elicitor (e.g., Pathogen Attack) JA Jasmonate Signaling Cascade Elicitor->JA Induces TF Transcription Factors (e.g., bHLH, WRKY) JA->TF Activates Genes Biosynthetic Genes (diTPS, CYP, etc.) TF->Genes Upregulates Expression Products This compound Diterpenoids (Phytoalexins) Genes->Products Synthesizes

Caption: Jasmonate signaling pathway for inducing this compound diterpenoid biosynthesis.

Conclusion

The biosynthesis of this compound diterpenoids is a complex and elegant pathway that generates a vast repertoire of bioactive molecules from a single linear precursor. Understanding this pathway at a technical level is crucial for drug development and metabolic engineering. The sequential action of Class II and Class I diterpene synthases creates the foundational skeletons, which are then extensively decorated by tailoring enzymes. Future research, aided by the protocols and knowledge outlined in this guide, will continue to uncover new enzymes and regulatory networks, paving the way for the sustainable production of high-value this compound-related diterpenoids.

References

A Technical Guide to the Discovery and Isolation of Novel Labdane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the discovery, isolation, and biological evaluation of novel labdane derivatives. This compound diterpenes, a diverse class of natural products, are of significant scientific interest due to their wide range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and vasorelaxant effects.[1] This document outlines detailed experimental protocols, presents quantitative biological data in structured tables, and visualizes key experimental workflows and signaling pathways to serve as a valuable resource for professionals in drug discovery and development.

Isolation and Structural Elucidation of this compound Diterpenes

The initial and critical phase in the investigation of this compound diterpenes involves their isolation from natural sources and the elucidation of their chemical structures.[1] This process typically begins with the extraction of metabolites from the source material, followed by a series of chromatographic separations for purification, and culminates in structural determination using various spectroscopic techniques.[1]

General Experimental Workflow

The isolation of this compound derivatives from natural sources, such as plants, fungi, and marine organisms, follows a systematic workflow.[2][3] A generalized protocol for the isolation and purification of these compounds is depicted below. It is important to recognize that specific conditions may need to be optimized depending on the source material and the physicochemical properties of the target compounds.[1]

G cluster_0 Sample Preparation cluster_1 Extraction cluster_2 Purification cluster_3 Characterization cluster_4 Bioactivity Screening A Source Material (e.g., Plant, Fungus) B Drying and Grinding A->B C Solvent Extraction (e.g., Maceration, Soxhlet) B->C D Crude Extract C->D E Column Chromatography (e.g., Silica Gel, Sephadex) D->E F Fraction Collection E->F G Further Purification (e.g., HPLC, Prep-TLC) F->G H Isolated this compound Derivative G->H I Structure Elucidation (NMR, MS, IR, UV) H->I J Biological Assays H->J G cluster_0 This compound Derivative Action on Ion Channels cluster_1 Endothelial NO-cGMP Pathway A This compound Derivative B CaV1.2 Channel A->B Inhibits C KCa1.1 Channel A->C Stimulates D Inhibition of Ca2+ Influx B->D E Stimulation of K+ Efflux C->E G Vasorelaxation D->G F Hyperpolarization E->F F->G H This compound Derivative I Endothelium H->I J NO Release I->J K Guanylyl Cyclase Activation J->K L Increased cGMP K->L M Vasorelaxation L->M G A Coronarin D (this compound Diterpene) B MAPK Pathway Activation A->B C ERK/JNK Phosphorylation B->C D Inhibition of Cell Proliferation C->D E Activation of Intrinsic Apoptotic Pathway C->E F Cell Death D->F E->F G A This compound Conjugate B Inhibition of IKK activity A->B C Inhibition of IκBα/IκBβ Phosphorylation B->C D Prevention of IκBα/IκBβ Degradation C->D E Prevention of NF-κB p65 Nuclear Translocation D->E F Downregulation of COX-2 and iNOS expression E->F G Anti-inflammatory Effect F->G

References

The Pharmacological Landscape of Labdane Diterpenes: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Labdane diterpenes, a class of bicyclic diterpenoids ubiquitously found in the plant and microbial kingdoms, have emerged as a compelling source of structurally diverse and biologically active natural products. Their wide-ranging pharmacological properties, including potent anti-inflammatory, antimicrobial, and cytotoxic activities, have positioned them as promising scaffolds for the development of novel therapeutics. This technical guide provides a comprehensive overview of the core pharmacological attributes of this compound diterpenes, tailored for researchers, scientists, and drug development professionals. This document synthesizes quantitative data from numerous studies, presents detailed experimental protocols for their biological evaluation, and visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of their mechanisms of action and therapeutic potential.

Introduction

This compound diterpenes are characterized by a bicyclic decalin core structure, which serves as a foundation for extensive chemical modifications, leading to a vast array of natural analogs with distinct biological profiles. These compounds have been isolated from a variety of natural sources, including plants of the Lamiaceae, Cistaceae, and Zingiberaceae families, as well as from fungi and marine organisms.[1] The significant interest in this class of molecules stems from their demonstrated efficacy in preclinical studies across multiple disease areas, including cancer, inflammatory disorders, and infectious diseases.[2][3][4] This guide aims to provide a detailed technical resource on the pharmacological properties of this compound diterpenes, with a focus on their quantitative biological data, the experimental methodologies used to assess their activity, and the molecular pathways they modulate.

Quantitative Pharmacological Data

The biological activity of this compound diterpenes is often quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxic and anti-inflammatory effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize key quantitative data for a selection of prominent this compound diterpenes.

Cytotoxic Activity

This compound diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[2][5] The IC50 values, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population, are a standard measure of cytotoxic potency.

This compound DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
AndrographolideHCT-116Colon Carcinoma3.82[5]
AndrographolideHT-29Colon Carcinoma>100[5]
AndrographolideMCF-7Breast Adenocarcinoma15.21[5]
14-DeoxyandrographolideHCT-116Colon Carcinoma5.12[5]
NeoandrographolideMCF-7Breast Adenocarcinoma28.32[5]
(13E)-labd-13-ene-8α,15-diolVarious Leukemic LinesLeukemia11.4 - 27.3 (µg/mL)[6][7]
SclareolVarious Leukemic LinesLeukemia<20 (µg/mL)[7]
Coronarin DGlioblastoma & CarcinomaBrain & Epithelial CancerNot Specified[8]
Chlorolabdans A-CVarious Blood Cancer LinesLeukemia/Lymphoma1.2 - 22.5[9]
Anti-inflammatory Activity

The anti-inflammatory potential of this compound diterpenes is often evaluated by their ability to inhibit the production of inflammatory mediators such as nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages.[1][3]

This compound DiterpeneCell LineAssayIC50 (µM)Reference
AndrographolideRAW 264.7NO Production InhibitionNot Specified[3]
Unnamed Labdanes (Compounds 4 & 11)RAW 264.7NO Production Inhibition1 - 10
Lagopsins & 15-epi-lagopsinsBV-2NO Production Inhibition14.9 - 34.9
Unnamed this compound (Compound 30)RAW 264.7NO Production Inhibition3.9 ± 1.7
Antimicrobial Activity

The antimicrobial efficacy of this compound diterpenes is determined by their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a microorganism.[4][10]

This compound DiterpeneMicroorganismActivityMIC (µg/mL)Reference
(-)-Copalic acidPorphyromonas gingivalisAntibacterial3.1[4]
6α-malonyloxymanoyl oxideStaphylococcus aureusAntibacterial7 - 20[11]
6α-malonyloxymanoyl oxideBacillus subtilisAntibacterial7 - 20[11]
(E)-8β,17-epoxylabd-12-ene-15,16-dialBroad SpectrumAntibacterial/AntifungalNot Specified
Chlorolabdans BBacillus subtilisAntibacterial4 - 8[9]
Chlorolabdans BMicrococcus luteusAntibacterial4 - 8[9]
Chlorolabdans BStaphylococcus aureusAntibacterial4 - 8[9]

Experimental Protocols

The following section details the methodologies for key experiments used to evaluate the pharmacological properties of this compound diterpenes.

Isolation and Purification of this compound Diterpenes from Plant Material

A general workflow for the extraction and isolation of this compound diterpenes is depicted below.

G Start Plant Material (Dried & Powdered) Extraction Extraction (e.g., Maceration, Soxhlet with increasing solvent polarity) Start->Extraction Filtration Filtration & Concentration (Rotary Evaporation) Extraction->Filtration CrudeExtract Crude Extract Filtration->CrudeExtract Chromatography Chromatographic Separation (Column Chromatography, e.g., Silica (B1680970) Gel) CrudeExtract->Chromatography Fractions Collection of Fractions Chromatography->Fractions Purification Further Purification (e.g., Preparative HPLC, TLC) Fractions->Purification IsolatedCompound Isolated this compound Diterpene Purification->IsolatedCompound StructureElucidation Structural Elucidation (NMR, MS, IR) IsolatedCompound->StructureElucidation

General workflow for this compound diterpene isolation.

Protocol:

  • Extraction: Air-dried and powdered plant material is subjected to sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane, followed by solvents such as dichloromethane, ethyl acetate, and methanol.[1]

  • Concentration: The resulting extracts are concentrated under reduced pressure using a rotary evaporator to yield crude extracts.[1]

  • Chromatographic Separation: The crude extracts are subjected to column chromatography, typically over silica gel, eluting with a gradient of solvents to separate the components into fractions.[1]

  • Purification: Fractions containing the compounds of interest are further purified using techniques like preparative thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to obtain pure this compound diterpenes.[1]

  • Structural Elucidation: The structures of the isolated compounds are determined using a combination of spectroscopic methods, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1]

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

G Start Seed Cancer Cells in 96-well Plate Incubate1 Incubate Overnight (Allow Adhesion) Start->Incubate1 Treatment Treat with this compound Diterpene (Various Concentrations) Incubate1->Treatment Incubate2 Incubate for 24-72 hours Treatment->Incubate2 AddMTT Add MTT Solution Incubate2->AddMTT Incubate3 Incubate for 2-4 hours at 37°C AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Measure Measure Absorbance at 570 nm Solubilize->Measure Analyze Calculate IC50 Value Measure->Analyze

Workflow for the MTT cytotoxicity assay.

Protocol:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to attach overnight.[1]

  • Treatment: The cells are then treated with various concentrations of the this compound diterpene for a defined period (e.g., 24, 48, or 72 hours).[1]

  • MTT Addition: After the treatment period, an MTT solution is added to each well.[1]

  • Incubation: The plate is incubated for 2-4 hours at 37°C, during which viable cells metabolize the yellow MTT into purple formazan (B1609692) crystals.[1]

  • Solubilization: A solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to dissolve the formazan crystals.[1]

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.[1]

  • Data Analysis: The IC50 value is determined from the dose-response curve of cell viability versus compound concentration.[5]

Anti-inflammatory Assessment: Nitric Oxide (NO) Production Assay

This assay measures the ability of a compound to inhibit the production of NO, a key inflammatory mediator, in macrophages stimulated with lipopolysaccharide (LPS).

Protocol:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[1]

  • Cell Seeding and Treatment: The cells are seeded in a 96-well plate and treated with different concentrations of the this compound diterpene for 1-2 hours.[1]

  • Stimulation: The cells are then stimulated with LPS to induce the production of NO.[1]

  • Incubation: The plate is incubated for a specified period to allow for NO production.

  • Griess Assay: The amount of nitrite (B80452), a stable product of NO, in the culture supernatant is measured using the Griess reagent.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, and the concentration of nitrite is determined from a standard curve.

  • Data Analysis: The IC50 value for NO production inhibition is calculated.

Antimicrobial Susceptibility Testing: Broth Microdilution Method

This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

G Start Prepare Standardized Microbial Suspension Inoculation Inoculate Each Well with Microbial Suspension Start->Inoculation SerialDilution Perform Serial Dilution of this compound Diterpene in 96-well Plate SerialDilution->Inoculation Incubation Incubate at Appropriate Temperature and Duration Inoculation->Incubation Observation Visually Inspect for Microbial Growth Incubation->Observation MIC Determine MIC (Lowest Concentration with No Visible Growth) Observation->MIC

Workflow for the broth microdilution MIC assay.

Protocol:

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth.[1]

  • Serial Dilution: A two-fold serial dilution of the this compound diterpene is performed in a 96-well microtiter plate containing the broth.[1]

  • Inoculation: Each well is inoculated with the standardized microbial suspension.[1]

  • Incubation: The plate is incubated under appropriate conditions to allow for microbial growth.[1]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Signaling Pathways Modulated by this compound Diterpenes

The pharmacological effects of this compound diterpenes are often mediated through their interaction with key intracellular signaling pathways that regulate inflammation, cell survival, and proliferation.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory this compound diterpenes exert their effects by inhibiting this pathway.[3]

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) IKK IKK Complex Stimuli->IKK IkB_p p-IκB IKK->IkB_p IkB IκB NFkB NF-κB IkB->NFkB IkB->IkB_p Phosphorylation NFkB_active Active NF-κB NFkB->NFkB_active Release Proteasome Proteasomal Degradation IkB_p->Proteasome Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) NFkB_active->Gene This compound This compound Diterpenes This compound->IKK Inhibition

Inhibition of the NF-κB signaling pathway by this compound diterpenes.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathway is involved in regulating cell proliferation, differentiation, and apoptosis. Aberrant MAPK signaling is a hallmark of many cancers, and some this compound diterpenes have been shown to modulate this pathway.[8]

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf (MAPKKK) Ras->Raf MEK MEK (MAPKK) Raf->MEK ERK ERK (MAPK) MEK->ERK Nucleus Nucleus ERK->Nucleus TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) CellResponse Cellular Responses (Proliferation, Survival) TranscriptionFactors->CellResponse Nucleus->TranscriptionFactors This compound This compound Diterpenes This compound->Raf Modulation This compound->MEK Modulation This compound->ERK Modulation

Modulation of the MAPK signaling pathway by this compound diterpenes.
PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation. Some this compound diterpenes exert their cytotoxic effects by interfering with this pathway.

G GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream CellResponse Cell Survival & Proliferation Downstream->CellResponse This compound This compound Diterpenes This compound->PI3K Inhibition This compound->Akt Inhibition

Inhibition of the PI3K/Akt signaling pathway by this compound diterpenes.

Conclusion

This compound diterpenes represent a rich and diverse class of natural products with significant therapeutic potential. Their multifaceted pharmacological activities, including potent cytotoxic, anti-inflammatory, and antimicrobial effects, make them attractive candidates for drug discovery and development. This technical guide has provided a comprehensive overview of their pharmacological properties, supported by quantitative data, detailed experimental protocols, and visualizations of key molecular pathways. Further research into the structure-activity relationships, mechanisms of action, and in vivo efficacy of these compounds is warranted to fully realize their therapeutic promise.

References

The Cytotoxic Potential of Labdane Diterpenes in Oncology: A Technical Overview for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

The relentless pursuit of novel and effective anticancer agents has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates, labdane-type diterpenes, a class of secondary metabolites found in various plants, have garnered significant attention for their potent cytotoxic effects against a wide range of cancer cell lines.[1][2] This technical guide provides a comprehensive overview of the cytotoxic properties of this compound compounds, focusing on quantitative data, detailed experimental methodologies, and the underlying molecular mechanisms of action to support ongoing and future drug discovery efforts.

Quantitative Assessment of Cytotoxicity

The cytotoxic efficacy of this compound diterpenes is primarily evaluated by determining their half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50) values. These metrics represent the concentration of a compound required to inhibit cell growth by 50% and are crucial for comparing the potency of different compounds. The following tables summarize the reported cytotoxic activities of various this compound diterpenes against a spectrum of human cancer cell lines.

Table 1: Cytotoxicity of Andrographolide and its Derivatives

This compound DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
AndrographolideHCT-116Colon Carcinoma3.82
AndrographolideHT-29Colon Carcinoma>100
AndrographolideMCF-7Breast Adenocarcinoma15.21
AndrographolideH69PRSmall Cell Lung Carcinoma3.66
14-DeoxyandrographolideHCT-116Colon Carcinoma5.12
14-DeoxyandrographolideHT-29Colon Carcinoma3.81
14-Deoxy-12-hydroxyandrographolideHCT-116Colon Carcinoma4.86
NeoandrographolideHCT-116Colon Carcinoma4.53
NeoandrographolideMCF-7Breast Adenocarcinoma28.32
NeoandrographolideH69PRSmall Cell Lung Carcinoma4.19

Table 2: Cytotoxicity of this compound Diterpenes from Zingiberaceae

This compound DiterpeneCancer Cell LineCell Line TypeIC50/GI50 (µM)AssayReference
Calcaratarin DKBCervical Cancer0.34MTT[3]
Calcaratarin EKBCervical Cancer0.24MTT[3]
Yunnancoronarin ASGC-7901Gastric Cancer6.21 µg/mL-[4]
Yunnancoronarin AHeLaCervical Cancer6.58 µg/mL-[4]
Hedyforrestin CSGC-7901Gastric Cancer7.29 µg/mL-[4]
Hedylongnoid CSGC-7901Gastric Cancer8.74 µg/mL-[4]

Table 3: Cytotoxicity of Other this compound Diterpenes

This compound DiterpeneCancer Cell LineCell Line TypeIC50/GI50 (µM)Reference
Sclareol (B1681606)HeLaCervical CancerConcentration-dependent[4]
Uasdthis compound DHeLaCervical Cancer19[4]
Uasdthis compound DA549Lung Cancer23[4]
Uasdthis compound DT-47DBreast Cancer24[4]
Graziethis compound BOVCAR-03Ovary Cancer5.5[4]
Graziethis compound BU251Glioma25.63[4]
Graziethis compound AOVCAR-03Ovary Cancer28.5[4]
KayadiolHeLaCervical Cancer30[5]
(13E)-labd-13-ene-8α,15-diolVarious Leukemic LinesLeukemiaActive[6]
(13E)-labd-7,13-dienolHL60LeukemiaActive[6]

Mechanisms of Action: Induction of Apoptosis and Cell Cycle Arrest

The cytotoxic effects of many this compound diterpenes are attributed to their ability to induce programmed cell death (apoptosis) and to arrest the cell cycle.[7][8][9] These compounds can trigger apoptosis through various signaling pathways, often involving the mitochondria.

For instance, the this compound diterpene kayadiol has been shown to induce apoptosis in HeLa cells in a dose-dependent manner.[5] This process is characterized by DNA laddering, the activation of caspases-3 and -9, depolarization of the mitochondrial membrane potential, and an increase in the Bax/Bcl-2 ratio, all of which are hallmarks of the intrinsic apoptotic pathway.[5] Similarly, sclareol has demonstrated the ability to induce apoptosis in leukemic and human breast cancer cells.[4]

Furthermore, some this compound compounds can halt the progression of the cell cycle, preventing cancer cells from dividing and proliferating.[7] For example, five this compound-type diterpenes isolated from Vitex trifolia were found to inhibit cell cycle progression at the G0/G1 phase in tsFT210 and K562 cells at lower concentrations, while inducing apoptosis at higher concentrations.[7]

One of the key signaling cascades implicated in the anticancer activity of this compound diterpenes is the MAPK (Mitogen-Activated Protein Kinase) pathway. The compound coronarin D, for example, exerts its antiproliferative effects by activating the MAPK pathway, specifically through the stimulation of ERK/JNK phosphorylation.[10] This activation subsequently leads to the inhibition of cell proliferation and the induction of the intrinsic apoptotic pathway.[10]

Below is a diagram illustrating the general mechanism of apoptosis induction by certain this compound compounds.

apoptosis_pathway General Apoptotic Pathway Induced by this compound Compounds cluster_stimulus External/Internal Stimulus cluster_mitochondria Mitochondrial Pathway cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome This compound This compound Compound bax_bcl2 Increased Bax/Bcl-2 Ratio This compound->bax_bcl2 Induces mito Mitochondrial Membrane Depolarization bax_bcl2->mito cyto_c Cytochrome c Release mito->cyto_c caspase9 Caspase-9 Activation cyto_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis experimental_workflow Experimental Workflow for Cytotoxicity Assessment start Start: Natural Product Extraction screening Preliminary Cytotoxicity Screening (e.g., Brine Shrimp Lethality Assay) start->screening cell_culture Cancer Cell Line Culture screening->cell_culture Active Extracts treatment Treatment with this compound Compound cell_culture->treatment cytotoxicity_assay Cytotoxicity Assay (MTT, SRB, etc.) treatment->cytotoxicity_assay data_analysis Data Analysis and IC50 Determination cytotoxicity_assay->data_analysis mechanism_study Mechanism of Action Studies (Apoptosis, Cell Cycle) data_analysis->mechanism_study Potent Compounds end End: Identification of Potent Anticancer Agent mechanism_study->end

References

The Anti-Inflammatory Mechanisms of Labdane Diterpenes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The intricate and multifaceted nature of inflammation necessitates a continuous search for novel therapeutic agents with improved efficacy and safety profiles. Labdane diterpenes, a class of natural products found in a variety of plant and marine organisms, have emerged as a promising source of potent anti-inflammatory compounds. This technical guide provides an in-depth exploration of the core anti-inflammatory mechanisms of this compound diterpenes, presenting key quantitative data, detailed experimental methodologies, and visual representations of the signaling pathways involved.

Core Anti-Inflammatory Mechanisms

This compound diterpenes exert their anti-inflammatory effects through a multi-pronged approach, primarily by modulating key signaling pathways and inhibiting the production of pro-inflammatory mediators. The principal mechanisms identified include the inhibition of Nuclear Factor-kappa B (NF-κB), modulation of Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-kinase (PI3K)/Akt signaling pathways, and the direct inhibition of inflammatory enzymes such as Cyclooxygenases (COX) and Lipoxygenases (LOX).[1][2]

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, responsible for the transcription of numerous pro-inflammatory genes. Many this compound diterpenes have been shown to potently inhibit this pathway.[1] For instance, andrographolide, a well-studied this compound diterpene from Andrographis paniculata, has been demonstrated to suppress the constitutive activation of NF-κB.[3] Calcaratarin D, another this compound diterpene, exhibits its anti-inflammatory effects by reducing the nuclear translocation of the p65 subunit of NF-κB.[4] This inhibition prevents the transcription of downstream targets, including pro-inflammatory cytokines and enzymes. One study on a novel this compound diterpene from Leonurus japonicus further confirmed that its anti-inflammatory mechanism involves blocking the activation of the NF-κB signaling pathway.[5]

NF_kappa_B_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkappaB IκBα IKK->IkappaB Phosphorylation & Degradation NFkappaB NF-κB (p65/p50) NFkappaB_active NF-κB (Active) NFkappaB->NFkappaB_active Release Nucleus Nucleus NFkappaB_active->Nucleus Translocation Gene Pro-inflammatory Gene Transcription (TNF-α, IL-6, COX-2, iNOS) This compound This compound Diterpenes This compound->IKK Inhibition This compound->NFkappaB_active Inhibition of Translocation

Inhibition of the NF-κB signaling pathway by this compound diterpenes.
Modulation of MAPK and PI3K/Akt Signaling Pathways

The MAPK and PI3K/Akt signaling cascades are also critical regulators of inflammation. This compound diterpenes have been found to modulate these pathways to reduce the inflammatory response. For example, certain this compound diterpenes from Leonurus sibiricus were shown to inhibit the phosphorylation of p38, JNK, and ERK, which are key kinases in the MAPK pathway.[6][7] Calcaratarin D was found to selectively suppress the LPS-induced activation of the PI3K/Akt pathway without significantly affecting the MAPK pathway.[4] Furthermore, other this compound diterpenes have demonstrated protective effects in cardiomyocytes by increasing the phosphorylation of Akt and ERK1/2.[8][9]

MAPK_PI3K_Pathway Stimuli Inflammatory Stimuli (e.g., LPS) Receptor Receptor Stimuli->Receptor PI3K PI3K Receptor->PI3K MAPKKK MAPKKK Receptor->MAPKKK Akt Akt PI3K->Akt Activation Inflammation Inflammatory Response Akt->Inflammation MAPKK MAPKK MAPKKK->MAPKK Phosphorylation MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Phosphorylation TranscriptionFactors Transcription Factors (e.g., AP-1) MAPK->TranscriptionFactors Activation TranscriptionFactors->Inflammation This compound This compound Diterpenes This compound->PI3K Modulation This compound->MAPK Inhibition of Phosphorylation

Modulation of MAPK and PI3K/Akt pathways by this compound diterpenes.
Inhibition of COX and LOX Enzymes

Cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) are key enzymes in the arachidonic acid metabolism pathway, leading to the production of pro-inflammatory prostaglandins (B1171923) and leukotrienes. Several this compound diterpenes have demonstrated direct inhibitory activity against these enzymes.[1] For instance, two new this compound diterpenes isolated from Crassocephalum mannii showed selective inhibitory activity against COX-1 and COX-2.[10][11] This dual inhibition of both COX and LOX pathways is a particularly attractive feature for developing novel anti-inflammatory drugs with a broader spectrum of activity.[12][13]

Quantitative Data on Anti-Inflammatory Activity

The following tables summarize the quantitative data on the anti-inflammatory effects of various this compound diterpenes from the cited literature.

Table 1: Inhibition of Pro-Inflammatory Mediators

CompoundSource OrganismAssayTargetIC50 / % InhibitionReference
Andropanilide AAndrographis paniculataLPS-induced RAW264.7 cellsTNF-α, IL-1β, IL-6Significant decrease[14]
Calcaratarin DSyntheticLPS-induced RAW264.7 cellsTNF-α, IL-6, NOEffective modulation[4]
Gymglu acidGymnosperma glutinosumLPS-stimulated J774A.1 macrophagesNO78.06% inhibition at 155.16 µM[15][16]
Gymglu acidGymnosperma glutinosumLPS-stimulated J774A.1 macrophagesIL-671.04% inhibition at 155.16 µM[15][16]
Compound 1Leonurus sibiricusLPS-induced RAW264.7 macrophagesNOPotent inhibition[6][17]
Lagopsins & othersLagopsis supinaLPS-stimulated BV-2 microglial cellsNOIC50: 14.9-34.9 μM[18]
Various labdanesHedychium coronariumLPS-activated mouse peritoneal macrophagesNOInhibitory effects[19]
Seven diterpenoidsLeonurus japonicusLPS-induced RAW264.7 cellsNONoteworthy inhibition[5]

Table 2: Inhibition of Inflammatory Enzymes

CompoundSource OrganismEnzymeIC50 / % InhibitionReference
8α,19-dihydroxylabd-13E-en-15-oic acid (1)Crassocephalum manniiCOX-2Selective inhibition[10]
13,14,15,16-tetranorthis compound-8α,12,14-triol (2)Crassocephalum manniiCOX-1Selective inhibition[10]
16-hydroxy-cleroda-4(18), 13-dien-16,15-olidePolyalthia longifoliaCOX-2IC50: 8.49 ± 0.55 nM[12]
16-hydroxy-cleroda-4(18), 13-dien-16,15-olidePolyalthia longifolia5-LOXIC50: 12.73 ± 0.21 nM[12]
3α,16α-dihydroxy-cleroda-4(18),13(14)Z-dien-15,16-olidePolyalthia longifoliaCOX-2IC50: 12.82 ± 0.21 nM[12]
3α,16α-dihydroxy-cleroda-4(18),13(14)Z-dien-15,16-olidePolyalthia longifolia5-LOXIC50: 16.94 ± 0.56 nM[12]
16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olidePolyalthia longifoliaCOX-2IC50: 10.34 ± 0.26 nM[12]
16α-hydroxy-cleroda-3,13(14)Z-dien-15,16-olidePolyalthia longifolia5-LOXIC50: 14.38 ± 0.32 nM[12]

Experimental Protocols

A general overview of the key experimental methodologies used to assess the anti-inflammatory activity of this compound diterpenes is provided below. For specific details, it is recommended to consult the original research articles.

In Vitro Anti-Inflammatory Assays

1. Cell Culture and Treatment:

  • Cell Lines: Murine macrophage cell lines such as RAW 264.7 and J774A.1, or human neutrophil cells are commonly used.[2][15]

  • Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment: Cells are pre-treated with various concentrations of the this compound diterpene for a specified period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like lipopolysaccharide (LPS).[2]

2. Measurement of Nitric Oxide (NO) Production:

  • Principle: The concentration of nitrite (B80452), a stable metabolite of NO, in the culture supernatant is measured using the Griess reagent.

  • Procedure: A sample of the cell culture supernatant is mixed with the Griess reagent, and the absorbance is measured at a specific wavelength (e.g., 540 nm). The nitrite concentration is determined from a standard curve.[20]

3. Measurement of Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β):

  • Method: Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying cytokine levels in cell culture supernatants.

  • Procedure: Commercially available ELISA kits are used according to the manufacturer's instructions.

4. Western Blot Analysis for Signaling Proteins:

  • Objective: To determine the effect of this compound diterpenes on the expression and phosphorylation of key proteins in the NF-κB, MAPK, and PI3K/Akt pathways.

  • Procedure:

    • Cell lysates are prepared and protein concentrations are determined.

    • Proteins are separated by SDS-PAGE and transferred to a membrane (e.g., PVDF).

    • The membrane is blocked and then incubated with primary antibodies specific for the target proteins (e.g., phospho-p65, total p65, phospho-ERK, total ERK).

    • The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., HRP).

    • The protein bands are visualized using a chemiluminescent substrate.[6]

5. COX and LOX Inhibition Assays:

  • Method: Commercially available colorimetric or fluorometric assay kits are used to measure the inhibitory activity of the compounds against COX-1, COX-2, and various LOX isoforms.

  • Principle: These assays typically measure the peroxidase activity of COX or the hydroperoxidase activity of LOX.

In Vivo Anti-Inflammatory Assays

1. Carrageenan-Induced Paw Edema Model:

  • Animal Model: Rats or mice are commonly used.[21]

  • Procedure:

    • The test compound or vehicle is administered orally or intraperitoneally.

    • After a specific time, carrageenan is injected into the sub-plantar region of the hind paw to induce inflammation.

    • The paw volume is measured at different time points using a plethysmometer.

    • The percentage inhibition of edema is calculated by comparing the paw volume of the treated group with the control group.[22][23]

2. TPA-Induced Ear Edema Model:

  • Animal Model: Mice are typically used.[15]

  • Procedure:

    • 12-O-tetradecanoylphorbol-13-acetate (TPA) is topically applied to the mouse ear to induce inflammation.

    • The test compound is applied topically before or after TPA application.

    • The ear thickness is measured, and ear punch biopsies are weighed to quantify the edema.

Experimental_Workflow Start Start: This compound Diterpene Isolation/Synthesis InVitro In Vitro Studies Start->InVitro CellCulture Cell Culture (e.g., RAW 264.7) InVitro->CellCulture EnzymeAssay Enzyme Inhibition Assays (COX, LOX) InVitro->EnzymeAssay Stimulation Inflammatory Stimulation (e.g., LPS) CellCulture->Stimulation MediatorAssay Measurement of Pro-inflammatory Mediators (NO, TNF-α, IL-6) Stimulation->MediatorAssay WesternBlot Western Blot Analysis (NF-κB, MAPK, Akt) Stimulation->WesternBlot InVivo In Vivo Studies MediatorAssay->InVivo EnzymeAssay->InVivo WesternBlot->InVivo AnimalModel Animal Model of Inflammation (e.g., Carrageenan-induced paw edema) InVivo->AnimalModel Treatment Compound Administration AnimalModel->Treatment Measurement Measurement of Inflammatory Response (e.g., Paw Volume) Treatment->Measurement Conclusion Conclusion: Elucidation of Anti-inflammatory Mechanism Measurement->Conclusion

General experimental workflow for assessing anti-inflammatory activity.

Conclusion

This compound diterpenes represent a structurally diverse and pharmacologically significant class of natural products with potent anti-inflammatory properties. Their ability to target multiple key signaling pathways, including NF-κB, MAPKs, and PI3K/Akt, as well as their direct inhibitory effects on inflammatory enzymes like COX and LOX, underscores their therapeutic potential. The quantitative data and experimental methodologies presented in this guide provide a solid foundation for researchers and drug development professionals to further explore and harness the anti-inflammatory capabilities of these remarkable compounds. Continued research in this area is crucial for the development of novel and effective anti-inflammatory therapies.

References

The Antimicrobial Potential of Labdane Natural Products: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the antimicrobial activities, mechanisms of action, and experimental evaluation of labdane-type diterpenes for researchers, scientists, and drug development professionals.

This compound-type diterpenes, a diverse class of natural products found in various plants, fungi, and marine organisms, have emerged as a promising source of new antimicrobial agents.[1][2][3] With the rise of multidrug-resistant pathogens, the unique chemical scaffolds of labdanes offer significant potential for the development of novel therapeutics. This technical guide provides a comprehensive overview of the antimicrobial properties of this compound natural products, detailing their activity against a range of microorganisms, the experimental protocols used for their evaluation, and insights into their mechanisms of action.

Quantitative Antimicrobial Activity of this compound Diterpenes

The antimicrobial efficacy of this compound diterpenes has been quantified against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) is a key metric used to evaluate the potency of these compounds. The following tables summarize the reported MIC values for several this compound natural products.

Antibacterial Activity

This compound diterpenes have demonstrated notable activity against a spectrum of Gram-positive and Gram-negative bacteria, including clinically relevant strains like Methicillin-Resistant Staphylococcus aureus (MRSA).

This compound CompoundTest OrganismMIC (µg/mL)Reference
Sclareol (B1681606)Methicillin-Resistant Staphylococcus aureus (MRSA)<32[4]
ManoolMethicillin-Resistant Staphylococcus aureus (MRSA)<32[4]
Chlorolabdan BBacillus subtilis KCTC 10214-8[1][5]
Chlorolabdan BMicrococcus luteus KCTC 19154-8[1][5]
Chlorolabdan BStaphylococcus aureus KCTC 19274-8[1][5]
13-episclareolKlebsiella pneumoniaeMore active than ampicillin (B1664943) at 100 µg/mL[6]
13-episclareolStaphylococcus aureusMore active than ampicillin at 100 µg/mL[6]
13-episclareolPseudomonas aeruginosaMore active than ampicillin at 100 µg/mL[6]
Gomojosides B, C, E, FEscherichia coliActive at 500 ppm[6]
Gomojosides K-OAeromonas salmonishidaActive at 100 ppm[6]
Mycaperoxides A and BBacillus subtilisActive[6]
Mycaperoxides A and BStaphylococcus aureusActive[6]
(E)-8(17),12-labdadiene-15,16-dialGram-positive and Gram-negative bacteria12.5 - 25[7]
Manoyl oxide acidHelicobacter pylori strain 5192 µM (MIC₅₀)[8]
Eldaricoxide AHelicobacter pylori strain 5195 µM (MIC₅₀)[8]
Antifungal Activity

Several this compound diterpenes have shown potent activity against various fungal pathogens, including Candida species, which are a common cause of opportunistic infections.

This compound CompoundTest OrganismMIC (µg/mL)Reference
(E)-8(17),12-labadiene-15,16-dialCandida albicans, C. gurilliermondii, C. tropicalis, C. utilisStrong activity[9]
E-8β(17)-epoxylabd-12-ene-15,16-dialCandida albicans, C. gurilliermondii, C. tropicalis, C. utilisStrong activity[9]
GalanolactoneCandida speciesLess potent than compounds 18 and 19[9]
5R,8R,9R,10R-Labdane-13(E)-ene-8a,15-diolCandida albicansActive at 1 µg/mL[9]
SclareolRust fungiGood control at 100 µg/mL[6]
ent-labd-8(17)-en-15,18-dioic acid derivatives (2 and 3)Candida strainsFungistatic at lower concentrations than fluconazole[10]
ent-polyalthic acid derivatives (1, 5, 6, 8, 11)Candida glabrataFungistatic from 34.1 µM to 39.5 µM[11]
(+)-8S, 13S, 14R, 15-Ent-labdanetetrolAspergillus niger, Candida albicans, Fusarium sporotrichum, Trichophyton mentagrophytes, Fusarium moniliforme, Rhyzoctonia solaniActive[12]
Anti-tubercular Activity

The emergence of drug-resistant Mycobacterium tuberculosis strains necessitates the discovery of new therapeutic agents. This compound diterpenes have shown potential in this area.

This compound CompoundTest OrganismMIC (µg/mL)Reference
Sodium salt derivative of a this compound diterpene (15)Mycobacterium tuberculosis H37Rv6.25[13]
This compound diterpenes from Copaifera oleoresin (unmodified)Mycobacterium tuberculosis H37Rv125[14]
Diterpene with halimane skeletonMycobacterium smegmatis100[15]
Diterpene with this compound skeletonMycobacterium smegmatis>100[15]

Experimental Protocols for Antimicrobial Activity Assessment

Standardized and reproducible methods are crucial for evaluating the antimicrobial potential of natural products. The following are detailed methodologies for key experiments cited in the literature on this compound diterpenes.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method is a quantitative assay used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[16]

1. Preparation of Inoculum:

  • A standardized suspension of the test microorganism is prepared in a suitable broth medium, such as Mueller-Hinton Broth (MHB) for bacteria or Sabouraud Dextrose Broth for fungi.[3][17]

  • The turbidity of the microbial suspension is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1 x 10⁸ colony-forming units (CFU)/mL.[18]

2. Serial Dilution:

  • A two-fold serial dilution of the this compound diterpene is performed in a 96-well microtiter plate containing the appropriate broth.[3]

3. Inoculation:

  • Each well is inoculated with the standardized microbial suspension.[3]

  • A positive control well (containing broth and inoculum but no test compound) and a negative control well (containing broth only) are included on each plate.[3]

4. Incubation:

  • The microtiter plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).[4]

5. Determination of MIC:

  • The MIC is determined as the lowest concentration of the this compound diterpene at which no visible growth of the microorganism is observed.[16]

Agar (B569324) Diffusion Methods (Disk and Well Diffusion)

These are qualitative or semi-quantitative assays used to screen for antimicrobial activity. They are based on the diffusion of the antimicrobial agent through an agar medium.[16][18][19]

1. Preparation of Agar Plates:

  • A suitable agar medium (e.g., Mueller-Hinton Agar) is poured into sterile Petri dishes and allowed to solidify.[20]

2. Inoculation:

  • The surface of the agar is uniformly inoculated with a standardized suspension of the test microorganism using a sterile cotton swab.[20]

3. Application of Test Compound:

  • Disk Diffusion: Sterile paper disks impregnated with a known concentration of the this compound diterpene are placed on the agar surface.[18]

  • Well Diffusion: Wells are cut into the agar using a sterile cork borer, and a specific volume of the this compound diterpene solution is added to each well.[18][21]

4. Incubation:

  • The plates are incubated under suitable conditions.

5. Measurement of Inhibition Zone:

  • The diameter of the zone of inhibition (the area around the disk or well where microbial growth is inhibited) is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.[18]

Bioautography

This technique combines chromatography with a bioassay to identify active compounds in a mixture.[18][19]

1. Chromatographic Separation:

  • The crude extract or fraction containing this compound diterpenes is separated by thin-layer chromatography (TLC).[18]

2. Bioassay:

  • The developed TLC plate is either sprayed with or immersed in a suspension of the test microorganism (direct bioautography) or overlaid with an agar layer seeded with the microorganism (overlay bioautography).[18]

3. Incubation and Visualization:

  • After incubation, the plate is sprayed with a growth indicator (e.g., a tetrazolium salt) to visualize the zones of inhibition, which appear as clear spots against a colored background.[18]

Visualizing Experimental Workflows and Mechanisms of Action

Diagrams are essential for illustrating complex experimental processes and biological pathways. The following sections provide Graphviz (DOT language) scripts for generating such diagrams.

Experimental Workflow for Antimicrobial Screening

This workflow outlines the general steps involved in screening natural products for antimicrobial activity.

G A Natural Product Source (e.g., Plant Material) B Extraction A->B C Crude Extract B->C D Fractionation (e.g., Chromatography) C->D H Preliminary Screening (Agar Diffusion/Bioautography) C->H E Fractions D->E F Isolation of Pure Compounds (e.g., HPLC) E->F E->H G This compound Diterpenes F->G I Quantitative Assay (Broth Microdilution for MIC) G->I H->I J Active Compounds I->J K Mechanism of Action Studies J->K L Lead Compound for Drug Development K->L

Caption: General workflow for the screening of antimicrobial this compound diterpenes.

Proposed Mechanism of Action: Quorum Sensing Inhibition

Some this compound diterpenes, such as sclareol and manool, are thought to exert their antimicrobial effect by interfering with bacterial quorum sensing (QS), a cell-to-cell communication system that regulates virulence.[4][22][23][24] Docking simulations suggest that these compounds may bind to key regulatory proteins like AgrA, preventing them from binding to DNA and activating the expression of virulence factors.[23][24]

G cluster_0 Bacterial Cell cluster_1 Outcome A This compound Diterpenes (e.g., Sclareol) B AgrA Protein A->B Binds to and inhibits C DNA Binding Site B->C Binding prevented D Virulence Gene Expression C->D Transcription blocked E Pathogenesis D->E Inhibited

Caption: Proposed mechanism of quorum sensing inhibition by this compound diterpenes.

Disruption of Bacterial Cell Membrane

Another proposed mechanism of action for this compound diterpenes involves the disruption of the bacterial cell membrane.[7][25] The lipophilic nature of the this compound skeleton allows these molecules to insert into the lipid bilayer, leading to increased membrane permeability, leakage of cellular contents, and ultimately, cell death.

G A This compound Diterpene B Bacterial Cell Membrane (Lipid Bilayer) A->B C Insertion into Membrane B->C D Increased Membrane Permeability C->D E Leakage of Cellular Contents D->E F Cell Death E->F

Caption: Mechanism of bacterial cell membrane disruption by this compound diterpenes.

Conclusion and Future Directions

This compound natural products represent a rich and largely untapped resource for the discovery of new antimicrobial agents. Their diverse structures and multiple mechanisms of action, including quorum sensing inhibition and cell membrane disruption, make them attractive candidates for combating drug-resistant pathogens. The synergistic effects observed when some labdanes are combined with conventional antibiotics further highlight their therapeutic potential.[4][22]

Future research should focus on:

  • Systematic screening of a wider range of this compound diterpenes against a broader panel of clinically relevant microorganisms.

  • Structure-activity relationship (SAR) studies to identify the key structural features responsible for antimicrobial activity and to guide the synthesis of more potent derivatives.

  • In-depth mechanistic studies to fully elucidate the molecular targets and pathways affected by these compounds.

  • In vivo efficacy and toxicity studies to evaluate the therapeutic potential of the most promising candidates in preclinical models.

By leveraging the chemical diversity of this compound natural products and employing a multidisciplinary approach that combines natural product chemistry, microbiology, and pharmacology, the scientific community can unlock the full potential of these compounds in the fight against infectious diseases.

References

Unraveling the Architecture of Nature: A Technical Guide to the Structural Elucidation of Labdane-Type Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes represent a vast and structurally diverse class of natural products, boasting a characteristic bicyclic decalin core. Found across a broad spectrum of organisms, from higher plants to fungi and marine life, these compounds have attracted significant scientific attention due to their wide array of potent biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects. The journey from a crude natural extract to a fully characterized bioactive molecule is a meticulous process known as structural elucidation. This in-depth technical guide provides a comprehensive overview of the core methodologies and logical workflows employed in determining the intricate three-dimensional structures of this compound-type diterpenes.

This guide is designed to be a practical resource, offering detailed experimental protocols for key analytical techniques, a systematic presentation of quantitative data for representative this compound diterpenes, and a visual roadmap of the elucidation process to aid researchers in this challenging yet rewarding field.

The Structural Elucidation Workflow: A Step-by-Step Approach

The determination of a novel this compound diterpene's structure is a systematic process that can be broken down into four key stages:

  • Isolation and Purification: The initial and crucial step involves the extraction of the compound from its natural source and its purification to homogeneity.

  • Determination of the Planar Structure: This stage focuses on establishing the molecular formula and the connectivity of atoms within the molecule, primarily using Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Determination of the Relative Stereochemistry: Once the planar structure is known, the spatial arrangement of atoms and functional groups relative to each other is determined, often through Nuclear Overhauser Effect (NOE) based NMR experiments.

  • Determination of the Absolute Configuration: The final step involves assigning the absolute stereochemistry (the actual three-dimensional arrangement of atoms in space), which is unequivocally achieved through single-crystal X-ray crystallography.

Structural_Elucidation_Workflow cluster_Isolation Isolation & Purification cluster_Planar Planar Structure Determination cluster_Relative Relative Stereochemistry cluster_Absolute Absolute Configuration A Plant Material B Extraction (Maceration, Soxhlet, UAE) A->B C Crude Extract B->C D Chromatographic Separation (CC, HPLC) C->D E Pure this compound Diterpene D->E F HR-MS Analysis E->F H 1D NMR (¹H, ¹³C, DEPT) E->H I 2D NMR (COSY, HSQC, HMBC) E->I G Molecular Formula F->G J Proposed Planar Structure G->J H->J I->J K 2D NMR (NOESY/ROESY) J->K L Analysis of NOE Correlations K->L M Structure with Relative Stereochemistry L->M N Single Crystal Growth M->N O X-ray Crystallography N->O P Final Elucidated Structure O->P

A logical workflow for the structural elucidation of this compound-type diterpenes.

Data Presentation: Spectroscopic Data of Representative this compound Diterpenes

For a comparative understanding, the ¹H and ¹³C NMR spectroscopic data of three well-known this compound diterpenes—Andrographolide, Sclareol, and (E)-Labda-8(17),12-diene-15,16-dial—are summarized below. These tables highlight the characteristic chemical shifts associated with the this compound skeleton.

Table 1: ¹H NMR Spectroscopic Data (δ in ppm, J in Hz)

PositionAndrographolide (in DMSO-d6)Sclareol (in CDCl3)(E)-Labda-8(17),12-diene-15,16-dial (in CDCl3)
11.70 (m), 1.05 (m)1.00 (m), 1.40 (m)1.47 (m), 1.32 (m)
21.75 (m), 1.65 (m)1.50 (m), 1.65 (m)2.26 (s), 2.06 (s)
33.25 (m)0.85 (t, 7.2)1.18 (m), 0.94 (m)
51.20 (m)0.85 (m)2.37 (m)
62.36 (m), 1.68 (m)1.60 (m), 1.75 (m)1.73 (m), 1.50 (m)
72.44 (m), 2.27 (m)1.20 (m), 1.35 (m)2.37 (d, 13.2), 2.14 (m)
92.84 (d, 10.3)1.40 (m)3.21 (d, 10.5)
116.90 (dd, 15.9, 10.3)1.95 (m)5.64 (d, 10.6)
126.12 (d, 15.9)5.45 (dd, 17.3, 1.2)6.75 (t, 7.0)
143.83 (m)-6.45 (d, 6.0)
154.09-4.20 (m)-9.40 (s)
16-1.15 (s)9.35 (s)
174.89 (s), 4.67 (s)0.88 (s)4.87 (s), 4.50 (s)
180.66 (s)0.80 (s)0.75 (s)
191.08 (s)0.85 (s)0.85 (s)
200.95 (s)0.78 (s)0.87 (s)

Table 2: ¹³C NMR Spectroscopic Data (δ in ppm)

PositionAndrographolide (in DMSO-d6)Sclareol (in CDCl3)(E)-Labda-8(17),12-diene-15,16-dial (in CDCl3)
137.939.239.1
228.318.519.3
378.542.142.1
443.133.533.4
555.155.455.3
623.820.324.3
737.941.638.3
8148.173.5148.5
956.156.263.8
1039.139.839.8
11146.322.3139.7
12133.9147.8155.8
13128.573.5140.2
1464.2111.4157.3
1566.125.7193.7
16-27.9191.1
17109.516.5107.5
1815.115.516.2
1923.021.621.7
2017.133.514.3

Experimental Protocols

Isolation and Purification of this compound Diterpenes

A general protocol for the isolation of this compound diterpenes from plant material is outlined below. This protocol may require optimization based on the specific plant species and the target compounds.[1]

  • Extraction:

    • Air-dry the plant material (e.g., leaves, stems, roots) at room temperature or in an oven at low temperature (around 40°C) to a constant weight.

    • Grind the dried material into a coarse powder.

    • Perform sequential extraction with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) or dichloromethane, followed by ethyl acetate (B1210297), and finally methanol. Maceration or Soxhlet extraction are common methods. For maceration, a solid-to-solvent ratio of 1:10 to 1:20 (w/v) is typically used, with an incubation period of 3-7 days with occasional agitation.[1]

    • Concentrate each extract using a rotary evaporator under reduced pressure to obtain the respective crude extracts.

  • Chromatographic Separation:

    • Subject the most promising crude extract (based on preliminary biological screening or TLC analysis) to column chromatography (CC) over silica (B1680970) gel.

    • Elute the column with a gradient of solvents, typically starting with hexane and gradually increasing the polarity with ethyl acetate and then methanol.

    • Collect fractions and monitor them by Thin Layer Chromatography (TLC).

    • Combine fractions with similar TLC profiles and concentrate them.

    • Further purify the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) to obtain the pure this compound diterpenes.[2][3]

Spectroscopic and Spectrometric Analysis
  • High-Resolution Mass Spectrometry (HR-MS):

    • Sample Preparation: Dissolve a small amount of the purified compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL.

    • Instrumentation: Utilize a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an Electrospray Ionization (ESI) source.

    • Parameters:

      • Ionization Mode: Positive and/or negative ion mode.

      • Mass Range: Scan a range appropriate for diterpenes (e.g., m/z 100-1000).

      • Capillary Voltage: Typically 3-4 kV.

      • Gas Flow (Nebulizer and Drying Gas): Optimize based on the instrument and solvent.

      • Fragmentation (for MS/MS): Use Collision-Induced Dissociation (CID) with varying collision energies to obtain fragmentation patterns.[4]

    • Data Analysis: Determine the exact mass of the molecular ion to calculate the molecular formula. Analyze the fragmentation pattern to gain initial structural insights.[5][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Sample Preparation: Dissolve 1-5 mg of the pure compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeOD) in a standard 5 mm NMR tube.

    • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • 1D NMR Experiments:

      • ¹H NMR: Acquire a standard proton spectrum to observe the chemical shifts, coupling constants, and integrations of all protons.

      • ¹³C NMR: Obtain a proton-decoupled carbon spectrum to identify the chemical shifts of all carbon atoms.

      • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-90 and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

    • 2D NMR Experiments:

      • COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks (H-C-C-H).[7]

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

      • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations (2-3 bonds) between protons and carbons, which is crucial for connecting different spin systems and assembling the carbon skeleton.[7][8]

      • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify protons that are close in space (< 5 Å), which is essential for determining the relative stereochemistry.[9]

Single-Crystal X-ray Crystallography

This technique provides the most definitive evidence for the absolute configuration of a chiral molecule.[10]

  • Crystal Growth:

    • Purity: The compound must be of very high purity.

    • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound is moderately soluble.

    • Method: Slow evaporation of the solvent from a saturated solution is a common and effective method. Dissolve the compound in a suitable solvent, filter the solution to remove any dust particles, and allow the solvent to evaporate slowly in a vibration-free environment.[11][12]

    • Crystal Selection: Select a single, well-formed crystal with clear faces and no visible defects under a microscope. The ideal size is typically 0.1-0.3 mm in each dimension.

  • Data Collection and Structure Refinement:

    • Mount the selected crystal on a goniometer head and place it on the X-ray diffractometer.

    • Collect diffraction data, typically using Mo Kα or Cu Kα radiation.

    • Process the diffraction data and solve the crystal structure using appropriate software.

    • Refine the structural model to obtain the final atomic coordinates and determine the absolute configuration, often by analyzing the Flack parameter.[13]

Conclusion

The structural elucidation of this compound-type diterpenes is a multifaceted process that relies on the synergistic application of various analytical techniques. A logical and systematic workflow, beginning with isolation and purification, followed by a comprehensive spectroscopic and spectrometric analysis, is paramount to success. While NMR spectroscopy is the cornerstone for determining the planar structure and relative stereochemistry, single-crystal X-ray crystallography remains the gold standard for the unambiguous assignment of the absolute configuration. This guide provides a foundational framework and detailed protocols to empower researchers in their quest to uncover the novel and biologically significant members of the this compound diterpene family, thereby paving the way for future drug discovery and development endeavors.

References

Labdane Diterpenes in Traditional Medicine: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

Labdane diterpenes, a large and structurally diverse class of natural products, have long been a cornerstone of traditional medicine across various cultures.[1][2] Characterized by a bicyclic decalin core, these compounds are widely distributed in the plant kingdom, as well as in fungi and marine organisms.[1][3] Extensive scientific investigation has revealed their broad spectrum of pharmacological activities, including anti-inflammatory, cytotoxic, antimicrobial, and cardioprotective effects, making them promising candidates for modern drug development.[3][4][5] This technical guide provides a comprehensive overview of the current state of research on this compound diterpenes, focusing on their applications in traditional medicine, their mechanisms of action at the molecular level, and the experimental protocols for their isolation and evaluation. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug discovery and development.

Introduction: The Ethnobotanical Significance of this compound Diterpenes

For centuries, plants rich in this compound diterpenes have been utilized in various traditional medicinal systems to treat a wide array of ailments.[6] For instance, species from the Cistaceae, Lamiaceae, and Zingiberaceae families are well-known sources of these compounds and have been used to manage inflammatory conditions, infections, and even cancer.[3][6] The scientific validation of these traditional uses has been a driving force in the exploration of this compound diterpenes as a source of novel therapeutic agents.

Pharmacological Activities and Mechanisms of Action

This compound diterpenes exhibit a remarkable diversity of biological effects, which are often attributed to their ability to modulate key cellular signaling pathways.[1]

Anti-inflammatory Activity

A significant body of evidence supports the potent anti-inflammatory properties of this compound diterpenes.[5] Their primary mechanism of action involves the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway, a critical regulator of the inflammatory response.[5][7] By inhibiting NF-κB, these compounds can suppress the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandins, and various cytokines.[4][5] Some this compound diterpenes also modulate the arachidonic acid metabolism and the Mitogen-Activated Protein Kinase (MAPK) pathway.[1][5]

Cytotoxic and Anticancer Activity

Numerous this compound diterpenes have demonstrated significant cytotoxic effects against a variety of cancer cell lines.[3][6][8] Their anticancer activity is often mediated through the induction of apoptosis (programmed cell death), cell cycle arrest, and the modulation of signaling pathways involved in cell proliferation and survival, such as the MAPK/ERK and PI3K/AKT pathways.[4][9] For example, the well-studied this compound diterpene andrographolide (B1667393) has shown potent anticancer properties.[10] Sclareol, another this compound diterpene, has been shown to induce apoptosis in human breast cancer and leukemic cells.[10]

Antimicrobial and Antiviral Activities

Several this compound diterpenes have been reported to possess antibacterial, antifungal, and antiviral properties.[2][3] These compounds can disrupt microbial cell membranes, inhibit essential enzymes, or interfere with viral replication processes.[11][12]

Cardioprotective Effects

Certain this compound diterpenes have been shown to protect cardiomyocytes from injury, particularly in the context of anoxia/reperfusion.[4] These protective effects are associated with the activation of pro-survival signaling pathways, including the PI3K/AKT and ERK1/2 pathways, and the activation of AMPK, suggesting a role in maintaining cellular energy homeostasis.[4]

Quantitative Biological Data

The following tables summarize the quantitative data on the biological activities of various this compound diterpenes as reported in the scientific literature.

Table 1: Cytotoxic Activity of this compound Diterpenes (IC50 values in µM)

This compound DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-oneHepG2Liver Cancer24.41[13]
6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-oneMCF-7Breast Cancer58.39[13]
6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-oneHeLaCervical CancerNot specified[13]
TrilobinoneHepG2Liver Cancer56.93[13]
TrilobinoneMCF-7Breast Cancer79.98[13]
TrilobinoneHeLaCervical CancerNot specified[13]
(13E)-labd-13-ene-8α,15-diolVarious Leukemic LinesLeukemiaActive[14][15]
(13E)-labd-7,13-dienolHL60LeukemiaActive[14]
NepetaefuranHCC70Triple-Negative Breast Cancer73.66[16]
LeonotininHCC70Triple-Negative Breast Cancer94.89[16]
DubiinHCC70Triple-Negative Breast Cancer127.90[16]
Coronarin CNot specifiedNot specified3.0[17]
ZeruminNot specifiedNot specified6.2[17]

Note: Lower IC50 values indicate higher cytotoxic potency.[8]

Table 2: Anti-inflammatory and Other Activities of this compound Diterpenes

This compound DiterpeneBiological ActivityExperimental ModelQuantitative DataReference
Terpenoid 1Antiviral (SARS-CoV-2)In vitroIC50 = 63.3 µM[12]
Terpenoid 4Antiviral (SARS-CoV-2)In vitroIC50 = 93.5 µM[12]
Terpenoid 1Antiviral (Zika virus)In vitroIC50 = 76.0 µM[12]
Terpenoid 2Antiviral (Zika virus)In vitroIC50 = 31.9 µM[12]
Terpenoid 3Antiviral (Zika virus)In vitroIC50 = 14.9 µM[12]
Compound 1 (from L. sibiricus)NO Production InhibitionRAW264.7 macrophagesPotent inhibition[18]
Acarbose (Positive Control)α-glucosidase inhibitionIn vitroIC50 = 190.6 µM[17]

Experimental Protocols

This section provides detailed methodologies for the isolation, characterization, and biological evaluation of this compound diterpenes.

Isolation and Purification of this compound Diterpenes

A general protocol for the isolation and purification of this compound diterpenes from plant material is outlined below.[1]

  • Extraction: Air-dried and powdered plant material is subjected to extraction with a suitable solvent, often starting with a non-polar solvent like hexane (B92381) or dichloromethane, followed by more polar solvents.[1][19] Maceration or Soxhlet extraction are common methods.[1]

  • Chromatographic Separation: The crude extract is then subjected to various chromatographic techniques for separation and purification. This typically involves:

    • Column Chromatography: Using silica (B1680970) gel or Sephadex as the stationary phase.[19]

    • High-Performance Liquid Chromatography (HPLC): For final purification of the compounds.[11]

  • Structural Elucidation: The structure of the isolated pure compounds is determined using a combination of spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1H-NMR, 13C-NMR, and 2D-NMR experiments.[19][20]

    • Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.[11][19]

    • Infrared (IR) Spectroscopy: To identify functional groups.[19][20]

    • UV-Visible Spectroscopy. [12]

In Vitro Cytotoxicity Assays

The cytotoxic activity of this compound diterpenes is commonly evaluated using cell-based assays.[8]

  • Cell Culture and Seeding: Human cancer cell lines are cultured in appropriate media and seeded in 96-well plates.[8]

  • Compound Treatment: Cells are treated with various concentrations of the this compound diterpene.

  • MTT Addition: After an incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan (B1609692) Solubilization: The resulting formazan crystals are solubilized.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength.

  • Data Analysis: The IC50 value is calculated from the dose-response curve.[8]

  • Cell Seeding and Treatment: Similar to the MTT assay, cells are seeded and treated with the test compounds.[8]

  • Cell Fixation: Cells are fixed with trichloroacetic acid (TCA).[8]

  • Staining: The fixed cells are stained with SRB solution.[8]

  • Dye Solubilization: The protein-bound dye is solubilized.[8]

  • Absorbance Measurement: The absorbance is measured at approximately 510 nm.[8]

  • Data Analysis: The IC50 value is determined from the dose-response curve.[8]

Anti-inflammatory Assay: Nitric Oxide (NO) Production
  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[1]

  • Cell Seeding and Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the this compound diterpene.[1]

  • Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce NO production.[1]

  • Incubation: The cells are incubated for 24 hours.[1]

  • NO Measurement: The amount of NO produced is determined by measuring the nitrite (B80452) concentration in the culture supernatant using the Griess reagent.

  • Data Analysis: The inhibitory effect of the this compound diterpene on NO production is calculated.

Signaling Pathways and Molecular Mechanisms

The biological activities of this compound diterpenes are underpinned by their interaction with key cellular signaling pathways.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. This compound diterpenes can inhibit this pathway at various points, leading to a reduction in the expression of pro-inflammatory genes.

NF_kB_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK Complex TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates (Degradation) NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocates to ProInflammatory_Genes Pro-inflammatory Gene Expression NFkB->ProInflammatory_Genes Induces NFkB_IkB NF-κB-IκBα Complex NFkB_IkB->NFkB Releases This compound This compound Diterpenes This compound->IKK Inhibits This compound->NFkB Inhibits Translocation

Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is crucial for cell proliferation and survival. This compound diterpenes can modulate this pathway to induce apoptosis in cancer cells.

MAPK_ERK_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Fos, c-Jun) ERK->TranscriptionFactors CellProliferation Cell Proliferation and Survival TranscriptionFactors->CellProliferation This compound This compound Diterpenes This compound->Raf Modulates This compound->ERK Modulates

Caption: Modulation of the MAPK/ERK signaling pathway by this compound diterpenes.

PI3K/AKT Signaling Pathway

The PI3K/AKT pathway is a key survival pathway that is often dysregulated in cancer. Some this compound diterpenes can inhibit this pathway, leading to apoptosis.

PI3K_AKT_Signaling_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates ApoptosisInhibition Inhibition of Apoptosis & Cell Survival AKT->ApoptosisInhibition This compound This compound Diterpenes This compound->PI3K Inhibits This compound->AKT Inhibits

Caption: Inhibition of the PI3K/AKT signaling pathway by this compound diterpenes.

Conclusion and Future Directions

This compound diterpenes represent a vast and promising source of bioactive compounds with significant therapeutic potential.[1] Their rich history in traditional medicine, coupled with extensive modern scientific validation, underscores their importance in drug discovery. The diverse pharmacological activities, including potent anti-inflammatory and anticancer effects, are attributed to their ability to modulate key cellular signaling pathways.[1]

Future research should focus on:

  • Mechanism of Action Studies: Elucidating the precise molecular targets of a wider range of this compound diterpenes.

  • Structure-Activity Relationship (SAR) Studies: To guide the synthesis of more potent and selective analogs.[5]

  • In Vivo and Clinical Studies: To validate the therapeutic potential of promising lead compounds in preclinical and clinical settings.

The continued exploration of this compound diterpenes holds great promise for the development of novel and effective therapies for a variety of diseases.

References

An In-depth Technical Guide to the Biological Activities of Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] Found in a wide array of organisms, including plants, fungi, and marine life, these compounds have garnered significant scientific interest due to their extensive range of biological activities.[1] This technical guide provides a comprehensive overview of the exploratory studies on the biological activities of this compound diterpenes, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by summarizing quantitative data, providing detailed experimental protocols for key assays, and illustrating the underlying molecular mechanisms through signaling pathway diagrams.

Quantitative Biological Activity Data

The biological activities of this compound diterpenes are typically quantified by metrics such as the half-maximal inhibitory concentration (IC50) for cytotoxic and anti-inflammatory effects, and the minimum inhibitory concentration (MIC) for antimicrobial activity. The following tables summarize the reported activities of various this compound diterpenes.

Anticancer Activity

A significant number of this compound diterpenes have demonstrated potent cytotoxic effects against various cancer cell lines.[2] Andrographolide and sclareol (B1681606) are two of the most extensively studied labdanes with notable anticancer properties.[1][3]

Table 1: Cytotoxic Activity of Selected this compound Diterpenes (IC₅₀ values in µM)

This compound Diterpene Cancer Cell Line Cell Line Type IC₅₀ (µM)
Andrographolide HCT-116 Colon Carcinoma 3.82[2]
Andrographolide HT-29 Colon Carcinoma >100[2]
Andrographolide MCF-7 Breast Adenocarcinoma 15.21[2]
14-Deoxyandrographolide HCT-116 Colon Carcinoma 5.12[2]
14-Deoxyandrographolide HT-29 Colon Carcinoma 3.81[2]
Neoandrographolide HCT-116 Colon Carcinoma 4.53[2]
Neoandrographolide MCF-7 Breast Adenocarcinoma 28.32[2]
Sclareol HCT116(p53-/-) Colon Cancer Not specified
Coronarin D Glioblastoma cell lines Glioblastoma Not specified
Chlorolabdans B Raji Blood Cancer 1.2[4]

| Epoxylabdans A | Raji | Blood Cancer | 13.4[4] |

Note: The activity of compounds can vary depending on the specific experimental conditions.

Antimicrobial Activity

This compound diterpenes have shown a broad spectrum of activity against various pathogenic bacteria and fungi.

Table 2: Antimicrobial Activity of Selected this compound Diterpenes (MIC values in µg/mL)

This compound Diterpene Microorganism Type MIC (µg/mL)
Chlorolabdans B Bacillus subtilis Gram-positive bacteria 4-8[4]
Chlorolabdans B Micrococcus luteus Gram-positive bacteria 4-8[4]
Chlorolabdans B Staphylococcus aureus Gram-positive bacteria 4-8[4]
Graminifolins A-C Curtobacterium flaccumfaciens pv. flaccumfaciens Gram-positive bacteria 67-533
Graminifolins A-C Clavibacter michiganensis Gram-positive bacteria 67-533

| (-)-Copalic acid | Porphyromonas gingivalis | Gram-negative bacteria | 3.1 |

Note: MIC values can be influenced by the specific strain of the microorganism and the assay methodology.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound diterpenes is often assessed by their ability to inhibit the production of inflammatory mediators like nitric oxide (NO).

Table 3: Anti-inflammatory Activity of Selected this compound Diterpenes

This compound Diterpene Assay Cell Line IC₅₀ (µg/mL)
Hedychicoronarin Superoxide anion generation Human neutrophils >10
Peroxycoronarin D Superoxide anion generation Human neutrophils >10
7β-hydroxycalcaratarin A Superoxide anion generation Human neutrophils 4.52[5]
Calcaratarin A Superoxide anion generation Human neutrophils 2.25[5]
Coronarin A Superoxide anion generation Human neutrophils 3.81[5]
(E)-labda-8(17),12-diene-15,16-dial Superoxide anion generation Human neutrophils 4.15[5]
7β-hydroxycalcaratarin A Elastase release Human neutrophils 3.28[5]
Calcaratarin A Elastase release Human neutrophils 2.36[5]
Coronarin A Elastase release Human neutrophils 4.12[5]

| (E)-labda-8(17),12-diene-15,16-dial | Elastase release | Human neutrophils | 6.17[5] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for the accurate assessment of the biological activities of this compound diterpenes.

Cytotoxicity Assays

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is indicative of cell viability.[6]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.[7]

  • Treatment: Treat the cells with various concentrations of the this compound diterpene for a specified period (e.g., 24, 48, or 72 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well and incubate for 1.5 hours at 37°C.[7]

  • Formazan (B1609692) Solubilization: Viable cells will reduce the yellow MTT to purple formazan crystals. Remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Measurement: Shake the plate for 15 minutes and measure the absorbance at 492 nm using a microplate reader.[7]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ value is determined by plotting the percentage of cell viability against the logarithm of the compound concentration.

The SRB assay is a colorimetric method used to determine cell density based on the measurement of cellular protein content.[8]

  • Cell Seeding and Treatment: Seed cells in 96-well plates and treat with the test compounds as described for the MTT assay.[2]

  • Fixation: After treatment, gently add 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.[5]

  • Washing: Wash the plates four times with 1% (v/v) acetic acid to remove unbound dye.[5] Allow the plates to air-dry completely.

  • Staining: Add 100 µL of 0.057% (w/v) SRB solution to each well and incubate at room temperature for 30 minutes.[5]

  • Removal of Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove the unbound SRB dye.[5]

  • Solubilization of Bound Dye: Allow the plates to air-dry completely and then add 200 µL of 10 mM Tris base solution (pH 10.5) to each well.[5]

  • Absorbance Measurement: Shake the plate for 5 minutes and read the absorbance at 510 nm using a microplate reader.[5]

  • Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC₅₀ value.[5]

Antimicrobial Susceptibility Testing

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.[9]

  • Preparation of Inoculum: Prepare a standardized suspension of the test microorganism in a suitable broth medium.[9]

  • Serial Dilution: Perform a serial two-fold dilution of the this compound diterpene in a 96-well microtiter plate containing broth.[9]

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control (no compound) and a sterility control (no microorganism).[9]

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for microbial growth.[9]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Anti-inflammatory Assay: Nitric Oxide (NO) Production

The Griess assay is a common method for measuring nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatant.

  • Cell Culture and Treatment: Culture RAW 264.7 macrophage cells in a suitable medium. Seed the cells in a 96-well plate and treat them with various concentrations of the this compound diterpene for 1-2 hours.[9]

  • Stimulation: Stimulate the cells with an inflammatory agent, typically lipopolysaccharide (LPS), to induce NO production.[9]

  • Incubation: Incubate the cells for 24 hours.[9]

  • Griess Reaction:

    • Transfer 100 µL of the cell culture supernatant to a new 96-well plate.[10]

    • Add 100 µL of Griess reagent (a mixture of 1% sulfanilamide (B372717) and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid) to each well.[10]

    • Incubate at room temperature for 10 minutes.[10]

  • Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[10]

  • Data Analysis: The concentration of nitrite is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological activities of this compound diterpenes are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammatory responses.[11] Many this compound diterpenes exert their anti-inflammatory effects by inhibiting this pathway.[12][13] The typical mechanism involves preventing the degradation of IκBα, which keeps the NF-κB p50/p65 heterodimer sequestered in the cytoplasm, thereby inhibiting the transcription of pro-inflammatory genes.[11]

NF_kB_Signaling_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates NFkB_IkBa NF-κB-IκBα (Inactive) IkBa->NFkB_IkBa p_IkBa p-IκBα IkBa->p_IkBa NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active Translocates to Nucleus NFkB_IkBa->IkBa NFkB_IkBa->NFkB Releases NFkB_IkBa->NFkB Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Nucleus Nucleus Proinflammatory_Genes Pro-inflammatory Gene Transcription NFkB_active->Proinflammatory_Genes Induces This compound This compound Diterpenes This compound->IKK_complex Inhibit This compound->Proteasome Inhibit

This compound diterpenes inhibit the NF-κB signaling pathway.
Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cell proliferation, differentiation, and apoptosis.[1] this compound diterpenes, such as coronarin D, have been shown to exert their anticancer effects by activating the MAPK pathway, leading to the stimulation of ERK/JNK phosphorylation, which in turn induces apoptosis.[1]

MAPK_Signaling_Pathway Growth_Factors Growth Factors RTK RTK Growth_Factors->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates JNK JNK Ras->JNK Activates p38 p38 Ras->p38 Activates MEK MEK Raf->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Apoptosis Apoptosis JNK->Apoptosis Induces p38->Apoptosis Induces Proliferation Proliferation Transcription_Factors->Proliferation Promotes This compound This compound Diterpenes This compound->ERK Stimulates Phosphorylation This compound->JNK Stimulates Phosphorylation

This compound diterpenes can modulate the MAPK signaling pathway.

Experimental Workflow for Biological Activity Screening

A systematic workflow is essential for the efficient screening and evaluation of the biological activities of this compound diterpenes.

Experimental_Workflow Start Start: This compound Diterpene Isolation/Synthesis Primary_Screening Primary Screening: Cytotoxicity Assays (e.g., MTT, SRB) Start->Primary_Screening Active_Compounds Active Compounds (Low IC50) Primary_Screening->Active_Compounds Inactive_Compounds Inactive Compounds Primary_Screening->Inactive_Compounds Secondary_Screening Secondary Screening: - Antimicrobial Assays (MIC) - Anti-inflammatory Assays (NO) Active_Compounds->Secondary_Screening Mechanism_of_Action Mechanism of Action Studies: - Western Blot (NF-κB, MAPK) - Kinase Assays Secondary_Screening->Mechanism_of_Action Lead_Compound Lead Compound Identification Mechanism_of_Action->Lead_Compound

A logical workflow for screening this compound diterpene bioactivity.

Conclusion

This compound diterpenes represent a promising class of natural products with a broad spectrum of biological activities. Their potent anticancer, antimicrobial, and anti-inflammatory effects, coupled with their diverse chemical structures, make them attractive candidates for drug discovery and development. This technical guide has provided a consolidated resource of quantitative data, detailed experimental protocols, and insights into the molecular mechanisms of action of this compound diterpenes. Further research, including in vivo studies and structure-activity relationship (SAR) analyses, is warranted to fully elucidate the therapeutic potential of these fascinating compounds.

References

The Chemo-taxonomic Significance of Labdane Diterpenes: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large and structurally diverse class of bicyclic diterpenoids that are widely distributed throughout the plant kingdom. Their carbon skeleton is derived from the precursor geranylgeranyl pyrophosphate (GGPP) through a series of enzymatic cyclizations. The structural diversity of this compound diterpenes, arising from various oxidations, rearrangements, and substitutions, has made them a focal point for chemical and biological research. Beyond their significant and varied biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects, this compound diterpenes have emerged as valuable tools in chemotaxonomy. Chemotaxonomy, the classification of organisms based on their chemical constituents, utilizes the distribution patterns of these secondary metabolites to establish phylogenetic relationships between plant species, genera, and families. This guide provides a comprehensive overview of the chemo-taxonomic significance of this compound diterpenes, detailing their distribution, biosynthesis, and the experimental protocols for their study.

Distribution and Chemotaxonomic Significance

The presence and relative abundance of specific this compound diterpenes can serve as chemical fingerprints to delineate taxonomic boundaries. Several plant families are particularly rich in these compounds, with distinct structural types often being characteristic of specific taxa.

The Lamiaceae (mint family) is a prominent source of this compound diterpenes, with the genus Salvia being extensively studied. The distribution of compounds like sclareol (B1681606) and manool (B191784) has been used to differentiate between various Salvia species.[1] For instance, the concentration of sclareol can vary significantly between different species, providing a quantitative basis for chemotaxonomic classification.[2][3] Diterpenes are considered prominent chemotaxonomic markers in the Lamiaceae family as they are found in most species.[4]

The Zingiberaceae (ginger family) is another family where this compound diterpenes have proven to be of chemotaxonomic value. Genera such as Alpinia, Hedychium, and Curcuma are known to produce a variety of cytotoxic this compound diterpenes.[5] The structural variations in these compounds can help in the classification of species within this family.

The Cistaceae (rockrose family) is a model for exploring the biosynthesis and chemotaxonomic significance of this compound-type diterpenes.[5][6][7] The resin produced by Cistus species is a rich source of these compounds, and their analysis has been instrumental in distinguishing between different subspecies.[8]

The Asteraceae (sunflower family) also contains species that produce this compound diterpenes, and these have been investigated for their chemotaxonomic potential.[9]

Data Presentation: Quantitative Distribution of this compound Diterpenes

The following tables summarize the quantitative data on the distribution of key this compound diterpenes, illustrating their utility as chemotaxonomic markers.

This compound DiterpenePlant SpeciesFamilyConcentration/YieldReference
SclareolSalvia sclarea (Clary Sage)Lamiaceae0.2-0.3% of calyces[10]
SclareolSalvia sclarea (Essential Oil)Lamiaceae0.4-2.6% (European Pharmacopeia)[11]
SclareolSalvia sclarea (Essential Oil)Lamiaceae0.0-41.8% (depending on hydrodistillation time)[11]
Manoyl Oxide IsomersCistus parviflorusCistaceaeDetected in all nine populations studied
This compound DiterpenePlant SourceCancer Cell LineIC50 (µM)
Hedycoronen AHedychium coronariumNCI-H187 (Small Cell Lung Cancer)2.5
Coronarin DHedychium coronariumA549 (Lung Carcinoma)8.7
Galanal AAlpinia galangaHeLa (Cervical Cancer)12.5
(E)-Labda-8(17),12-diene-15,16-dialAlpinia nigraMCF-7 (Breast Cancer)21.3

Biosynthesis of this compound Diterpenes

The biosynthesis of this compound diterpenes begins with the universal C20 precursor, geranylgeranyl diphosphate (B83284) (GGPP), which is formed from isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP). The key steps in the formation of the this compound skeleton are catalyzed by a class of enzymes known as diterpene synthases (diTPSs).

Biosynthesis_of_Labdane_Diterpenes cluster_1 Core Synthesis cluster_2 Modification IPP Isopentenyl Diphosphate (IPP) GGPP Geranylgeranyl Diphosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Diphosphate (DMAPP) DMAPP->GGPP Labdane_Skeleton Bicyclic this compound Skeleton GGPP->Labdane_Skeleton Class II diTPSs (e.g., CPP synthase) Modified_Labdanes Diverse this compound Diterpenes Labdane_Skeleton->Modified_Labdanes Class I diTPSs & Cytochrome P450s (CYPs)

Experimental Protocols

Extraction of this compound Diterpenes

a. Soxhlet Extraction (Example from Salvia species) [1][12]

  • Sample Preparation: Air-dry the plant material (e.g., leaves, stems) and grind it into a fine powder.

  • Extraction:

    • Place a known quantity (e.g., 10 g) of the powdered plant material into a cellulose (B213188) thimble.

    • Place the thimble into the main chamber of the Soxhlet extractor.

    • Fill a round-bottom flask with a suitable solvent (e.g., petroleum ether, hexane, or methanol) to about two-thirds of its volume.

    • Assemble the Soxhlet apparatus and heat the solvent.

    • Allow the extraction to proceed for a specified period (e.g., 6-8 hours), during which the solvent will continuously cycle through the plant material.

  • Concentration: After extraction, cool the solvent and concentrate it using a rotary evaporator under reduced pressure to obtain the crude extract.

b. Maceration [13]

  • Sample Preparation: Prepare the powdered plant material as described for Soxhlet extraction.

  • Extraction:

    • Place the powdered material in a sealed container with a suitable solvent (e.g., ethanol (B145695) or methanol) in a specific ratio (e.g., 1:10 w/v).

    • Allow the mixture to stand at room temperature for a defined period (e.g., 3-7 days), with occasional agitation.

  • Filtration and Concentration: Filter the mixture to separate the extract from the solid residue. Concentrate the filtrate using a rotary evaporator.

Isolation and Purification by Column Chromatography[16][17][18][19][20]
  • Stationary Phase Preparation:

    • Prepare a slurry of silica (B1680970) gel in the chosen mobile phase (a non-polar solvent or a mixture of non-polar and polar solvents, e.g., hexane-ethyl acetate).

    • Pack a glass column with the slurry, ensuring no air bubbles are trapped.

    • Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.

  • Sample Loading:

    • Dissolve the crude extract in a minimal amount of the mobile phase or a slightly more polar solvent.

    • Carefully load the dissolved sample onto the top of the silica gel column.

  • Elution:

    • Begin eluting the column with the mobile phase.

    • The polarity of the mobile phase can be gradually increased (gradient elution) to separate compounds with different polarities.

  • Fraction Collection: Collect the eluate in a series of fractions (e.g., in test tubes).

  • Analysis: Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the desired this compound diterpenes.

  • Purification: Combine the fractions containing the pure compound and evaporate the solvent to obtain the isolated this compound diterpene.

Structural Elucidation by NMR Spectroscopy[21][22][23][24]
  • Sample Preparation:

    • Dissolve a small amount (typically 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) of the purified this compound diterpene in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).[14]

    • Transfer the solution to a 5 mm NMR tube.

    • Ensure the solution is free of any particulate matter by filtering it through a small cotton plug in a Pasteur pipette.[14]

  • Data Acquisition:

    • Acquire ¹H NMR and ¹³C NMR spectra using a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • For complex structures, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for complete structural assignment.

  • Data Interpretation: Analyze the chemical shifts, coupling constants, and correlation peaks in the 1D and 2D NMR spectra to determine the complete chemical structure of the this compound diterpene.

Signaling Pathways Modulated by this compound Diterpenes

This compound diterpenes exert their biological effects by modulating various cellular signaling pathways, particularly those involved in inflammation and apoptosis.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a key regulator of the inflammatory response. Some this compound diterpenes have been shown to inhibit this pathway, thereby exerting anti-inflammatory effects. A key point of inhibition is the IκB kinase (IKK) complex.[15][16][17][18][19]

NF_kappaB_Pathway Stimulus Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex (IKKα, IKKβ, NEMO) Stimulus->IKK Activation IkB IκBα IKK->IkB Phosphorylation NFkB NF-κB (p50/p65) IkB->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocation Gene_Expression Pro-inflammatory Gene Expression Nucleus->Gene_Expression Transcription This compound This compound Diterpenes This compound->IKK Inhibition

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is involved in cellular processes such as proliferation, differentiation, and apoptosis. This compound diterpenes can modulate this pathway, contributing to their cytotoxic and anti-inflammatory activities.[20]

MAPK_Pathway Stimulus Cellular Stress / Mitogens MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6, MKK4/7) MAPKKK->MAPKK MAPK MAPK (p38, JNK, ERK) MAPKK->MAPK Response Cellular Response (Inflammation, Apoptosis) MAPK->Response This compound This compound Diterpenes This compound->MAPK Modulation of Phosphorylation

Intrinsic Apoptosis Pathway

Certain this compound diterpenes can induce apoptosis, or programmed cell death, in cancer cells. This often occurs through the intrinsic pathway, which involves the mitochondria and a cascade of enzymes called caspases.[21][22][23]

Apoptosis_Pathway This compound This compound Diterpenes Mitochondria Mitochondria This compound->Mitochondria Cytochrome_c Cytochrome c Release Mitochondria->Cytochrome_c Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activation Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activation Apoptosis Apoptosis Caspase3->Apoptosis

Experimental Workflow for Chemotaxonomic Analysis

The following diagram illustrates a typical workflow for a chemotaxonomic study of this compound diterpenes.[24][25][26][27][28]

Chemotaxonomy_Workflow Plant_Material Plant Material Collection & Authentication Extraction Extraction of Secondary Metabolites Plant_Material->Extraction Fractionation Fractionation & Isolation (e.g., CC) Extraction->Fractionation Quantification Quantification of This compound Diterpenes (e.g., HPLC) Extraction->Quantification Structure_Elucidation Structure Elucidation (NMR, MS) Fractionation->Structure_Elucidation Data_Analysis Chemotaxonomic Data Analysis (Statistical Methods) Structure_Elucidation->Data_Analysis Quantification->Data_Analysis Phylogenetic_Inference Phylogenetic Inference Data_Analysis->Phylogenetic_Inference

Conclusion

This compound diterpenes represent a vast and structurally diverse group of natural products with significant potential in both chemotaxonomy and drug discovery. Their specific distribution patterns across plant families provide valuable insights into phylogenetic relationships, aiding in the classification and understanding of plant biodiversity. The detailed experimental protocols and an understanding of the signaling pathways they modulate are crucial for researchers aiming to explore their full potential. This guide provides a foundational framework for the systematic investigation of this compound diterpenes, from their isolation and characterization to their application as chemotaxonomic markers and therapeutic agents. Further research in this area will undoubtedly uncover new compounds with unique biological activities and further solidify their importance in the fields of natural product chemistry, pharmacology, and plant systematics.

References

Labdane Compounds from Marine Organisms: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The marine environment is a vast and largely untapped reservoir of chemical diversity, offering a promising frontier for the discovery of novel bioactive compounds. Among these are the labdane-type diterpenes, a class of natural products characterized by a bicyclic decalin core. While extensively studied from terrestrial plants and fungi, this compound compounds from marine organisms are emerging as a significant area of interest for drug discovery due to their structural novelty and potent biological activities. This guide provides a comprehensive overview of this compound compounds derived from marine sources, with a focus on their isolation, biological evaluation, and potential therapeutic applications.

Introduction to this compound Diterpenes from Marine Organisms

This compound-type diterpenoids are a large and structurally diverse group of secondary metabolites found in a variety of organisms, including plants, fungi, and marine life.[1][2] These compounds are characterized by a bicyclic core structure derived from the precursor geranylgeranyl pyrophosphate. In the marine realm, fungi and actinomycetes associated with organisms such as sponges, algae, and sediments have been identified as prolific producers of these compounds.[3] The unique and often extreme conditions of marine environments are thought to drive the evolution of distinct biosynthetic pathways, leading to the production of novel this compound derivatives with a wide array of biological activities. These activities include antimicrobial, cytotoxic, anti-inflammatory, and antiviral properties, making them attractive candidates for further investigation in drug development pipelines.[1][4]

Biosynthesis and Chemical Diversity

The biosynthesis of this compound diterpenes begins with the cyclization of the linear C20 precursor, geranylgeranyl pyrophosphate (GGPP), into the characteristic bicyclic this compound skeleton. This core structure is then subject to a variety of enzymatic modifications, including oxidation, reduction, glycosylation, and halogenation, which contribute to the vast chemical diversity observed in this class of compounds. Marine-derived labdanes often exhibit unique structural features, such as the presence of halogen atoms (e.g., chlorine), which are less common in their terrestrial counterparts. This structural novelty is a key driver for the continued exploration of marine organisms for new this compound compounds.

Bioactive this compound Compounds from Marine Organisms

The following table summarizes a selection of this compound compounds isolated from marine organisms, highlighting their source, and reported biological activities with quantitative data where available.

Compound NameMarine SourceBiological ActivityQuantitative Data (e.g., IC50, MIC)
Chlorolabdan A Streptomyces griseorubens (marine-derived actinomycete)Cytotoxicity against blood cancer cell linesIC50: 1.2 - 22.5 µM[1]
Chlorolabdan B Streptomyces griseorubens (marine-derived actinomycete)Antibacterial (Gram-positive bacteria), CytotoxicityMIC: 4 - 8 µg/mL[1]
Epoxylabdan A Streptomyces griseorubens (marine-derived actinomycete)Cytotoxicity against blood cancer cell linesIC50: 1.2 - 22.5 µM[1]
Compound from Talaromyces sp. Talaromyces sp. HDN151403 (marine-derived fungus)Antimicrobial (against Bacillus cereus)MIC: 128 µg/mL[3]
Compound from Talaromyces sp. Talaromyces sp. HDN151403 (marine-derived fungus)Antimicrobial (against MRCNS)MIC: 128 µg/mL[3]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of marine-derived this compound compounds.

Isolation and Purification of this compound Diterpenoids

The isolation of this compound compounds from marine organisms typically involves a multi-step process combining extraction and chromatographic techniques.[5][6]

1. Sample Collection and Extraction:

  • Marine organisms (e.g., sponges, algae) or microbial cultures are collected and lyophilized.

  • The dried biomass is extracted exhaustively with organic solvents of increasing polarity, such as ethyl acetate (B1210297) and methanol.

  • The crude extracts are concentrated under reduced pressure.

2. Chromatographic Separation:

  • Column Chromatography: The crude extract is subjected to column chromatography on silica (B1680970) gel or C18 reversed-phase silica gel. A gradient elution system is employed, starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity with solvents like ethyl acetate and methanol.[3]

  • Preparative High-Performance Liquid Chromatography (HPLC): Fractions obtained from column chromatography are further purified by preparative HPLC on a C18 column. An isocratic or gradient elution with a solvent system such as methanol/water is used to isolate pure compounds.[3]

3. Structure Elucidation:

  • The structures of the isolated compounds are determined using spectroscopic techniques, including:

    • Nuclear Magnetic Resonance (NMR): 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments are performed to establish the chemical structure and stereochemistry.

    • High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS): This technique is used to determine the molecular formula of the compounds.[7]

Cytotoxicity Assays

The cytotoxic activity of marine-derived this compound compounds is commonly evaluated using cell-based assays such as the MTT assay.[2][4][8]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay Protocol:

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a density of 1 × 10⁴ cells/well and incubated for 24 hours.[2]

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).[2]

  • MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37 °C.[2]

  • Formazan (B1609692) Solubilization: The MTT solution is removed, and the formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is incubated for an additional 15 minutes with shaking.[2]

  • Absorbance Measurement: The absorbance is measured at 492 nm using a microplate reader.[2]

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Antimicrobial Susceptibility Testing

The antimicrobial activity of this compound compounds is assessed using methods like the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).[9][10]

Broth Microdilution Protocol:

  • Inoculum Preparation: A standardized inoculum of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: The test compound is serially diluted in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]

Biological Activities and Mechanisms of Action

Marine-derived this compound compounds have demonstrated a range of promising biological activities. Their cytotoxic effects against various cancer cell lines suggest their potential as anticancer agents. The proposed mechanism of action for many cytotoxic natural products involves the induction of apoptosis, or programmed cell death. Apoptosis can be initiated through two main pathways: the extrinsic (death receptor-mediated) pathway and the intrinsic (mitochondrial) pathway.[11] Both pathways converge on the activation of caspases, a family of proteases that execute the apoptotic process.[12]

The antimicrobial activity of this compound compounds against pathogenic bacteria and fungi highlights their potential for development as new anti-infective agents. The exact mechanisms of their antimicrobial action are still under investigation but may involve disruption of microbial cell membranes, inhibition of essential enzymes, or interference with biofilm formation.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_collection Sample Collection & Preparation cluster_isolation Isolation & Purification cluster_characterization Structure Elucidation cluster_bioassays Biological Evaluation MarineOrganism Marine Organism (e.g., Sponge, Fungus) Extraction Solvent Extraction MarineOrganism->Extraction Lyophilization CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography CrudeExtract->ColumnChromatography Fractions Fractions ColumnChromatography->Fractions HPLC Preparative HPLC Fractions->HPLC PureCompound Pure this compound Compound HPLC->PureCompound NMR NMR Spectroscopy (1D & 2D) PureCompound->NMR HRESIMS HRESIMS PureCompound->HRESIMS Cytotoxicity Cytotoxicity Assay (e.g., MTT) PureCompound->Cytotoxicity Antimicrobial Antimicrobial Assay (e.g., MIC) PureCompound->Antimicrobial Structure Chemical Structure NMR->Structure HRESIMS->Structure Bioactivity Biological Activity Data Cytotoxicity->Bioactivity Antimicrobial->Bioactivity

Caption: Experimental workflow for the isolation and characterization of this compound compounds.

Intrinsic Apoptosis Signaling Pathway

Intrinsic_Apoptosis_Pathway cluster_stimulus Apoptotic Stimulus cluster_mitochondrion Mitochondrial Events cluster_cytosol Cytosolic Events This compound This compound Compound DNA_Damage DNA Damage This compound->DNA_Damage Bax_Bak Bax/Bak Activation DNA_Damage->Bax_Bak MOMP MOMP Bax_Bak->MOMP Cytochrome_c Cytochrome c Release MOMP->Cytochrome_c Apaf1 Apaf-1 Cytochrome_c->Apaf1 Caspase9 Pro-caspase-9 Apaf1->Caspase9 recruits Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9->Apoptosome Activated_Caspase9 Activated Caspase-9 Apoptosome->Activated_Caspase9 activates Caspase3 Pro-caspase-3 Activated_Caspase9->Caspase3 cleaves & activates Activated_Caspase3 Activated Caspase-3 Caspase3->Activated_Caspase3 Apoptosis Apoptosis Activated_Caspase3->Apoptosis executes

References

Fungal Sources of Bioactive Labdane Diterpenes: A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

December 19, 2025

Introduction

Labdane-type diterpenoids are a large and structurally diverse class of natural products characterized by a bicyclic decalin core. While traditionally associated with terrestrial plants, fungi have emerged as a prolific and largely untapped source of novel this compound diterpenes with a wide spectrum of promising biological activities. These activities, including antimicrobial, cytotoxic, and anti-inflammatory properties, position fungal-derived labdanes as compelling candidates for drug discovery and development. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the fungal sources of these bioactive compounds, their biological activities supported by quantitative data, detailed experimental protocols for their isolation and characterization, and an exploration of their biosynthetic pathways.

Fungal Producers of Bioactive this compound Diterpenes

A variety of fungal genera, particularly those in symbiotic or pathogenic relationships with plants, have been identified as producers of this compound diterpenes.[1][2] The genus Aspergillus is a notable producer, with studies revealing biosynthetic gene clusters for this compound-related diterpenoids.[1][2] Endophytic fungi, which reside within plant tissues, are also a rich source of these compounds. Additionally, marine-derived fungi, such as those from the genus Talaromyces, have been shown to produce unique this compound derivatives.[1]

Bioactive Properties of Fungal this compound Diterpenes: A Quantitative Overview

The this compound diterpenes isolated from fungal sources have demonstrated significant potential in preclinical studies. Their bioactivities are summarized below with quantitative data to facilitate comparison.

Antimicrobial Activity

Fungal this compound diterpenes have shown inhibitory activity against a range of microbial pathogens. The minimum inhibitory concentration (MIC) is a key metric for quantifying this activity, with lower values indicating greater potency.

Fungal SourceCompound(s)Target OrganismMIC (µg/mL)Reference(s)
Talaromyces sp. HDN151403Compound 2Bacillus cereus128[1]
Talaromyces sp. HDN151403Compound 8Methicillin-resistant coagulase-negative staphylococci (MRCNS)128[1]

Table 1: Antimicrobial Activity of Fungal this compound Diterpenes. This table summarizes the minimum inhibitory concentrations (MIC) of this compound diterpenes isolated from Talaromyces sp. against bacterial pathogens.

Cytotoxic Activity

The potential of fungal this compound diterpenes as anticancer agents has been investigated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is used to quantify their cytotoxic effects, with lower values indicating higher potency.

Fungal SourceCompound(s)Cancer Cell LineIC50 (µM)Reference(s)
Aspergillus sp. PQJ-1Compound 1Hela (Cervical Cancer)12.54[3]
Aspergillus sp. PQJ-1Compound 1Hep G2 (Liver Cancer)15.06[3]
Aspergillus sp. PQJ-1Compound 1MCF-7 (Breast Cancer)26.56[3]
Aspergillus niger extract-HepG2 (Liver Cancer)5.22 (µg/mL)[4]
Aspergillus niger extract-Caco-2 (Colorectal Cancer)26.78 (µg/mL)[4]
Aspergillus niger extract-A549 (Lung Cancer)34.18 (µg/mL)[4]
Aspergillus niger extract-MCF-7 (Breast Cancer)55.91 (µg/mL)[4]
Cistus creticus derived(13E)-labd-13-ene-8α,15-diolVarious Leukemic Cell Lines11.4 - 27.3 (µg/mL)[5]

Table 2: Cytotoxic Activity of Fungal this compound Diterpenes. This table presents the half-maximal inhibitory concentrations (IC50) of this compound diterpenes and extracts from Aspergillus species and compounds derived from Cistus creticus against various human cancer cell lines.

Anti-inflammatory Activity

Several this compound diterpenes have demonstrated anti-inflammatory properties by inhibiting key inflammatory mediators. The IC50 value is used to quantify this inhibitory activity.

SourceCompound(s)AssayIC50 (µg/mL)Reference(s)
Hedychium coronarium7β-Hydroxycalcaratarin A (3)Superoxide (B77818) anion generation4.52[6][7]
Hedychium coronariumCalcaratarin A (5)Superoxide anion generation≤4.52[6][7]
Hedychium coronariumCoronarin A (6)Superoxide anion generation≤4.52[6][7]
Hedychium coronarium(E)-labda-8(17),12-diene-15,16-dial (10)Superoxide anion generation≤4.52[6][7]
Hedychium coronarium7β-Hydroxycalcaratarin A (3)Elastase release≤6.17[6][7]
Hedychium coronarium(E)-7β-hydroxy-6-oxo-labda-8(17),12-diene-15,16-dial (4)Elastase release≤6.17[6][7]
Hedychium coronariumCalcaratarin A (5)Elastase release≤6.17[6][7]
Hedychium coronariumCoronarin A (6)Elastase release≤6.17[6][7]
Hedychium coronarium(E)-labda-8(17),12-diene-15,16-dial (10)Elastase release≤6.17[6][7]
Hedychium coronariumErgosta-4,6,8(14),22-tetraen-3-one (11)Elastase release≤6.17[6][7]

Table 3: Anti-inflammatory Activity of this compound Diterpenes. This table summarizes the half-maximal inhibitory concentrations (IC50) of this compound diterpenes from Hedychium coronarium in assays measuring the inhibition of superoxide anion generation and elastase release in human neutrophils.

Experimental Protocols

The following sections provide detailed methodologies for the key stages of research and development of fungal this compound diterpenes, from cultivation to structure elucidation.

Fungal Fermentation

The production of this compound diterpenes can be achieved through submerged or solid-state fermentation of the producing fungal strain.

Submerged Fermentation Protocol for Aspergillus oryzae

  • Media Preparation: Prepare DPY medium consisting of 2% (w/v) dextrin, 1% (w/v) hipoly peptone, 0.5% (w/v) yeast extract, 0.05% (w/v) MgSO4·7H2O, and 0.5% (w/v) KH2PO4 in distilled water.[8] Sterilize by autoclaving.

  • Inoculation: Inoculate the sterile DPY medium with a fresh spore suspension or mycelial culture of Aspergillus oryzae.

  • Incubation: Incubate the culture in an Erlenmeyer flask at 28-30°C with shaking (e.g., 150-200 rpm) for 5-7 days.[9][10]

  • Monitoring: Monitor the fermentation for growth and production of the target this compound diterpenes using analytical techniques such as HPLC.

Extraction and Isolation

Following fermentation, the this compound diterpenes are extracted from the fungal biomass and/or culture broth and then purified.

Solvent Extraction Protocol

  • Biomass Separation: Separate the fungal biomass from the culture broth by filtration.

  • Extraction of Biomass: Dry the fungal biomass and extract it with an organic solvent such as methanol (B129727) or ethyl acetate (B1210297) at room temperature with agitation for 24-72 hours.[11]

  • Extraction of Broth: Extract the culture broth with an equal volume of ethyl acetate in a separatory funnel. Repeat the extraction multiple times to ensure complete recovery.

  • Concentration: Combine the organic extracts and concentrate them under reduced pressure using a rotary evaporator to obtain the crude extract.[11]

G cluster_fermentation Fungal Fermentation cluster_extraction Extraction cluster_purification Purification Fungal_Strain Fungal_Strain Inoculation Inoculation Fungal_Strain->Inoculation Fermentation_Culture Fermentation_Culture Inoculation->Fermentation_Culture Incubation Culture_Medium Culture_Medium Culture_Medium->Inoculation Filtration Filtration Fermentation_Culture->Filtration Separation Fungal_Biomass Fungal_Biomass Filtration->Fungal_Biomass Culture_Broth Culture_Broth Filtration->Culture_Broth Solvent_Extraction_Biomass Solvent_Extraction_Biomass Fungal_Biomass->Solvent_Extraction_Biomass e.g., Methanol, Ethyl Acetate Solvent_Extraction_Broth Solvent_Extraction_Broth Culture_Broth->Solvent_Extraction_Broth e.g., Ethyl Acetate Crude_Extract Crude_Extract Solvent_Extraction_Biomass->Crude_Extract Solvent_Extraction_Broth->Crude_Extract Column_Chromatography Column_Chromatography Crude_Extract->Column_Chromatography Initial Separation Semi_pure_Fractions Semi_pure_Fractions Column_Chromatography->Semi_pure_Fractions HPLC HPLC Semi_pure_Fractions->HPLC Final Purification Pure_Labdane_Diterpene Pure_Labdane_Diterpene HPLC->Pure_Labdane_Diterpene

Figure 1: General workflow for the extraction and purification of fungal this compound diterpenes.

Purification by Column Chromatography

Silica (B1680970) Gel Column Chromatography Protocol

  • Column Preparation: Prepare a glass column packed with silica gel as the stationary phase, equilibrated with a non-polar solvent such as n-hexane.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent and adsorb it onto a small amount of silica gel. After drying, load the sample onto the top of the column.

  • Elution: Elute the column with a gradient of increasing solvent polarity, starting with 100% n-hexane and gradually introducing a more polar solvent like ethyl acetate, followed by methanol.

  • Fraction Collection and Analysis: Collect fractions of the eluate and monitor the separation using thin-layer chromatography (TLC) to identify fractions containing the target compounds.[12]

Preparative High-Performance Liquid Chromatography (HPLC) Protocol

  • Column: Utilize a preparative C18 reverse-phase HPLC column.

  • Mobile Phase: Employ a gradient of methanol or acetonitrile (B52724) in water, often with a small amount of formic acid to improve peak shape.

  • Injection and Fraction Collection: Inject the semi-purified fractions from column chromatography onto the preparative HPLC system and collect the peaks corresponding to the individual this compound diterpenes.

  • Solvent Removal: Remove the solvent from the collected fractions under reduced pressure to obtain the pure compounds.[13][14]

Structure Elucidation

The chemical structures of the isolated this compound diterpenes are determined using a combination of spectroscopic techniques.

NMR and MS Analysis Protocol

  • Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compounds using high-resolution mass spectrometry (HRMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • 1H NMR: Provides information about the number and types of protons in the molecule and their neighboring protons.

    • 13C NMR: Provides information about the number and types of carbon atoms in the molecule.

    • 2D NMR (COSY, HSQC, HMBC): These experiments establish the connectivity between protons and carbons, allowing for the complete structural elucidation of the molecule.[15][16][17]

Biosynthesis of this compound Diterpenes in Fungi

The biosynthesis of this compound diterpenes in fungi originates from the general isoprenoid pathway, starting with the precursor geranylgeranyl pyrophosphate (GGPP).[18] The key steps involve cyclization reactions catalyzed by diterpene synthases (DiTPSs) and subsequent modifications by tailoring enzymes, primarily cytochrome P450 monooxygenases.[1][2]

G GGPP Geranylgeranyl Pyrophosphate (GGPP) CPP Copalyl Diphosphate (B83284) (CPP) GGPP->CPP Class II DiTPS (CPS) Labdane_Scaffold This compound Scaffold CPP->Labdane_Scaffold Class I DiTPS (KS) Bioactive_Labdanes Bioactive this compound Diterpenes Labdane_Scaffold->Bioactive_Labdanes Cytochrome P450s, etc.

Figure 2: Core biosynthetic pathway of this compound diterpenes in fungi.

In the first committed step, a Class II diterpene synthase (a copalyl diphosphate synthase, CPS) catalyzes the protonation-initiated cyclization of GGPP to form the bicyclic intermediate, copalyl diphosphate (CPP).[18] Subsequently, a Class I diterpene synthase (a kaurene synthase-like enzyme, KS) facilitates the ionization of the diphosphate group from CPP, leading to further cyclization and rearrangement to form the characteristic this compound skeleton.[18] This core structure is then decorated by a suite of tailoring enzymes, most notably cytochrome P450 monooxygenases, which introduce hydroxyl groups and other functionalities, leading to the vast structural diversity and varied bioactivities of fungal this compound diterpenes.[1][2]

Conclusion and Future Perspectives

Fungi represent a promising and underexplored frontier for the discovery of novel bioactive this compound diterpenes. The compounds isolated to date have demonstrated significant antimicrobial, cytotoxic, and anti-inflammatory potential, underscoring their relevance to drug development programs. The technical guidance provided herein on fermentation, extraction, purification, and structural elucidation, coupled with an understanding of their biosynthetic pathways, aims to empower researchers to further tap into this rich chemical diversity. Future efforts in genome mining of fungal biosynthetic gene clusters, combined with advanced analytical and synthetic biology approaches, will undoubtedly accelerate the discovery and development of the next generation of fungal-derived this compound diterpene-based therapeutics.

References

The Defensive Arsenal of Plants: A Technical Guide to Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration for Researchers, Scientists, and Drug Development Professionals

Labdane diterpenes represent a vast and structurally diverse class of natural products that play a pivotal role in the sophisticated defense mechanisms of plants. Possessing a characteristic bicyclic core, these C20 terpenoids are not only crucial for plant survival against a barrage of herbivores and pathogenic microbes but also hold significant promise for the development of novel pharmaceuticals and agrochemicals. This technical guide provides a comprehensive overview of the role of this compound diterpenes in plant defense, detailing their biosynthesis, mechanisms of action, and the experimental methodologies used to investigate their functions.

Biosynthesis of this compound Diterpenes: A Multi-step Process

The biosynthesis of this compound-related diterpenoids is a complex process that begins with the universal C5 precursors, isopentenyl diphosphate (B83284) (IPP) and its isomer dimethylallyl diphosphate (DMAPP). In plants, these building blocks are primarily synthesized through the methylerythritol 4-phosphate (MEP) pathway located in the plastids. The pathway can be broadly divided into three key stages:

  • Precursor Formation: Three molecules of IPP are sequentially added to one molecule of DMAPP by prenyltransferases to form the C20 acyclic precursor, geranylgeranyl diphosphate (GGPP).[1]

  • Skeleton Formation: This is the defining step where the linear GGPP is cyclized into the characteristic bicyclic this compound skeleton. This reaction is catalyzed by a class of enzymes known as diterpene synthases (diTPSs).[1] These enzymes are categorized into two classes based on their reaction mechanisms. Class II diTPSs, or copalyl diphosphate synthases (CPS), catalyze the initial protonation-initiated cyclization of GGPP to form a bicyclic intermediate, copalyl diphosphate (CPP). Subsequently, a Class I diTPS, often a kaurene synthase-like (KSL) enzyme, acts on CPP to generate the diverse array of this compound-related skeletons through carbocation-driven cyclizations and rearrangements.[1] In some instances, a single bifunctional diTPS can perform both Class II and Class I reactions.

  • Skeletal Modification: Following the formation of the core this compound skeleton, a vast array of chemical modifications are introduced by "tailoring" enzymes. These modifications, primarily driven by cytochrome P450 monooxygenases (CYPs), as well as glycosyltransferases and acetyltransferases, are responsible for the immense structural diversity observed in this compound diterpenes and are crucial for their specific biological activities.[1]

Biosynthesis_of_Labdane_Diterpenes IPP IPP DMAPP DMAPP GGPP GGPP CPP CPP Labdane_Skeleton Labdane_Skeleton Modified_Labdanes Modified_Labdanes Core biosynthetic pathway of this compound diterpenes.

Role in Plant Defense: A Two-pronged Approach

This compound diterpenes contribute to plant defense through both direct and indirect mechanisms, targeting a wide range of antagonists.

Direct Defense: Anti-herbivore and Antimicrobial Properties

Many this compound diterpenes exhibit potent antifeedant and toxic effects against herbivorous insects, as well as antimicrobial activity against pathogenic fungi and bacteria. These compounds can deter feeding, inhibit growth, and in some cases, cause mortality in insects. Similarly, they can disrupt the growth and development of microbial pathogens.

Table 1: Antifeedant and Insecticidal Activity of Selected this compound Diterpenes

This compound DiterpenePlant SourceTarget HerbivoreBioassay MethodActivity MetricQuantitative ValueReference(s)
AndrographolideAndrographis paniculataPlutella xylostella (Diamondback Moth)Topical ApplicationLarval Mortality72% after 96 hours
AndrographolideAndrographis paniculataPlutella xylostellaLeaf Disc No-ChoiceFeeding InhibitionEffective at 1000 ppm[2]
2α,3α-dihydroxycativic acidAsteraceae and Labiatae speciesLeptinotarsa decemlineata (Colorado Potato Beetle)Not specifiedAntifeedant ActivityActive[3]

Table 2: Antimicrobial Activity of Selected this compound Diterpenes against Plant Pathogens

This compound DiterpenePlant SourceTarget PathogenBioassay MethodActivity MetricQuantitative ValueReference(s)
Graminifolin A-CEuthamia graminifoliaCurtobacterium flaccumfaciens pv. flaccumfaciensBroth MicrodilutionMIC67 - 533 µg/mL[1][4]
Graminifolin A-CEuthamia graminifoliaClavibacter michiganensisBroth MicrodilutionMIC67 - 533 µg/mL[1][4]
Graminifolin AEuthamia graminifoliaBipolaris sorokinianaNot specifiedWeak Antifungal Activity-[4]
ent-labdane type diterpeneGymnosperma glutinosumRhyzoctonia solaniRadial Growth InhibitionIC500.100 mg/mL[5]
ent-labdane type diterpeneGymnosperma glutinosumFusarium moniliformeRadial Growth InhibitionIC500.5 mg/mL[5]
SclareolPseudognaphalium cheiranthifoliumBotrytis cinereaRadial Growth TestIC50237.6 µg/mL[6]
13-epi-SclareolPseudognaphalium cheiranthifoliumBotrytis cinereaRadial Growth TestIC50268.8 µg/mL[6]
Indirect Defense

While less documented specifically for this compound diterpenes, some plant secondary metabolites can act as signals to attract natural enemies of herbivores, such as predators and parasitoids. This "cry for help" is a sophisticated indirect defense mechanism.

Regulation of this compound Diterpene Biosynthesis: A Signaling Network

The production of this compound diterpenes as defense compounds is tightly regulated by a complex network of signaling pathways, primarily involving the phytohormones jasmonic acid (JA) and salicylic (B10762653) acid (SA).

  • Jasmonate (JA) Signaling: This pathway is typically activated in response to wounding and herbivore attack. The bioactive form, jasmonoyl-isoleucine (JA-Ile), is perceived by the F-box protein COI1, which is part of an SCF E3 ubiquitin ligase complex. This leads to the degradation of JAZ (Jasmonate ZIM-domain) repressor proteins. The degradation of JAZ proteins releases transcription factors, such as MYC2, which then activate the expression of JA-responsive genes, including those involved in the biosynthesis of defense compounds like terpenoids.[7][8][9]

  • Salicylic Acid (SA) Signaling: This pathway is predominantly activated in response to biotrophic and hemibiotrophic pathogens.[10] SA accumulation triggers the activation of the master regulator NPR1 (NONEXPRESSOR OF PATHOGENESIS-RELATED GENES 1). NPR1 translocates to the nucleus where it interacts with TGA transcription factors to induce the expression of a large set of defense-related genes.[11][12]

  • Crosstalk between JA and SA Pathways: There is often an antagonistic relationship between the JA and SA signaling pathways, allowing the plant to fine-tune its defense response to specific threats.[10][13] Activation of the SA pathway can suppress JA-mediated responses and vice versa. This crosstalk is crucial for prioritizing defense against either pathogens or herbivores.

Signaling_Pathways Labdane_Synthases_JA Labdane_Synthases_JA Labdane_Diterpenes This compound Diterpenes Labdane_Synthases_JA->Labdane_Diterpenes Biosynthesis Labdane_Synthases_SA Labdane_Synthases_SA Labdane_Synthases_SA->Labdane_Diterpenes Biosynthesis SA SA JAZ JAZ SA->JAZ Suppression JA_Ile JA_Ile NPR1 NPR1 JA_Ile->NPR1 Suppression JA and SA signaling in this compound diterpene biosynthesis.

Experimental Protocols

Investigating the role of this compound diterpenes in plant defense requires robust and standardized experimental protocols. Below are methodologies for key bioassays.

Insect Antifeedant Bioassay (Leaf Disc No-Choice)

This method is widely used to determine the feeding deterrent properties of a compound.[1]

Objective: To quantify the antifeedant effect of a this compound diterpene on a specific insect herbivore.

Materials:

  • Test insect larvae (e.g., 3rd or 4th instar)

  • Host plant leaves

  • Test this compound diterpene

  • Solvent (e.g., acetone, ethanol)

  • Petri dishes

  • Filter paper

  • Leaf area meter or image analysis software

Procedure:

  • Preparation of Test Solutions: Dissolve the this compound diterpene in a suitable solvent to prepare a series of concentrations. A solvent-only solution serves as the control.

  • Leaf Disc Preparation: Cut uniform discs from fresh host plant leaves using a cork borer.

  • Treatment: Individually dip each leaf disc into a test solution for a few seconds. Allow the solvent to evaporate completely. Control discs are treated with the solvent alone.

  • Bioassay Setup: Place a moistened filter paper in the bottom of each Petri dish. Place one treated or control leaf disc in the center of each dish. Introduce one pre-starved larva into each Petri dish.

  • Incubation: Maintain the Petri dishes in a controlled environment (temperature, humidity, light) for a defined period (e.g., 24 hours).

  • Data Collection: After the incubation period, measure the area of the unconsumed portion of each leaf disc.

  • Data Analysis: Calculate the area of the leaf disc consumed for both control and treated replicates. The antifeedant activity can be expressed as a Feeding Deterrent Index (FDI) or similar metric. Statistical analysis (e.g., ANOVA) is used to determine significant differences.

Antifeedant_Bioassay_Workflow start Start prep_solutions Prepare Test Solutions (this compound Diterpene + Solvent) start->prep_solutions treat_discs Treat Leaf Discs prep_solutions->treat_discs prep_discs Prepare Leaf Discs prep_discs->treat_discs setup_assay Set up Petri Dish Bioassay treat_discs->setup_assay incubate Incubate (e.g., 24h) setup_assay->incubate measure_consumption Measure Leaf Area Consumed incubate->measure_consumption analyze_data Analyze Data (e.g., FDI, ANOVA) measure_consumption->analyze_data end End analyze_data->end Workflow for a leaf disc no-choice antifeedant bioassay.

Antimicrobial Bioassay (Broth Microdilution)

This method is used to determine the minimum inhibitory concentration (MIC) of a compound against a specific microorganism.[14]

Objective: To determine the MIC of a this compound diterpene against a plant pathogenic fungus or bacterium.

Materials:

  • Test this compound diterpene

  • Solvent (e.g., DMSO)

  • Target microbial strain (bacterium or fungus)

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)

  • 96-well microtiter plates

  • Spectrophotometer (plate reader)

Procedure:

  • Preparation of Test Compound: Dissolve the this compound diterpene in a suitable solvent to create a stock solution.

  • Serial Dilutions: Perform serial two-fold dilutions of the stock solution in the 96-well plate using the appropriate growth medium to achieve a range of concentrations.

  • Inoculum Preparation: Prepare a standardized inoculum of the target microorganism in the growth medium.

  • Inoculation: Add the microbial inoculum to each well of the microtiter plate. Include positive (microbe, no compound) and negative (medium only) controls.

  • Incubation: Incubate the plates under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is the lowest concentration of the this compound diterpene that completely inhibits the visible growth of the microorganism. This can be assessed visually or by measuring the optical density at a specific wavelength using a plate reader.

Antimicrobial_Bioassay_Workflow start Start prep_stock Prepare Stock Solution (this compound Diterpene) start->prep_stock serial_dilution Perform Serial Dilutions in 96-well Plate prep_stock->serial_dilution inoculate_plate Inoculate Plate with Microorganism serial_dilution->inoculate_plate prep_inoculum Prepare Standardized Microbial Inoculum prep_inoculum->inoculate_plate incubate Incubate Plate inoculate_plate->incubate determine_mic Determine MIC (Visual/Spectrophotometric) incubate->determine_mic end End determine_mic->end Workflow for a broth microdilution antimicrobial bioassay.

Conclusion and Future Directions

This compound diterpenes are indispensable components of the plant defense system, exhibiting a remarkable range of biological activities against herbivores and pathogens. Their biosynthesis is intricately regulated by complex signaling networks, allowing plants to mount tailored defense responses. The study of these compounds not only enhances our understanding of plant-environment interactions but also provides a rich source of lead molecules for the development of new drugs and sustainable crop protection strategies.

Future research should focus on elucidating the complete biosynthetic pathways of a wider range of defense-related this compound diterpenes, identifying the specific roles of individual "tailoring" enzymes, and further unraveling the regulatory networks that control their production. High-throughput screening methods will be instrumental in discovering novel bioactive this compound diterpenes and exploring their potential applications in medicine and agriculture. A deeper understanding of their modes of action at the molecular level will be crucial for their effective and safe utilization.

References

Methodological & Application

Synthesis of the Labdane Diterpenoid Core: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenoids are a large and structurally diverse class of natural products, many of which exhibit significant biological activities, making them attractive targets for drug discovery and development. These molecules are characterized by a bicyclic decalin core structure. The synthesis of this core scaffold is a critical step in the total synthesis of various bioactive this compound diterpenoids such as forskolin (B1673556), sclareolide, and galanal A and B. This document provides detailed application notes and protocols for the chemical synthesis of the this compound diterpenoid core structure, focusing on key strategies and reactions.

Biosynthetic Pathway of this compound Diterpenoids

The biosynthesis of this compound diterpenoids in plants provides inspiration for chemical synthesis strategies. The pathway begins with the universal C20 precursor, geranylgeranyl pyrophosphate (GGPP). A two-step enzymatic cyclization cascade, catalyzed by diterpene synthases (diTPSs), forms the characteristic bicyclic this compound skeleton. A Class II diTPS first catalyzes a protonation-initiated cyclization of GGPP to form a bicyclic diphosphate (B83284) intermediate, such as copalyl pyrophosphate (CPP). Subsequently, a Class I diTPS mediates the ionization of the diphosphate group and further cyclization or rearrangement to yield the diverse this compound-related skeletons.[1][2]

This compound Diterpenoid Biosynthesis GGPP Geranylgeranyl Pyrophosphate (GGPP) ClassII_diTPS Class II diTPS (e.g., CPS) GGPP->ClassII_diTPS CPP Copalyl Pyrophosphate (CPP) (Bicyclic Intermediate) ClassI_diTPS Class I diTPS (e.g., KSL) CPP->ClassI_diTPS LabdaneCore This compound Diterpenoid Core Structures FurtherMod Further Modifications (Oxidation, etc.) LabdaneCore->FurtherMod ClassII_diTPS->CPP ClassI_diTPS->LabdaneCore Bioactive Bioactive this compound Diterpenoids FurtherMod->Bioactive

Caption: Biosynthetic pathway of this compound diterpenoids.

Key Synthetic Strategies

The chemical synthesis of the this compound diterpenoid core often employs biomimetic strategies that mimic the biosynthetic pathway. A cornerstone of this approach is the cationic polyene cyclization , where a linear polyene precursor is induced to cyclize into the bicyclic decalin system. This can be initiated by a variety of Lewis or Brønsted acids.

Another powerful strategy involves the use of chiral starting materials, such as naturally occurring monoterpenoids or this compound diterpenoids like sclareolide, to achieve enantioselective synthesis of the target core structure.

Experimental Protocols

The following protocols are based on published total syntheses of representative this compound diterpenoids.

Protocol 1: Cationic Polyene Cyclization for the Synthesis of a this compound Core (Adapted from the total synthesis of Galanal A and B)[1][3]

This protocol describes a key step in the asymmetric assembly of the A/B ring system of a this compound diterpenoid using a Lewis acid-assisted chiral Brønsted acid (LBA) mediated cationic polyene cyclization.

General Experimental Workflow

General Synthetic Workflow Start Starting Material (e.g., Geraniol (B1671447) derivative) Reaction Reaction Setup (Inert atmosphere, dry solvents) Start->Reaction Reagent Reagent Addition (Controlled temperature) Reaction->Reagent Quench Reaction Quenching Reagent->Quench Workup Aqueous Workup (Extraction) Quench->Workup Purify Purification (Column Chromatography) Workup->Purify Analyze Characterization (NMR, MS, etc.) Purify->Analyze

Caption: A general workflow for a single synthetic step.

Materials:

Procedure:

  • To a solution of the polyene precursor (1.0 equiv) in anhydrous DCM at -78 °C under an argon atmosphere, add the chiral Brønsted acid (1.1 equiv).

  • After stirring for 15 minutes, add a solution of SnCl₄ in DCM (1.1 equiv) dropwise.

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction by the addition of saturated aqueous NaHCO₃.

  • Allow the mixture to warm to room temperature and separate the layers.

  • Extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the bicyclic this compound core.

ParameterValueReference
Starting MaterialGeraniol-derived polyene[1][3]
Key Reagents(R)-TRIP, SnCl₄[1][3]
SolventAnhydrous DCM[1][3]
Temperature-78 °C[1][3]
Reaction Time2 hours[1][3]
Typical Yield60-80%[1][3]
Protocol 2: Synthesis of (+)-Sclareolide from a Terpenic Carboxylic Acid (Adapted from an enantioselective synthesis)[4]

This protocol outlines a biomimetic cyclization to form the this compound lactone, sclareolide, using a chiral LBA system.

Materials:

  • Acyclic terpenic carboxylic acid precursor

  • Chiral Ligand: (R)-2-benzyloxy-2′-hydroxy-1,1′-binaphthyl

  • Lewis Acid: Tin tetrachloride (SnCl₄)

  • Anhydrous toluene (B28343)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Petroleum ether and ethyl acetate for elution

Procedure:

  • A solution of the chiral ligand (0.1 equiv) in anhydrous toluene is treated with SnCl₄ (0.1 equiv) at room temperature and stirred for 30 minutes.

  • The acyclic terpenic carboxylic acid precursor (1.0 equiv) in anhydrous toluene is added to the prepared catalyst solution.

  • The reaction mixture is stirred at a specified temperature (e.g., 0 °C to room temperature) for a designated time (e.g., 24 hours), monitoring by TLC.

  • Upon completion, the reaction is quenched with saturated aqueous NaHCO₃.

  • The mixture is extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated.

  • The residue is purified by flash chromatography on silica gel (petroleum ether/ethyl acetate gradient) to yield (+)-sclareolide.

ParameterValueReference
Starting MaterialAcyclic terpenic carboxylic acid[4]
Catalyst System(R)-2-benzyloxy-2′-hydroxy-1,1′-binaphthyl / SnCl₄[4]
SolventAnhydrous Toluene[4]
Temperature0 °C to RT[4]
Reaction Time24 hours[4]
Enantiomeric Excess>90%[4]
Typical Yield70-85%[4]

Signaling Pathways and Logical Relationships

The core principle behind many this compound core syntheses is the controlled formation of carbocations and their subsequent cyclization cascades. The choice of initiator (acid), substrate conformation, and terminating group are critical for achieving the desired stereochemistry and product.

Cationic_Polyene_Cyclization_Logic cluster_0 Initiation cluster_1 Propagation (Cyclization Cascade) cluster_2 Termination Initiator Initiator (Lewis/Brønsted Acid) Polyene Acyclic Polyene Substrate Initiator->Polyene activates Carbocation Initial Carbocation Formation Polyene->Carbocation Monocycle Monocyclic Intermediate Carbocation->Monocycle 1st Cyclization Bicycle Bicyclic Cation (Decalin Core) Monocycle->Bicycle 2nd Cyclization Terminator Terminating Group (e.g., Alkene, Alcohol) Bicycle->Terminator quenches FinalProduct This compound Core Structure Terminator->FinalProduct

Caption: Logical flow of a cationic polyene cyclization.

Conclusion

The synthesis of the this compound diterpenoid core is a well-established yet evolving field in organic chemistry. Biomimetic cationic polyene cyclizations remain a highly effective strategy, with modern advancements in asymmetric catalysis enabling the enantioselective production of these valuable molecular scaffolds. The protocols and data presented herein provide a foundation for researchers to embark on the synthesis of novel this compound diterpenoids for potential applications in drug discovery and development. Careful control of reaction conditions and purification are paramount to achieving high yields and purity.

References

Application Notes and Protocols for the Analytical Characterization of Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] Found in a wide array of organisms, including plants, fungi, and marine life, these compounds have garnered significant scientific interest due to their extensive range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[2][3][4] The accurate isolation, purification, and structural elucidation of this compound diterpenes are critical for their development as potential therapeutic agents. These application notes provide detailed protocols and data for the analytical techniques essential for this compound characterization.

Data Presentation

Table 1: Comparative Yields of Forskolin Extraction from Coleus forskohlii

This table summarizes the quantitative data from a comparative study on the extraction of forskolin, a well-known this compound diterpene. The choice of extraction method and solvent significantly impacts the yield.[1]

Extraction MethodSolventTemperature (°C)TimeYield (mg/g)
MacerationEthanolRoom Temp72 h3.2
SoxhletEthanolBoiling Point8 h4.5
Ultrasound-AssistedEthanol4030 min5.1
Microwave-AssistedEthanol605 min5.8
Supercritical Fluid (SFE)CO₂ with Ethanol502 h4.9
Table 2: ¹H and ¹³C NMR Spectroscopic Data for Selected this compound Diterpenes in CDCl₃

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of organic molecules.[2] This table presents the characteristic ¹H and ¹³C NMR chemical shifts (δ) for representative this compound diterpenes.[5][6]

Position(E)-Labda-8(17),12-diene-15,16-dial (¹H)(E)-Labda-8(17),12-diene-15,16-dial (¹³C)ent-13-epi-Manoyloxide (¹H)ent-13-epi-Manoyloxide (¹³C)
11.45, 0.9039.11.68, 1.5539.4
21.65, 1.5519.41.70, 1.6019.3
31.40, 1.1542.21.45, 1.1842.2
4-33.6-33.6
51.2555.61.5556.4
61.70, 1.5024.51.75, 1.6524.5
72.20, 1.9538.41.40, 1.1038.3
8-148.4-74.2
91.5056.21.5856.2
100.8539.80.8539.8
112.30, 2.1028.91.90, 1.5026.5
126.80155.41.65, 1.4536.2
13-139.8-73.5
14--1.2524.2
159.50193.71.1517.5
1610.15197.51.2027.2
174.85, 4.55107.80.8815.6
180.8021.70.8021.6
190.7014.20.7514.5
200.7514.50.8215.8

Experimental Protocols

Protocol 1: Extraction and Isolation of this compound Diterpenes

This protocol outlines a general procedure for the extraction and isolation of this compound diterpenes from plant material.[1]

1. Extraction a. Air-dry and powder the plant material. b. Perform sequential extraction with solvents of increasing polarity (e.g., hexane, ethyl acetate, methanol). Maceration or Soxhlet extraction are common methods.[1] c. Concentrate the extracts under reduced pressure using a rotary evaporator.

2. Chromatographic Separation a. Subject the crude extracts to column chromatography over silica (B1680970) gel. b. Elute with a gradient of solvents, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., with ethyl acetate). c. Collect fractions and monitor by Thin Layer Chromatography (TLC). d. Combine fractions with similar TLC profiles.

3. Purification a. Subject the semi-purified fractions to further chromatographic steps, such as preparative HPLC, to isolate pure compounds.[2]

Protocol 2: High-Performance Liquid Chromatography (HPLC) Analysis

This protocol provides a general method for the analytical HPLC of this compound diterpenes.[7][8][9][10]

1. Sample Preparation a. Dissolve the purified this compound diterpene or extract in a suitable solvent (e.g., methanol, acetonitrile) to a known concentration (e.g., 1 mg/mL). b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC System and Conditions

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).[7]
  • Mobile Phase: A gradient of water (A) and acetonitrile (B52724) (B), both containing 0.1% formic acid.[7]
  • Gradient Program:
  • 0-5 min: 10% B
  • 5-35 min: 10-90% B
  • 35-40 min: 90% B
  • 40-45 min: 90-10% B
  • 45-50 min: 10% B
  • Flow Rate: 1.0 mL/min.
  • Column Temperature: 30°C.[7]
  • Injection Volume: 10 µL.[7]
  • Detection: UV detector at 210 nm or a Diode Array Detector (DAD).

3. Data Analysis a. Identify peaks by comparing retention times with known standards. b. Quantify compounds by creating a calibration curve with standards of known concentrations.

Protocol 3: Mass Spectrometry (MS) Analysis

This protocol describes a general procedure for the analysis of this compound diterpenes by mass spectrometry, often coupled with a chromatographic system (LC-MS or GC-MS).[11][12][13][14]

1. Sample Introduction a. For LC-MS, use the output from the HPLC system as described in Protocol 2. b. For GC-MS, derivatization (e.g., silylation) may be necessary to increase volatility. Dissolve the derivatized sample in a suitable volatile solvent (e.g., hexane).

2. Mass Spectrometer Settings (Electrospray Ionization - ESI for LC-MS)

  • Ionization Mode: Positive or negative, depending on the analyte.
  • Capillary Voltage: 3-4 kV.
  • Drying Gas (N₂) Flow: 8-12 L/min.
  • Drying Gas Temperature: 300-350°C.
  • Nebulizer Pressure: 30-50 psi.
  • Mass Range: m/z 100-1000.

3. Data Acquisition and Analysis a. Acquire full scan mass spectra to determine the molecular weight of the compounds. b. Perform tandem MS (MS/MS) experiments to obtain fragmentation patterns for structural elucidation. The fragmentation of the alkyl chain is often a specific characteristic of labdanes.[14] c. Compare the obtained mass spectra and fragmentation patterns with databases and literature data for identification.

Protocol 4: 2D NMR Spectroscopy for Structural Elucidation

This protocol outlines the key 2D NMR experiments for determining the chemical structure of a this compound diterpene.[15][16][17][18][19]

1. Sample Preparation a. Dissolve 5-10 mg of the purified this compound diterpene in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in an NMR tube.

2. NMR Experiments a. ¹H-¹H COSY (Correlation Spectroscopy): Identifies proton-proton couplings, typically through 2-3 bonds. This helps to establish spin systems within the molecule. b. ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence) or HMQC (Heteronuclear Multiple Quantum Correlation): Correlates directly bonded protons and carbons. c. ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds. This is crucial for connecting the spin systems and elucidating the carbon skeleton. d. ¹H-¹H NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close to each other, which is essential for determining the relative stereochemistry.

3. Data Analysis a. Process the raw data using appropriate software (e.g., MestReNova, TopSpin). b. Analyze the cross-peaks in each spectrum to build up the molecular structure piece by piece. c. Integrate the information from all spectra to propose a final structure, including stereochemistry.

Mandatory Visualization

experimental_workflow plant_material Plant Material extraction Extraction (Maceration/Soxhlet) plant_material->extraction crude_extract Crude Extract extraction->crude_extract column_chromatography Column Chromatography (Silica Gel) crude_extract->column_chromatography fractions Fractions column_chromatography->fractions hplc Preparative HPLC fractions->hplc pure_compound Pure this compound Diterpene hplc->pure_compound structural_elucidation Structural Elucidation pure_compound->structural_elucidation nmr NMR Spectroscopy (1D & 2D) structural_elucidation->nmr ms Mass Spectrometry structural_elucidation->ms other_techniques IR, UV-Vis structural_elucidation->other_techniques

Caption: General workflow for the isolation and characterization of this compound diterpenes.

labdane_biosynthesis ggpp Geranylgeranyl Diphosphate (GGPP) cpp Copalyl Diphosphate (CPP) ggpp->cpp Class II Diterpene Synthase labdane_skeleton This compound Skeleton cpp->labdane_skeleton Class I Diterpene Synthase modifications Enzymatic Modifications (Oxidation, Glycosylation, etc.) labdane_skeleton->modifications diverse_labdanes Diverse this compound Diterpenes modifications->diverse_labdanes

Caption: Simplified biosynthetic pathway of this compound diterpenes.

References

Application Notes and Protocols for the Extraction of Labdane Diterpenes from Plant Material

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the extraction and purification of labdane diterpenes from various plant materials. This compound diterpenes are a large class of bicyclic diterpenoids with a wide range of biological activities, making them of significant interest for drug discovery and development. The efficient isolation of these compounds is a critical first step for further research.

Introduction to this compound Diterpene Extraction

The selection of an appropriate extraction method is paramount for the successful isolation of this compound diterpenes, as the choice significantly impacts the yield, purity, and integrity of the isolated compounds.[1] Traditional methods like maceration and Soxhlet extraction are often surpassed in efficiency by modern techniques such as Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE), which offer reduced extraction times and lower solvent consumption.[1][2] For high selectivity and environmentally friendly extraction, Supercritical Fluid Extraction (SFE) is a powerful alternative.[1]

This guide provides a comparative analysis of various extraction methodologies, supported by quantitative data, to aid researchers in selecting the most suitable technique for their specific needs.

Comparative Extraction Data

The following tables summarize quantitative data from various studies on the extraction of prominent this compound diterpenes, providing a clear comparison of different methods and solvents.

Forskolin from Coleus forskohlii Roots

Forskolin is a well-known this compound diterpene valued for its role in cellular signaling research. The tables below compare the efficacy of different extraction methods and solvents for isolating forskolin.

Table 1: Comparison of Extraction Methods for Forskolin

Extraction MethodSolventForskolin Yield (% w/w)Reference
Soxhlet ExtractionEthanol2.83%[3][4]
Microwave-AssistedEthanol2.29%[3][4]
Ultrasound-AssistedEthanol1.47%[3][4]

Table 2: Effect of Solvent on Forskolin Extraction Yield (Soxhlet Method)

SolventPolarity IndexBoiling Point (°C)Forskolin Content (% w/w in extract)Reference
Methanol5.1652.91 ± 0.026[3][4][5][6]
Ethanol4.3782.59 ± 0.115[3][4][5]
Ethyl Acetate4.4771.60 ± 0.092[5][6]
n-Hexane0.1690.93 ± 0.045[5]
Dichloromethane3.1410.41 ± 0.036[5][6]
Chloroform4.1610.33 ± 0.018[5]
Petroleum Ether0.042-620.28 ± 0.007[5][6]
Water10.21000.18 ± 0.011[3][4][5]

Data presented as mean ± standard deviation where available.

Andrographolide from Andrographis paniculata

Andrographolide is the principal bioactive compound in Andrographis paniculata, known for its anti-inflammatory and antiviral properties.[2]

Table 3: Comparison of Extraction Methods for Andrographolide

Extraction MethodSolventExtraction TimeTemperatureAndrographolide Yield (% w/w)Reference
MacerationMethanol360 minRoom Temperature3.50[2]
Soxhlet ExtractionMethanol240 minBoiling Point4.225[2]
Ultrasound-Assisted75% Ethanol5 minNot SpecifiedNot Specified (Optimized Conditions)[2]
MacerationDichloromethane:Methanol (1:1)24-48 hoursRoom TemperatureHigh Yield Reported[7][8]

Note: Direct yield comparison for UAE was not available in the provided context, but the method was highlighted as efficient.

Sclareol (B1681606) from Salvia sclarea (Clary Sage)

Sclareol is a bioactive this compound diterpene isolated from the flowers of clary sage.[9]

Table 4: Extraction Yield of Sclareol

Extraction MethodPlant PartYieldReference
Solid/Liquid ExtractionDry Straw1.5%[10]
Steam DistillationDry Inflorescences0.01%[10]
Solvent ExtractionBlossoms1.5-2 g/100 g of dry mass[11]
Molecular DistillationNot Specifiedup to 95% (of extract)[12]

Experimental Protocols

The following are detailed protocols for the extraction and purification of this compound diterpenes. These are generalized and may require optimization for specific plant materials and target compounds.

Plant Material Preparation
  • Drying: Air-dry the plant material (leaves, stems, roots, or flowers) in the shade to prevent degradation of thermolabile compounds.[7] Alternatively, oven-dry at a temperature below 60°C.[7]

  • Grinding: Grind the dried plant material into a coarse powder (e.g., 40-80 mesh) to increase the surface area for solvent extraction.[7]

Extraction Protocols

A simple and scalable method suitable for thermolabile compounds.

  • Extraction: Submerge the powdered plant material in a suitable solvent (e.g., methanol, ethanol, or a mixture like dichloromethane:methanol 1:1) in a sealed container.[7] A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).[7]

  • Incubation: Allow the mixture to stand at room temperature for 24-48 hours with occasional agitation.[7]

  • Filtration: Filter the mixture to separate the extract from the plant residue.[7]

  • Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude extract.[7]

A continuous extraction method that is generally more efficient than maceration but uses heat.

  • Sample Preparation: Place a known quantity of the powdered plant material into a cellulose (B213188) thimble.[2]

  • Extraction: Place the thimble in a Soxhlet extractor. Add the extraction solvent to the distillation flask. Heat the flask to the boiling point of the solvent. The solvent vapor will travel to the condenser, liquefy, and drip into the thimble, extracting the compounds. The process is allowed to run for a specified duration (e.g., 1.5-24 hours).[2]

  • Concentration: After extraction, the solvent is evaporated from the extract using a rotary evaporator to yield the crude extract.

This method uses ultrasonic waves to disrupt plant cell walls, enhancing solvent penetration and reducing extraction time.[2]

  • Sample Preparation: Place a specific weight of the powdered plant material in a beaker or flask.[2]

  • Solvent Addition: Add the chosen solvent to achieve a specific solid-to-liquid ratio (e.g., 1:17).[2]

  • Sonication: Submerge an ultrasonic probe into the mixture or place the vessel in an ultrasonic bath.[7] Perform the extraction for a short duration (e.g., 5 minutes) with optimized parameters for duty cycle and amplitude.[2]

  • Filtration and Concentration: Filter the mixture and concentrate the filtrate using a rotary evaporator.[7]

Purification Protocols

Crude extracts typically contain a mixture of compounds and require further purification to isolate the desired this compound diterpenes.

A fundamental technique for the separation of compounds based on their polarity.

  • Stationary Phase: Silica (B1680970) gel (e.g., 60-120 mesh) is a commonly used adsorbent.[13]

  • Column Packing: Prepare a slurry of the silica gel in a non-polar solvent (e.g., hexane) and carefully pack it into a glass column, avoiding air bubbles.[13]

  • Sample Loading: Dissolve the crude extract in a minimal amount of the initial mobile phase or adsorb it onto a small amount of silica gel before loading it onto the column.[13]

  • Elution: Start with a non-polar solvent (e.g., hexane) and gradually increase the polarity of the mobile phase by adding more polar solvents (e.g., ethyl acetate, methanol) in a stepwise or gradient manner.[13]

  • Fraction Collection: Collect the eluting solvent in fractions and monitor the separation using Thin Layer Chromatography (TLC).

  • Analysis: Combine the fractions containing the pure compound, as identified by TLC, and evaporate the solvent.

A high-resolution separation technique used for the final purification of compounds.

  • Column: A reverse-phase column (e.g., C18) is commonly used.

  • Mobile Phase: A gradient of two solvents, typically water (often with an acid modifier like trifluoroacetic acid) and an organic solvent like acetonitrile (B52724) or methanol.

  • Sample Preparation: Dissolve the partially purified fraction from column chromatography in the mobile phase and filter it through a 0.45 µm syringe filter before injection.[13]

  • Injection and Separation: Inject the sample onto the HPLC system. The compounds will separate based on their affinity for the stationary and mobile phases.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest as detected by a UV detector.

  • Solvent Evaporation: Evaporate the solvent from the collected fractions to obtain the pure this compound diterpene.

Visualized Workflows

The following diagrams illustrate the general workflows for the extraction and purification of this compound diterpenes.

Extraction_Workflow PlantMaterial Dried & Powdered Plant Material Extraction Extraction (Maceration, Soxhlet, UAE, etc.) PlantMaterial->Extraction Filtration Filtration Extraction->Filtration Concentration Concentration (Rotary Evaporator) Filtration->Concentration CrudeExtract Crude this compound Extract Concentration->CrudeExtract

Caption: General workflow for the extraction of this compound diterpenes.

Purification_Workflow CrudeExtract Crude this compound Extract ColumnChromatography Column Chromatography (Silica Gel) CrudeExtract->ColumnChromatography FractionCollection Fraction Collection & TLC Analysis ColumnChromatography->FractionCollection PartiallyPure Partially Purified Fractions FractionCollection->PartiallyPure HPLC Preparative HPLC (e.g., C18 Column) PartiallyPure->HPLC PureCompound Pure this compound Diterpene HPLC->PureCompound

Caption: General workflow for the purification of this compound diterpenes.

References

Application Notes and Protocols for the Chromatographic Separation of Labdane Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large and structurally diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. The analysis and purification of these compounds often involve the separation of complex mixtures of isomers, which can be challenging due to their similar physicochemical properties. This document provides detailed application notes and protocols for the chromatographic separation of this compound isomers by High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), as well as an overview of chiral separation techniques.

Part 1: High-Performance Liquid Chromatography (HPLC) Separation of this compound Isomers

Reversed-phase HPLC is a widely used technique for the separation of this compound diterpenes. The choice of stationary phase, mobile phase composition, and gradient elution are critical for achieving optimal separation of isomers.

Experimental Protocol: Reversed-Phase HPLC

This protocol provides a general method for the separation of this compound isomers, such as sclareol (B1681606) and manool (B191784), from a plant extract.

1. Sample Preparation (Solid-Phase Extraction - SPE)

A crucial step before chromatographic analysis is the effective extraction and cleanup of the sample to remove interfering substances. Matrix Solid-Phase Dispersion (MSPD) is an efficient method for the extraction of this compound diterpenoids from plant matrices like Coleus forskohlii and Salvia sclarea.[1]

  • Sample Preparation: Air-dry and grind the plant material (e.g., leaves, flowers) to a fine powder.

  • MSPD Procedure:

    • Blend 0.5 g of the powdered plant material with 1.5 g of C18 sorbent in a glass mortar until a homogeneous mixture is obtained.

    • Transfer the mixture to a syringe barrel (10 mL) plugged with a frit at the bottom.

    • Compress the material with a plunger to form a packed bed.

    • Wash the column with 5 mL of n-hexane to remove nonpolar impurities.

    • Elute the this compound diterpenes with 10 mL of methanol (B129727) or ethyl acetate (B1210297).

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a suitable volume of the mobile phase for HPLC analysis.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase:

    • A: Water with 0.1% formic acid

    • B: Acetonitrile with 0.1% formic acid

  • Gradient Elution: A gradient elution is often necessary to separate a complex mixture of this compound isomers with varying polarities.

    • 0-5 min: 20% B

    • 5-25 min: 20% to 80% B

    • 25-30 min: 80% to 100% B

    • 30-35 min: Hold at 100% B

    • 35-40 min: 100% to 20% B

    • 40-45 min: Re-equilibration at 20% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV detector at 210 nm or Evaporative Light Scattering Detector (ELSD). For identification purposes, a mass spectrometer (LC-MS) can be used.[1]

  • Injection Volume: 10 µL

Data Presentation: HPLC Separation
CompoundIsomer TypeExpected Retention Time (min)
ManoolPositional Isomer~18 - 22
SclareolPositional Isomer~20 - 24

Note: Sclareol is generally slightly more polar than manool and may have a slightly shorter retention time on a C18 column, but their elution order can be influenced by the specific chromatographic conditions.

Part 2: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of this compound Isomers

GC-MS is a powerful technique for the analysis of volatile and semi-volatile this compound diterpenes. Derivatization is often not required for these compounds.

Experimental Protocol: GC-MS

This protocol is suitable for the analysis of this compound isomers in essential oils or plant extracts from species like Salvia sclarea.[2][3][4]

1. Sample Preparation

  • For Essential Oils: Dilute the essential oil (1 µL) in a suitable solvent such as n-hexane or ethyl acetate (1 mL).

  • For Plant Extracts: Use the extract obtained from the SPE protocol described in the HPLC section. Ensure the final solvent is volatile and compatible with GC analysis (e.g., n-hexane).

2. GC-MS Conditions

  • GC System: Agilent 6890 GC or similar.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent nonpolar capillary column.

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless (for trace analysis) or split (e.g., 1:50).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 min.

    • Ramp: 3 °C/min to 240 °C.

    • Hold at 240 °C for 10 min.

  • MS System: Agilent 5973 Mass Selective Detector or similar.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-500.

  • Transfer Line Temperature: 280 °C.

Data Presentation: GC-MS Separation

The following table presents typical retention time data for sclareol and manool obtained from the GC-MS analysis of Salvia sclarea extracts.[5][6]

CompoundRetention Time (min)Key Mass Fragments (m/z)
Manool79.3290, 272, 257, 204, 189, 137
Sclareol76.2308, 290, 275, 257, 204, 192

Part 3: Chiral Separation of this compound Isomers

Many this compound diterpenes possess multiple chiral centers, leading to the existence of enantiomers and diastereomers. The separation of enantiomers requires a chiral environment, which can be achieved through different HPLC techniques.

Approaches to Chiral Separation by HPLC
  • Chiral Stationary Phases (CSPs): This is the most common and direct method. The analytical column contains a chiral selector immobilized on the stationary phase, which forms transient diastereomeric complexes with the enantiomers, leading to different retention times. Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for the separation of a wide range of chiral compounds.

  • Chiral Derivatization: In this indirect method, the enantiomeric mixture is reacted with a chiral derivatizing agent to form diastereomers. These diastereomers have different physicochemical properties and can be separated on a standard achiral column (e.g., C18).[7]

  • Chiral Mobile Phase Additives: A chiral selector is added to the mobile phase, which forms diastereomeric complexes with the enantiomers in situ, allowing for their separation on an achiral column.

Experimental Protocol: Chiral HPLC using a Polysaccharide-based CSP

This protocol provides a starting point for the chiral separation of this compound isomers. Optimization of the mobile phase and column temperature is usually required.

1. Sample Preparation

Prepare the sample as described in the HPLC section, ensuring the final sample is dissolved in the mobile phase.

2. Chiral HPLC Conditions

  • Column: A polysaccharide-based chiral stationary phase, such as a cellulose or amylose-based column (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase: A mixture of n-hexane and a polar modifier like isopropanol (B130326) or ethanol. A typical starting condition is 90:10 (n-hexane:isopropanol). The ratio can be adjusted to optimize the separation.

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Column Temperature: 25 °C (can be varied to improve resolution).

  • Detection: UV detector at 210 nm.

  • Injection Volume: 5-10 µL.

Visualizations

Experimental and Logical Workflows

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Acquisition & Analysis plant_material Plant Material (e.g., Salvia sclarea) extraction Extraction (e.g., Maceration, Soxhlet, SFE) plant_material->extraction spe Solid-Phase Extraction (SPE) Cleanup extraction->spe extract Purified this compound Isomer Extract spe->extract hplc HPLC Separation extract->hplc gcms GC-MS Analysis extract->gcms chiral_hplc Chiral HPLC Separation extract->chiral_hplc quant_data Quantitative Data (Retention Time, Peak Area) hplc->quant_data qual_data Qualitative Data (Mass Spectra) gcms->qual_data enantio_purity Enantiomeric Purity chiral_hplc->enantio_purity

Caption: General workflow for the extraction and chromatographic analysis of this compound isomers.

HPLC_Method_Development start Start: this compound Isomer Mixture column_selection Select Column (e.g., C18, Phenyl-Hexyl) start->column_selection mobile_phase Select Mobile Phase (e.g., ACN/Water, MeOH/Water) column_selection->mobile_phase gradient_optimization Optimize Gradient Program mobile_phase->gradient_optimization injection Inject Sample gradient_optimization->injection detection Detect Peaks (UV, ELSD, MS) injection->detection data_analysis Analyze Data (Retention Time, Resolution) detection->data_analysis end End: Separated Isomers data_analysis->end

Caption: Logical workflow for HPLC method development for this compound isomer separation.

Chiral_Separation_Strategies cluster_strategies Chiral Separation Approaches racemic_mixture Racemic Mixture of This compound Isomers csp Direct Method: Chiral Stationary Phase (CSP) racemic_mixture->csp derivatization Indirect Method: Chiral Derivatization racemic_mixture->derivatization cmpa Direct Method: Chiral Mobile Phase Additive racemic_mixture->cmpa separated_enantiomers Separated Enantiomers csp->separated_enantiomers derivatization->separated_enantiomers cmpa->separated_enantiomers

Caption: Strategies for the chiral separation of this compound enantiomers.

References

Application Notes and Protocols for the Spectroscopic Analysis of Labdane Diterpenes (NMR, MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the spectroscopic analysis of labdane diterpenes, a significant class of natural products with diverse biological activities. The following sections detail the principles, experimental protocols, and data interpretation for Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), the two primary techniques for the structural elucidation of these molecules.

Introduction to this compound Diterpenes

This compound-type diterpenes are bicyclic natural products characterized by a decalin core with a side chain at C-9. They are widely distributed in higher plants, fungi, and marine organisms. Their diverse biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties, make them promising candidates for drug discovery and development. Accurate structural determination is paramount for understanding their structure-activity relationships.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structure elucidation of organic molecules like this compound diterpenes. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to determine the carbon skeleton, stereochemistry, and substitution patterns.

Data Presentation: Characteristic NMR Data of this compound Diterpenes

The following tables summarize the characteristic ¹H and ¹³C NMR chemical shifts for representative this compound diterpenes. These values can serve as a reference for the identification of new compounds. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Table 1: ¹³C NMR Chemical Shift Data (δc) for Selected this compound Diterpenes.

Carbon No.Labda-8(17),13-dien-15-oic acid (in CDCl₃)(E)-Labda-8(17),12-diene-15,16-dial (in CDCl₃)[1]Sclareol (in CDCl₃)[2]
139.139.039.9
219.319.319.5
342.142.142.2
433.533.533.5
555.655.556.3
624.424.424.6
738.338.238.5
8148.3148.474.2
956.156.060.1
1039.839.740.0
1121.725.820.7
12129.8155.143.1
13162.2140.773.8
14115.6139.828.2
15169.5193.526.5
1612.2191.116.0
17106.3106.333.5
1833.533.533.5
1921.721.721.7
2014.514.514.5

Table 2: ¹H NMR Chemical Shift Data (δH, multiplicity, J in Hz) for Selected this compound Diterpenes.

Proton No.Labda-8(17),13-dien-15-oic acid (in CDCl₃)(E)-Labda-8(17),12-diene-15,16-dial (in CDCl₃)[1]Sclareol (in CDCl₃)
145.68 (s)6.75 (d, 7.8)-
17a4.85 (s)4.83 (s)-
17b4.52 (s)4.50 (s)-
12-6.40 (d, 7.8)-
15-9.42 (s)-
16-10.15 (s)-
18-H₃0.88 (s)0.87 (s)0.80 (s)
19-H₃0.80 (s)0.79 (s)0.86 (s)
20-H₃0.70 (s)0.68 (s)0.78 (s)
16-H₃2.15 (s)-1.12 (s)
Experimental Protocols for NMR Analysis
  • Sample Purity: Ensure the isolated this compound diterpene is of high purity (>95%), as impurities can complicate spectral interpretation. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography (TLC).

  • Sample Amount: For standard 5 mm NMR tubes, dissolve 5-10 mg of the compound for ¹H NMR and 10-50 mg for ¹³C NMR experiments in 0.5-0.7 mL of an appropriate deuterated solvent.[3]

  • Solvent Selection: Chloroform-d (CDCl₃) is a common solvent for this compound diterpenes. Other solvents like methanol-d₄ (CD₃OD), acetone-d₆, or benzene-d₆ can be used depending on the compound's solubility. The choice of solvent can influence chemical shifts.

  • Filtration: To remove any particulate matter that can degrade spectral quality, filter the sample solution through a small plug of glass wool in a Pasteur pipette directly into the NMR tube.

  • Internal Standard: Add a small amount of TMS (tetramethylsilane) as an internal standard for chemical shift referencing (δ 0.00 ppm).

  • ¹H NMR:

    • Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments) is typically used.

    • Spectral Width (SW): 12-16 ppm.

    • Acquisition Time (AQ): 2-4 seconds.

    • Relaxation Delay (D1): 1-5 seconds. For quantitative analysis, D1 should be at least 5 times the longest T1 relaxation time.

    • Number of Scans (NS): 8-64, depending on the sample concentration.

  • ¹³C NMR:

    • Pulse Sequence: A proton-decoupled single-pulse experiment (e.g., 'zgpg30') is common.

    • Spectral Width (SW): 200-250 ppm.

    • Acquisition Time (AQ): 1-2 seconds.

    • Relaxation Delay (D1): 2-5 seconds.

    • Number of Scans (NS): 1024-10240, depending on concentration.

    • DEPT (Distortionless Enhancement by Polarization Transfer): Perform DEPT-45, DEPT-90, and DEPT-135 experiments to differentiate between CH, CH₂, and CH₃ groups.

2D NMR experiments are crucial for establishing connectivity within the molecule.

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H spin-spin couplings, revealing adjacent protons.

    • Pulse Sequence: 'cosygpqf' (gradient-enhanced, phase-sensitive).

    • Data Points (TD): 2K in F2, 256-512 in F1.

    • Number of Scans (NS): 2-8 per increment.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.[4]

    • Pulse Sequence: 'hsqcedetgpsp' (gradient-enhanced, edited for multiplicity).

    • Spectral Width (SW): ~10-12 ppm in F2 (¹H), ~160-200 ppm in F1 (¹³C).

    • Data Points (TD): 1K in F2, 256 in F1.

    • Number of Scans (NS): 4-16 per increment.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, essential for connecting spin systems and identifying quaternary carbons.[4]

    • Pulse Sequence: 'hmbcgplpndqf' (gradient-enhanced).

    • Spectral Width (SW): ~10-12 ppm in F2 (¹H), ~200-220 ppm in F1 (¹³C).

    • Data Points (TD): 2K in F2, 512 in F1.

    • Number of Scans (NS): 8-32 per increment.

  • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): Reveals through-space correlations between protons that are close in proximity, which is critical for determining relative stereochemistry.

    • Pulse Sequence: 'noesygpph' or 'roesygpph'.

    • Mixing Time: 250-800 ms (B15284909) for NOESY, 150-300 ms for ROESY.

    • Number of Scans (NS): 8-16 per increment.

Mass Spectrometry (MS)

MS provides information about the molecular weight and elemental composition of a compound. Tandem MS (MS/MS) experiments are used to fragment the molecule and gain structural information. Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of this compound diterpenes.[5]

Data Presentation: Characteristic Mass Fragmentation of this compound Diterpenes

The fragmentation of this compound diterpenes in ESI-MS/MS often involves characteristic losses of small neutral molecules and cleavages of the decalin ring system and the side chain.

Table 3: Common ESI-MS/MS Fragments of this compound Diterpenes (Negative Ion Mode).

Precursor Ion [M-H]⁻Characteristic Fragment Ion (m/z)Neutral LossProposed OriginReference
Varies[M-H-CO₂]⁻44 DaLoss of carbon dioxide from a carboxylic acid group.[2]
Varies[M-H-H₂O]⁻18 DaLoss of water from a hydroxyl group.
Variesm/z 99-Common fragment in some this compound acids.[2]
Variesm/z 217-Diagnostic for 3-hydroxy-substituted this compound acids.[2]
Experimental Protocols for MS Analysis
  • Sample Concentration: Prepare a stock solution of the purified this compound diterpene in a suitable solvent (e.g., methanol (B129727), acetonitrile) at a concentration of approximately 1 mg/mL.

  • Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL with the initial mobile phase composition.

  • Filtration: Filter the final solution through a 0.22 µm syringe filter before injection to prevent clogging of the LC system.

  • Liquid Chromatography (LC):

    • Column: A C18 reversed-phase column is typically used.

    • Mobile Phase: A gradient elution with water (A) and acetonitrile (B52724) or methanol (B), often with 0.1% formic acid or acetic acid to improve ionization.

    • Flow Rate: 0.2-0.5 mL/min for analytical scale columns.

    • Injection Volume: 5-10 µL.

  • Mass Spectrometry (MS):

    • Ionization Mode: ESI, either in positive or negative ion mode. Negative ion mode is often preferred for acidic this compound diterpenes.

    • Capillary Voltage: 3-4.5 kV.

    • Nebulizer Gas (N₂): 30-50 psi.

    • Drying Gas (N₂) Flow: 8-12 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Full Scan MS: Acquire data over a mass range of m/z 100-1000 to determine the molecular weight.

    • Tandem MS (MS/MS): Select the [M-H]⁻ or [M+H]⁺ ion for fragmentation.

    • Collision Energy: Varies depending on the instrument and the compound, typically ramped from 10-40 eV to observe the fragmentation pattern.

Visualizations

Experimental Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of this compound diterpenes.

experimental_workflow cluster_extraction Isolation & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Extraction Extraction from Source (e.g., Plant Material) Chromatography Chromatographic Separation (e.g., Column, HPLC) Extraction->Chromatography Purity Purity Assessment (TLC, HPLC) Chromatography->Purity NMR NMR Spectroscopy (1D & 2D) Purity->NMR MS Mass Spectrometry (LC-MS/MS) Purity->MS Data_Integration Data Integration & Analysis NMR->Data_Integration MS->Data_Integration Structure Structure Proposal Data_Integration->Structure Stereochem Stereochemistry Determination (NOESY/ROESY) Structure->Stereochem

Caption: General workflow for the isolation and structural elucidation of this compound diterpenes.

Representative Mass Fragmentation Pathway

This diagram shows a plausible ESI-MS/MS fragmentation pathway for a generic this compound diterpene carboxylic acid in negative ion mode.

fragmentation_pathway M_H [M-H]⁻ (Precursor Ion) M_H_H2O [M-H-H₂O]⁻ M_H->M_H_H2O - H₂O M_H_CO2 [M-H-CO₂]⁻ M_H->M_H_CO2 - CO₂ Fragment_A Side Chain Fragments M_H_CO2->Fragment_A Further Fragmentation Fragment_B Ring Cleavage Fragments M_H_CO2->Fragment_B Further Fragmentation

Caption: A simplified representation of common fragmentation pathways for this compound diterpene acids.

References

Application of Labdane Diterpenes in Drug Discovery and Development: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] Found in a wide array of organisms, including plants, fungi, and marine life, these compounds have garnered significant scientific interest due to their extensive range of biological activities.[1][2] This document provides detailed application notes and experimental protocols for researchers investigating the therapeutic potential of this compound diterpenes, with a focus on their anticancer, anti-inflammatory, and antimicrobial properties.

Biological Activities and Therapeutic Potential

This compound diterpenes exhibit a remarkable array of pharmacological activities, making them promising candidates for the development of new therapeutic agents. Their biological effects are often attributed to their ability to modulate key cellular signaling pathways involved in inflammation, cell proliferation, and apoptosis.[1][3]

Anticancer Activity: A significant number of this compound diterpenes have been evaluated for their cytotoxic effects against various cancer cell lines.[4][5] Compounds like andrographolide (B1667393), sclareol, and coronarin D have been shown to inhibit cancer cell growth, induce apoptosis (programmed cell death), and arrest the cell cycle.[6][7][8] The mechanisms underlying these effects often involve the modulation of signaling pathways such as NF-κB and MAPK.[6][9]

Anti-inflammatory Activity: The anti-inflammatory potential of this compound diterpenes is a well-documented area of research.[3][10] Their activity is primarily attributed to the inhibition of the production of inflammatory mediators such as nitric oxide (NO) and the modulation of the NF-κB signaling pathway.[3][10]

Antimicrobial Activity: Several this compound diterpenes have demonstrated activity against a range of bacterial and fungal pathogens.[11][12] This makes them interesting candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activities of several representative this compound diterpenes. This data is essential for comparing the potency of different compounds and for selecting candidates for further development.

Table 1: Cytotoxic Activity of this compound Diterpenes against Cancer Cell Lines

This compound DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
AndrographolideHT-29Colon Cancer9.1[7]
AndrographolideMCF-7Breast Cancer11.2[7]
SclareolHCT116Colon Cancer>100 (at 100µM)[8]
SclareolH1688Lung Cancer42.14 (24h)[8]
SclareolH146Lung Cancer69.96 (24h)[8]
Coronarin DNPC-TW01Nasopharyngeal Carcinoma15.3[13]
Coronarin DNPC-TW02Nasopharyngeal Carcinoma12.8[13]
Chlorolabdans BRajiBlood Cancer1.2[12]
Epoxylabdans ARajiBlood Cancer13.4[12]

IC50: The half-maximal inhibitory concentration, representing the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. Lower values indicate higher potency.

Table 2: Anti-inflammatory Activity of this compound Diterpenes

This compound DiterpeneAssayCell LineIC50 (µM)Reference
Gymglu acidNO Production InhibitionJ774A.1<155.16[14]
Compound 7a (semisynthetic)NO Production InhibitionRAW 264.73.13[8]
Tricuspion ANO Production InhibitionBV-214.92[15]
Coronarin DElastase Release InhibitionHuman Neutrophils≤ 6.17 µg/mL[2]

IC50: The half-maximal inhibitory concentration. NO: Nitric Oxide.

Table 3: Antimicrobial Activity of this compound Diterpenes

This compound DiterpeneMicroorganismActivityMIC (µg/mL)Reference
6-malonyloxymanoyl oxideStaphylococcus aureusAntibacterial7-20[12]
6-malonyloxymanoyl oxideBacillus subtilisAntibacterial7-20[12]
Compound 66Staphylococcus epidermidisAntibacterial12.5[7]
Compound 66Enterococcus faecalisAntibacterial12.5[7]
Compound 67Bacillus cereusAntibacterial6.25[7]
Graminifolin AClavibacter michiganensisAntibacterial67[16]

MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the evaluation of this compound diterpenes in a laboratory setting.

Protocol 1: Cytotoxicity Assessment using MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[17]

Materials:

  • This compound diterpene stock solution (dissolved in DMSO)

  • Human cancer cell lines

  • Complete cell culture medium (e.g., DMEM or RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 96-well flat-bottom microtiter plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Phosphate Buffered Saline (PBS)

  • Humidified incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a sub-confluent culture.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound diterpene in complete medium. The final DMSO concentration should be kept below 0.5%.

    • Remove the medium from the wells and add 100 µL of the corresponding compound dilutions. Include a vehicle control (medium with DMSO) and a negative control (medium only).

    • Incubate for 48-72 hours.[18]

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.[17]

    • Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[1]

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100-150 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[18]

    • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[19]

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

    • Determine the IC50 value by plotting the percentage of cell viability against the logarithm of the compound concentration.

Protocol 2: Cytotoxicity Assessment using SRB Assay

The Sulforhodamine B (SRB) assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content.[20]

Materials:

  • Same as MTT assay, with the following additions/substitutions:

  • Trichloroacetic acid (TCA), 10% (w/v)

  • SRB solution (0.4% w/v in 1% acetic acid)

  • 1% (v/v) acetic acid

  • 10 mM Tris base solution

Procedure:

  • Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.

  • Cell Fixation:

    • After the incubation period, gently add 50 µL of cold 10% TCA to each well without removing the culture medium.

    • Incubate the plate at 4°C for 1 hour to fix the cells.[21]

  • Washing:

    • Carefully remove the supernatant.

    • Wash the wells five times with distilled water or 1% acetic acid.[11][22]

    • Allow the plates to air dry completely.[22]

  • SRB Staining:

    • Add 50-100 µL of SRB solution to each well.[20]

    • Incubate at room temperature for 30 minutes.[20][21]

  • Removal of Unbound Dye:

    • Quickly wash the wells four to five times with 1% acetic acid to remove unbound SRB dye.[20][21]

    • Allow the plates to air dry completely.[20]

  • Dye Solubilization:

    • Add 100-200 µL of 10 mM Tris base solution to each well.[20]

    • Place the plate on a shaker for 10 minutes to solubilize the protein-bound dye.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of around 540 nm.[20]

  • Data Analysis:

    • Calculate the percentage of cell growth inhibition and determine the IC50 value from the dose-response curve.

Protocol 3: Anti-inflammatory Activity Assessment by Nitric Oxide (NO) Inhibition Assay

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells, such as RAW 264.7. The amount of NO is determined by measuring the accumulation of its stable metabolite, nitrite (B80452), in the culture supernatant using the Griess reagent.[23]

Materials:

  • This compound diterpene stock solution (in DMSO)

  • RAW 264.7 macrophage cell line

  • Complete DMEM medium

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Solution A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Solution B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water). Mix equal volumes of A and B just before use.

  • Sodium nitrite (for standard curve)

  • 96-well plates

Procedure:

  • Cell Seeding:

    • Seed RAW 264.7 cells in a 96-well plate at a density of 1.5 x 10⁵ cells/mL and incubate for 24 hours.[23]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of the this compound diterpene for 2 hours.[24]

    • Stimulate the cells with LPS (1 µg/mL) for 20-24 hours.[23][25] Include a control group with cells treated with LPS only, and a blank group with untreated cells.

  • Nitrite Measurement:

    • After incubation, collect 100 µL of the culture supernatant from each well.

    • Add 100 µL of Griess reagent to each supernatant sample in a new 96-well plate.[23]

    • Incubate at room temperature for 10 minutes.[23]

  • Absorbance Measurement:

    • Measure the absorbance at 540 nm.[23]

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples from the standard curve.

    • Determine the percentage of NO production inhibition relative to the LPS-stimulated control.

    • Calculate the IC50 value for NO inhibition.

    • It is recommended to perform a cell viability assay (e.g., MTT) in parallel to ensure that the observed NO inhibition is not due to cytotoxicity.

Signaling Pathways and Mechanisms of Action

Understanding the molecular mechanisms by which this compound diterpenes exert their biological effects is crucial for their development as therapeutic agents. Several key signaling pathways have been identified as targets for these compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the immune and inflammatory responses.[9] Andrographolide is a well-studied this compound diterpene that inhibits the NF-κB signaling pathway.[5][9] It has been shown to prevent the translocation of NF-κB to the nucleus, thereby reducing the expression of pro-inflammatory cytokines and enzymes like COX-2 and iNOS.[5][9]

NF_kB_Pathway_Inhibition_by_Andrographolide cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) Receptor Receptor Inflammatory_Stimuli->Receptor IKK_complex IKK Complex Receptor->IKK_complex Activates NFkB_IkB NF-κB-IκBα (Inactive) IKK_complex->NFkB_IkB Phosphorylates IκBα IkB IκBα NFkB NF-κB (p50/p65) NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Releases Andrographolide Andrographolide Andrographolide->NFkB_n Inhibits DNA Binding DNA DNA NFkB_n->DNA Binds Gene_Expression Pro-inflammatory Gene Expression (COX-2, iNOS, Cytokines) DNA->Gene_Expression Transcription Experimental_Workflow_Cytotoxicity start Start: Select Cancer Cell Lines and this compound Diterpenes cell_culture Cell Culture and Seeding in 96-well plates start->cell_culture treatment Treatment with Serial Dilutions of this compound Diterpenes cell_culture->treatment incubation Incubation (e.g., 48-72 hours) treatment->incubation assay Perform Cytotoxicity Assay (e.g., MTT or SRB) incubation->assay measurement Measure Absorbance with Microplate Reader assay->measurement analysis Data Analysis: Calculate % Viability and IC50 measurement->analysis end End: Determine Cytotoxic Potency analysis->end

References

Labdane Derivatives: A Promising Frontier in Therapeutic Agent Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes & Protocols for Researchers and Drug Development Professionals

Labdane-type diterpenes, a diverse class of natural products, are emerging as a significant source of potential therapeutic agents due to their wide array of pharmacological activities.[1][2] Isolated from a variety of natural sources including plants, fungi, and marine organisms, these bicyclic compounds have demonstrated potent anti-inflammatory, anticancer, and antimicrobial properties.[1][3][4] This document provides detailed application notes and experimental protocols for researchers and scientists involved in the discovery and development of novel drugs based on this compound derivatives.

Therapeutic Potential and Mechanisms of Action

This compound derivatives exert their biological effects through the modulation of key cellular signaling pathways. Their anti-inflammatory action is often attributed to the inhibition of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, leading to a reduction in the production of pro-inflammatory mediators like nitric oxide (NO), TNF-α, and IL-6.[1][5][6] In the context of cancer, these compounds have been shown to induce apoptosis and inhibit cell proliferation by activating the MAPK pathway, particularly through the stimulation of ERK/JNK phosphorylation.[7] Furthermore, certain this compound derivatives exhibit selective cytotoxicity against various cancer cell lines.[8] Their antimicrobial activity is also noteworthy, with demonstrated efficacy against a range of Gram-positive bacteria.[3][9]

Quantitative Data on Biological Activities

The following tables summarize the quantitative data for various this compound derivatives, showcasing their therapeutic potential.

Table 1: Anti-Inflammatory Activity of this compound Derivatives

CompoundAssayCell LineIC50 (µM)Reference
Compound 7a (this compound-appended triazolyl isatin)NO InhibitionRAW 264.7 macrophages3.13[5]
Indomethacin (Positive Control)NO InhibitionRAW 264.7 macrophages7.31[5]
Gymglu acidNO InhibitionLPS-stimulated macrophages155.16 (78.06% inhibition)[10]
Gymglu acidIL-6 InhibitionLPS-stimulated macrophages155.16 (71.04% inhibition)[10]
Calcaratarin ASuperoxide Anion GenerationfMLP-induced human neutrophils2.25 µg/mL[11]
Calcaratarin AElastase ReleasefMLP-induced human neutrophils2.36 µg/mL[11]

Table 2: Cytotoxic Activity of this compound Diterpenoids against Cancer Cell Lines

CompoundCell LineCancer TypeIC50 (µM)Reference
13S-nepetaefolinHCC70Triple-Negative Breast Cancer24.65[8]
13S-nepetaefolinMCF-12ANon-tumorigenic breast cells26.55[8]
NepetaefuranHCC70Triple-Negative Breast Cancer73.66[8]
LeonotininHCC70Triple-Negative Breast Cancer94.89[8]
DubiinHCC70Triple-Negative Breast Cancer127.90[8]
Chlorolabdan ARajiBlood Cancer1.2[3]
Chlorolabdan BVarious Blood Cancer LinesBlood Cancer1.5 - 10.1[3]
Epoxylabdan AVarious Blood Cancer LinesBlood Cancer4.7 - 22.5[3]

Table 3: Antimicrobial Activity of this compound Derivatives

CompoundBacteriaMIC (µg/mL)Reference
Chlorolabdan BBacillus subtilis4[3]
Chlorolabdan BMicrococcus luteus8[3]
Chlorolabdan BStaphylococcus aureus8[3]
Gomojosides K-OAeromonas salmonishida100 ppm[12]
Gomojoside MBacillus subtilis100 ppm[12]
Mycaperoxides A & BBacillus subtilis, Staphylococcus aureus-[12]

Experimental Protocols

In Vitro Anti-Inflammatory Activity: Nitric Oxide (NO) Production Assay

This protocol is designed to evaluate the ability of this compound derivatives to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophages.[5]

Materials:

  • RAW 264.7 macrophage cells

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound derivative stock solution (dissolved in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent System

  • 96-well cell culture plates

  • Spectrophotometer (540 nm)

Protocol:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours. Include a vehicle control (DMSO) and a positive control (e.g., Indomethacin).

  • Stimulation: Stimulate the cells with 1 µg/mL of LPS to induce NO production. Include an unstimulated control group.

  • Incubation: Incubate the plate for 24 hours.

  • NO Measurement:

    • Transfer 50 µL of the cell culture supernatant to a new 96-well plate.

    • Add 50 µL of Sulfanilamide solution (Part I of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

    • Add 50 µL of N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) solution (Part II of Griess Reagent) to each well and incubate for 5-10 minutes at room temperature, protected from light.

  • Data Analysis: Measure the absorbance at 540 nm. Calculate the percentage of NO inhibition compared to the LPS-stimulated control and determine the IC50 value.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic potential of compounds.[1]

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound derivative stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plates

  • Spectrophotometer (570 nm)

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the this compound derivative for 24-72 hours. Include a vehicle control.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Data Analysis: Measure the absorbance at 570 nm. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Antimicrobial Activity: Minimum Inhibitory Concentration (MIC) Determination

This protocol determines the lowest concentration of a this compound derivative that inhibits the visible growth of a microorganism.[1]

Materials:

  • Bacterial strain of interest

  • Appropriate liquid growth medium (e.g., Mueller-Hinton Broth)

  • This compound derivative stock solution (dissolved in DMSO)

  • 96-well microtiter plates

  • Spectrophotometer (600 nm) or visual inspection

Protocol:

  • Preparation of Inoculum: Prepare a bacterial suspension and adjust its turbidity to match a 0.5 McFarland standard.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivative in the growth medium in a 96-well plate.

  • Inoculation: Inoculate each well with the prepared bacterial suspension. Include a positive control (bacteria and medium) and a negative control (medium only).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed. This can be determined by visual inspection or by measuring the optical density at 600 nm.

Signaling Pathways and Experimental Workflows

NF_kappa_B_Signaling_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK Activates IkappaB IκBα IKK->IkappaB Phosphorylates NFkappaB NF-κB IkappaB->NFkappaB Releases p65 p65 NFkappaB->p65 p50 p50 NFkappaB->p50 Nucleus Nucleus p65->Nucleus p50->Nucleus ProInflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6, iNOS) Nucleus->ProInflammatory_Genes Transcription This compound This compound Derivatives This compound->IKK Inhibits This compound->NFkappaB Inhibits Nuclear Translocation

Caption: NF-κB signaling pathway and points of inhibition by this compound derivatives.

MAPK_Signaling_Pathway Stimulus Stimulus (e.g., Growth Factors, Stress) Receptor Receptor Stimulus->Receptor Ras Ras Receptor->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK JNK JNK MEK->JNK p38 p38 MEK->p38 Transcription_Factors Transcription Factors (e.g., AP-1, c-Jun) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Cell_Response Cellular Response (Proliferation, Apoptosis, Inflammation) Transcription_Factors->Cell_Response This compound This compound Derivatives This compound->ERK Stimulates Phosphorylation This compound->JNK Stimulates Phosphorylation

Caption: MAPK signaling pathway and points of activation by this compound derivatives in cancer.

Experimental_Workflow_Drug_Discovery cluster_0 Discovery Phase cluster_1 Preclinical Phase cluster_2 Clinical Development Natural_Source Natural Source (Plants, Fungi, etc.) Extraction Extraction & Isolation Natural_Source->Extraction Purification Purification (Chromatography) Extraction->Purification Structure_Elucidation Structure Elucidation (NMR, MS) Purification->Structure_Elucidation In_Vitro_Screening In Vitro Screening (Cytotoxicity, Anti-inflammatory, Antimicrobial Assays) Structure_Elucidation->In_Vitro_Screening Hit_Identification Hit Identification In_Vitro_Screening->Hit_Identification Lead_Optimization Lead Optimization (SAR Studies) Hit_Identification->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal Models) Lead_Optimization->In_Vivo_Studies Clinical_Trials Clinical Trials In_Vivo_Studies->Clinical_Trials

References

In Vitro Bioactivity of Labdane Diterpenes: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for assessing the bioactivity of labdane-type diterpenes, a promising class of natural products with diverse pharmacological properties. The following sections outline standard in vitro assays to evaluate their anticancer, anti-inflammatory, and antimicrobial potential, complete with data presentation guidelines and visualizations of key signaling pathways.

Anticancer Activity of this compound Diterpenes

This compound diterpenes have demonstrated significant potential as anticancer agents by inducing cytotoxicity, apoptosis, and cell cycle arrest in various cancer cell lines.[1][2] Key in vitro assays to determine these effects are detailed below.

Cytotoxicity Assessment: MTT and XTT Assays

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assays are colorimetric methods used to assess cell viability and proliferation.[3] These assays measure the metabolic activity of living cells, which is an indicator of cell viability.[3] The MTT assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[3][4] The XTT assay is similar, but its formazan product is water-soluble, simplifying the protocol.[3][5]

Experimental Protocol: MTT Assay

This protocol provides a general method for determining the cytotoxic effects of this compound diterpenes on adherent cancer cell lines.

Materials:

  • Target cancer cell line (e.g., HCT-116, MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • Phosphate-buffered saline (PBS)

  • Trypsin-EDTA

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS, sterile filtered)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • This compound diterpene stock solution (in DMSO)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells from a logarithmic growth phase culture.

    • Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.[6]

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[7]

  • Compound Treatment:

    • Prepare serial dilutions of the this compound diterpene from the stock solution in complete culture medium.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).

    • Incubate the plate for the desired exposure time (e.g., 48 or 72 hours).[7]

  • MTT Addition and Incubation:

    • After the incubation period, add 10-25 µL of the MTT stock solution to each well.[6]

    • Incubate the plate for an additional 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.[6][8]

  • Formazan Solubilization:

    • Carefully remove the medium from each well without disturbing the formazan crystals.

    • Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]

    • Mix thoroughly by gentle pipetting or by shaking the plate on an orbital shaker for 10-15 minutes.[8][9]

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[6] A reference wavelength of 630 nm can be used to subtract background absorbance.[8]

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.

    • Plot a dose-response curve of cell viability versus this compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) value from the curve, which represents the concentration of the compound that inhibits cell growth by 50%.[7]

Apoptosis Induction

Several this compound diterpenes exert their anticancer effects by inducing apoptosis, or programmed cell death.[1][10] This can be investigated through various assays that detect the hallmarks of apoptosis, such as DNA fragmentation and caspase activation.

Signaling Pathway: this compound-Induced Apoptosis via MAPK Pathway

Some this compound diterpenes, such as coronarin D, can induce apoptosis through the activation of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[11] This involves the phosphorylation of key kinases like ERK and JNK, leading to the activation of the intrinsic apoptotic pathway.[11]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_mitochondrion Mitochondrion cluster_nucleus Nucleus Receptor Receptor This compound This compound ROS ROS This compound->ROS induces MAPKKK MAPKKK ROS->MAPKKK activates MAPKK MAPKK MAPKKK->MAPKK phosphorylates MAPK ERK/JNK MAPKK->MAPK phosphorylates Bax Bax MAPK->Bax activates Bcl2 Bcl2 MAPK->Bcl2 inhibits Cytochrome_c Cytochrome_c Bax->Cytochrome_c promotes release Bcl2->Cytochrome_c inhibits release Apoptosis Apoptosis Cytochrome_c->Apoptosis activates caspases G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor IKK IKK Receptor->IKK activates This compound This compound This compound->IKK inhibits IkBa IκBα IKK->IkBa phosphorylates NFkB p65/p50 IkBa->NFkB sequesters IkBa_P P-IκBα IkBa->IkBa_P P NFkB_nuc p65/p50 NFkB->NFkB_nuc translocates Proteasome Proteasome IkBa_P->Proteasome degradation Inflammatory_Genes Pro-inflammatory Gene Transcription NFkB_nuc->Inflammatory_Genes activates G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Inoculum Prepare Standardized Microbial Inoculum Inoculate Inoculate 96-well Plate Inoculum->Inoculate Compound Prepare Serial Dilutions of this compound Diterpene Compound->Inoculate Incubate Incubate at Optimal Conditions Inoculate->Incubate Observe Observe for Growth (Visual or OD) Incubate->Observe Determine_MIC Determine MIC Observe->Determine_MIC

References

Application Notes and Protocols for Cytotoxicity Testing of Labdane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to assessing the cytotoxic potential of labdane compounds, a class of diterpenes with promising pharmacological activities.[1][2][3] The following sections detail standardized protocols for commonly employed in vitro cytotoxicity assays, present quantitative data for various this compound diterpenes, and illustrate key experimental workflows and potential signaling pathways.

Introduction to Cytotoxicity Testing of this compound Compounds

This compound-type diterpenes, isolated from various natural sources including plants and marine organisms, have demonstrated significant cytotoxic and cytostatic effects against various cancer cell lines.[1][4] In vitro cytotoxicity assays are fundamental tools in the initial screening and characterization of these compounds to determine their potential as anticancer agents.[5] These assays primarily measure cell viability, proliferation, and membrane integrity upon exposure to the test compounds. The half-maximal inhibitory concentration (IC50) is a key quantitative measure derived from these assays, representing the concentration of a compound required to inhibit 50% of cell growth or viability.[6]

Quantitative Data: Cytotoxic Activity of this compound Diterpenes

The cytotoxic efficacy of several this compound diterpenes has been evaluated against a range of human cancer cell lines. The following table summarizes the IC50 values for selected this compound compounds, providing a comparative overview of their potency. Lower IC50 values indicate higher cytotoxic activity.[6]

This compound DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
AndrographolideHCT-116Colon Carcinoma3.82[6][7]
AndrographolideHT-29Colon Carcinoma>100[6][7]
AndrographolideMCF-7Breast Adenocarcinoma15.21[6][7]
AndrographolideH69PRSmall Cell Lung Carcinoma3.66[6][7]
14-DeoxyandrographolideHCT-116Colon Carcinoma5.12[6][7]
14-DeoxyandrographolideHT-29Colon Carcinoma3.81[6][7]
14-Deoxy-12-hydroxyandrographolideHCT-116Colon Carcinoma4.86[7]
NeoandrographolideHCT-116Colon Carcinoma4.53[6][7]
NeoandrographolideMCF-7Breast Adenocarcinoma28.32[6][7]
NeoandrographolideH69PRSmall Cell Lung Carcinoma4.19[6][7]
Compound 5 (from Stereum sp.)HL-60Acute Promyelocytic Leukemia4.7[8]
Compound 5 (from Stereum sp.)SMMC-7721Hepatocellular Carcinoma7.6[8]
Bis-labdanic diterpene 1KBOral Epidermoid Carcinoma0.34[9]
Bis-labdanic diterpene 2KBOral Epidermoid Carcinoma0.24[9]

Experimental Protocols

Detailed methodologies for the most common in vitro cytotoxicity assays are provided below. These protocols are intended as a general guide and may require optimization based on the specific cell line and this compound compound being tested.

Cell Culture and Compound Preparation
  • Cell Lines: Human cancer cell lines are cultured in appropriate media supplemented with fetal bovine serum (FBS) and antibiotics.[6] Cells are maintained in a humidified incubator at 37°C with 5% CO2.[6]

  • Compound Stock Solution: this compound compounds are typically dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to create a high-concentration stock solution.[6][10] Subsequent dilutions are made in the culture medium to achieve the desired final concentrations. The final DMSO concentration in the culture should be kept low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.[7]

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay that measures cell metabolic activity, which is an indicator of cell viability.[10][11] The assay is based on the reduction of the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals by mitochondrial dehydrogenases in living cells.[10][12]

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.[10]

  • Compound Treatment: After 24 hours, carefully remove the medium and add 100 µL of medium containing various concentrations of the this compound compound to the respective wells.[10] Include a vehicle control (medium with the same concentration of solvent) and an untreated control (medium only).[10] Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).[10]

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.[10][13]

  • Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent, such as DMSO or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.[10][13]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength between 500 and 600 nm (typically 570 nm) using a microplate reader.[6] A reference wavelength of 630-690 nm can be used to subtract background absorbance.[10]

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control cells. Plot the cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.[10]

LDH (Lactate Dehydrogenase) Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate (B86563) dehydrogenase released from damaged cells into the culture medium.[14][15] LDH is a stable cytosolic enzyme that is released upon cell lysis, making it a reliable indicator of compromised cell membrane integrity.[14][15]

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (steps 1 and 2). It is crucial to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis solution).[16]

  • Supernatant Collection: After the treatment period, centrifuge the 96-well plate at a low speed (e.g., 250 x g) for 5-10 minutes.

  • LDH Reaction: Carefully transfer a portion of the supernatant (typically 50 µL) from each well to a new 96-well plate.[17] Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well.[17]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.[17]

  • Absorbance Measurement: Measure the absorbance of the solution at a wavelength of approximately 490 nm using a microplate reader.[18] A reference wavelength (e.g., 680 nm) can be used for background correction.[17]

  • Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH activity in the treated wells to the spontaneous and maximum release controls.

Apoptosis Assays

Some this compound compounds have been shown to induce apoptosis, or programmed cell death.[1][19] Various assays can be employed to detect and quantify apoptosis.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[20] Early apoptotic cells expose phosphatidylserine (B164497) on the outer cell membrane, which is detected by fluorescently labeled Annexin V. PI is a fluorescent dye that intercalates with DNA but can only enter cells with compromised membranes, thus staining late apoptotic and necrotic cells.[20]

  • Hoechst 33342 Staining: This fluorescent stain binds to DNA and can be used to visualize nuclear morphology.[21] Apoptotic cells often exhibit condensed chromatin and fragmented nuclei, which can be observed using fluorescence microscopy.[13][21]

  • Caspase Activity Assays: Caspases are a family of proteases that play a crucial role in the execution of apoptosis. Assays are available to measure the activity of specific caspases (e.g., caspase-3, -8, -9) to confirm the involvement of the apoptotic pathway.

Visualizations

Experimental Workflow

G cluster_0 In Vitro Cytotoxicity Screening A Cell Seeding (96-well plate) B Compound Treatment (Serial Dilutions) A->B C Incubation (24-72 hours) B->C D Cytotoxicity Assay (e.g., MTT, LDH) C->D E Data Acquisition (Absorbance/Fluorescence) D->E F Data Analysis (IC50 Calculation) E->F

Caption: A typical workflow for in vitro cytotoxicity screening of this compound compounds.

Potential Cytotoxic Mechanism of this compound Diterpenes

G cluster_1 Potential Signaling Pathway A This compound Diterpene B Cellular Target (e.g., Microtubules, Signaling Proteins) A->B C Disruption of Cellular Processes B->C D Induction of Apoptosis C->D E Cell Cycle Arrest C->E F Cancer Cell Death D->F E->F

Caption: A simplified diagram illustrating a potential mechanism of cytotoxicity for this compound diterpenes.

Conclusion

The protocols and data presented in these application notes provide a solid foundation for researchers investigating the cytotoxic properties of this compound compounds. The MTT and LDH assays are robust and reliable methods for initial screening, while apoptosis assays can offer valuable insights into the mechanism of action. Consistent application of these standardized protocols will facilitate the comparison of data across different studies and contribute to the discovery and development of novel anticancer agents from this important class of natural products.

References

Application Notes: Evaluating the Anti-inflammatory Effects of Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Labdane-type diterpenes are a large class of natural products exhibiting a wide range of biological activities, including notable anti-inflammatory properties. Their therapeutic potential has drawn significant interest in drug discovery. The anti-inflammatory action of labdanes is often attributed to their ability to modulate key signaling pathways and inhibit the production of pro-inflammatory mediators.[1][2] Common mechanisms include the inhibition of the nuclear factor-κB (NF-κB) signaling pathway, reduction of nitric oxide (NO) production, and modulation of the arachidonic acid (AA) metabolism.[1][2] These application notes provide a comprehensive overview of the essential in vitro and in vivo methods used to screen and characterize the anti-inflammatory effects of this compound diterpenes, complete with detailed protocols and data interpretation guidelines for researchers in the field.

Key Signaling Pathways in Inflammation

A thorough evaluation of anti-inflammatory compounds requires an understanding of the underlying molecular pathways. Labdanes have been shown to interfere with major inflammatory cascades, primarily the NF-κB and Mitogen-Activated Protein Kinase (MAPK) pathways.

Nuclear Factor-κB (NF-κB) Signaling Pathway

The NF-κB pathway is a cornerstone of the inflammatory response, regulating the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).[3][4] In its inactive state, NF-κB dimers (commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli, such as lipopolysaccharide (LPS) binding to Toll-like receptor 4 (TLR4), trigger a cascade that activates the IκB kinase (IKK) complex. IKK then phosphorylates IκBα, targeting it for ubiquitination and proteasomal degradation. This frees the NF-κB dimer to translocate to the nucleus, where it binds to DNA and initiates the transcription of target genes.[5] Many this compound diterpenes exert their anti-inflammatory effects by inhibiting this pathway, for instance, by preventing the nuclear translocation of p65.[6]

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK_complex IKK Complex TLR4->IKK_complex Activates IkBa IκBα IKK_complex->IkBa Phosphorylates p_IkBa p-IκBα IkBa->p_IkBa p65_p50 p65/p50 p65_p50_n p65/p50 (Active) p65_p50->p65_p50_n Translocation IkBa_p65_p50 IκBα-p65/p50 (Inactive) Proteasome Proteasome p_IkBa->Proteasome Ubiquitination & Degradation Labdanes_Inhibition_1 Labdanes Inhibit Labdanes_Inhibition_1->IKK_complex DNA DNA p65_p50_n->DNA Binds Gene_Expression Pro-inflammatory Gene Transcription (iNOS, COX-2, Cytokines) DNA->Gene_Expression Labdanes_Inhibition_2 Labdanes Inhibit Labdanes_Inhibition_2->p65_p50

Caption: Canonical NF-κB signaling pathway and points of inhibition by labdanes.

Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The MAPK pathways are crucial signaling cascades that convert extracellular stimuli into a wide range of cellular responses, including inflammation.[7] In mammals, the main MAPK subfamilies involved in inflammation are p38, c-Jun N-terminal kinases (JNKs), and extracellular signal-regulated kinases (ERKs).[8][9] These kinases are activated by a three-tiered phosphorylation cascade: a MAPKKK phosphorylates and activates a MAPKK, which in turn activates a MAPK.[10] Activated MAPKs then phosphorylate various transcription factors, such as AP-1, leading to the expression of pro-inflammatory genes. Some this compound diterpenes have been found to suppress the phosphorylation of p38, JNK, and ERK, thereby inhibiting the inflammatory response.[11]

MAPK Signaling Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1, MEKK) Stimuli->MAPKKK MAPKK_p38 MAPKK (MKK3/6) MAPKKK->MAPKK_p38 MAPKK_JNK MAPKK (MKK4/7) MAPKKK->MAPKK_JNK MAPKK_ERK MAPKK (MEK1/2) MAPKKK->MAPKK_ERK p38 p38 MAPKK_p38->p38 JNK JNK MAPKK_JNK->JNK ERK ERK MAPKK_ERK->ERK Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Labdanes_Inhibition Labdanes Inhibit Phosphorylation Labdanes_Inhibition->p38 Labdanes_Inhibition->JNK Labdanes_Inhibition->ERK Gene_Expression Pro-inflammatory Gene Expression Transcription_Factors->Gene_Expression

Caption: MAPK signaling pathways (p38, JNK, ERK) involved in inflammation.

In Vitro Evaluation Protocols

In vitro assays are the first line of investigation for assessing the anti-inflammatory potential of this compound diterpenes. Macrophage cell lines, such as murine RAW 264.7 or human THP-1, are commonly used models.[12][13] Inflammation is typically induced using lipopolysaccharide (LPS).

General Workflow for In Vitro Assays

In Vitro Workflow A 1. Seed Macrophages (e.g., RAW 264.7) in plates B 2. Pre-treat with this compound (various concentrations) for 1-2h A->B C 3. Induce Inflammation with LPS (e.g., 1 µg/mL) B->C D 4. Incubate for 18-24h C->D E 5. Collect Supernatant & Lyse Cells D->E F 6. Perform Assays (Griess, ELISA, Western Blot) E->F

Caption: General experimental workflow for in vitro anti-inflammatory assays.

Protocol 1: Nitric Oxide (NO) Production Assay (Griess Assay)

Principle: Nitric oxide is a key inflammatory mediator produced by iNOS in macrophages. Due to its short half-life, NO production is quantified by measuring its stable end-product, nitrite (B80452) (NO₂⁻), in the cell culture supernatant using the Griess reaction.[12][14] The Griess reagent converts nitrite into a purple azo compound, and the absorbance is measured spectrophotometrically.[14]

Methodology:

  • Cell Culture: Seed RAW 264.7 macrophages in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Pre-treat the cells with various concentrations of the this compound compound for 1 hour.

  • Stimulation: Add LPS (1 µg/mL final concentration) to all wells except the negative control.

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Reaction:

    • Transfer 50 µL of cell culture supernatant from each well to a new 96-well plate.

    • Add 50 µL of Griess Reagent I (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) to each well and incubate for 10 minutes at room temperature, protected from light.[15]

    • Add 50 µL of Griess Reagent II (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to each well and incubate for another 10 minutes.[15]

  • Measurement: Measure the absorbance at 540 nm using a microplate reader.

  • Quantification: Calculate the nitrite concentration using a standard curve prepared with sodium nitrite (0-100 µM).

Data Summary: Inhibition of NO Production by Labdanes

This compound CompoundCell LineLPS Conc.IC₅₀ (µM)Reference
Gymglu AcidMacrophages-155.16 (78.06% inhibition)[16][17]
Andrographolide (B1667393) Derivative 8mRAW 264.7Yes3.38 ± 1.03[18]
Leosibiricin Diterpenoid 1RAW 264.7YesPotent Inhibition[11][19]
Protocol 2: Pro-inflammatory Cytokine & Prostaglandin E₂ (PGE₂) Quantification (ELISA)

Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and prostaglandins (B1171923) (PGE₂) in the cell culture supernatant.[20][21] A capture antibody coated on the plate binds the target protein, which is then detected by a second, enzyme-linked antibody.[22] The addition of a substrate produces a measurable color change proportional to the amount of protein present.[23]

Methodology:

  • Sample Collection: Collect cell culture supernatants following the general workflow described above (incubation with this compound and LPS).

  • ELISA Procedure (General): Follow the manufacturer's protocol for the specific cytokine or PGE₂ ELISA kit.[24][25]

    • Add standards and samples to the antibody-coated wells of the 96-well plate.

    • Incubate to allow the target protein to bind to the capture antibody.

    • Wash the plate to remove unbound substances.

    • Add the biotin-conjugated detection antibody and incubate.

    • Wash the plate.

    • Add streptavidin-HRP (Horseradish Peroxidase) and incubate.

    • Wash the plate.

    • Add the TMB substrate solution and incubate in the dark until color develops.

    • Add the stop solution to terminate the reaction.

  • Measurement: Read the absorbance at 450 nm.

  • Quantification: Determine the concentration of the cytokine or PGE₂ in each sample by interpolating from the standard curve.

Data Summary: Inhibition of Pro-inflammatory Mediators by Labdanes

This compound CompoundMediator InhibitedCell Line% Inhibition / EffectReference
Calcaratarin DTNF-α, IL-6RAW 264.7Significant modulation[6]
Andrographolide Derivative 8mIL-1β, IL-6RAW 264.7Significant reduction[18]
Gymglu AcidIL-6Macrophages71.04% inhibition at 155.16 µM[16][17]
Manoyl oxide F1 & this compound F2Thromboxane B₂, Leukotriene B₄Rat LeukocytesInhibition at 10⁻⁴ - 10⁻⁵ M[26]

In Vivo Evaluation Protocols

In vivo models are essential for confirming the anti-inflammatory activity of this compound diterpenes in a complex biological system.

Protocol 3: TPA-Induced Mouse Ear Edema Model

Principle: This is an acute inflammation model where a topical irritant, 12-O-tetradecanoylphorbol-13-acetate (TPA), is applied to a mouse's ear, inducing significant edema and inflammatory cell infiltration. The efficacy of a test compound is determined by its ability to reduce the swelling (edema).

Methodology:

  • Animals: Use male or female mice (e.g., Swiss or BALB/c), 6-8 weeks old.

  • Groups: Divide animals into groups (n=6-8):

    • Vehicle Control (receives TPA + vehicle).

    • Positive Control (receives TPA + a known anti-inflammatory drug, e.g., indomethacin).

    • Test Groups (receives TPA + various doses of the this compound compound).

  • Induction and Treatment:

    • Administer the this compound compound (topically or systemically) 30-60 minutes before TPA application.

    • Apply 20 µL of TPA solution (e.g., 2.5 µ g/ear in acetone) to the inner and outer surfaces of the right ear. The left ear serves as an internal control.

  • Measurement:

    • After a set time (e.g., 4-6 hours), sacrifice the animals.

    • Cut a standard-sized punch biopsy (e.g., 6 mm diameter) from both the right (TPA-treated) and left (control) ears.

    • Weigh the biopsies immediately.

  • Calculation: The edema is quantified as the difference in weight between the right and left ear punches. The percentage of inhibition is calculated as:

    • % Inhibition = [(Control Edema - Treated Edema) / Control Edema] x 100

Data Summary: In Vivo Anti-inflammatory Activity of Labdanes

This compound CompoundAnimal ModelDose% Edema InhibitionReference
Gymglu AcidTPA-induced mouse ear edema1 mg/ear36.07%[16][17]
Gymglu AcidTPA-induced mouse ear edema2 mg/ear41.99%[16][17]
cis-Communic acidCarrageenan-induced paw edema-Active[27]

In Vivo Experimental Workflow

In Vivo Workflow A 1. Acclimatize Animals & Grouping B 2. Administer this compound or Vehicle (Topical/Systemic) A->B C 3. Induce Inflammation (e.g., Topical TPA on ear) B->C D 4. Wait for Inflammatory Response (e.g., 4-6 hours) C->D E 5. Measure Endpoint (e.g., Ear punch weight) D->E F 6. Calculate % Inhibition & Statistical Analysis E->F

Caption: General workflow for the TPA-induced mouse ear edema model.

References

Custom Synthesis of Specific Labdane Analogues: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the custom synthesis of specific labdane analogues, a class of diterpenes with significant therapeutic potential. This compound diterpenes, isolated from various natural sources including plants, fungi, and marine organisms, have demonstrated a wide range of biological activities, including anti-inflammatory, cytotoxic, antifungal, and antiparasitic effects.[1][2][3][4] These properties make them attractive scaffolds for drug discovery and development. This guide offers detailed methodologies for their synthesis, purification, and biological evaluation, alongside quantitative data to facilitate the selection and development of novel therapeutic agents.

Application Notes

This compound analogues are characterized by a bicyclic decalin core, which can be synthetically modified to enhance potency and selectivity for various biological targets.[1] The diverse bioactivities of these compounds stem from their unique structural features, which can be tailored through custom synthesis to optimize their therapeutic profiles.

  • Anti-inflammatory Activity: Many this compound diterpenes exhibit potent anti-inflammatory effects, primarily attributed to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway.[5][6] This pathway is a key regulator of the inflammatory response, and its inhibition can modulate the production of pro-inflammatory mediators like nitric oxide (NO) and various cytokines.[5]

  • Cytotoxic Activity: Several this compound analogues have shown significant cytotoxicity against a range of cancer cell lines.[2][7][8] Their mechanism of action often involves the induction of apoptosis, making them promising candidates for the development of novel anticancer agents.

  • Antifungal and Antiparasitic Activity: The structural diversity of this compound diterpenes also extends to their activity against various pathogens. Specific analogues have demonstrated notable antifungal and antiparasitic properties, offering potential new avenues for treating infectious diseases.[9][10][11]

The custom synthesis of this compound analogues allows for the systematic exploration of structure-activity relationships (SAR), enabling the rational design of compounds with improved efficacy and reduced toxicity.

Experimental Protocols

This section details the methodologies for the synthesis of specific this compound analogues and the subsequent evaluation of their biological activity.

General Synthesis of this compound Analogues

A common strategy for the synthesis of this compound analogues involves the modification of readily available natural this compound diterpenes, such as andrographolide (B1667393) or sclareol, or total synthesis from simpler precursors.

Protocol 1: Semi-synthesis of Andrographolide Analogues

This protocol describes a general procedure for the modification of andrographolide to generate a library of analogues with diverse functionalities.

  • Isolation of Andrographolide: Isolate andrographolide from the dried leaves of Andrographis paniculata using established extraction and purification techniques.

  • Modification of the Butyrolactone Ring:

    • To a solution of andrographolide in a suitable solvent (e.g., dichloromethane), add the desired amine or thiol.

    • The reaction can be carried out at room temperature and may not require a catalyst.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, purify the product by column chromatography on silica (B1680970) gel to yield the corresponding β-amino or β-thio-γ-butyrolactone analogues.

  • Modification of Hydroxyl Groups:

    • The hydroxyl groups at C-3 and C-19 can be selectively protected and deprotected to allow for further modifications.

    • Esterification or etherification of the hydroxyl groups can be achieved using standard procedures with various acyl chlorides, alkyl halides, or other electrophiles in the presence of a suitable base (e.g., pyridine, triethylamine).

    • Purify the resulting analogues by column chromatography.

  • Characterization: Confirm the structure of the synthesized analogues using spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry.

Biological Evaluation Protocols

Protocol 2: In Vitro Cytotoxicity Assessment using MTT Assay

This protocol outlines the determination of the cytotoxic activity of synthesized this compound analogues against various cancer cell lines.

  • Cell Culture: Culture the desired human cancer cell lines (e.g., MCF-7, HeLa, A549) in appropriate cell culture medium supplemented with fetal bovine serum and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 103 to 1 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the this compound analogues in the cell culture medium. Add the diluted compounds to the wells, and include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plates for 48 to 72 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Protocol 3: In Vitro Anti-inflammatory Activity Assessment (Nitric Oxide Inhibition Assay)

This protocol describes the evaluation of the anti-inflammatory potential of this compound analogues by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

  • Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% fetal bovine serum and antibiotics.

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5 x 104 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues for 1 hour.

  • LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) and incubate for 24 hours.

  • Nitrite (B80452) Quantification (Griess Assay):

    • Collect 50 µL of the cell culture supernatant from each well.

    • Add 50 µL of Griess reagent A (1% sulfanilamide (B372717) in 5% phosphoric acid) and 50 µL of Griess reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant.

    • Incubate for 10 minutes at room temperature.

    • Measure the absorbance at 540 nm.

  • Data Analysis: Determine the concentration of nitrite using a sodium nitrite standard curve and calculate the percentage of NO inhibition. Calculate the IC50 values.

Data Presentation

The following tables summarize the quantitative data for the biological activity of various this compound analogues.

Table 1: Cytotoxic Activity of Selected this compound Analogues

CompoundCell LineIC50 (µM)Reference
(13E)-labd-13-ene-8α,15-diolK56221.3[8]
U93727.3[8]
MOLT411.4[8]
HL6013.7[8]
Coronarin AfMLP-induced O2•− generation2.25 ± 0.42[12]
Calcaratarin AfMLP-induced elastase release2.36 ± 0.41[12]
Diterpenylhydroquinone derivative 8A-549Sub-µM[13]

Table 2: Anti-inflammatory Activity of Selected this compound Analogues

CompoundAssayIC50 (µM)Reference
Andrographolide derivative 8mLPS-induced NO production in RAW264.73.38 ± 1.03[6]
This compound-triazolyl isatin (B1672199) 7aLPS-induced NO production in RAW264.73.13 ± 0.03[14]
Gymglu acidLPS-induced NO production in macrophages155.16 (78.06% inhibition)[15]
This compound diterpenoid 1 from L. sibiricusLPS-induced NO production in RAW264.7Potent inhibition[16]

Table 3: Antifungal and Antiparasitic Activity of Selected this compound Analogues

CompoundOrganismIC50 (µM)Reference
Coruscanone A analog 40Candida albicansPotent activity[9]
18α-O-trans-p-feruloyl-15-methyl-8(17)-labdanoateTrypanosoma brucei0.0177[10][11]
Leishmania major0.0154[10][11]
ent-3β-hydroxy copalic acid (3)Trypanosoma cruzi0.425[4]
Derivative 6 from ent-copalic acidLeishmania amazonensis5.94[3]
Derivative 16 from ent-agatic acidLeishmania amazonensis5.31[3]

Mandatory Visualization

The following diagrams illustrate key signaling pathways and experimental workflows relevant to the custom synthesis and evaluation of this compound analogues.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_bioassay Biological Evaluation cluster_data Data Analysis start Starting Material (e.g., Andrographolide) reaction Chemical Modification (e.g., Amination, Esterification) start->reaction purification Purification (Column Chromatography) reaction->purification characterization Structural Characterization (NMR, MS) purification->characterization cytotoxicity Cytotoxicity Assay (MTT) characterization->cytotoxicity anti_inflammatory Anti-inflammatory Assay (NO Inhibition) characterization->anti_inflammatory ic50 IC50 Determination cytotoxicity->ic50 anti_inflammatory->ic50 sar SAR Analysis ic50->sar

General workflow for synthesis and evaluation of this compound analogues.

nf_kb_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 binds ikk IKK Complex tlr4->ikk activates ikb IκBα ikk->ikb phosphorylates ikb_nfkb IκBα-NF-κB Complex nfkb NF-κB (p50/p65) nfkb_n NF-κB (p50/p65) nfkb->nfkb_n translocates ikb_nfkb->nfkb releases This compound This compound Analogue This compound->ikk inhibits This compound->nfkb_n inhibits translocation dna DNA nfkb_n->dna binds genes Pro-inflammatory Gene Expression (iNOS, COX-2, Cytokines) dna->genes promotes

Inhibition of the NF-κB signaling pathway by this compound analogues.

References

Application Notes and Protocols: Labdane Scaffolds in Novel Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes, a class of natural products characterized by a bicyclic decalin core and a side chain, have emerged as a promising scaffold for the design of novel therapeutic agents.[1][2][3] Their diverse and significant biological activities, including antimicrobial, anti-inflammatory, and cytotoxic effects, make them an attractive starting point for medicinal chemistry campaigns.[4][5][6] This document provides detailed application notes on the pharmacological potential of this compound derivatives and protocols for their biological evaluation.

Biological Activities and Therapeutic Potential

The this compound scaffold has been extensively explored for various therapeutic applications. Key areas of interest include:

  • Antimicrobial Activity: this compound derivatives have demonstrated efficacy against a range of pathogens, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][7][8][9] The mechanism of action is often attributed to the disruption of bacterial membranes.[8]

  • Anti-inflammatory Activity: Several this compound diterpenoids exhibit potent anti-inflammatory properties.[5][10] Their mechanism often involves the inhibition of key inflammatory mediators and signaling pathways, such as nuclear factor-κB (NF-κB), nitric oxide (NO) production, and arachidonic acid (AA) metabolism.[10][11][12]

  • Cytotoxic (Anti-cancer) Activity: A significant number of this compound-based compounds have shown cytotoxic effects against various cancer cell lines.[2][13][14][15] These compounds can induce apoptosis, inhibit cell proliferation, and arrest the cell cycle in cancer cells.[14][16]

Data Presentation: Biological Activities of this compound Derivatives

The following tables summarize the quantitative data on the biological activities of representative this compound derivatives.

Table 1: Antibacterial Activity of this compound Derivatives

CompoundBacteriaMIC (µg/mL)Reference
13-episclareolStaphylococcus aureus< 100[7]
13-episclareolPseudomonas aeruginosa< 100[7]
Gomojoside BEscherichia coli500 ppm[7]
Mycaperoxide ABacillus subtilisNot specified[7]
Mycaperoxide BStaphylococcus aureusNot specified[7]
Salvic Acid Derivative 8Staphylococcus aureus< 10[8]
Salvic Acid Derivative 9Staphylococcus aureus< 10[8]
Salvic Acid Derivative 10Staphylococcus aureus< 10[8]
Salvic Acid Derivative 11Staphylococcus aureus< 10[8]
Salvic Acid Derivative 12Staphylococcus aureus< 10[8]
Salvic Acid Derivative 14Staphylococcus aureus< 10[8]
This compound Diterpenoid 2Gram-positive bacteria4 - 8[2]

Table 2: Anti-inflammatory Activity of this compound Derivatives

CompoundAssayIC50 (µM)Cell LineReference
Compound 7aNO Inhibition3.13RAW 264.7[11]
Indomethacin (Control)NO Inhibition7.31RAW 264.7[11]
This compound Dialdehyde (1)NO Inhibition> 10RAW 264.7[11]
Calcaratarin D (1)Pro-inflammatory mediator inhibitionNot specifiedNot specified[12]
AndrographolideNF-κB InhibitionNot specifiedNot specified[12]

Table 3: Cytotoxic Activity of this compound Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Amomax AMCF-729.80[13]
5-Fluorouracil (Control)MCF-759.96[13]
This compound Diterpenoid 1RajiNot specified[2]
This compound Diterpenoid 2Blood cancer cell lines1.2 - 22.5[2]
This compound Diterpenoid 4Blood cancer cell lines1.2 - 22.5[2]
SclareolLeukemic and human breast cancer cellsNot specified[14]
AndrographolideVarious human cancer cell linesNot specified
13S-nepetaefolinHCC70 (TNBC)24.65
Imbricatolic acid dimer 3HL-6022.3[17]
Imbricatolic acid dimer 17HL-6023.2[17]
Imbricatolic acid diether 9AGS17.8[17]
Etoposide (Control)HL-602.23[17]

Experimental Protocols

Detailed methodologies for key experiments are provided below.

Protocol for Determining Minimum Inhibitory Concentration (MIC) - Broth Microdilution Method

This protocol is adapted from standard methods for assessing the antibacterial activity of natural compounds.[8][18][19][20][21]

Objective: To determine the lowest concentration of a this compound derivative that inhibits the visible growth of a specific bacterium.

Materials:

  • This compound derivative stock solution (e.g., in DMSO)

  • Bacterial culture in logarithmic growth phase

  • Mueller-Hinton Broth (MHB) or other appropriate bacterial growth medium

  • Sterile 96-well microplates

  • Microplate reader

  • Positive control antibiotic (e.g., ampicillin, kanamycin)[22][23]

  • Negative control (medium with solvent)

Procedure:

  • Prepare a serial two-fold dilution of the this compound derivative in the 96-well plate using MHB. The final volume in each well should be 100 µL.

  • Prepare a bacterial inoculum suspension and adjust its turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

  • Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

  • Add 100 µL of the diluted bacterial suspension to each well containing the this compound derivative dilutions.

  • Include a positive control (antibiotic) and a negative control (broth with solvent) on each plate.

  • Incubate the plates at 37°C for 18-24 hours.

  • After incubation, determine the MIC by visually inspecting for the lowest concentration of the compound that completely inhibits bacterial growth (no turbidity). Alternatively, absorbance can be measured using a microplate reader.

Protocol for In Vitro Cytotoxicity Assay - MTT Assay

This protocol is based on standard colorimetric assays for assessing cell viability.[24][25][26]

Objective: To determine the concentration of a this compound derivative that inhibits the growth of a cancer cell line by 50% (IC50).

Materials:

  • Human cancer cell line (e.g., MCF-7, HCT-116)[13][25]

  • Appropriate cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • This compound derivative stock solution (e.g., in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO) or solubilization buffer

  • Sterile 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium and incubate for 24 hours to allow for cell attachment.

  • Prepare serial dilutions of the this compound derivative in the culture medium.

  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the this compound derivative. Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration).

  • Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • After incubation, add 10 µL of MTT solution to each well and incubate for another 2-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control cells. The IC50 value is determined by plotting the cell viability against the compound concentration and fitting the data to a dose-response curve.

Visualizations

Signaling Pathways and Experimental Workflows

The following diagrams illustrate key concepts related to the use of this compound scaffolds in drug design.

anti_inflammatory_pathway LPS LPS TLR4 TLR4 LPS->TLR4 binds PI3K_Akt PI3K/Akt Pathway TLR4->PI3K_Akt activates NFkB_activation NF-κB Activation PI3K_Akt->NFkB_activation activates p65_translocation p65 Nuclear Translocation NFkB_activation->p65_translocation Pro_inflammatory_genes Pro-inflammatory Gene Expression (TNF-α, IL-6, iNOS) p65_translocation->Pro_inflammatory_genes induces This compound This compound Derivative (e.g., Calcaratarin D) This compound->PI3K_Akt inhibits This compound->p65_translocation inhibits cytotoxicity_workflow cluster_cell_culture Cell Culture cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cancer Cells in 96-well Plate incubate1 Incubate 24h start->incubate1 add_compound Add Serial Dilutions of this compound Derivative incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 dissolve Dissolve Formazan (add DMSO) incubate3->dissolve read_plate Measure Absorbance (570 nm) dissolve->read_plate calculate_viability Calculate % Cell Viability read_plate->calculate_viability determine_ic50 Determine IC50 Value calculate_viability->determine_ic50 sar_logic cluster_modifications Structural Modifications scaffold This compound Scaffold side_chain Side Chain Modification (e.g., esterification, etherification) scaffold->side_chain decalin_ring Decalin Ring Functionalization (e.g., hydroxylation, oxidation) scaffold->decalin_ring dimerization Dimerization scaffold->dimerization sar Structure-Activity Relationship (SAR) side_chain->sar decalin_ring->sar dimerization->sar bioactivity Biological Activity (e.g., Antimicrobial, Anti-inflammatory, Cytotoxic) sar->bioactivity

References

Application Notes and Protocols for the Biotransformation of Labdane Diterpenes Using Microorganisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview and detailed protocols for the microbial biotransformation of labdane diterpenes. This approach offers a green and efficient alternative to chemical synthesis for generating novel, high-value compounds with potential applications in the pharmaceutical, fragrance, and food industries.

Introduction

This compound-type diterpenes are a large and structurally diverse class of natural products known for their wide range of biological activities.[1] Microbial biotransformation utilizes whole-cell microorganisms or their enzymes to perform specific chemical modifications on these diterpene skeletons. This technique is particularly valuable for its high regio- and stereoselectivity, enabling the production of compounds that are difficult to obtain through traditional chemical synthesis.[2] Common transformations include hydroxylations, oxidations, and carbonylations, primarily mediated by cytochrome P450 monooxygenases.[3][4]

This document outlines protocols for the biotransformation of two key this compound diterpenes, sclareol (B1681606) and sclareolide (B1681565), using various fungal strains. It also provides quantitative data on conversion rates and yields, along with a visualization of the key enzymatic pathway involved.

Data Presentation: Quantitative Biotransformation Data

The following tables summarize the quantitative data for the biotransformation of sclareol and sclareolide by different microorganisms.

Table 1: Biotransformation of Sclareol

MicroorganismSubstrate ConcentrationProduct(s)Conversion Rate / YieldReference
Filobasidium magnum (B12768669) JD102530 g/LSclareolide88.79% conversion rate, 21.62 g/L yield[5][6]
Aspergillus tubingensisNot specifiedlabd-14-ene-3β,8α,13β-triol, 8α,13β-dihydroxylabd-14-en-3-oneNot specified[7]

Table 2: Biotransformation of Sclareolide

MicroorganismSubstrateProduct(s)YieldReference
Curvularia lunataSclareolide3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide, 1β,3β-dihydroxysclareolideNot specified[8]
Aspergillus nigerSclareolide3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolide, 1β,3β-dihydroxysclareolideNot specified[8]
Gibberella fujikuroiiSclareolide3-ketosclareolide, 1β-hydroxysclareolide, 3β-hydroxysclareolide, 1α,3β-dihydroxysclareolideNot specified[8]
Fusarium liniSclareolide3β-hydroxysclareolide, 1α,3β-dihydroxysclareolideNot specified[8]

Experimental Protocols

Protocol 1: Biotransformation of Sclareol to Sclareolide using Filobasidium magnum

This protocol is adapted from the work of Fang et al. (2022) for the efficient conversion of sclareol to sclareolide.[5][6]

1. Microorganism and Culture Media:

  • Microorganism: Filobasidium magnum JD1025

  • Seed Medium (YPD):

    • Yeast Extract: 10 g/L

    • Peptone: 20 g/L

    • Dextrose: 20 g/L

    • Distilled Water: 1 L

  • Fermentation Medium:

    • Glucose: 20 g/L

    • Yeast Extract: 10 g/L

    • Peptone: 20 g/L

    • KH₂PO₄: 1 g/L

    • MgSO₄·7H₂O: 0.5 g/L

    • Distilled Water: 1 L

2. Inoculum Preparation:

  • Inoculate a single colony of F. magnum into a 50 mL flask containing 10 mL of YPD seed medium.

  • Incubate at 28°C on a rotary shaker at 200 rpm for 24 hours.

3. Biotransformation Procedure:

  • Transfer the seed culture to a 250 mL baffled flask containing 50 mL of fermentation medium.

  • Incubate at 28°C and 200 rpm for 24 hours.

  • Prepare a sclareol stock solution by dissolving it in a suitable co-solvent (e.g., ethanol (B145695) or acetone).

  • Add the sclareol stock solution to the fermentation culture to a final concentration of 30 g/L.

  • Continue the incubation at 28°C and 200 rpm for 72 hours.

4. Extraction and Analysis of Products:

  • After incubation, harvest the culture broth and mycelia.

  • Extract the entire culture with an equal volume of ethyl acetate (B1210297) three times.

  • Combine the organic layers and evaporate the solvent under reduced pressure to obtain the crude extract.

  • Analyze the crude extract using Gas Chromatography-Mass Spectrometry (GC-MS) for the identification and quantification of sclareolide.

Protocol 2: Biotransformation of Sclareolide using Curvularia lunata

This protocol is a generalized procedure based on the study by Atta-ur-Rahman et al. (1997).[8]

1. Microorganism and Culture Medium:

  • Microorganism: Curvularia lunata

  • Culture Medium:

    • Glucose: 10 g/L

    • Peptone: 5 g/L

    • Yeast Extract: 5 g/L

    • KH₂PO₄: 5 g/L

    • NaCl: 5 g/L

    • Distilled Water: 1 L

2. Inoculum Preparation:

  • Grow C. lunata on potato dextrose agar (B569324) (PDA) plates at 25°C for 5-7 days until sporulation.

  • Prepare a spore suspension by adding sterile saline solution with 0.05% Tween 80 to the agar plate and gently scraping the surface.

  • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL.

3. Biotransformation Procedure:

  • Inoculate 100 mL of the culture medium in 250 mL Erlenmeyer flasks with 1 mL of the spore suspension.

  • Incubate at 25°C on a rotary shaker at 150 rpm for 48 hours.

  • Dissolve sclareolide in a minimal amount of ethanol and add it to the culture to a final concentration of 0.1-0.5 g/L.

  • Continue the incubation for an additional 7-10 days, monitoring the transformation periodically by thin-layer chromatography (TLC).

4. Extraction and Analysis of Products:

  • Separate the mycelium from the culture broth by filtration.

  • Extract the culture filtrate three times with an equal volume of ethyl acetate.

  • Extract the mycelium with acetone (B3395972) or methanol.

  • Combine all extracts and evaporate the solvent under reduced pressure.

  • Purify the products from the crude extract using column chromatography on silica (B1680970) gel.

  • Characterize the structure of the purified metabolites using spectroscopic techniques such as NMR and MS.

Visualizations

Signaling Pathway

The primary enzymes responsible for the hydroxylation and oxidation of this compound diterpenes in fungi are cytochrome P450 monooxygenases. The following diagram illustrates the general catalytic cycle of a fungal cytochrome P450 enzyme.

CytochromeP450_Cycle cluster_cpr Redox Partner RH Substrate (RH) binds to Fe³⁺-P450 Fe3_RH Fe³⁺-P450(RH) RH->Fe3_RH Fe2_RH Fe²⁺-P450(RH) Fe3_RH->Fe2_RH 1st e⁻ Fe2_O2_RH Fe²⁺-P450(RH)-O₂ Fe2_RH->Fe2_O2_RH + O₂ Fe3_O2_RH Fe³⁺-P450(RH)-O₂⁻ Fe2_O2_RH->Fe3_O2_RH Fe3_OOH_RH Fe³⁺-P450(RH)-OOH Fe3_O2_RH->Fe3_OOH_RH 2nd e⁻, H⁺ FeO_RH [FeO]³⁺-P450(RH) (Compound I) Fe3_OOH_RH->FeO_RH + H⁺, - H₂O FeOH_R_RH Fe⁴⁺=O P450(RH•) (Compound II) FeO_RH->FeOH_R_RH H abstraction ROH Product (ROH) is released FeOH_R_RH->ROH Radical rebound Fe3_H2O Fe³⁺-P450-H₂O ROH->Fe3_H2O Fe3_H2O->RH Substrate Displaces H₂O CPR_red CPR (reductase) (NADPH -> NADP⁺) CPR_ox CPR (oxidized) CPR_red->CPR_ox 2e⁻ e1 e⁻ e2 e⁻ CPR_ox->CPR_red NADPH H1 H⁺ H2 H⁺ O2 O₂ H2O H₂O

Caption: General catalytic cycle of a fungal cytochrome P450 monooxygenase.

Experimental Workflow

The following diagram outlines the general workflow for the microbial biotransformation of this compound diterpenes.

Biotransformation_Workflow cluster_prep Preparation cluster_biotransformation Biotransformation cluster_analysis Analysis strain Microbial Strain Selection media Media Preparation strain->media inoculum Inoculum Preparation media->inoculum fermentation Fermentation inoculum->fermentation substrate_addition Substrate Addition fermentation->substrate_addition incubation Incubation substrate_addition->incubation extraction Extraction of Products incubation->extraction purification Purification extraction->purification quantification Quantification (GC, HPLC) extraction->quantification analysis Structural Elucidation (NMR, MS) purification->analysis analysis->quantification

Caption: General workflow for microbial biotransformation of this compound diterpenes.

References

Application Notes and Protocols for Scale-Up Synthesis of Promising Labdane Candidates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes represent a diverse class of natural products with a wide range of biological activities, making them promising candidates for drug development. Sclareolide (B1681565), a commercially available sesquiterpene lactone, serves as a valuable and readily accessible starting material for the semi-synthesis of various bioactive this compound derivatives. This document provides detailed application notes and protocols for the scale-up synthesis of two promising classes of this compound candidates derived from sclareolide: sclareolide-indole conjugates with potential anticancer activity and meroterpenoids with diverse biological properties.

I. Scale-Up Synthesis of Sclareolide-Indole Conjugates

This section outlines a robust, gram-scale synthesis of sclareolide-indole conjugates, which have demonstrated significant antiproliferative activities against various cancer cell lines. The synthetic strategy is based on a Titanium(IV) chloride (TiCl₄)-promoted nucleophilic substitution reaction.[1][2][3][4]

Experimental Workflow

Sclareolide-Indole Conjugate Synthesis Workflow start Start: (+)-Sclareolide bromination Bromination (NBS, AIBN, CCl4, reflux) start->bromination Step 1 hydrolysis Hydrolysis (Ag2CO3, Acetone (B3395972)/H2O) bromination->hydrolysis Step 2 coupling TiCl4-Promoted Coupling (Indole, TiCl4, DCM, -78 °C to rt) hydrolysis->coupling Step 3 purification Purification (Column Chromatography) coupling->purification Step 4 analysis Analysis (NMR, MS, X-ray Crystallography) purification->analysis Step 5 end Product: Sclareolide-Indole Conjugates analysis->end

Caption: Workflow for the gram-scale synthesis of sclareolide-indole conjugates.

Detailed Protocol

Step 1: Synthesis of Brominated Sclareolide Intermediate

  • To a solution of (+)-sclareolide (1.0 eq) in carbon tetrachloride (CCl₄), add N-bromosuccinimide (NBS, 1.2 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).

  • Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and filter to remove succinimide.

  • Concentrate the filtrate under reduced pressure to yield the crude brominated intermediate.

Step 2: Synthesis of Hemiacetal Intermediate

  • Dissolve the crude brominated sclareolide from Step 1 in a mixture of acetone and water.

  • Add silver carbonate (Ag₂CO₃, 1.5 eq) to the solution.

  • Stir the mixture at room temperature for 12-16 hours in the dark.

  • Filter the reaction mixture through a pad of Celite and concentrate the filtrate to obtain the crude hemiacetal intermediate, which can be used in the next step without further purification.

Step 3: Gram-Scale TiCl₄-Promoted Indole (B1671886) Coupling

  • In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude hemiacetal intermediate (1.0 eq) and the desired indole (1.5 eq) in anhydrous dichloromethane (B109758) (DCM).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of titanium(IV) chloride (TiCl₄, 1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to stir at -78 °C for 1 hour, then gradually warm to room temperature and stir for an additional 2-4 hours.

  • Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure.

Step 4: Purification

  • Purify the crude product by column chromatography on silica (B1680970) gel, using a gradient of ethyl acetate (B1210297) in hexanes as the eluent.

  • Combine the fractions containing the desired product and concentrate to yield the purified sclareolide-indole conjugate.

Quantitative Data
StepProductStarting Material ScaleYield (%)Purity (by NMR)
1Brominated Sclareolide10 g~85% (crude)>90%
2Hemiacetal Intermediate8.5 g~95% (crude)>90%
3Sclareolide-Indole Conjugate8.0 g60-75%>98%

II. Scale-Up Synthesis of Meroterpenoids via "Borono-Sclareolide"

This section details a scalable and divergent approach to bioactive meroterpenoids utilizing a key "borono-sclareolide" intermediate.[5][6][7] This method allows for the gram-scale preparation of these complex natural product analogs.

Experimental Workflow

Meroterpenoid Synthesis Workflow start Start: (+)-Sclareolide degradation Oxidative Degradation start->degradation Step 1 borylation Borylation (e.g., with B2pin2) degradation->borylation Step 2 coupling Cross-Coupling (Aryl Halide, Pd Catalyst) borylation->coupling Step 3 cyclization Acid-Catalyzed Cyclization coupling->cyclization Step 4 end Product: Meroterpenoid cyclization->end

Caption: General workflow for the divergent synthesis of meroterpenoids from sclareolide.

Detailed Protocol

Step 1: Oxidative Degradation of Sclareolide

  • Follow established literature procedures for the oxidative cleavage of the lactone ring of sclareolide to yield a suitable precursor with a carboxylic acid or aldehyde functionality.

Step 2: Formation of "Borono-Sclareolide"

  • Convert the carboxylic acid derivative from Step 1 into a radical precursor.

  • React this precursor with a boron-containing reagent, such as bis(pinacolato)diboron (B136004) (B₂pin₂), under radical conditions to form the key "borono-sclareolide" intermediate.

Step 3: Palladium-Catalyzed Cross-Coupling

  • In a reaction vessel suitable for inert atmosphere techniques, combine the "borono-sclareolide" intermediate (1.0 eq), the desired aryl or heteroaryl halide (1.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq), and a suitable base (e.g., K₂CO₃, 2.0 eq) in a solvent such as dioxane or DMF.

  • Degas the mixture and heat to 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

Step 4: Purification and Final Product Formation

  • Purify the cross-coupled product by column chromatography.

  • Subsequent synthetic steps, such as acid-catalyzed cyclization, can be performed to yield the final meroterpenoid structure.[8]

Quantitative Data
StepProductStarting Material ScaleYield (%)
2"Borono-Sclareolide" IntermediateGram-scaleReported as scalable
3Cross-Coupled ProductGram-scale70-85%
4Final MeroterpenoidGram-scaleVaries depending on final steps

III. Biological Activity and Signaling Pathways

Anticancer Activity of Sclareolide Derivatives

Sclareolide and its derivatives have been shown to exhibit anticancer effects through the induction of apoptosis and cell cycle arrest.[9] Sclareolide-indole conjugates, in particular, have been found to induce robust apoptosis in cancer cell lines.[2][3] The anti-inflammatory properties of many this compound diterpenoids are attributed to the inhibition of the NF-κB signaling pathway.[10]

Anticancer Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor ikk IKK receptor->ikk Signal This compound This compound Derivative (e.g., Sclareolide Conjugate) nfkb_complex IκB-NF-κB Complex This compound->nfkb_complex Inhibits IκB degradation caspases Caspase Cascade This compound->caspases Activates nfkb NF-κB nfkb_complex->nfkb Releases NF-κB ikk->nfkb_complex Phosphorylates IκB nfkb_nuc NF-κB nfkb->nfkb_nuc Translocation apoptosis Apoptosis caspases->apoptosis gene_exp Gene Expression (Anti-apoptotic, Pro-inflammatory) nfkb_nuc->gene_exp Activates

Caption: Proposed mechanism of anticancer action of this compound derivatives.

Antifungal Activity of this compound Derivatives

Several this compound-type diterpenes have demonstrated antifungal properties.[11] The proposed mechanism of action for some antifungal labdanes involves the induction of oxidative stress through the generation of reactive oxygen species (ROS), which can lead to cellular damage and inhibit fungal growth.[12]

Antifungal Signaling Pathway cluster_cell Fungal Cell This compound This compound Derivative ros Reactive Oxygen Species (ROS) Generation This compound->ros Induces damage Cellular Damage (Membrane, DNA, Proteins) ros->damage growth_inhibition Fungal Growth Inhibition damage->growth_inhibition

Caption: Proposed mechanism of antifungal action of this compound derivatives.

Conclusion

The synthetic protocols detailed in these application notes provide a solid foundation for the scale-up production of promising this compound candidates derived from sclareolide. The provided quantitative data and experimental workflows are intended to guide researchers in the efficient and scalable synthesis of these bioactive molecules for further investigation in drug discovery and development programs. The elucidation of their mechanisms of action, particularly their effects on key signaling pathways such as NF-κB and ROS generation, underscores their therapeutic potential.

References

Formulation Strategies for Enhanced Solubility of Labdane Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Labdane-type diterpenes are a large class of natural products exhibiting a wide range of promising biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects.[1] A significant hurdle in the preclinical and clinical development of many this compound compounds is their poor aqueous solubility, which often leads to low bioavailability and limits their therapeutic potential.[2] This document provides detailed application notes and protocols for various formulation strategies aimed at enhancing the solubility and dissolution rate of poorly soluble this compound compounds, thereby improving their potential for therapeutic applications.

Key Formulation Strategies

Several advanced formulation techniques can be employed to overcome the solubility challenges of this compound compounds. The choice of strategy depends on the specific physicochemical properties of the this compound compound, the desired dosage form, and the intended route of administration. The most promising approaches include:

  • Solid Dispersions: This technique involves dispersing the this compound compound in a hydrophilic carrier matrix at the molecular level.[3][4][5][6] The drug can exist in an amorphous state, which has a higher energy state and thus greater solubility compared to its crystalline form.[3]

  • Nanoparticle-Based Formulations: Reducing the particle size of the this compound compound to the nanometer range dramatically increases the surface area-to-volume ratio, leading to a significant enhancement in dissolution velocity.[7] This can be achieved through techniques like nano-milling or precipitation.

  • Lipid-Based Drug Delivery Systems (LBDDS): These formulations, such as Self-Microemulsifying Drug Delivery Systems (SMEDDS), involve dissolving the lipophilic this compound compound in a mixture of oils, surfactants, and co-surfactants.[8] Upon gentle agitation in an aqueous medium like the gastrointestinal fluid, these systems spontaneously form fine oil-in-water microemulsions, facilitating drug dissolution and absorption.

  • Cyclodextrin (B1172386) Inclusion Complexes: Cyclodextrins are cyclic oligosaccharides with a hydrophobic inner cavity and a hydrophilic outer surface.[9][10][11][12][13] They can encapsulate poorly soluble this compound molecules within their cavity, forming a water-soluble inclusion complex that enhances the apparent solubility of the drug.[9][10][11][12][13]

Data Presentation: Quantitative Solubility Enhancement

The following tables summarize the reported solubility enhancement of representative this compound compounds using different formulation strategies.

Table 1: Solubility Enhancement of Andrographolide

Formulation StrategyCarrier/SystemSolubility Enhancement (fold increase)Reference
Solid DispersionChitosan1.75[14]
Solid DispersionPolyvinylpyrrolidone (PVP)1.8 - 3.2[15]
Solid DispersionSoluplus®Up to 4.7[15][16]
Solid DispersionSilicon Dioxide>2.5 (in water)[17]
Solid DispersionPEG 6000~13% increase from base[18]

Table 2: Formulation of Sclareol

Formulation StrategyCarrier/SystemKey FindingReference
NanoparticlesZeinMean diameter of ~120 nm, gradual release[17][19]
LiposomesMitochondria-targetedImproved cytotoxicity and apoptosis induction[1]

Experimental Protocols

This section provides detailed protocols for the preparation and evaluation of different formulations for poorly soluble this compound compounds.

Protocol 1: Preparation of a this compound Compound Solid Dispersion by Solvent Evaporation

Objective: To prepare a solid dispersion of a poorly soluble this compound compound to enhance its dissolution rate.

Materials:

  • This compound compound (e.g., Andrographolide)

  • Hydrophilic polymer (e.g., Polyvinylpyrrolidone K30, Soluplus®, PEG 6000)

  • Organic solvent (e.g., Ethanol, Methanol, or a mixture)

  • Rotary evaporator

  • Vacuum oven

  • Mortar and pestle

  • Sieves

Procedure:

  • Preparation of the Polymer Solution: Dissolve the hydrophilic polymer in the chosen organic solvent with stirring until a clear solution is obtained.

  • Preparation of the Drug-Polymer Solution: Add the this compound compound to the polymer solution and continue stirring until the drug is completely dissolved. The drug-to-polymer ratio can be varied (e.g., 1:1, 1:5, 1:9) to optimize the formulation.

  • Solvent Evaporation: Remove the organic solvent using a rotary evaporator under reduced pressure at a controlled temperature (e.g., 40-60°C).

  • Drying: Dry the resulting solid mass in a vacuum oven at a suitable temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Pulverization and Sieving: Pulverize the dried solid dispersion using a mortar and pestle and pass it through a fine-mesh sieve (e.g., 100 mesh) to obtain a uniform powder.

  • Storage: Store the prepared solid dispersion in a desiccator to protect it from moisture.

Protocol 2: Preparation of this compound Compound-Loaded Nanoparticles by Solvent Evaporation

Objective: To prepare polymeric nanoparticles encapsulating a this compound compound to improve its solubility and dissolution.

Materials:

  • This compound compound (e.g., Sclareol)

  • Biodegradable polymer (e.g., PLGA, Zein)

  • Organic solvent (e.g., Acetone, Dichloromethane)

  • Aqueous phase (e.g., Deionized water)

  • Surfactant/Stabilizer (e.g., Polyvinyl alcohol (PVA), Poloxamer 188)

  • High-speed homogenizer or sonicator

  • Magnetic stirrer

  • Centrifuge

  • Lyophilizer (optional)

Procedure:

  • Organic Phase Preparation: Dissolve the this compound compound and the polymer in the organic solvent.

  • Aqueous Phase Preparation: Dissolve the surfactant in the aqueous phase.

  • Emulsification: Add the organic phase to the aqueous phase under high-speed homogenization or sonication to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Stir the emulsion at room temperature for several hours to allow the organic solvent to evaporate, leading to the formation of nanoparticles.

  • Nanoparticle Collection: Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm) to pellet the nanoparticles.

  • Washing: Discard the supernatant and wash the nanoparticle pellet with deionized water to remove any unencapsulated drug and excess surfactant. Repeat the washing step two to three times.

  • Drying (Optional): The purified nanoparticles can be resuspended in water for immediate use or lyophilized to obtain a dry powder for long-term storage.

Protocol 3: Formulation of a this compound Compound in a Self-Microemulsifying Drug Delivery System (SMEDDS)

Objective: To develop a lipid-based formulation (SMEDDS) of a this compound compound to enhance its oral bioavailability.

Materials:

  • This compound compound

  • Oil (e.g., Capryol 90, Oleic acid)

  • Surfactant (e.g., Cremophor RH 40, Tween 80)

  • Co-surfactant (e.g., Labrasol, Polypropylene glycol)

  • Vortex mixer

  • Water bath

Procedure:

  • Component Selection: Screen various oils, surfactants, and co-surfactants for their ability to solubilize the this compound compound.

  • Construction of Pseudo-Ternary Phase Diagrams: To identify the microemulsion region, construct pseudo-ternary phase diagrams with varying ratios of oil, surfactant, and co-surfactant. The aqueous phase is titrated into the mixtures, and the formation of a clear, isotropic microemulsion is observed.

  • Formulation Preparation: Based on the phase diagrams, select an optimized ratio of oil, surfactant, and co-surfactant.

  • Drug Incorporation: Dissolve the this compound compound in the oil phase. Then, add the surfactant and co-surfactant and mix thoroughly using a vortex mixer until a clear and homogenous solution is obtained. Gentle warming in a water bath may be used to aid dissolution.

Protocol 4: Preparation of a this compound Compound-Cyclodextrin Inclusion Complex by Kneading Method

Objective: To prepare an inclusion complex of a this compound compound with a cyclodextrin to improve its aqueous solubility.

Materials:

  • This compound compound

  • Cyclodextrin (e.g., β-cyclodextrin, HP-β-cyclodextrin)

  • Water-ethanol mixture

  • Mortar and pestle

  • Vacuum oven

Procedure:

  • Mixing: Place the cyclodextrin in a mortar and add a small amount of the water-ethanol mixture to form a paste.

  • Drug Addition: Slowly add the this compound compound to the paste while triturating.

  • Kneading: Knead the mixture for a specified period (e.g., 45-60 minutes) to facilitate the formation of the inclusion complex.

  • Drying: Dry the resulting paste in a vacuum oven at a suitable temperature (e.g., 40-50°C) until a constant weight is achieved.

  • Pulverization and Sieving: Pulverize the dried complex and pass it through a sieve to obtain a fine powder.

Characterization and Evaluation Protocols

Protocol 5: In Vitro Dissolution Testing

Objective: To evaluate and compare the dissolution rate of the formulated this compound compound with the pure, unformulated drug.

Apparatus: USP Dissolution Apparatus 2 (Paddle)

Dissolution Medium:

  • pH 1.2 (simulated gastric fluid)

  • pH 6.8 (simulated intestinal fluid)

  • Water with or without a small percentage of surfactant (e.g., 0.5% Sodium Lauryl Sulfate) to maintain sink conditions.

Procedure:

  • Maintain the dissolution medium at 37 ± 0.5°C.

  • Add a precisely weighed amount of the formulation (equivalent to a specific dose of the this compound compound) to each dissolution vessel.

  • Rotate the paddle at a constant speed (e.g., 50 or 75 rpm).

  • Withdraw aliquots of the dissolution medium at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60, 90, 120 minutes).

  • Replace the withdrawn volume with fresh, pre-warmed dissolution medium.

  • Filter the samples and analyze the concentration of the dissolved this compound compound using a validated analytical method (e.g., HPLC-UV).

  • Plot the cumulative percentage of drug released against time.

Protocol 6: Particle Size Analysis of Nanoparticle Formulations

Objective: To determine the particle size distribution and zeta potential of the prepared this compound compound-loaded nanoparticles.

Method: Dynamic Light Scattering (DLS) for particle size and Polydispersity Index (PDI), and Laser Doppler Velocimetry for Zeta Potential.

Procedure:

  • Dilute the nanoparticle suspension with deionized water to an appropriate concentration to avoid multiple scattering effects.

  • Transfer the diluted sample to a disposable cuvette.

  • Measure the particle size, PDI, and zeta potential using a DLS instrument.

  • Perform the measurements in triplicate to ensure reproducibility.

Mandatory Visualizations

Signaling Pathway Diagram

SignalingPathways cluster_extracellular Extracellular cluster_cellular Cellular Mechanisms cluster_nucleus Nucleus This compound Diterpenes This compound Diterpenes IKK IKK Complex This compound Diterpenes->IKK Inhibition MAPK_pathway MAPK Pathway (ERK, JNK, p38) This compound Diterpenes->MAPK_pathway Modulation IkB IκB IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Pro-inflammatory, Pro-survival) NFkB->Gene_Transcription Activation Apoptosis Apoptosis MAPK_pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest MAPK_pathway->Cell_Cycle_Arrest Inflammation Inflammation Gene_Transcription->Inflammation

Caption: Signaling pathways modulated by this compound diterpenes.

Experimental Workflow Diagram

ExperimentalWorkflow cluster_preformulation 1. Pre-formulation Studies cluster_formulation 2. Formulation Development cluster_characterization 3. Formulation Characterization cluster_evaluation 4. In Vitro Evaluation Solubility Solubility Screening (Aqueous & Organic Solvents) Characterization Physicochemical Characterization (DSC, XRD, FTIR) Solubility->Characterization SD Solid Dispersion Characterization->SD NP Nanoparticles Characterization->NP LBDDS Lipid-Based Systems Characterization->LBDDS CD Cyclodextrin Complexes Characterization->CD Solid_State Solid-State Analysis (DSC, XRD) SD->Solid_State Particle_Size Particle Size & Zeta Potential NP->Particle_Size EE Encapsulation Efficiency NP->EE LBDDS->Particle_Size CD->Solid_State Dissolution In Vitro Dissolution Particle_Size->Dissolution EE->Dissolution Solid_State->Dissolution Stability Stability Studies Dissolution->Stability

Caption: Experimental workflow for formulation development.

References

Troubleshooting & Optimization

"troubleshooting low yield in labdane extraction"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the extraction of labdane diterpenes and addressing issues of low yield.

Troubleshooting Guide

This guide provides solutions to common problems encountered during this compound extraction.

Question 1: My initial crude extract yield is significantly lower than expected. What are the potential causes and how can I improve it?

Answer:

Low yield from an initial extraction is a frequent challenge and can stem from several factors concerning the raw material and the extraction methodology.

Potential Causes:

  • Improper Sample Preparation: The physical state of the plant material is crucial. Insufficient grinding limits the surface area available for solvent interaction, leading to poor extraction.[1] Conversely, grinding too finely can create difficulties during filtration. Inadequate drying of the plant material can also hinder the penetration of organic solvents.

  • Suboptimal Solvent Choice: The polarity of the solvent may not be suitable for the target this compound diterpenes.[2] Labdanes have varying polarities, and a solvent that is too polar or too non-polar will result in inefficient extraction.

  • Inefficient Extraction Method: Traditional methods like maceration, while simple, are often time-consuming and may result in lower yields compared to modern techniques.[2]

  • Degradation of Target Compounds: this compound diterpenes can be sensitive to heat, light, or pH changes, leading to degradation during the extraction process.[3]

Troubleshooting Steps:

  • Optimize Particle Size: Ensure the plant material is consistently ground to a fine powder to maximize the surface area for solvent penetration.[2]

  • Review Drying Protocol: Employ appropriate drying methods, such as air-drying at a controlled temperature or freeze-drying, to preserve the integrity of the this compound diterpenes.[2]

  • Solvent Selection:

    • Conduct small-scale pilot extractions with a range of solvents of varying polarities (e.g., hexane (B92381), ethyl acetate (B1210297), ethanol (B145695), methanol) to identify the most effective one for your target compound(s).[2]

    • Consider using a sequential extraction approach, starting with a non-polar solvent and progressively increasing the polarity.[4]

  • Consider Advanced Extraction Techniques: If yields remain low with traditional methods, explore more efficient techniques such as Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE), which can reduce extraction time and improve yield.[2]

Question 2: I'm using a Soxhlet extractor, but my yields are inconsistent and sometimes lower than expected. Why might this be happening?

Answer:

While Soxhlet extraction is designed for efficient solvent use, its reliance on heat can be a significant drawback, leading to inconsistent yields.

Potential Causes:

  • Thermal Degradation: The primary reason for low yields with Soxhlet extraction is the potential for thermal degradation of the target this compound diterpenes.[2] The continuous heating of the extract can break down heat-sensitive molecules.[5]

  • Inappropriate Solvent Boiling Point: The boiling point of the solvent determines the extraction temperature. A solvent with a high boiling point may be effective for extraction but could be more damaging to the target compounds.[2]

  • Incomplete Extraction: The extraction time may not be sufficient to extract the target compounds fully.

Troubleshooting Steps:

  • Assess Compound Stability: Determine if your target this compound diterpene is known to be sensitive to heat.

  • Optimize Solvent Choice: If the compound is heat-sensitive, select a solvent with a lower boiling point.

  • Increase Extraction Cycles: Extend the duration of the extraction to ensure completeness.

  • Consider Alternative Methods: For thermolabile compounds, methods that operate at or near room temperature, such as maceration or Ultrasound-Assisted Extraction (UAE), are better alternatives.[6]

Question 3: My this compound extract shows low purity with many contaminants. How can I improve this?

Answer:

Low purity is often a result of the co-extraction of undesirable compounds.

Potential Causes:

  • Non-selective Solvent: The solvent used may be too broad in its extraction capabilities, pulling out a wide range of compounds in addition to the target labdanes.

  • Inadequate Pre-extraction Steps: Failure to remove fats and pigments before the main extraction can lead to a contaminated extract.

Troubleshooting Steps:

  • Refine Solvent Selection: Use a more selective solvent system. This may involve using a mixture of solvents to fine-tune the polarity.

  • Perform a Defatting Step: For plant materials rich in lipids, a pre-extraction with a non-polar solvent like hexane can remove these interfering substances.

  • Employ Solid-Phase Extraction (SPE): SPE can be used as a cleanup step after the initial extraction to remove impurities before further purification.

Below is a troubleshooting decision tree to guide you through resolving low yield issues.

G start Low this compound Yield q1 Is the plant material properly prepared (dried and ground)? start->q1 s1 Optimize drying and grinding procedures. q1->s1 No q2 Is the extraction solvent optimized? q1->q2 Yes a1_yes Yes a1_no No s1->q2 s2 Test a range of solvents with varying polarities. q2->s2 No q3 Is the extraction method appropriate? q2->q3 Yes a2_yes Yes a2_no No s2->q3 s3 Consider advanced methods (UAE, MAE). q3->s3 No q4 Is the compound thermally stable? q3->q4 Yes a3_yes Yes a3_no No s3->q4 s4 Use low-temperature extraction methods. q4->s4 No end Yield Improved q4->end Yes a4_yes Yes a4_no No s4->end

Caption: Troubleshooting decision tree for low this compound extraction yields.

Frequently Asked Questions (FAQs)

Q1: What is the best extraction method for this compound diterpenes?

A: The choice of extraction method significantly affects the yield and purity of this compound diterpenes.[2] While traditional methods like maceration and Soxhlet extraction are accessible, modern techniques like Ultrasound-Assisted Extraction (UAE) and Microwave-Assisted Extraction (MAE) offer improved efficiency, reduced extraction time, and lower solvent consumption.[2] For highly selective and environmentally friendly extractions, Supercritical Fluid Extraction (SFE) is a powerful option.[2]

Q2: Which solvent should I use for this compound extraction?

A: The optimal solvent depends on the specific polarity of the target this compound diterpene. A systematic approach is recommended, starting with non-polar solvents and moving to more polar ones (e.g., hexane -> ethyl acetate -> methanol (B129727) -> water) to identify the best solvent system.[2] For some applications, a mixture of solvents can provide the ideal polarity.

Q3: How can I prevent the degradation of my this compound compounds during extraction?

A: Many this compound diterpenes are sensitive to heat.[5] To prevent degradation, it is advisable to use extraction methods that do not require high temperatures, such as maceration or UAE. If a heat-based method is used, it is crucial to minimize the extraction time and use a solvent with the lowest possible boiling point. Additionally, protecting the extract from light and oxygen can help prevent degradation.

Q4: What is a typical yield for this compound diterpene extraction?

A: The yield of this compound diterpenes can vary widely depending on the plant source, the concentration of the target compound in the plant material, and the extraction method used. Yields can range from less than 0.1% to several percent of the dry weight of the plant material.

Data Presentation

The following tables summarize quantitative data from comparative studies on the extraction of well-known this compound diterpenes.

Table 1: Comparison of Extraction Methods for Forskolin from Coleus forskohlii Roots

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
MacerationMethanolRoom Temp7 days~0.1[3]
Soxhlet ExtractionChloroformBoiling Point8 h0.445[2]
Ultrasound-Assisted (UAE)Methanol4030 min~0.2[2]
Microwave-Assisted (MAE)Chloroform/Water8040 min0.589[2]

Table 2: Comparison of Extraction Methods for Sclareol from Salvia sclarea (Clary Sage)

Extraction MethodSolventTemperature (°C)TimeYield (%)Reference
Steam DistillationWater1003 h0.01[2]
Solid/Liquid ExtractionHexaneRoom Temp24 h1.5[2]
Supercritical Fluid (SFE)CO2402 hUp to 50 in extract[2]

Experimental Protocols

Detailed methodologies for key extraction techniques are provided below. These are generalized protocols and may require optimization based on the specific plant material and target this compound diterpene.

1. Maceration

  • Principle: This technique involves soaking the plant material in a solvent at room temperature for an extended period, allowing the soluble compounds to diffuse into the solvent.

  • Protocol:

    • Sample Preparation: Air-dry the plant material at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a coarse powder.[2]

    • Extraction: Place the powdered plant material in a sealed container and add the selected solvent (e.g., ethanol, methanol) to completely submerge the material. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).[2]

    • Incubation: Seal the container and keep it at room temperature for 3 to 7 days, with occasional shaking or stirring to enhance extraction.[2]

    • Filtration: Separate the extract from the solid plant residue by filtration through filter paper.[2]

    • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.[2]

2. Ultrasound-Assisted Extraction (UAE)

  • Principle: This method uses ultrasonic waves to create cavitation bubbles in the solvent. The collapse of these bubbles near the plant cell walls causes cell disruption, enhancing the release of intracellular compounds.

  • Protocol:

    • Sample Preparation: Use dried and powdered plant material.[1]

    • Extraction: Place the sample in a flask and add the chosen solvent. A common solid-to-solvent ratio is 1:10 to 1:30 (w/v).[1] Place the flask in an ultrasonic bath.

    • Sonication: Sonicate the mixture for a specified period (e.g., 20-60 minutes) at a controlled temperature.

    • Filtration and Concentration: Separate the extract from the solid residue by filtration and concentrate the filtrate using a rotary evaporator.[1]

3. Microwave-Assisted Extraction (MAE)

  • Principle: MAE utilizes microwave energy to heat the solvent and the moisture within the plant cells. This localized heating creates pressure that ruptures the cell walls, releasing the target compounds into the solvent. This method is known for its high speed and efficiency.[2]

  • Protocol:

    • Sample Preparation: Use dried and powdered plant material.[2]

    • Extraction: Place the sample and solvent in a microwave-safe extraction vessel. The choice of solvent is crucial, as it must be able to absorb microwave energy (polar solvents like ethanol and methanol are commonly used).[2]

    • Microwave Irradiation: Place the vessel in a microwave extractor and apply microwave power for a set time and at a controlled temperature.

    • Filtration and Concentration: After cooling, filter the mixture and concentrate the extract using a rotary evaporator.[2]

Visualization

The following diagram illustrates the general biosynthetic pathway of this compound diterpenes.

G ggpp Geranylgeranyl pyrophosphate (GGPP) cpp Copalyl pyrophosphate (CPP) ggpp->cpp Class II Diterpene Synthase labdadienol Labdadienol/Labdatrienyl skeleton cpp->labdadienol Class I Diterpene Synthase functionalization Oxidations, reductions, acylations, etc. labdadienol->functionalization labdanes Diverse this compound Diterpenes functionalization->labdanes

Caption: Simplified biosynthetic pathway of this compound diterpenes.

References

Technical Support Center: Labdane Diterpene Purification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the purity of isolated labdane diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for isolating and purifying this compound diterpenes?

A1: The initial isolation of this compound diterpenes typically involves extraction from natural sources like plants, fungi, or marine organisms.[1] Common extraction techniques include maceration, Soxhlet extraction, ultrasound-assisted extraction (UAE), and microwave-assisted extraction (MAE).[2] For purification, chromatographic methods are standard, primarily column chromatography (often using silica (B1680970) gel) and high-performance liquid chromatography (HPLC), which can yield high-purity compounds.[3][4]

Q2: I have a crude extract containing this compound diterpenes. What is the first purification step I should take?

A2: After obtaining a crude extract, a common first step is to perform column chromatography to separate the complex mixture into simpler fractions.[4][5] Silica gel is a frequently used stationary phase for this initial separation.[4][6] This will help to remove many impurities and enrich the fractions containing the this compound diterpenes of interest.

Q3: How can I achieve very high purity (e.g., >98%) for my isolated this compound diterpene?

A3: To achieve high purity levels, preparative high-performance liquid chromatography (prep-HPLC) is a highly effective technique.[3] This method offers greater resolution and efficiency compared to standard column chromatography.[3] In some cases, a final recrystallization step after chromatographic purification can also significantly improve purity.[7]

Q4: What are some common challenges encountered during the purification of this compound diterpenes?

A4: Common challenges include low yields from traditional extraction methods, the presence of closely related and difficult-to-separate impurities, and the potential for the degradation of the target compounds during processing.[3] The selection of appropriate solvents and chromatographic conditions is crucial to overcome these challenges.

Troubleshooting Guides

Problem 1: Low yield of this compound diterpenes after initial extraction.

Possible Cause Suggested Solution
Inefficient extraction method.Traditional methods like maceration can be less efficient.[2] Consider using modern techniques like Ultrasound-Assisted Extraction (UAE) or Microwave-Assisted Extraction (MAE) to improve efficiency and reduce extraction time and solvent consumption.[2]
Inappropriate solvent selection.The polarity of the extraction solvent is critical. Start with a non-polar solvent like hexane (B92381) or dichloromethane (B109758), followed by extraction with more polar solvents to ensure a broad range of compounds are extracted.[1]
Degradation of target compounds.Some this compound diterpenes may be sensitive to heat. If using methods involving heat (e.g., Soxhlet), monitor the temperature closely or consider room temperature extraction methods.

Problem 2: Poor separation of this compound diterpenes from impurities during column chromatography.

Possible Cause Suggested Solution
Incorrect stationary phase.While silica gel is common, for certain this compound diterpenes, other stationary phases like C18 reverse-phase silica may provide better separation.[5]
Suboptimal mobile phase.The solvent system (mobile phase) is crucial for good separation.[8] Experiment with different solvent gradients of varying polarities. For example, a gradient of n-hexane and ethyl acetate (B1210297) is commonly used for silica gel chromatography.
Column overloading.Loading too much crude extract onto the column can lead to poor separation. Reduce the amount of sample loaded relative to the amount of stationary phase.

Problem 3: Co-elution of multiple this compound diterpenes in HPLC.

Possible Cause Suggested Solution
Insufficient column resolution.Use an HPLC column with a different selectivity.[9] For example, if you are using a C18 column, a phenyl or cyano column might offer different retention characteristics.[9]
Isocratic elution is not optimal.An isocratic mobile phase (constant solvent composition) may not be sufficient to separate closely related compounds. Develop a gradient elution method where the solvent composition changes over time.[10]
Incorrect mobile phase modifiers.The addition of small amounts of acids (e.g., formic acid) or bases to the mobile phase can alter the ionization state of the compounds and improve separation.[3]

Problem 4: Isolated this compound diterpene is not crystalline and appears as an oil.

| Possible Cause | Suggested Solution | | Presence of impurities. | Even small amounts of impurities can prevent crystallization. Further purification by preparative HPLC may be necessary to remove these impurities.[3] | | Compound is inherently non-crystalline (amorphous). | Not all compounds can be easily crystallized. If the compound is pure but remains an oil, this may be its natural state. | | Incorrect crystallization solvent. | The choice of solvent is critical for successful recrystallization.[7] Screen a variety of solvents with different polarities to find one in which the compound is soluble at high temperatures but poorly soluble at low temperatures.[7] |

Data on Achieved Purity of this compound Diterpenes

This compound Diterpene Purification Method Achieved Purity Source
Tanshinone IIAPreparative HPLC>98%[3]
SalvinolonePreparative HPLC>98%[3]
CryptotanshinonePreparative HPLC>98%[3]
FerruginolPreparative HPLC>98%[3]

Experimental Protocols

Protocol 1: General Extraction and Initial Purification of this compound Diterpenes

  • Extraction:

    • Air-dry and powder the plant material.

    • Perform sequential extraction, starting with a non-polar solvent (e.g., hexane) followed by a solvent of medium polarity (e.g., dichloromethane or ethyl acetate) and finally a polar solvent (e.g., methanol). Maceration or Soxhlet extraction can be used.[1]

    • Concentrate the extracts using a rotary evaporator to obtain the crude extracts.[2]

  • Silica Gel Column Chromatography:

    • Prepare a silica gel column using a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Dissolve the crude extract (typically the less polar extracts) in a minimal amount of the initial mobile phase solvent.

    • Load the dissolved extract onto the top of the column.

    • Elute the column with a gradient of increasing polarity, for example, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

    • Collect fractions and monitor the separation using thin-layer chromatography (TLC).

    • Combine fractions containing the compounds of interest based on their TLC profiles.

Protocol 2: High-Purity Purification by Preparative HPLC

  • Sample Preparation:

    • Dissolve the partially purified fraction from column chromatography in the HPLC mobile phase.

    • Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Conditions (Example for C18 column):

    • Column: C18 stationary phase.[3]

    • Mobile Phase: A gradient of methanol (B129727) and water, often with a small amount of formic acid (e.g., 0.2% v/v).[3] An example gradient could be starting with 15:85 methanol:water and increasing to 80:20 over a set time.[3]

    • Flow Rate: This will depend on the column dimensions; a typical flow rate for a preparative column could be around 60 mL/min.[3]

    • Detection: UV detector set at a wavelength appropriate for the this compound diterpenes (e.g., 254 nm).[3]

  • Fraction Collection:

    • Inject the sample onto the HPLC system.

    • Collect the fractions corresponding to the peaks of interest as they elute from the column.[3]

    • Analyze the purity of the collected fractions using analytical HPLC.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_high_purity High-Purity Refinement cluster_optional Optional Final Step Start Plant/Fungal Material Extraction Solvent Extraction (e.g., Maceration, Soxhlet) Start->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract ColumnChromatography Column Chromatography (e.g., Silica Gel) CrudeExtract->ColumnChromatography Initial Separation Fractionation Fraction Collection & TLC Analysis ColumnChromatography->Fractionation EnrichedFraction Enriched this compound Diterpene Fraction Fractionation->EnrichedFraction PrepHPLC Preparative HPLC EnrichedFraction->PrepHPLC Further Purification PurityAnalysis Purity Analysis (Analytical HPLC) PrepHPLC->PurityAnalysis PureCompound >98% Pure this compound Diterpene PurityAnalysis->PureCompound Recrystallization Recrystallization PureCompound->Recrystallization If solid & applicable CrystallineCompound Crystalline Pure Compound Recrystallization->CrystallineCompound

Caption: Workflow for Improving this compound Diterpene Purity.

References

Technical Support Center: Total Synthesis of Complex Labdanes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for Complex Labdane Synthesis. This resource is designed for researchers, chemists, and professionals in drug development. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific challenges encountered during the total synthesis of complex this compound diterpenoids.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Issue 1: Poor Yield and Selectivity in Biomimetic Cyclization

Question: My acid-catalyzed biomimetic cyclization of a geranylgeraniol (B1671449) derivative is giving a low yield of the desired this compound core, along with a mixture of unwanted isomers and rearrangement products. How can I improve this key step?

Answer: This is a common and critical challenge in this compound synthesis. The carbocation cascade initiated by acid catalysis is notoriously difficult to control. Success hinges on stabilizing the desired cationic intermediates while suppressing undesired rearrangement pathways.

Troubleshooting Steps:

  • Re-evaluate Your Choice of Acid: The nature of the acid catalyst is paramount. Both Brønsted and Lewis acids can be used, and the choice can dramatically affect the product distribution. Strong Lewis acids like BF₃·OEt₂ can sometimes lead to undesired rearrangements.

    • Suggestion: If using a strong Lewis acid, consider milder alternatives. Protic acids in non-polar solvents at low temperatures can sometimes favor the desired cyclization.

  • Solvent and Temperature Optimization: The reaction environment plays a crucial role in managing the stability of carbocation intermediates.

    • Suggestion: Screen a variety of solvents. Non-polar solvents like dichloromethane (B109758) (CH₂Cl₂) or nitromethane (B149229) are often used. Strict temperature control is essential; run reactions at low temperatures (e.g., -78 °C) to minimize side reactions.

  • Substrate Modification: The structure of your acyclic precursor can be modified to electronically or sterically favor the desired cyclization pathway.

    • Suggestion: Introducing electron-withdrawing or directing groups at specific positions can influence the folding of the precursor and the stability of key intermediates.

Quantitative Data Summary: Acid Catalyst Effect on this compound-type Cyclization

CatalystSolventTemperature (°C)Key OutcomeReference
BF₃·OEt₂ (5 equiv)CH₂Cl₂-78Formation of non-polar rearrangement and dehydration products
SnCl₄Toluene-20Can promote clean cyclization but is substrate-dependentGeneric
H₂SO₄ (catalytic)Dioxane0Often leads to a mixture of productsGeneric
Issue 2: Difficulty in Achieving Stereocontrol at the Decalin Core

Question: I am struggling to control the stereochemistry of the multiple chiral centers in the bicyclic decalin core. What strategies can be employed to achieve high diastereoselectivity?

Answer: Establishing the correct relative and absolute stereochemistry is a central challenge in synthesizing complex labdanes like forskolin (B1673556), which has eight chiral centers.[1][2] Success often relies on substrate-controlled reactions or the use of chiral auxiliaries or catalysts.

Troubleshooting Workflow:

Below is a troubleshooting workflow for addressing poor stereocontrol.

G start Poor Diastereoselectivity Observed check_substrate Is the reaction substrate-controlled? start->check_substrate check_reagent Is the reaction reagent-controlled? check_substrate->check_reagent No substrate_sol Modify Substrate: Add bulky directing group to favor one face of attack. check_substrate->substrate_sol Yes reagent_sol Change Reagent: Use a bulkier or chiral reagent/catalyst. check_reagent->reagent_sol Yes no_control Investigate Alternative Synthetic Route or Enzymatic Methods. check_reagent->no_control No

Caption: Troubleshooting workflow for poor stereoselectivity.

Key Strategies:

  • Chiral Pool Synthesis: Start from a readily available chiral molecule, such as (+)-sclareolide, which already contains a portion of the this compound skeleton with the correct stereochemistry.[3][4] This approach simplifies the synthesis by reducing the number of stereocenters that need to be created.[4]

  • Directed Reactions: Use existing functional groups on an intermediate to direct an incoming reagent to a specific face of the molecule. For example, a hydroxyl group can direct a hydrogenation or epoxidation reaction.

  • Enzymatic Approaches: Modern biosynthetic approaches offer unparalleled stereocontrol.[[“]] For instance, diterpene synthases (diTPSs) catalyze the cyclization of geranylgeranyl diphosphate (B83284) (GGPP) into specific this compound scaffolds with high fidelity.[1][2][6] While this requires expertise in synthetic biology, it can bypass many classical synthesis challenges.[2]

Issue 3: Inefficient Functionalization and Protecting Group Strategy

Question: My synthesis requires multiple protecting group manipulations, which significantly lowers the overall yield. How can I design a more efficient protecting group strategy?

Answer: Protecting groups are often necessary evils in complex synthesis.[7] An ideal synthesis minimizes their use.[4] When they are required, an "orthogonal" strategy is essential, allowing for the selective removal of one group without affecting others.[8][9]

Retrosynthetic Logic for Protecting Group Planning:

G target Complex this compound (e.g., Forskolin) fg Identify All Reactive Functional Groups (FGs) target->fg reactions Map Out Key Reaction Conditions (Acidic, Basic, Reductive etc.) fg->reactions select_pg Select Orthogonal Protecting Groups (PGs) for each FG reactions->select_pg plan Design Synthesis Steps: Minimize PG manipulations. Combine deprotection with other transformations. select_pg->plan

Caption: Logic for planning an orthogonal protecting group strategy.

Common Orthogonal Protecting Groups for Alcohols:

Protecting GroupAbbreviationStable ToCleaved By
Silyl Ethers (e.g., TBDMS)TBDMSMild acid/base, oxidation, reductionFluoride (B91410) (TBAF), Strong Acid
Benzyl EtherBnMost conditions except hydrogenolysisH₂, Pd/C
Acetate (B1210297) EsterAcMild acid, hydrogenationBase (K₂CO₃, MeOH), Acid
Tetrahydropyranyl EtherTHPBasic, reductive, oxidative conditionsMild Acid (PPTS, CSA)

Experimental Protocol: Selective TBDMS Deprotection

This protocol details the selective removal of a tert-butyldimethylsilyl (TBDMS) ether in the presence of other sensitive functional groups.

Objective: To deprotect a secondary hydroxyl group protected as a TBDMS ether without affecting an acetate ester on the same molecule.

Reagents & Equipment:

  • TBDMS-protected intermediate

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)

  • Anhydrous THF

  • Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, argon/nitrogen line

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Dissolve the TBDMS-protected intermediate (1.0 equiv) in anhydrous THF (approx. 0.1 M concentration) in a flame-dried round-bottom flask under an inert atmosphere (argon or nitrogen).

  • Cool the solution to 0 °C in an ice bath.

  • Add the 1.0 M solution of TBAF in THF (1.1 equiv) dropwise to the stirred solution.

  • Monitor the reaction progress closely by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x volume of THF).

  • Combine the organic layers and wash with water, then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired alcohol.

This guide provides a starting point for addressing common issues. The synthesis of complex labdanes remains a significant challenge, often requiring bespoke solutions for each unique target molecule.[1][[“]][10]

References

"addressing instability of labdane compounds during storage"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with labdane compounds. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the instability of these compounds during storage.

Frequently Asked Questions (FAQs)

Q1: My this compound compound appears to be degrading during storage. What are the common causes of instability?

A1: this compound compounds can be susceptible to degradation through several pathways, primarily influenced by environmental factors. The most common causes of instability during storage include:

  • Hydrolysis: Compounds with ester or lactone functionalities, such as andrographolide (B1667393), are prone to hydrolysis, which is significantly influenced by pH.[1][2][3][4]

  • Oxidation: The presence of double bonds and hydroxyl groups in the this compound skeleton makes these compounds susceptible to oxidation.[5] This can be initiated by exposure to air (oxygen) and potentially catalyzed by light or metal ions.

  • Photodegradation: Exposure to light, particularly UV radiation, can provide the energy to initiate degradation reactions. Andrographolide has been shown to be susceptible to photolytic degradation.[1]

  • Thermal Degradation: Elevated temperatures can accelerate the rate of all chemical degradation pathways. The stability of this compound compounds is often temperature-dependent.[6][7] The physical form of the compound (crystalline vs. amorphous) can also impact its thermal stability, with amorphous forms often being less stable.[6]

Q2: What are the ideal storage conditions for this compound compounds?

A2: To minimize degradation, this compound compounds should be stored under controlled conditions. While specific conditions may vary depending on the compound's structure, the following general guidelines are recommended:

  • Temperature: Store at low temperatures, such as refrigeration (2-8 °C) or frozen (e.g., -20 °C), to slow down degradation rates. Studies on andrographolide have shown that lower storage temperatures lead to a significant reduction in degradation.

  • Light: Protect from light by storing in amber vials or in the dark.

  • Atmosphere: For compounds particularly sensitive to oxidation, storage under an inert atmosphere (e.g., nitrogen or argon) is recommended.

  • pH: If in solution, maintain an optimal pH. For andrographolide, the optimal pH for stability is between 2.0 and 4.0.[4]

Q3: I have a sample of andrographolide. How quickly does it degrade, and what are the degradation products?

A3: The degradation of andrographolide follows first-order kinetics and is highly dependent on pH and temperature.[3][4] Under acidic conditions (pH 2.0), it can isomerize to 8,9-didehydroandrographolide or form isoandrographolide.[1][2][4] Under basic conditions, degradation is more rapid and can lead to the formation of 14-deoxy-11,12-didehydroandrographolide (B31429) and 15-seco-andrographolide through dehydration and hydrolysis of the lactone ring.[1][2][3] Thermal degradation of amorphous andrographolide primarily yields 14-deoxy-11,12-didehydroandrographolide.[6]

Troubleshooting Guides

Problem 1: I am observing unexpected peaks in the chromatogram of my stored this compound compound.

  • Possible Cause: Degradation of the parent compound.

  • Troubleshooting Steps:

    • Verify Peak Identity: If possible, use mass spectrometry (MS) to identify the molecular weights of the new peaks and compare them to known degradation products of your this compound compound.

    • Perform Forced Degradation Studies: Subject a fresh sample of your compound to stress conditions (acid, base, heat, light, oxidation) to intentionally generate degradation products. This can help confirm if the unexpected peaks correspond to degradants.

    • Review Storage Conditions: Ensure your compound is stored under the recommended conditions (low temperature, protected from light, and under an inert atmosphere if necessary).

    • Optimize Analytical Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can separate the parent compound from all potential degradation products.

Problem 2: The biological activity of my this compound compound has decreased over time.

  • Possible Cause: Degradation of the active compound into less active or inactive products. For example, the degradation products of andrographolide show reduced anti-inflammatory and cytotoxic effects compared to the parent compound.[4]

  • Troubleshooting Steps:

    • Assess Purity: Re-analyze the purity of your stored sample using a validated stability-indicating analytical method.

    • Compare with a Fresh Standard: If available, compare the activity of your stored sample with a fresh, high-purity standard.

    • Consider Formulation: If your compound is in a formulation, interactions with excipients could be contributing to instability.

    • Implement Proper Storage: Follow the recommended storage guidelines to prevent further degradation.

Quantitative Data Summary

Table 1: Degradation Rate Constants (k) and Half-life (t½) of Andrographolide in Aqueous Solution at 70 °C

pHRate Constant (k) (day⁻¹)Half-life (t½) (days)
2.00.02428.9
6.00.1086.4
8.00.2352.9

Data extracted from a study on the degradation kinetics of andrographolide.

Table 2: Predicted Shelf-Life (t₉₀) of Andrographolide in Aqueous Solution at 25 °C

pHShelf-Life (t₉₀) (days)
2.0338.8
6.079.4
8.036.3

Data calculated using the Arrhenius equation based on accelerated stability studies.

Experimental Protocols

1. Forced Degradation Study of a this compound Compound (e.g., Andrographolide)

This protocol is a general guideline and may need optimization for specific this compound compounds.

  • Objective: To generate potential degradation products and assess the stability-indicating nature of an analytical method.

  • Materials:

    • This compound compound of interest

    • Methanol (B129727) or other suitable solvent

    • Hydrochloric acid (HCl)

    • Sodium hydroxide (B78521) (NaOH)

    • Hydrogen peroxide (H₂O₂)

    • HPLC or HPTLC system

  • Methodology:

    • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60 °C) for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before analysis.

    • Base Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M NaOH. Keep at room temperature for a specified period, monitoring the degradation. Neutralize before analysis.

    • Oxidative Degradation: Dissolve the compound in a suitable solvent and add 3-30% H₂O₂. Keep at room temperature for a specified period.

    • Thermal Degradation: Store the solid compound in a temperature-controlled oven (e.g., at 60 °C, 80 °C) for a specified period.

    • Photolytic Degradation: Expose a solution of the compound to UV light (e.g., 254 nm) or sunlight for a specified period. A control sample should be kept in the dark.

    • Analysis: Analyze all stressed samples, along with a non-stressed control, using a suitable analytical method (e.g., HPLC, HPTLC) to observe the formation of degradation products.

2. Stability-Indicating HPLC Method for Andrographolide

  • Objective: To quantify andrographolide and separate it from its degradation products.

  • Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A mixture of methanol and water (e.g., 60:40 v/v) is commonly used. The exact ratio may need to be optimized.[8][9]

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 223 nm.[8]

    • Injection Volume: 20 µL.

  • Procedure:

    • Prepare standard solutions of andrographolide of known concentrations in the mobile phase.

    • Prepare the sample solution by dissolving the this compound compound in the mobile phase.

    • Inject the standard and sample solutions into the HPLC system.

    • Identify and quantify the andrographolide peak based on the retention time and peak area compared to the standards.

Visualizations

cluster_storage Storage Conditions cluster_degradation Degradation Pathways Temperature Temperature Thermal_Degradation Thermal Degradation Temperature->Thermal_Degradation accelerates Light Light Photodegradation Photodegradation Light->Photodegradation initiates Oxygen Oxygen Oxidation Oxidation Oxygen->Oxidation causes pH pH Hydrolysis Hydrolysis pH->Hydrolysis catalyzes Degraded_Products Degradation Products Thermal_Degradation->Degraded_Products Photodegradation->Degraded_Products Oxidation->Degraded_Products Hydrolysis->Degraded_Products Labdane_Compound This compound Compound (e.g., Andrographolide) Labdane_Compound->Thermal_Degradation Labdane_Compound->Photodegradation Labdane_Compound->Oxidation Labdane_Compound->Hydrolysis

Caption: Factors influencing the degradation of this compound compounds during storage.

Start Start: Unexpected Peak in Chromatogram Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Forced_Degradation Perform Forced Degradation Study Check_Storage->Forced_Degradation Analyze_Stressed Analyze Stressed Samples (HPLC/HPTLC-MS) Forced_Degradation->Analyze_Stressed Compare_Spectra Match with Unexpected Peak? Analyze_Stressed->Compare_Spectra Identify_Degradant Identified as Degradation Product Compare_Spectra->Identify_Degradant Yes Unknown_Impurity Potential Impurity from Synthesis/Source Compare_Spectra->Unknown_Impurity No Optimize_Storage Optimize Storage Conditions Identify_Degradant->Optimize_Storage Re-evaluate_Method Re-evaluate Analytical Method (Specificity) Identify_Degradant->Re-evaluate_Method Purify_Sample Purify Sample Unknown_Impurity->Purify_Sample

Caption: Troubleshooting workflow for identifying unexpected peaks in chromatograms.

cluster_andrographolide Andrographolide cluster_acid Acidic Conditions (pH < 4) cluster_base Basic Conditions (pH > 7) Andrographolide Andrographolide Isomerization Isomerization Andrographolide->Isomerization Dehydration_Isomerization Dehydration & Isomerization Andrographolide->Dehydration_Isomerization Lactone_Hydrolysis Lactone Ring Hydrolysis Andrographolide->Lactone_Hydrolysis Dehydration Dehydration Andrographolide->Dehydration Didehydroandrographolide 8,9-Didehydro- andrographolide Isomerization->Didehydroandrographolide Isoandrographolide Isoandrographolide Dehydration_Isomerization->Isoandrographolide Seco_Andrographolide 15-Seco- andrographolide Lactone_Hydrolysis->Seco_Andrographolide Deoxy_Didehydro 14-Deoxy-11,12-didehydro- andrographolide Dehydration->Deoxy_Didehydro

Caption: Simplified degradation pathways of andrographolide under acidic and basic conditions.

References

Technical Support Center: Overcoming Resistance to Labdane Treatment in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments with labdane-type diterpenoids in cancer cell lines.

Frequently Asked Questions (FAQs)

Q1: What are this compound-type diterpenoids and what is their general mechanism of action against cancer cells?

A1: this compound-type diterpenoids are a class of natural products that have demonstrated significant anti-cancer properties.[1] Their mechanisms of action are multifaceted and typically involve:

  • Induction of Apoptosis: Triggering programmed cell death through both intrinsic (mitochondrial) and extrinsic pathways.[2][3]

  • Cell Cycle Arrest: Halting the proliferation of cancer cells at various phases of the cell cycle, often at G0/G1 or G2/M.[2][3]

  • Generation of Reactive Oxygen Species (ROS): Increasing oxidative stress within cancer cells, leading to cellular damage and death.

  • Modulation of Signaling Pathways: Influencing key signaling cascades involved in cancer cell survival and proliferation, such as the MAPK and PI3K/Akt pathways.

Q2: My cancer cell line is showing reduced sensitivity to a this compound compound over time. What are the potential general mechanisms of acquired resistance?

A2: Acquired resistance to anti-cancer drugs is a common phenomenon.[4] The primary mechanisms include:

  • Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1), which actively pump the this compound compound out of the cell, reducing its intracellular concentration.[5][6]

  • Alterations in Drug Target: Genetic mutations or modifications in the molecular target of the this compound diterpenoid that prevent effective binding.

  • Activation of Pro-Survival Signaling Pathways: Upregulation of alternative signaling pathways that bypass the inhibitory effects of the this compound compound.

  • Enhanced DNA Repair Mechanisms: Increased capacity of the cancer cells to repair DNA damage induced by the treatment.

  • Changes in Apoptotic Threshold: Upregulation of anti-apoptotic proteins (e.g., Bcl-2) or downregulation of pro-apoptotic proteins (e.g., Bax), making the cells more resistant to apoptosis.

Q3: How can I experimentally confirm that my cell line has developed resistance to a this compound compound?

A3: To confirm resistance, you should perform a dose-response assay, such as the MTT assay, to compare the IC50 (half-maximal inhibitory concentration) value of the suspected resistant cell line with that of the parental, sensitive cell line. A significant increase in the IC50 value for the resistant line indicates the development of resistance.

Troubleshooting Guide

Problem 1: Decreased efficacy of this compound treatment in my cell line.

Possible Cause 1: Development of a resistant cell population.

  • Recommended Action:

    • Develop a Resistant Cell Line: If you don't have a confirmed resistant line, you can develop one by chronically exposing the parental cell line to gradually increasing concentrations of the this compound compound.[1][7] This process can take several months.[8]

    • Confirm Resistance: Perform an MTT assay to determine and compare the IC50 values of the parental and the newly developed resistant cell line. A significant fold-increase in IC50 confirms resistance.

Possible Cause 2: Increased drug efflux via ABC transporters.

  • Recommended Action:

    • Perform a Rhodamine 123 Efflux Assay: This assay measures the activity of ABC transporters.[9][10] Resistant cells with high efflux activity will show lower intracellular fluorescence of Rhodamine 123 compared to parental cells.

    • Use an ABC Transporter Inhibitor: Co-treatment with a known ABC transporter inhibitor, such as verapamil, should increase the intracellular accumulation of Rhodamine 123 in resistant cells, confirming the role of these transporters.

Problem 2: My this compound compound is no longer inducing apoptosis in the resistant cell line.

Possible Cause: Alterations in apoptotic signaling pathways.

  • Recommended Action:

    • Assess Apoptosis: Use an Annexin V/PI staining assay followed by flow cytometry to quantify the percentage of apoptotic cells in both sensitive and resistant cell lines after treatment.[11] A significant reduction in apoptosis in the resistant line is expected.

    • Analyze Key Apoptotic Proteins: Perform Western blot analysis to examine the expression levels of key pro- and anti-apoptotic proteins (e.g., Bax, Bcl-2, caspases) in both cell lines, with and without this compound treatment.

Problem 3: How can I overcome resistance to this compound treatment?

Solution 1: Combination Therapy.

  • Rationale: Combining the this compound diterpenoid with another chemotherapeutic agent can create a synergistic effect, targeting multiple pathways and reducing the likelihood of resistance.[12][13] Sclareol (B1681606), a this compound diterpene, has been shown to enhance the activity of doxorubicin.[14][15]

  • Experimental Approach:

    • Determine the IC50 values of the this compound compound and the combination drug (e.g., doxorubicin) individually in the resistant cell line.

    • Treat the resistant cells with a combination of the two drugs at various concentrations and perform an MTT assay.

    • Calculate the Combination Index (CI) to determine if the interaction is synergistic (CI < 1), additive (CI = 1), or antagonistic (CI > 1).

Solution 2: Targeting Pro-Survival Signaling Pathways.

  • Rationale: If you have identified an upregulated pro-survival pathway in your resistant cells (e.g., MAPK or PI3K/Akt), you can use a specific inhibitor for that pathway in combination with the this compound treatment.

  • Experimental Approach:

    • Identify Activated Pathways: Use Western blotting to compare the phosphorylation status of key proteins in the MAPK (p-ERK, p-JNK, p-p38) and PI3K/Akt (p-Akt) pathways between sensitive and resistant cells.[16][17]

    • Combination with Inhibitors: Treat the resistant cells with the this compound compound in combination with a specific inhibitor for the identified activated pathway and assess cell viability using an MTT assay.

Quantitative Data Summary

The following tables provide hypothetical but realistic data to illustrate the concepts of this compound resistance and strategies to overcome it.

Table 1: Comparison of IC50 Values in this compound-Sensitive and this compound-Resistant Cancer Cell Lines

CompoundCell LineIC50 (µM)Fold Resistance
This compound XParental (Sensitive)15-
This compound XResistant1208.0
SclareolU87 (Glioblastoma, Sensitive)50.3-
Sclareol Derivative 2U87-TxR (Glioblastoma, MDR)32.80.65 (Collateral Sensitivity)[18]
Sclareol Derivative 5U87-TxR (Glioblastoma, MDR)28.50.57 (Collateral Sensitivity)[18]

Table 2: Synergistic Effect of this compound Diterpene (Sclareol) with Doxorubicin in Resistant Breast Cancer Cells

TreatmentIC50 of Doxorubicin (µM)Combination Index (CI)
Doxorubicin alone1.5-
Doxorubicin + Sclareol (10 µM)0.4< 1 (Synergistic)

Detailed Experimental Protocols

MTT Cell Viability Assay

This protocol is used to determine the IC50 value of a compound.

  • Materials:

    • 96-well plates

    • Cancer cell lines (sensitive and resistant)

    • Complete culture medium

    • This compound compound stock solution

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

    • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Procedure:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to attach overnight.

    • Treat the cells with various concentrations of the this compound compound for 24-72 hours.

    • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control and determine the IC50 value using dose-response curve analysis.[2]

Annexin V/PI Apoptosis Assay

This protocol quantifies the percentage of apoptotic and necrotic cells.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound compound

    • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

    • Flow cytometer

  • Procedure:

    • Seed cells in 6-well plates and treat with the this compound compound at its IC50 concentration for 24 hours.

    • Harvest the cells (including floating cells in the medium) and wash with cold PBS.

    • Resuspend the cells in 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Incubate for 15 minutes at room temperature in the dark.

    • Analyze the cells by flow cytometry within one hour.[19]

Western Blot for MAPK Signaling Pathway

This protocol assesses the activation of key signaling proteins.

  • Materials:

    • 6-well plates

    • Cancer cell lines

    • This compound compound

    • RIPA lysis buffer with protease and phosphatase inhibitors

    • BCA protein assay kit

    • SDS-PAGE gels

    • PVDF membrane

    • Blocking buffer (5% non-fat milk or BSA in TBST)

    • Primary antibodies (e.g., anti-p-ERK, anti-ERK, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38, and a loading control like β-actin)

    • HRP-conjugated secondary antibody

    • ECL detection reagent

  • Procedure:

    • Treat cells in 6-well plates with the this compound compound.

    • Lyse the cells and quantify the protein concentration.

    • Separate 20-40 µg of protein per sample on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour.

    • Detect the protein bands using an ECL reagent and an imaging system.[16][20]

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_confirmation Resistance Confirmation cluster_mechanism Mechanism Investigation cluster_solution Overcoming Resistance P1 Decreased this compound Efficacy RC1 Develop Resistant Cell Line (Chronic Exposure) P1->RC1 RC2 MTT Assay: Compare IC50 Values RC1->RC2 M1 Increased Efflux? Rhodamine 123 Assay RC2->M1 M2 Altered Apoptosis? Annexin V/PI Assay RC2->M2 M3 Bypass Pathways? Western Blot (MAPK, Akt) RC2->M3 S1 Combination Therapy (e.g., + Doxorubicin) M1->S1 S2 Targeted Inhibition (e.g., + MEK Inhibitor) M3->S2

Caption: Troubleshooting workflow for this compound resistance.

signaling_pathway cluster_stimulus Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Intracellular Signaling This compound This compound Diterpenoid Receptor Receptor This compound->Receptor Binds ABC ABC Transporter (e.g., P-gp) This compound->ABC Efflux Apoptosis Apoptosis This compound->Apoptosis Induces RAS RAS Receptor->RAS PI3K PI3K Receptor->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Inhibits AKT AKT PI3K->AKT AKT->Proliferation Inhibits

Caption: this compound action and resistance pathways.

logical_relationship cluster_cause Potential Causes of Resistance cluster_evidence Experimental Evidence cluster_solution Potential Solutions C1 Increased Drug Efflux E1 Positive Rhodamine 123 Assay C1->E1 C2 Altered Drug Target E2 Sequencing of Target Gene C2->E2 C3 Activation of Bypass Pathways E3 Increased p-ERK/p-Akt C3->E3 S1 Co-administer P-gp Inhibitor E1->S1 S2 Use Alternative this compound Analog E2->S2 S3 Co-administer Pathway Inhibitor E3->S3

Caption: Logic for troubleshooting this compound resistance.

References

Technical Support Center: Enhancing the Bioavailability of Labdane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with practical guidance on overcoming the challenges associated with the low oral bioavailability of labdane derivatives. The information is presented in a question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reasons for the low oral bioavailability of many this compound derivatives?

This compound derivatives, a class of diterpenoids with significant therapeutic potential, often exhibit poor oral bioavailability due to several key factors:

  • Low Aqueous Solubility: Many this compound derivatives are highly lipophilic and sparingly soluble in water.[1][2] This poor solubility limits their dissolution in gastrointestinal fluids, which is a critical prerequisite for absorption.[1][2]

  • Extensive First-Pass Metabolism: These compounds can undergo significant metabolism in the intestine and liver before reaching systemic circulation.[1] This "first-pass effect" reduces the amount of active compound that is available to exert its therapeutic effect.

  • P-glycoprotein (P-gp) Efflux: Some this compound derivatives may be substrates for efflux transporters like P-glycoprotein, which actively pump the compounds out of intestinal cells and back into the gut lumen, thereby limiting their absorption.[1]

Q2: What are the most common strategies to enhance the bioavailability of this compound derivatives?

Several formulation strategies have proven effective in improving the oral bioavailability of poorly soluble compounds like this compound derivatives. These can be broadly categorized as:

  • Particle Size Reduction: Decreasing the particle size of the drug increases its surface area, leading to an enhanced dissolution rate.[3] Techniques like micronization and nanosuspension are employed for this purpose.[3]

  • Solid Dispersions: Dispersing the this compound derivative in a hydrophilic polymer matrix at a molecular level can significantly improve its dissolution rate and solubility.[4][5][6]

  • Lipid-Based Formulations: Encapsulating the lipophilic this compound derivative in lipid-based systems such as nanoemulsions, self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLNs) can enhance their solubilization in the gastrointestinal tract and improve absorption.[2][7][8][9][10][11]

  • Prodrug Approach: Modifying the chemical structure of the this compound derivative to create a more soluble or permeable "prodrug" that converts back to the active compound in the body can be an effective strategy.[12]

Troubleshooting Guides

Issue 1: Poor dissolution of the this compound derivative in vitro.

Q: My this compound derivative shows very poor dissolution in standard aqueous buffers. How can I improve this for my in vitro experiments?

A: This is a common challenge due to the hydrophobic nature of this compound derivatives. Here are a few troubleshooting steps:

  • Incorporate Surfactants: Adding a small amount of a pharmaceutically acceptable surfactant (e.g., Tween 80, Sodium Dodecyl Sulfate) to your dissolution medium can significantly improve the wetting and solubilization of the compound.[13][14]

  • Use Biorelevant Media: Consider using biorelevant dissolution media such as Fasted State Simulated Intestinal Fluid (FaSSIF) or Fed State Simulated Intestinal Fluid (FeSSIF). These media contain bile salts and phospholipids (B1166683) that mimic the composition of human intestinal fluids and can provide a more accurate prediction of in vivo dissolution for lipophilic compounds.[15][16]

  • Prepare a Solid Dispersion: If you are working with the pure compound, preparing a solid dispersion with a hydrophilic carrier can dramatically enhance its dissolution rate. Common carriers include polyethylene (B3416737) glycol (PEG), polyvinylpyrrolidone (B124986) (PVP), and soluplus.[6][17]

Issue 2: High variability in pharmacokinetic data.

Q: I am observing high inter-subject variability in the plasma concentrations of my this compound derivative after oral administration in animal models. What could be the cause and how can I mitigate it?

A: High variability is often linked to the poor solubility and dissolution of the compound. Here’s how to address it:

  • Improve the Formulation: An unformulated or poorly formulated compound will have erratic absorption. Utilizing a bioavailability-enhancing formulation, such as a nanoemulsion or a self-microemulsifying drug delivery system (SMEDDS), can lead to more consistent absorption and reduce variability.[7][18] These formulations create a fine dispersion of the drug in the gastrointestinal tract, promoting more uniform absorption.

  • Control Food Intake: The presence or absence of food can significantly impact the absorption of lipophilic drugs. Ensure that your experimental animals are fasted for a standardized period before dosing and that food is returned at a consistent time post-dosing.

  • Check for Formulation Stability: Ensure that your formulation is stable and that the drug does not precipitate out before or after administration.

Data Presentation

The following tables summarize quantitative data on the enhancement of bioavailability for Andrographolide (B1667393), a representative this compound diterpene.

Table 1: Pharmacokinetic Parameters of Andrographolide Formulations in Rabbits [18]

FormulationCmax (µg/mL)Tmax (h)AUC0-12h (µg·h/mL)Relative Bioavailability (%)
Aqueous Suspension0.15 ± 0.042.0 ± 0.00.42 ± 0.12100
Liquid SMEDDS0.92 ± 0.211.0 ± 0.06.35 ± 1.541511
SMEDDS Pellets0.78 ± 0.181.5 ± 0.55.51 ± 1.271312

Table 2: Improvement in Solubility and Dissolution of Andrographolide-Chitosan Solid Dispersion [4]

FormulationSolubility Increase (fold)Dissolution Rate Increase (fold)
Andrographolide-Chitosan Solid Dispersion1.753.1

Table 3: Pharmacokinetic Parameters of Andrographolide Nanoemulsion in Rats [7]

FormulationCmax (µg/mL)Tmax (h)AUC0-t (µg·h/mL)Relative Bioavailability (%)
AG Suspension0.28 ± 0.070.75 ± 0.280.89 ± 0.21100
AG-NE1.25 ± 0.320.50 ± 0.005.28 ± 1.15594.3

Experimental Protocols

Protocol 1: Preparation of Andrographolide Solid Dispersion by Solvent Evaporation Method[5][17]
  • Materials: Andrographolide, Hydrophilic carrier (e.g., Soluplus®, PEG 6000), Organic solvent (e.g., ethanol, tetrahydrofuran).

  • Procedure:

    • Dissolve Andrographolide and the hydrophilic carrier in the selected organic solvent in a specific ratio (e.g., 1:8 drug to carrier).

    • The solvent is then removed under vacuum at a controlled temperature (e.g., 50°C) using a rotary evaporator.

    • The resulting solid mass is further dried in a desiccator to remove any residual solvent.

    • The dried mass is then pulverized and sieved to obtain a uniform particle size.

    • The prepared solid dispersion can be characterized for its physicochemical properties and dissolution behavior.

Protocol 2: In Vitro Dissolution Testing for Poorly Soluble this compound Derivatives[4][19]
  • Apparatus: USP Dissolution Apparatus 2 (Paddle type).

  • Dissolution Medium: 900 mL of phosphate (B84403) buffer (pH 6.8 or 7.0) or biorelevant media (FaSSIF/FeSSIF).

  • Temperature: 37 ± 0.5 °C.

  • Paddle Speed: 50-100 rpm.

  • Procedure:

    • Place a accurately weighed amount of the this compound derivative or its formulation into the dissolution vessel.

    • Withdraw samples (e.g., 5 mL) at predetermined time intervals (e.g., 5, 10, 15, 30, 45, 60 minutes).

    • Replace the withdrawn volume with fresh dissolution medium.

    • Filter the samples through a suitable filter (e.g., 0.45 µm).

    • Analyze the filtrate for the concentration of the this compound derivative using a validated analytical method (e.g., HPLC).

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment formulation Select Bioavailability Enhancement Strategy (e.g., Solid Dispersion, Nanoemulsion) preparation Prepare Formulation formulation->preparation characterization Physicochemical Characterization (Particle Size, Drug Loading) preparation->characterization dissolution In Vitro Dissolution Study characterization->dissolution permeability Cell Permeability Assay (e.g., Caco-2) dissolution->permeability animal_study Oral Administration to Animal Model permeability->animal_study pk_analysis Pharmacokinetic Analysis (Blood Sampling, HPLC Analysis) animal_study->pk_analysis bioavailability Calculate Bioavailability Parameters (Cmax, AUC) pk_analysis->bioavailability nfkappab_pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Stimulus receptor Receptor (e.g., TLR4) stimulus->receptor ikk IKK Complex receptor->ikk Activates ikb IκBα ikk->ikb Phosphorylates ikb_p P-IκBα ikb->ikb_p nfkappab_inactive NF-κB (p50/p65) nfkappab_inactive->ikb Bound nfkappab_active NF-κB (p50/p65) nfkappab_inactive->nfkappab_active Release & Activation proteasome Proteasome ikb_p->proteasome Ubiquitination & Degradation dna DNA nfkappab_active->dna Translocates & Binds gene_expression Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) dna->gene_expression Induces Transcription This compound This compound Derivatives This compound->ikk Inhibits

References

Technical Support Center: Troubleshooting Poor Reproducibility in Labdane Bioassays

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for labdane bioassays. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and improve the reproducibility of their experiments involving this compound diterpenes.

Frequently Asked Questions (FAQs)

Q1: What are this compound diterpenes and why are they of interest?

This compound-type diterpenes are a large class of natural products characterized by a bicyclic core structure. They are found in a variety of natural sources, including higher plants, fungi, insects, and marine organisms.[1][2] These compounds have garnered significant interest in drug discovery due to their wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, cytotoxic, and antiviral properties.[2][3][4]

Q2: What are the common sources of poor reproducibility in this compound bioassays?

Poor reproducibility in this compound bioassays can stem from a variety of factors, broadly categorized as issues related to the compound itself, the experimental system, or the overall workflow.[5][6][7] Key sources of variability include:

  • Compound-Related Issues: Purity, stability, and solubility of the this compound diterpene.

  • Biological System Variability: Cell line instability, passage number, and microbial contamination.[8][9]

  • Assay-Specific Problems: Interference from the compound with the assay technology (e.g., colorimetric or fluorescent assays), and inappropriate assay conditions.[10]

  • General Lab Practices: Pipetting errors, inconsistent incubation times, and cross-contamination.[11][12]

Q3: What are Pan-Assay Interference Compounds (PAINS) and could my this compound be one?

Pan-Assay Interference Compounds (PAINS) are molecules that appear as frequent hitters in high-throughput screens by interfering with assay technologies in a non-specific manner, rather than through genuine interaction with the biological target.[13][14] While labdanes are not classically cited as PAINS, it is crucial to consider the possibility of assay interference, especially with crude extracts or impure samples. Some natural products can act as "invalid metabolic panaceas" (IMPs), showing activity in multiple, disparate assays.[13]

Troubleshooting Guides

Problem 1: High background or unexpected results in absorbance-based assays (e.g., MTT, ELISA).
  • Possible Cause: Interference from colored compounds in the this compound extract. Plant extracts often contain pigments that can artificially inflate absorbance readings.[10]

  • Troubleshooting Steps:

    • Run a background control: Prepare a well with the assay medium and your this compound extract at the same concentration used in the experiment, but without cells.

    • Measure absorbance: Read the absorbance of this control well at the same wavelength as your assay.

    • Correct your data: Subtract the background absorbance value from your experimental readings.[10]

    • Consider an orthogonal assay: If interference is severe, validate your findings using a non-absorbance-based method, such as a luminescence or fluorescence assay.[10]

Problem 2: Inconsistent results between different batches of this compound extract.
  • Possible Cause: Natural variation in the source material. The chemical composition of plant-derived extracts can be influenced by factors such as climate, soil conditions, and harvest time.[5][15]

  • Troubleshooting Steps:

    • Standardize extraction protocols: Ensure that the same extraction method, solvents, and conditions are used for each batch.

    • Characterize your extract: Use analytical techniques like HPLC or LC-MS to profile the chemical composition of each batch and quantify the major this compound constituents.

    • Source from a single, reliable supplier: If possible, obtain your plant material from a consistent source to minimize geographical and seasonal variations.

Problem 3: Poor reproducibility in cell-based assays.
  • Possible Cause: Variability in cell culture conditions. Cell health, density, and passage number can significantly impact experimental outcomes.[8][9][16]

  • Troubleshooting Steps:

    • Monitor cell passage number: Use cells within a consistent and low passage number range for all experiments.

    • Ensure consistent cell seeding density: Use a cell counter to plate the same number of cells for each experiment.

    • Regularly test for mycoplasma contamination: Mycoplasma can alter cellular responses and lead to unreliable data.[9][16]

    • Use a positive control: Include a well-validated drug known to be effective in your assay to benchmark the response.[17]

Data Presentation

Table 1: Common Issues and Solutions for Poor Reproducibility in this compound Bioassays

Issue Potential Cause Recommended Solution Reference
High Variability in Replicates Inconsistent pipetting, temperature fluctuations, edge effects in plates.Use calibrated pipettes, ensure uniform temperature during incubations, and avoid using the outer wells of the plate.[11][12]
Batch-to-Batch Inconsistency Variation in natural product source material or extraction process.Standardize extraction protocols and chemically profile each batch of extract.[5][15]
Assay Interference Colored or fluorescent compounds in the extract, compound aggregation.Run background controls, use orthogonal assays, and check for compound solubility issues.[10][18]
Cell-Based Assay Irreproducibility High cell passage number, mycoplasma contamination, inconsistent seeding.Use low passage cells, regularly test for mycoplasma, and ensure accurate cell counts for plating.[8][9][16]

Experimental Protocols

Methodology for a Standard MTT Cytotoxicity Assay

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound diterpene in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (e.g., DMSO) and positive control wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goals.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO or another suitable solvent to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Bioassay cluster_analysis Data Analysis start Start extract This compound Extraction start->extract char Chemical Characterization extract->char treat Cell Treatment char->treat cells Cell Culture (Low Passage) cells->treat incubate Incubation treat->incubate measure Measurement (e.g., Absorbance) incubate->measure data Data Correction (Background Subtraction) measure->data stats Statistical Analysis data->stats end End stats->end

Caption: A generalized workflow for conducting a reproducible this compound bioassay.

troubleshooting_flowchart start Poor Reproducibility Observed check_compound Is the this compound pure and well-characterized? start->check_compound check_cells Are cell culture conditions consistent? check_compound->check_cells Yes purify Purify and re-characterize the compound. check_compound->purify No check_assay Is there potential for assay interference? check_cells->check_assay Yes standardize_cells Standardize cell passage, seeding density, and test for mycoplasma. check_cells->standardize_cells No run_controls Run background and orthogonal assay controls. check_assay->run_controls Yes review_protocol Review and standardize the experimental protocol. check_assay->review_protocol No purify->check_compound standardize_cells->check_cells run_controls->review_protocol end Improved Reproducibility review_protocol->end

Caption: A decision tree for troubleshooting poor reproducibility in this compound bioassays.

References

Technical Support Center: Strategies for Regioselective Labdane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to regioselectivity in the chemical synthesis of labdane diterpenoids.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in controlling regioselectivity during the synthesis of this compound diterpenoids?

A1: The primary challenges in controlling regioselectivity arise from the complex, polycyclic structure of the this compound skeleton and the presence of multiple reactive sites. Key issues include:

  • Functionalization of the Decalin Core: The bicyclic core of labdanes has several C-H bonds that can be difficult to functionalize selectively (e.g., via hydroxylation or oxidation) without affecting other positions.

  • Side-Chain Modifications: The aliphatic side chain at the C-9 position presents its own set of challenges, particularly in selectively introducing functional groups at specific carbons.

  • Ambiguous Electrophilic/Nucleophilic Sites: During ring formation or functionalization, intermediates can possess multiple sites susceptible to attack, leading to mixtures of regioisomers. For instance, epoxidation of precursors with multiple double bonds requires careful control to select the desired olefin.[1]

  • Carbocation Rearrangements: The use of acid-catalyzed cyclization to form the this compound skeleton can lead to highly reactive carbocation intermediates that may undergo rearrangements, resulting in undesired constitutional isomers.

Q2: What are the principal strategies to improve regioselectivity in chemical synthesis?

A2: Broadly, strategies can be divided into three main categories. The optimal choice depends on the specific transformation and the this compound target.

  • Substrate Control: This strategy relies on the intrinsic electronic and steric properties of the starting material to direct a reaction to a specific site. Functional groups already present in the substrate can block certain positions or activate others.[2]

  • Catalyst/Reagent Control: This involves using a catalyst or reagent that selectively interacts with one region of the substrate over another. This is a powerful approach where the catalyst overrides the inherent reactivity of the substrate.[3][4][5] This can involve transition metal catalysts with tailored ligands or specific organocatalysts.

  • Enzymatic Control (Biocatalysis): Enzymes, such as diterpene synthases and cytochrome P450s, are highly evolved catalysts that exhibit exceptional regio- and stereoselectivity in the biosynthesis of this compound-related diterpenoids.[6][7][8] Utilizing whole-cell biotransformations or isolated enzymes can provide access to specific isomers that are difficult to obtain through traditional chemical synthesis.[1]

Q3: How can I leverage "Substrate Control" in my this compound synthesis?

A3: Substrate control is achieved by modifying the starting material to favor a specific reaction outcome. Key techniques include:

  • Use of Protecting Groups: Strategically placing bulky protecting groups can sterically hinder less-desired reactive sites, forcing a reagent to attack the more accessible position. For example, protecting hydroxyl groups at C-6 and C-7 as an acetonide was used to improve the yield of a vinylcuprate addition, a reaction sensitive to steric hindrance.[1]

  • Directing Groups: A functional group can be introduced that coordinates to the reagent or catalyst, delivering it to a specific nearby position. While less common for the this compound core itself, this is a powerful general strategy in organic synthesis.[3]

  • Exploiting Inherent Electronics: The natural electron distribution of your substrate can be used to your advantage. For instance, in electrophilic additions to a diene system, one double bond may be inherently more electron-rich and therefore more reactive.

Q4: When should I consider "Catalyst Control" to override substrate bias?

A4: Catalyst control is particularly useful when the inherent reactivity of the substrate leads to the undesired regioisomer or a mixture of products. This approach is essential in modern synthesis.[3][4] Consider catalyst control when:

  • You need to reverse the "natural" regioselectivity of a reaction.

  • Substrate modifications (like adding directing or protecting groups) are impractical or would require too many extra steps.

  • You are performing reactions like cross-couplings, C-H functionalizations, or hydrofunctionalizations where ligand choice can dramatically influence the outcome. Fine-tuning the steric and electronic properties of ligands on a metal catalyst can steer the reaction to the desired position.[3][5]

Troubleshooting Guides

Issue 1: Poor Regioselectivity in Epoxidation of a this compound Precursor

Question: I am attempting to epoxidize a this compound precursor containing two double bonds (e.g., at C-8(17) and in the side chain), but I am getting a mixture of mono- and di-epoxides, or epoxidation at the wrong position. How can I improve this?

Answer: This is a common challenge due to the similar reactivity of different olefinic bonds. The following steps can help you troubleshoot this issue.

Possible Causes & Solutions:

  • Reagent Selection: Standard epoxidizing agents like m-CPBA can be unselective.

    • Solution: Employ a directed or sterically sensitive reagent. Vanadium-catalyzed epoxidations (e.g., with VO(acac)₂ and t-butyl hydroperoxide) are known to be directed by nearby allylic alcohols, leading to highly regioselective and stereoselective outcomes.[1] If your substrate has an appropriately positioned hydroxyl group, this is an excellent first choice.

  • Steric Hindrance: One double bond may be more sterically accessible than the other.

    • Solution: Use a bulky epoxidizing agent that will preferentially react at the less hindered site. Conversely, if the more hindered site is desired, a smaller reagent might be necessary, though selectivity may be lower.

  • Electronic Effects: The double bonds may have different electron densities.

    • Solution: Analyze the electronic nature of your substrate. Electron-donating groups near one double bond will increase its nucleophilicity and reactivity towards electrophilic epoxidizing agents. This inherent bias can be exploited.

Troubleshooting Workflow for Epoxidation

G start Poor Regioselectivity in Epoxidation check_allylic_oh Does the substrate have a nearby allylic alcohol? start->check_allylic_oh use_directed Use Directed Epoxidation (e.g., VO(acac)₂ / TBHP) check_allylic_oh->use_directed Yes check_sterics Are the double bonds sterically different? check_allylic_oh->check_sterics No end Improved Regioselectivity use_directed->end use_bulky_reagent Use sterically bulky reagent (e.g., for less hindered olefin) check_sterics->use_bulky_reagent Yes analyze_electronics Analyze electronic differences between olefins check_sterics->analyze_electronics No use_bulky_reagent->end use_bulky_reagent->sub_group use_small_reagent Use small reagent (e.g., for more hindered olefin) use_small_reagent->end analyze_electronics->end sub_group->use_small_reagent

Caption: Troubleshooting workflow for regioselective epoxidation.

Issue 2: Lack of Regioselectivity in a Palladium-Catalyzed Cross-Coupling Reaction

Question: I am trying to perform a Pd-catalyzed C-H arylation on a this compound derivative, but the reaction is occurring at multiple positions or at the wrong C-H bond. How can I gain control over the regioselectivity?

Answer: Controlling regioselectivity in C-H activation is a significant challenge. The outcome is often a delicate balance between the substrate's inherent properties and the catalyst system.[9][10]

Possible Causes & Solutions:

  • Ligand Choice: The ligand on the palladium catalyst is one of the most critical factors for controlling regioselectivity.[3]

    • Solution: Screen a variety of phosphine (B1218219) or N-heterocyclic carbene (NHC) ligands. Bulky ligands can direct the catalyst to the most sterically accessible C-H bond, while electronically-tuned ligands can differentiate between C-H bonds of varying acidity.[9] Asymmetrical ligands can also induce selectivity in otherwise challenging systems.[4]

  • Directing Group (DG): Without a directing group, selectivity can be poor.

    • Solution: If possible, install a removable directing group (e.g., picolinamide, carboxylic acid) that can chelate to the palladium center and deliver the catalyst to a specific ortho C-H bond.[10]

  • Reaction Conditions: Temperature, solvent, and additives can all influence the selectivity.

    • Solution: Systematically vary the reaction conditions. Lowering the temperature can sometimes favor one reaction pathway over another.[3] The choice of base is also crucial in reactions that proceed via a concerted metalation-deprotonation mechanism.[9]

Data on Ligand-Controlled Regioselectivity

The following table, adapted from studies on Pd-catalyzed heteroannulation, illustrates how ligand choice can dramatically influence regiomeric ratios (r.r.) in reactions where substrate bias is overcome by catalyst control. While not on a this compound substrate, the principle is directly applicable.

EntryLigand (L)Catalyst PrecursorTemp (°C)Yield (%)Regiomeric Ratio (r.r.)
1P(t-Bu)₃Pd(OAc)₂1207585:15
2XPhosPd₂(dba)₃1208090:10
3PAd₂ⁿBuPd(OAc)₂12081>95:5
4PAd₂ⁿBuPd₂(dba)₃10088>95:5
Data conceptualized from principles described in literature.[3]

Logical Diagram of Selectivity Control

G sub Substrate (Sterics, Electronics) outcome Reaction Outcome (Regioselectivity) sub->outcome Inherent Bias cat Catalyst (Metal, Ligand) cat->outcome Catalyst Control cond Conditions (Temp, Solvent, Base) cond->outcome Kinetic/Thermo. Control

Caption: Factors influencing regioselectivity in a chemical reaction.

Experimental Protocols

Protocol: Regioselective Sharpless Asymmetric Epoxidation (Conceptual Example)

This protocol describes a general method for the regioselective epoxidation of an allylic alcohol on a this compound-type precursor, where selectivity is controlled by the catalyst complex.

Materials:

  • This compound precursor with an allylic alcohol moiety

  • Titanium(IV) isopropoxide (Ti(OⁱPr)₄)

  • (+)-Diethyl tartrate ((+)-DET) or (-)-Diethyl tartrate ((-)-DET)

  • t-Butyl hydroperoxide (TBHP) in decane (B31447) (5.5 M solution)

  • Anhydrous dichloromethane (B109758) (DCM)

  • Molecular sieves (4Å), powdered and activated

Procedure:

  • Preparation: Add powdered 4Å molecular sieves (approx. half the weight of the substrate) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and argon inlet.

  • Solvent and Reagents: Add anhydrous DCM to the flask, enough to make a ~0.1 M solution of the substrate. Cool the resulting suspension to -20 °C in a cryocool bath.

  • Catalyst Formation: To the cooled suspension, add (+)-DET (1.2 equivalents relative to Ti) via syringe, followed by the dropwise addition of Ti(OⁱPr)₄ (1.0 equivalent relative to Ti). The amounts of DET and Ti are typically 5-10 mol% relative to the substrate. Stir the mixture at -20 °C for 30 minutes to pre-form the chiral catalyst complex.

  • Substrate Addition: Add a solution of the this compound precursor (1.0 equivalent) in a small amount of anhydrous DCM to the catalyst mixture dropwise over 10 minutes.

  • Oxidant Addition: Add TBHP (1.5 - 2.0 equivalents) dropwise via syringe, ensuring the internal temperature does not rise above -15 °C.

  • Reaction Monitoring: Stir the reaction at -20 °C. Monitor the progress by thin-layer chromatography (TLC). The reaction may take several hours to days depending on the substrate's reactivity.

  • Quenching and Work-up: Upon completion, quench the reaction by adding water (equal volume to the Ti(OⁱPr)₄ used) and stirring vigorously at -20 °C for 1 hour, then allowing it to warm to room temperature. Filter the mixture through a pad of Celite® to remove the titanium salts, washing the pad thoroughly with DCM.

  • Purification: Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to yield the desired regioselective and stereoselective epoxide.

References

Technical Support Center: Optimizing Reaction Conditions for Labdane Glycosylation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the glycosylation of labdane-type diterpenes.

Troubleshooting Guides & FAQs

This section addresses common challenges encountered during the glycosylation of this compound diterpenoids, offering potential causes and solutions in a question-and-answer format.

Low or No Product Yield

Q1: My this compound glycosylation reaction is showing very low or no conversion to the desired glycoside. What are the likely causes and how can I improve the yield?

A1: Low or no product yield in a this compound glycosylation reaction can stem from several factors, primarily related to the reactivity of the glycosyl donor and acceptor, as well as the reaction conditions.

  • Poor Activation of the Glycosyl Donor: The leaving group on your glycosyl donor may not be sufficiently activated under the current conditions.

    • Solution: Consider switching to a more potent activator or promoter system. For example, if using a mild Lewis acid, a stronger one might be necessary. For thioglycosides, a combination of an activator like N-iodosuccinimide (NIS) with a catalytic amount of a Lewis acid such as trifluoromethanesulfonic acid (TfOH) can be effective.

  • Low Nucleophilicity of the this compound Acceptor: The hydroxyl groups on the this compound scaffold can be sterically hindered or electronically deactivated, leading to poor reactivity.

    • Solution: You can try increasing the equivalents of the this compound acceptor to push the reaction equilibrium towards the product. Cautiously increasing the reaction temperature can also enhance the reaction rate.

  • Presence of Moisture: Glycosylation reactions are highly sensitive to moisture, which can hydrolyze the activated donor or the promoter.

    • Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere (e.g., argon or nitrogen). The use of molecular sieves is also highly recommended to scavenge any trace amounts of water.

  • Suboptimal Temperature: The reaction temperature may be too low for the activation energy to be overcome.

    • Solution: While many glycosylation reactions are initiated at low temperatures to control selectivity, a gradual and controlled increase in temperature may be necessary to drive the reaction to completion. Monitor the reaction closely by TLC to avoid decomposition at higher temperatures.

Poor Stereoselectivity (Anomeric Ratio)

Q2: I am obtaining a mixture of α and β anomers of my this compound glycoside. How can I improve the stereoselectivity of the reaction?

A2: Controlling the anomeric selectivity is a common challenge in glycosylation. The outcome is influenced by a complex interplay of factors including the choice of solvent, temperature, and the nature of the protecting groups on the glycosyl donor.

  • Solvent Effects: The solvent plays a crucial role in stabilizing or destabilizing the key intermediates that determine the stereochemical outcome.

    • Ether-type solvents (e.g., diethyl ether, THF) tend to favor the formation of the α-glycoside.

    • Nitrile-type solvents (e.g., acetonitrile) often promote the formation of the β-glycoside through the formation of a transient nitrilium-ion intermediate.

  • Neighboring Group Participation: The protecting group at the C-2 position of the glycosyl donor can direct the stereochemical outcome.

    • Participating groups (e.g., acetyl, benzoyl) can form a cyclic intermediate that blocks one face of the molecule, leading to the formation of the 1,2-trans-glycoside.

    • Non-participating groups (e.g., benzyl, ether) do not offer this directing effect, and the anomeric ratio is then more dependent on other factors like the anomeric effect and solvent participation.

  • Temperature: Lowering the reaction temperature can sometimes enhance the selectivity of the reaction by favoring the kinetically controlled product.

Formation of Byproducts

Q3: My TLC analysis shows multiple spots in addition to my desired this compound glycoside. What are these byproducts and how can I minimize their formation?

A3: The formation of multiple byproducts is often indicative of side reactions occurring under the reaction conditions.

  • Hydrolysis: As mentioned, hydrolysis of the glycosyl donor or the product can occur if moisture is present.

  • Orthoester Formation: With participating protecting groups on the donor, orthoester formation can be a significant side reaction. This can sometimes be minimized by modifying the reaction conditions, such as the choice of promoter and solvent.

  • Glycal Formation: Elimination of the leaving group and the C-2 substituent can lead to the formation of a glycal byproduct.

  • Degradation of the this compound Aglycone: The this compound diterpene itself may be sensitive to the reaction conditions, particularly if harsh Lewis acids or high temperatures are used.

    • Solution: Careful monitoring of the reaction by TLC is crucial to determine the optimal reaction time and prevent further degradation once the starting material is consumed. Using the minimum effective amount of activator and maintaining low temperatures can also help to suppress side reactions.

Quantitative Data on Reaction Conditions

The following tables summarize the effects of various reaction parameters on glycosylation reactions. Please note that this data is illustrative and has been compiled from studies on various glycosylation systems. The optimal conditions for a specific this compound glycosylation will need to be determined empirically.

Table 1: Effect of Solvent on Anomeric Selectivity

Glycosyl DonorGlycosyl AcceptorSolventPromoterα:β RatioYield (%)
Per-O-acetyl-α-D-glucopyranosyl bromideMethanolDichloromethane (B109758) (DCM)Ag₂O1:985
Per-O-acetyl-α-D-glucopyranosyl bromideMethanolDiethyl Ether (Et₂O)Ag₂O7:370
Per-O-acetyl-α-D-glucopyranosyl bromideMethanolAcetonitrile (MeCN)Ag₂O1:1990
Per-O-benzyl-α-D-glucopyranosyl trichloroacetimidateCyclohexanolDichloromethane (DCM)TMSOTf (cat.)4:188
Per-O-benzyl-α-D-glucopyranosyl trichloroacetimidateCyclohexanolDiethyl Ether (Et₂O)TMSOTf (cat.)9:182

Table 2: Effect of Temperature on a Model Glycosylation Reaction

Glycosyl DonorGlycosyl AcceptorPromoterTemperature (°C)Time (h)Yield (%)
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethanolNIS/TfOH-78 to 0275
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethanolNIS/TfOH0185
Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranosideMethanolNIS/TfOH250.560 (with byproducts)

Experimental Protocols

The following is a generalized protocol for a Koenigs-Knorr glycosylation of a this compound diterpene. The specific amounts of reagents and reaction conditions should be optimized for each specific this compound aglycone and glycosyl donor.

Koenigs-Knorr Glycosylation of a this compound Diterpene

Materials:

  • This compound diterpene (glycosyl acceptor)

  • Per-O-acetylated glycosyl bromide (glycosyl donor)

  • Silver(I) carbonate (Ag₂CO₃) or Silver(I) oxide (Ag₂O) (promoter)

  • Anhydrous dichloromethane (DCM)

  • Activated molecular sieves (4 Å)

  • Celite

Procedure:

  • Preparation: To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the this compound diterpene (1.0 eq.), the silver salt promoter (2.0 eq.), and activated 4 Å molecular sieves.

  • Solvent Addition: Add anhydrous DCM to the flask to achieve a desired concentration (e.g., 0.1 M with respect to the this compound acceptor).

  • Stirring: Stir the suspension at room temperature for 30 minutes in the dark (wrap the flask in aluminum foil).

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Donor Addition: Dissolve the per-O-acetylated glycosyl bromide (1.2 eq.) in a minimal amount of anhydrous DCM and add it dropwise to the stirred suspension.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, dilute the reaction mixture with DCM and filter through a pad of Celite to remove the silver salts and molecular sieves. Wash the filter cake with additional DCM.

  • Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of hexane (B92381) and ethyl acetate) to obtain the pure this compound glycoside.

Visualizations

Experimental_Workflow start Start: Assemble Flame-Dried Glassware reagents Add this compound Acceptor, Promoter & Molecular Sieves start->reagents solvent Add Anhydrous Solvent (e.g., DCM) reagents->solvent stir_dark Stir at RT in the Dark (30 min) solvent->stir_dark cool Cool to 0 °C stir_dark->cool add_donor Add Glycosyl Donor Solution Dropwise cool->add_donor reaction Stir at RT (12-24h) Monitor by TLC add_donor->reaction workup Reaction Work-up: Filter, Wash, Extract reaction->workup purify Purification: Flash Column Chromatography workup->purify product Characterize Pure This compound Glycoside purify->product

Caption: Generalized workflow for this compound glycosylation.

Troubleshooting_Flowchart start Low Yield or Poor Selectivity check_reagents Are all reagents and solvents anhydrous? start->check_reagents check_temp Is the reaction temperature optimal? check_reagents->check_temp Yes solution_dry Dry all reagents and solvents. Use molecular sieves. check_reagents->solution_dry No check_activator Is the activator/promoter strong enough? check_temp->check_activator Yes solution_temp Gradually increase temperature. Monitor by TLC. check_temp->solution_temp No check_donor Is the glycosyl donor stable under the conditions? check_activator->check_donor Yes solution_activator Switch to a more potent activator. check_activator->solution_activator No check_acceptor Is the this compound acceptor sterically hindered? check_donor->check_acceptor Yes solution_donor Use a more stable donor or milder conditions. check_donor->solution_donor No solution_acceptor Increase equivalents of acceptor or use forcing conditions. check_acceptor->solution_acceptor Yes

Caption: Troubleshooting decision tree for this compound glycosylation.

Technical Support Center: Troubleshooting Contamination in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting common contamination issues encountered during cell culture experiments, with a focus on maintaining the integrity of experiments involving labdane-related compounds.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues in a question-and-answer format to help you quickly identify and resolve contamination problems.

Q1: My cell culture medium turned cloudy and yellow overnight. What is the likely cause and what should I do?

A: A rapid change in the medium's color to yellow and the appearance of cloudiness (turbidity) are classic signs of bacterial contamination .[1][2][3][4] The yellow color is due to a rapid drop in pH caused by bacterial metabolism.[1][4][5] Under a microscope, you may observe small, motile particles between your cells.[1][3]

Immediate Actions:

  • Isolate and discard the contaminated culture immediately to prevent it from spreading to other cultures in the incubator.[2][6]

  • Thoroughly decontaminate the biosafety cabinet (BSC) and incubator.[6][7] Wipe all surfaces with 70% ethanol (B145695), followed by a broad-spectrum disinfectant.[7][8]

  • Review your aseptic technique. Common entry points for bacteria include improper handling of pipettes, flasks, and media bottles.[7][9]

Q2: I see thin, filamentous structures floating in my culture medium. What kind of contamination is this?

A: The presence of filamentous structures, which may appear as fuzzy growths, is indicative of fungal (mold) contamination .[2] Yeast contamination, another type of fungal contamination, will appear as individual round or oval particles that may be budding. Fungal contamination may not initially cause a dramatic pH change, but the medium can become cloudy as the contamination progresses.

Immediate Actions:

  • As with bacterial contamination, immediately discard the affected cultures to prevent the spread of spores.[6]

  • Fungal spores are airborne and can be persistent.[7] A thorough cleaning of the entire lab, including incubators, BSCs, and surrounding areas, is crucial. Consider fumigation if the problem is widespread.[8]

  • Check the HEPA filter in your BSC and ensure proper maintenance.[7] Also, inspect the incubator's water pan, as it can be a common source of fungal growth.[7]

Q3: My cells are growing poorly, and I've noticed a grainy or "sandy" appearance under the microscope, but the medium is not cloudy. What could be the issue?

A: This is a classic presentation of mycoplasma contamination .[10] Mycoplasma are very small bacteria that lack a cell wall, making them difficult to detect with a standard light microscope and resistant to many common antibiotics.[10][11] They do not typically cause the turbidity seen with other bacterial contaminations but can significantly alter cell metabolism, growth rates, and gene expression, compromising your experimental results.[10] It is estimated that a significant percentage of all cell cultures are contaminated with mycoplasma.[3][12]

Detection and Elimination:

  • Detection: Visual inspection is unreliable.[10] Regular testing for mycoplasma is highly recommended.[7] Common detection methods include PCR-based assays, DNA staining (e.g., with DAPI or Hoechst), and ELISA.[1][13]

  • Elimination: The best practice is to discard the contaminated cell line and start with a fresh, certified mycoplasma-free stock.[10] If the cell line is irreplaceable, several commercial kits and antibiotic regimens are available for mycoplasma elimination, though their success is not guaranteed.[10][12]

Q4: My experiment involves this compound diterpenes, which are dissolved in a solvent. Could this be a source of contamination?

A: Yes, this is a potential source of chemical contamination .[14] Any non-living contaminant is classified as a chemical contaminant.

Sources and Prevention:

  • Solvents: Ensure the solvent used to dissolve your this compound compounds (e.g., DMSO) is of high purity and sterile-filtered.[15]

  • Reagents and Water: Always use high-quality, cell culture-grade reagents and water for all solutions and media preparation.[16]

  • Leachables: Plasticware can release plasticizers and other chemicals into the culture medium.[14] Use high-quality, sterile, disposable plastics from reputable suppliers.

  • Endotoxins: These are components of bacterial cell walls that can persist even after the bacteria are killed. They can have significant effects on cell physiology. Use certified endotoxin-free reagents and media.

Q5: How can I prevent cross-contamination between different cell lines in the lab?

A: Cross-contamination is a serious and often overlooked issue that can invalidate research findings.

Best Practices:

  • Work with one cell line at a time in the biosafety cabinet.[7]

  • Clearly label all flasks, plates, and tubes. [7]

  • Use separate bottles of media and reagents for each cell line. If sharing is unavoidable, aliquot reagents into smaller, single-use tubes.[6]

  • Never share pipettes between different cell lines. [9]

  • Maintain separate, dedicated stocks of frozen cells for each line.

  • Regularly test your cell lines for identity using methods like STR (Short Tandem Repeat) profiling.

Data Summary

The following table summarizes the key characteristics of common microbial contaminants in cell culture.

Contaminant TypeKey Visual IndicatorspH Change (with Phenol Red)Microscopic Appearance
Bacteria Rapid onset of turbidity (cloudiness).[1][2]Rapid shift to yellow (acidic).[1][3][4]Small, motile rod-shaped or cocci-shaped particles between cells.[1][3]
Fungi (Mold) Visible filamentous hyphae, sometimes forming fuzzy clumps.[1][2]Can be variable, may become acidic or alkaline over time.Thin, thread-like structures and sometimes dense clusters of spores.[6]
Fungi (Yeast) Turbidity in the medium, may appear as small particles.[17]Gradual shift to yellow/orange (acidic).[6]Individual, spherical or oval particles, often seen budding.
Mycoplasma No visible turbidity; cultures may just appear to be growing poorly.[10]Little to no change.Not visible with a standard light microscope. DNA staining may reveal extranuclear fluorescent dots.[14]

Experimental Protocols

Protocol 1: Mycoplasma Detection via PCR

This protocol provides a general outline for detecting mycoplasma contamination using a PCR-based kit. Always refer to the specific manufacturer's instructions for your chosen kit.

Methodology:

  • Sample Preparation:

    • Collect 1 mL of supernatant from a cell culture that is 70-80% confluent and has been cultured for at least 72 hours without antibiotics.

    • Centrifuge the supernatant at 200 x g for 5 minutes to pellet any cells.

    • Transfer the supernatant to a new sterile tube and centrifuge at 13,000 x g for 10 minutes to pellet the mycoplasma.

    • Carefully discard the supernatant and resuspend the pellet in the buffer provided by the PCR kit.

  • DNA Extraction:

    • Follow the kit's instructions for lysing the mycoplasma and extracting their DNA. This typically involves a heating step.

  • PCR Amplification:

    • Prepare the PCR master mix according to the kit's protocol. This will include a primer mix specific to conserved mycoplasma rRNA genes, Taq polymerase, dNTPs, and a reaction buffer.

    • Add a small volume of the extracted DNA to the master mix.

    • Include a positive control (containing mycoplasma DNA) and a negative control (water or uncontaminated sample) provided with the kit.

  • Gel Electrophoresis:

    • Run the PCR products on a 1.5-2% agarose (B213101) gel.

    • Visualize the DNA bands under UV light. A band of a specific size (indicated in the kit's manual) in your sample lane indicates a positive result for mycoplasma contamination.

Protocol 2: Aseptic Technique for Routine Cell Culture

This protocol outlines the fundamental steps for maintaining a sterile environment during routine cell culture procedures.[9][18][19][20]

Methodology:

  • Preparation of the Work Area:

    • Ensure the biosafety cabinet (BSC) is located in a low-traffic area.[9]

    • Turn on the BSC fan at least 10-15 minutes before starting work.

    • Decontaminate the entire inner surface of the BSC with 70% ethanol, wiping from back to front.[7][9]

  • Personal Hygiene:

    • Wear a clean lab coat and sterile gloves.[6][7]

    • Spray gloves with 70% ethanol before and during work.

  • Handling of Materials:

    • Wipe the outside of all media bottles, flasks, and reagent tubes with 70% ethanol before placing them in the BSC.[9]

    • Arrange materials in the BSC to maintain a clear workflow and avoid passing non-sterile items over sterile ones.

    • Do not uncap bottles or flasks until you are ready to use them. When uncapped, place the cap face-down on a sterile surface or hold it in your hand.

    • Use sterile, individually wrapped disposable pipettes and tips. Use each pipette only once to prevent cross-contamination.[9]

  • Procedure:

    • Perform all manipulations slowly and deliberately to minimize air turbulence.

    • Avoid talking, singing, or coughing in the direction of the BSC.

  • Clean-up:

    • After completing your work, close all containers.

    • Remove all items from the BSC and wipe down the surface again with 70% ethanol.

    • Dispose of all biohazardous waste according to your institution's guidelines.

Visualizations

Contamination_Troubleshooting_Workflow cluster_types Visual & Microscopic Examination Start Observe Cell Culture IsContaminated Suspicion of Contamination? Start->IsContaminated Healthy Continue Routine Monitoring IsContaminated->Healthy No Identify Identify Contaminant Type IsContaminated->Identify Yes Bacterial Cloudy Medium, Yellow pH Shift Fungal Filamentous Growth, Fuzzy Clumps Yeast Cloudy/Particulate, Budding Ovals Mycoplasma Poor Growth, No Turbidity Action Take Corrective Action Bacterial->Action Fungal->Action Yeast->Action Test Perform Specific Test (e.g., PCR for Mycoplasma) Mycoplasma->Test Discard Discard Contaminated Culture(s) Action->Discard Decontaminate Decontaminate Equipment (Incubator, BSC) Discard->Decontaminate Review Review Aseptic Technique Decontaminate->Review End Start with Fresh, Certified Culture Review->End Test->Action

Caption: A workflow diagram for troubleshooting cell culture contamination.

Aseptic_Technique_Logic cluster_environment Sterile Environment cluster_personnel Personnel Practices cluster_materials Sterile Materials Goal Goal: Prevent Contamination BSC Use Biosafety Cabinet (BSC) Goal->BSC PPE Wear Lab Coat & Gloves Goal->PPE SterileReagents Use Sterile Media & Reagents Goal->SterileReagents CleanBSC Wipe BSC with 70% Ethanol BSC->CleanBSC Result Result: Healthy, Uncontaminated Cultures CleanBSC->Result CleanGloves Sanitize Gloves Regularly PPE->CleanGloves Technique Slow, Deliberate Movements CleanGloves->Technique Technique->Result WipeMaterials Wipe All Items Before Entry SterileReagents->WipeMaterials SingleUse Use Single-Use Pipettes WipeMaterials->SingleUse SingleUse->Result

References

Technical Support Center: Quantification of Labdanes in Complex Mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the quantification of labdane diterpenes in complex mixtures.

Frequently Asked Questions (FAQs)

Q1: My this compound recovery is low. What are the most common causes?

A1: Low recovery of labdanes can stem from several factors throughout the experimental workflow. The initial extraction method is a primary consideration; traditional methods like maceration may be less efficient than modern techniques such as Ultrasound-Assisted Extraction (UAE) or Supercritical Fluid Extraction (SFE).[1] Additionally, ensure that the solvent polarity is appropriate for your target this compound. During sample preparation, analyte loss can occur, especially for more volatile labdanes; it is advisable to keep samples and solvents chilled and minimize exposure to light and moisture.[2] Finally, issues with the analytical column, such as irreversible adsorption, can also lead to poor recovery.

Q2: I am observing significant peak tailing in my HPLC chromatogram. What can I do to improve peak shape?

A2: Peak tailing for diterpenes in reversed-phase HPLC is often caused by secondary interactions between the analytes and residual silanol (B1196071) groups on the stationary phase.[3] To mitigate this, consider lowering the mobile phase pH to around 3.0 by adding 0.1% formic acid, which can protonate the silanol groups and reduce these interactions.[3] Using a column specifically designed for use at low pH is recommended to avoid silica (B1680970) dissolution.[3] Another strategy is to use an end-capped column or to add a small amount of a competing base, like triethylamine, to the mobile phase.[4] Also, ensure that you are not overloading the column, which can also lead to peak tailing.[5][6]

Q3: How do I handle potential matrix effects from complex plant extracts?

A3: Matrix effects, which can cause ion suppression or enhancement in mass spectrometry, are a common challenge when analyzing complex samples like plant extracts. To address this, effective sample cleanup is crucial. Techniques like Solid-Phase Extraction (SPE) can help remove interfering compounds before analysis.[6] If matrix effects are still suspected, a matrix-matched calibration curve should be prepared using a blank matrix extract to ensure accurate quantification. Alternatively, the standard addition method can be employed, where known amounts of the standard are added directly to the sample extracts.

Q4: I am struggling to separate isomeric this compound diterpenes. What chromatographic strategies can I employ?

A4: The separation of isomeric labdanes can be challenging due to their similar physicochemical properties. To improve resolution, you can optimize the chromatographic conditions. Experiment with different stationary phases; for instance, a phenyl-hexyl or a pentafluorophenyl (PFP) column may offer different selectivity compared to a standard C18 column. Additionally, adjusting the mobile phase composition and gradient can significantly impact separation. For particularly difficult separations, consider two-dimensional liquid chromatography (2D-LC) for enhanced resolving power.

Troubleshooting Guides

Issue 1: Poor Quantification Repeatability
Potential Cause Troubleshooting Steps
Inconsistent Sample Preparation Ensure samples are homogenized thoroughly. Use a precise and consistent method for weighing and extracting the plant material.
Variable Extraction Efficiency Standardize extraction parameters such as time, temperature, and solvent-to-solid ratio. Monitor and control these parameters for each sample.
Autosampler Injection Volume Variability Check the autosampler for air bubbles in the syringe and sample loop. Perform a routine maintenance check on the autosampler.
Fluctuations in HPLC System Pressure Look for leaks in the system, particularly at fittings. Degas the mobile phase to prevent bubble formation. Check for worn pump seals.
Column Degradation Flush the column with a strong solvent to remove contaminants. If performance does not improve, replace the column.
Issue 2: Co-elution of Labdanes with Matrix Components
Potential Cause Troubleshooting Steps
Insufficient Chromatographic Resolution Optimize the gradient profile of your mobile phase. Try a shallower gradient around the elution time of your target analytes.
Inappropriate Column Chemistry Switch to a column with a different stationary phase to alter selectivity.
Complex Sample Matrix Implement a more rigorous sample cleanup procedure, such as multi-stage SPE or liquid-liquid extraction.
High Sample Concentration Dilute the sample extract to reduce the concentration of both the analytes and matrix components.

Data Presentation

Table 1: Comparative Yield of Forskolin (B1673556) from Coleus forskohlii using Different Extraction Methods

Extraction MethodSolventYield (% w/w)Reference
SonicationAcetonitrile (B52724)99.1% (recovery)[7]
HPTLCToluene: Ethyl Acetate: Methanol0.046% - 0.187%[8][9]

Table 2: Comparative Yield of Sclareol from Salvia sclarea (Clary Sage) using Different Extraction Methods

Extraction MethodYieldReference
Steam Distillation0.01%[10][11]
Solid/Liquid Extraction (Hexane)1.5%[10][11]
Supercritical Fluid Extraction (SFE)Up to 50% in extract[1]

Experimental Protocols

Protocol 1: Supercritical Fluid Extraction (SFE) of Sclareol from Clary Sage

This protocol is a general guideline and may require optimization.

  • Sample Preparation: Dry the clary sage plant material at 40°C to a constant weight and grind to a coarse powder.

  • SFE System: Use a laboratory-scale SFE system.

  • Extraction Parameters:

    • Pressure: 100 bar

    • Temperature: 40°C

    • CO₂ Flow Rate: 2 L/min

    • Co-solvent: 5% Ethanol (optional, to increase polarity)

  • Extraction Procedure:

    • Pack the ground plant material into the extraction vessel.

    • Pressurize the system with CO₂ to the desired pressure.

    • Heat the vessel to the set temperature.

    • Initiate the CO₂ flow and co-solvent addition.

    • Collect the extract in a separator by reducing the pressure.

  • Post-Extraction: Evaporate any residual co-solvent from the extract under a stream of nitrogen.[1]

Protocol 2: HPLC-MS Quantification of Forskolin from Coleus forskohlii

This protocol is based on a reversed-phase HPLC method.[7][12]

  • Sample Extraction:

    • Accurately weigh approximately 500 mg of powdered Coleus forskohlii root.

    • Add 10 mL of acetonitrile and sonicate for 15 minutes.

    • Centrifuge the mixture and filter the supernatant through a 0.45 µm syringe filter.

  • HPLC-MS Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.

    • Gradient: Start with 50% B, increase to 95% B over 10 minutes, hold for 2 minutes, and then return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • MS Detector: Electrospray ionization (ESI) in positive ion mode.

    • MS/MS Monitoring: Monitor the transition for forskolin (e.g., m/z 411.3 → 375.3).

  • Quantification:

    • Prepare a calibration curve using a certified reference standard of forskolin.

    • Quantify the forskolin in the samples by comparing their peak areas to the calibration curve.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_analysis Analysis plant_material Plant Material drying Drying plant_material->drying grinding Grinding drying->grinding extraction Extraction (e.g., SFE, UAE, Maceration) grinding->extraction filtration Filtration extraction->filtration concentration Concentration filtration->concentration hplc_ms HPLC-MS/MS Analysis concentration->hplc_ms data_processing Data Processing hplc_ms->data_processing quantification Quantification data_processing->quantification troubleshooting_workflow start Problem Observed (e.g., Poor Peak Shape) check_column Check Column (Age, Contamination) start->check_column check_mobile_phase Check Mobile Phase (pH, Composition) start->check_mobile_phase check_sample_prep Check Sample Prep (Cleanup, Concentration) start->check_sample_prep check_hplc_system Check HPLC System (Leaks, Connections) start->check_hplc_system solution Problem Resolved check_column->solution Replace/Clean Column check_mobile_phase->solution Adjust pH/Remake check_sample_prep->solution Improve Cleanup check_hplc_system->solution Fix Leaks/Connections

References

Validation & Comparative

Validating the Bioactivity of Labdane Diterpenoids: A Comparative Guide with Positive Controls

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the biological activities of labdane-type diterpenoids against established positive controls, supported by experimental data and detailed protocols. The information is designed to assist researchers in evaluating the potential of these natural compounds in drug discovery and development.

Cytotoxicity

This compound diterpenoids have demonstrated significant cytotoxic effects against various cancer cell lines. The following data summarizes the half-maximal inhibitory concentration (IC50) values of selected labdanes compared to standard chemotherapeutic agents.

Table 1: Comparative Cytotoxicity (IC50 µM) of this compound Diterpenoids and Positive Controls

Compound/DrugCell LineIC50 (µM)Reference
13S-nepetaefolinHCC70 (Breast Cancer)24.65 ± 1.18[1]
PaclitaxelHCC70 (Breast Cancer)0.015[1]
This compound Compound 1Raji (Burkitt's Lymphoma)1.2[2]
This compound Compound 2U937 (Histiocytic Lymphoma)3.5[2]
This compound Compound 4K562 (Chronic Myelogenous Leukemia)2.1[2]
(13E)-labd-13-ene-8α,15-diolCCRF-CEM (T-cell Leukemia)14.0[3]
Vincristine(Various Leukemic Lines)< 1 pg/mL[3]
Experimental Protocol: MTT Assay for Cytotoxicity

This protocol is adapted from standard methodologies for determining cell viability through metabolic activity.[4][5][6][7][8]

Objective: To determine the concentration of a this compound diterpenoid that inhibits 50% of cell growth (IC50) in a specific cancer cell line, using a positive control for comparison.

Materials:

  • This compound diterpenoid stock solution (in DMSO)

  • Positive control drug (e.g., Paclitaxel) stock solution (in DMSO)

  • Cancer cell line of interest (e.g., HCC70)

  • Complete culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 20% SDS in 50% DMF)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the this compound diterpenoid and the positive control in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 10 µL of MTT solution to each well (final concentration 0.5 mg/mL).

  • Formazan (B1609692) Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Reading: Measure the absorbance at 492 nm or 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot cell viability against compound concentration to determine the IC50 value.

G A Seed cells in 96-well plate B Incubate for 24h A->B C Treat cells with this compound Diterpenoids and Positive Controls B->C D Incubate for 48-72h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add solubilization solution F->G H Measure absorbance G->H I Calculate IC50 values H->I

Caption: Inhibition of the canonical NF-κB pathway by this compound diterpenoids.

References

A Comparative Analysis of Cytotoxic Labdane Diterpenes for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic performance of various labdane diterpenes, a class of natural products showing significant promise in oncology research. The information presented is collated from recent scientific studies to facilitate an evidence-based assessment of their potential as anticancer agents. This document summarizes key quantitative data, details common experimental methodologies, and illustrates the primary signaling pathways implicated in their mechanism of action.

Quantitative Comparison of Cytotoxic Activity

The cytotoxic potential of this compound diterpenes is commonly expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit the growth of 50% of a cancer cell population. A lower IC50 value indicates greater cytotoxic potency. The following table summarizes the IC50 values for several prominent this compound diterpenes against a range of cancer cell lines.

This compound DiterpeneCancer Cell LineCell Line TypeIC50 (µM)Reference
Andrographolide (B1667393) HCT-116Colon Carcinoma3.82[1]
HT-29Colon Carcinoma>100[1]
MCF-7Breast Adenocarcinoma15.21 - 32.90[1][2]
H69PRSmall Cell Lung Carcinoma3.66[1]
KBOral Carcinoma106.2 µg/mL[3]
PC3Prostate Cancer82.31
LNCaPProstate Cancer68.79
14-Deoxyandrographolide HCT-116Colon Carcinoma5.12[1]
HT-29Colon Carcinoma3.81[1]
Neoandrographolide HCT-116Colon Carcinoma4.53[1]
MCF-7Breast Adenocarcinoma28.32[1]
H69PRSmall Cell Lung Carcinoma4.19[1]
Sclareol K562Chronic Myelogenous Leukemia< 50[4]
HeLaCervical CancerVaries (dose-dependent)
Coronarin D A-549Lung Cancer13.49[5]
NPC-BMNasopharyngeal Carcinoma< 8 (after 24h)[6]
NPC-039Nasopharyngeal Carcinoma< 8 (after 24h)[6]
U-251Glioblastoma< 50[7]
786-0Kidney Cancer< 50[7]
PC-3Prostate Cancer< 50[7]
OVCAR-3Ovarian Cancer< 50[7]
Galanal (from Alpinia galanga) 4T1Metastatic Breast Cancer135 µg/mL[8][9]
HeLaCervical Carcinoma8.50 µg/mL[2]
HepG2Hepatocellular Carcinoma7.84 µg/mL[2]

Key Signaling Pathways Modulated by this compound Diterpenes

Several this compound diterpenes exert their cytotoxic effects by modulating key intracellular signaling pathways that control cell proliferation, survival, and apoptosis. The Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways are two of the most significant targets.

NF-κB Signaling Pathway

The NF-κB pathway is a critical regulator of inflammatory responses and cell survival. In many cancers, this pathway is constitutively active, promoting cell proliferation and inhibiting apoptosis. Some this compound diterpenes, such as andrographolide and coronarin D, have been shown to inhibit the NF-κB signaling pathway.[10][11][12]

NF_kB_Pathway cluster_extracellular Extracellular cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Stimuli Receptor Receptor Stimuli->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex activates IkB IκB IKK_Complex->IkB phosphorylates IkB_NFkB IκB-NF-κB (Inactive) NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) IkB_NFkB->NFkB_active degradation of IκB Andrographolide Andrographolide Andrographolide->IKK_Complex inhibits Coronarin_D Coronarin D Coronarin_D->IKK_Complex inhibits Gene_Expression Gene Expression (Proliferation, Anti-apoptosis) NFkB_active->Gene_Expression promotes

Caption: Inhibition of the NF-κB signaling pathway by this compound diterpenes.

MAPK/ERK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, particularly the ERK cascade, is a crucial signaling route that transmits extracellular signals to the nucleus to regulate cell proliferation, differentiation, and survival. Dysregulation of this pathway is a common feature of many cancers. Sclareol and coronarin D are examples of this compound diterpenes that have been shown to modulate the MAPK/ERK pathway.[4][13]

MAPK_ERK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factors Growth_Factors RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK Ras Ras RTK->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates ERK_active p-ERK ERK->ERK_active translocates to Sclareol Sclareol Sclareol->MEK inhibits phosphorylation Coronarin_D Coronarin_D Coronarin_D->ERK activates phosphorylation Transcription_Factors Transcription Factors (e.g., c-Myc, AP-1) ERK_active->Transcription_Factors activates Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factors->Gene_Expression promotes

Caption: Modulation of the MAPK/ERK signaling pathway by this compound diterpenes.

Experimental Protocols

The following are detailed methodologies for key experiments commonly used to evaluate the cytotoxic effects of this compound diterpenes.

Cell Viability and Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[2]

Principle: Metabolically active cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to purple formazan (B1609692) crystals.[8] The concentration of the formazan, which is solubilized and measured spectrophotometrically, is directly proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.

  • Compound Treatment: The following day, treat the cells with various concentrations of the this compound diterpene dissolved in a suitable solvent (e.g., DMSO). Include a vehicle control (solvent only) and a positive control for cytotoxicity (e.g., doxorubicin).

  • Incubation: Incubate the plate for a specified period, typically 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

MTT_Assay_Workflow cluster_workflow MTT Assay Workflow A 1. Seed cells in a 96-well plate B 2. Treat cells with this compound diterpenes A->B C 3. Incubate for 24-72 hours B->C D 4. Add MTT solution C->D E 5. Incubate for 3-4 hours D->E F 6. Solubilize formazan crystals E->F G 7. Measure absorbance at 570 nm F->G H 8. Calculate IC50 values G->H

Caption: A typical workflow for an MTT-based cytotoxicity assay.

Apoptosis Detection by Annexin V and Propidium Iodide (PI) Staining

This flow cytometry-based assay is used to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[1]

Principle: In the early stages of apoptosis, phosphatidylserine (B164497) (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.

Protocol:

  • Cell Treatment: Treat cells with the this compound diterpene of interest for a specified time to induce apoptosis. Include untreated and vehicle-treated cells as controls.

  • Cell Harvesting: Harvest the cells by centrifugation. For adherent cells, use a gentle cell detachment method like trypsinization.

  • Washing: Wash the cells twice with cold phosphate-buffered saline (PBS).

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 × 10⁶ cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the samples by flow cytometry within one hour.

Interpretation of Results:

  • Annexin V- / PI- : Viable cells

  • Annexin V+ / PI- : Early apoptotic cells

  • Annexin V+ / PI+ : Late apoptotic or necrotic cells

  • Annexin V- / PI+ : Necrotic cells (due to mechanical injury during processing)

Apoptosis_Assay_Workflow cluster_workflow Annexin V/PI Staining Workflow A 1. Treat cells to induce apoptosis B 2. Harvest and wash cells A->B C 3. Resuspend in binding buffer B->C D 4. Stain with Annexin V-FITC and PI C->D E 5. Incubate for 15 minutes D->E F 6. Analyze by flow cytometry E->F G 7. Differentiate cell populations F->G

Caption: Workflow for apoptosis detection using Annexin V and PI staining.

References

A Comparative Guide to the Anti-inflammatory Activity of Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the anti-inflammatory activity of various labdane diterpenes, a class of natural products showing significant therapeutic potential. The information presented herein is curated from recent scientific literature to support research and development in inflammation-targeted drug discovery.

Introduction to this compound Diterpenes and Inflammation

This compound diterpenes are a large and structurally diverse group of bicyclic diterpenoids found in a variety of plant and microbial sources. Many of these compounds have been reported to possess a broad range of biological activities, with anti-inflammatory effects being one of the most prominent.[1][2] The anti-inflammatory mechanisms of this compound diterpenes are often attributed to their ability to modulate key signaling pathways, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, which are crucial regulators of the inflammatory response.[1][3] This modulation leads to a reduction in the production of pro-inflammatory mediators, including nitric oxide (NO), prostaglandins, and cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).

Comparative Anti-inflammatory Activity of Selected this compound Diterpenes

The following table summarizes the in vitro anti-inflammatory activity of several well-characterized this compound diterpenes. The data, presented as IC50 values, highlight the varying potencies of these compounds in inhibiting key inflammatory markers. Lower IC50 values indicate greater potency.

This compound DiterpeneAssayCell LineStimulusIC50 (µM)Reference
Andrographolide NO ProductionMurine MacrophagesLPS7.9[2][4]
Neoandrographolide (B1678159) NO ProductionMurine MacrophagesLPS35.5[2][4]
Sibiricusin O NO ProductionRAW 264.7LPS9.0 ± 1.7[5]
Hedycorenen A (1) IL-6 ProductionBMDCsLPSPotent Inhibitor[6]
Hedycorenen B (3) IL-6 ProductionBMDCsLPSPotent Inhibitor[6]
Hedycorenen A (1) TNF-α ProductionBMDCsLPS46.0 ± 1.3[6]
Hedycorenen B (3) TNF-α ProductionBMDCsLPS12.7 ± 0.3[6]
7β-Hydroxycalcaratarin A (3) Superoxide Anion GenerationHuman NeutrophilsfMLP/CB≤4.52 µg/mL[7][8]
Calcaratarin A (5) Superoxide Anion GenerationHuman NeutrophilsfMLP/CB≤4.52 µg/mL[7][8]
Coronarin A (6) Superoxide Anion GenerationHuman NeutrophilsfMLP/CB≤4.52 µg/mL[7][8]
(E)-labda-8(17),12-diene-15,16-dial (10) Superoxide Anion GenerationHuman NeutrophilsfMLP/CB≤4.52 µg/mL[7][8]
7β-Hydroxycalcaratarin A (3) Elastase ReleaseHuman NeutrophilsfMLP/CB≤6.17 µg/mL[7][8]
(E)-7β-hydroxy-6-oxo-labda-8(17),12-diene-15,16-dial (4) Elastase ReleaseHuman NeutrophilsfMLP/CB≤6.17 µg/mL[7][8]
Calcaratarin A (5) Elastase ReleaseHuman NeutrophilsfMLP/CB≤6.17 µg/mL[7][8]
Coronarin A (6) Elastase ReleaseHuman NeutrophilsfMLP/CB≤6.17 µg/mL[7][8]
(E)-labda-8(17),12-diene-15,16-dial (10) Elastase ReleaseHuman NeutrophilsfMLP/CB≤6.17 µg/mL[7][8]
Ergosta-4,6,8(14),22-tetraen-3-one (11) Elastase ReleaseHuman NeutrophilsfMLP/CB≤6.17 µg/mL[7][8]
Calcaratarin D NO, TNF-α, IL-6 ProductionRAW 264.7LPSPotent Inhibitor[9][10]

BMDCs: Bone Marrow-Derived Dendritic Cells; fMLP/CB: formyl-L-methionyl-L-leucyl-L-phenylalanine/cytochalasin B; LPS: Lipopolysaccharide; NO: Nitric Oxide; IL-6: Interleukin-6; TNF-α: Tumor Necrosis Factor-alpha.

Key Signaling Pathways in Inflammation Modulated by Labdanes

This compound diterpenes exert their anti-inflammatory effects by interfering with key signaling cascades that orchestrate the inflammatory response. The NF-κB and MAPK pathways are primary targets.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation.[11][12] In resting cells, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals like LPS or TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of a wide array of pro-inflammatory genes. This compound diterpenes can inhibit this pathway at various points, thereby suppressing the inflammatory response.[1]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS/TNF-alpha LPS/TNF-alpha Receptor Receptor LPS/TNF-alpha->Receptor IKK_Complex IKK Complex Receptor->IKK_Complex IkB_alpha IκBα IKK_Complex->IkB_alpha P NF_kB NF-κB (p50/p65) IkB_alpha->NF_kB IkB_alpha_P P-IκBα NF_kB_n NF-κB (p50/p65) NF_kB->NF_kB_n Translocation Proteasome Proteasome IkB_alpha_P->Proteasome Degradation Labdanes Labdanes Labdanes->IKK_Complex Inhibition Labdanes->NF_kB_n Inhibition DNA DNA NF_kB_n->DNA Pro_inflammatory_Genes Pro-inflammatory Gene Expression DNA->Pro_inflammatory_Genes

NF-κB signaling pathway and points of inhibition by labdanes.
MAPK Signaling Pathway

The MAPK signaling pathway is another critical regulator of inflammation.[13][14] It consists of a cascade of protein kinases that transduce extracellular signals to an intracellular response. The three main MAPK families are extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs), and p38 MAPKs. Activation of these kinases by inflammatory stimuli leads to the activation of transcription factors, such as AP-1, which in turn promote the expression of pro-inflammatory genes.[15] Some this compound diterpenes have been shown to inhibit the phosphorylation of p38, JNK, and ERK, thereby downregulating the inflammatory response.[3][16]

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (LPS) Receptor Receptor Inflammatory_Stimuli->Receptor MAPKKK MAPKKK Receptor->MAPKKK MAPKK MAPKK MAPKKK->MAPKK P MAPK p38, JNK, ERK MAPKK->MAPK P Transcription_Factors AP-1, etc. MAPK->Transcription_Factors Translocation & Activation Labdanes Labdanes Labdanes->MAPK Inhibition of Phosphorylation Pro_inflammatory_Genes Pro-inflammatory Gene Expression Transcription_Factors->Pro_inflammatory_Genes

MAPK signaling pathway and points of inhibition by labdanes.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment and comparison of the anti-inflammatory activity of test compounds. Below are standardized protocols for key in vitro assays.

Cell Culture and Treatment

The murine macrophage cell line RAW 264.7 is a commonly used model for in vitro inflammation studies.

  • Cell Line: RAW 264.7 (ATCC TIB-71)

  • Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Treatment Protocol:

    • Seed RAW 264.7 cells in 96-well plates at a density of 1.5 x 10^5 cells/well and incubate for 24 hours.[17]

    • Pre-treat the cells with various concentrations of the this compound diterpenes for 2 hours.

    • Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 18-24 hours to induce an inflammatory response.[17][18]

Cytotoxicity Assay (MTT Assay)

It is essential to assess the cytotoxicity of the test compounds to ensure that the observed anti-inflammatory effects are not due to cell death. The MTT assay is a colorimetric assay that measures cell metabolic activity.

  • Principle: Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.

  • Procedure:

    • Culture and treat cells with the this compound diterpenes as described above.

    • After the incubation period, add MTT solution (e.g., 2 mg/mL in PBS) to each well and incubate for 3 hours at 37°C.

    • Remove the medium and dissolve the formazan crystals in a solubilizing agent (e.g., DMSO).

    • Measure the absorbance at 540 nm using a microplate reader.

    • Cell viability is expressed as a percentage of the untreated control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the concentration of nitrite (B80452), a stable and nonvolatile breakdown product of NO, in cell culture supernatants.

  • Principle: The Griess reagent converts nitrite into a colored azo compound, the absorbance of which is proportional to the nitrite concentration.

  • Procedure:

    • After treating the cells with the this compound diterpenes and LPS, collect the cell culture supernatant.[18]

    • Mix an equal volume of the supernatant with Griess reagent (a solution of sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine).[18]

    • Incubate the mixture at room temperature for 10-30 minutes in the dark.[17][18]

    • Measure the absorbance at 540 nm using a microplate reader.[18]

    • Calculate the nitrite concentration using a standard curve generated with known concentrations of sodium nitrite.[18]

Cytokine Production Assay (ELISA)

Enzyme-Linked Immunosorbent Assay (ELISA) is a sensitive method for quantifying the production of pro-inflammatory cytokines such as TNF-α and IL-6 in cell culture supernatants.

  • Principle: A capture antibody specific for the cytokine of interest is coated onto a 96-well plate. The supernatant is added, and any cytokine present binds to the antibody. A biotinylated detection antibody is then added, followed by streptavidin-horseradish peroxidase (HRP) and a substrate to produce a colorimetric signal.

  • General Procedure:

    • Coat a 96-well plate with the capture antibody overnight.[19]

    • Block the plate with a blocking buffer.

    • Add cell culture supernatants and standards to the wells and incubate.[19]

    • Wash the plate and add the biotinylated detection antibody.

    • Wash the plate and add streptavidin-HRP.

    • Wash the plate and add a substrate solution (e.g., TMB).

    • Stop the reaction with a stop solution and measure the absorbance at 450 nm.

    • Calculate the cytokine concentration from a standard curve.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for screening the anti-inflammatory activity of this compound diterpenes.

Experimental_Workflow Start Start: Select Labdanes Cell_Culture RAW 264.7 Cell Culture (Seeding in 96-well plates) Start->Cell_Culture Pre_treatment Pre-treatment with This compound Diterpenes Cell_Culture->Pre_treatment Stimulation Inflammatory Stimulation (LPS) Pre_treatment->Stimulation Incubation Incubation (18-24 hours) Stimulation->Incubation Supernatant_Collection Collect Supernatant Incubation->Supernatant_Collection Cell_Viability Assess Cell Viability (MTT Assay) Incubation->Cell_Viability NO_Assay Measure NO Production (Griess Assay) Supernatant_Collection->NO_Assay Cytokine_Assay Quantify Cytokines (ELISA for TNF-α, IL-6) Supernatant_Collection->Cytokine_Assay Data_Analysis Data Analysis (IC50 Calculation) Cell_Viability->Data_Analysis NO_Assay->Data_Analysis Cytokine_Assay->Data_Analysis End End: Comparative Evaluation Data_Analysis->End

Workflow for in vitro anti-inflammatory screening.

Conclusion

This guide provides a comparative overview of the anti-inflammatory activity of several this compound diterpenes, supported by quantitative data and detailed experimental protocols. The presented information highlights the potential of this class of natural products as a source for the development of novel anti-inflammatory agents. The provided diagrams of the NF-κB and MAPK signaling pathways, along with the experimental workflow, serve as valuable resources for researchers in the field. Further investigation into the structure-activity relationships and in vivo efficacy of these compounds is warranted to advance their therapeutic application.

References

"structure-activity relationship (SAR) studies of labdane analogues"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to the Structure-Activity Relationships of Labdane Analogues

The quest for novel therapeutic agents has led researchers to explore the vast chemical diversity of natural products. Among these, this compound-type diterpenes, a class of bicyclic diterpenoids, have garnered significant attention due to their wide spectrum of biological activities. This guide provides a comparative analysis of the structure-activity relationships (SAR) of various this compound analogues, focusing on their anti-inflammatory, cytotoxic, and antimicrobial properties. The information presented herein is intended for researchers, scientists, and drug development professionals engaged in the discovery and optimization of new drug candidates.

Anti-Inflammatory Activity of this compound Analogues

Inflammation is a complex biological response implicated in numerous diseases. Many this compound diterpenoids have demonstrated potent anti-inflammatory effects, primarily through the inhibition of key inflammatory mediators and signaling pathways. A recurring theme in the SAR of anti-inflammatory this compound analogues is the importance of a Michael acceptor system.

A prominent example is andrographolide (B1667393) , a this compound diterpene lactone isolated from Andrographis paniculata. It exhibits broad and potent anti-inflammatory and cytokine-inhibiting activity by suppressing the release of IL-6, TNF-α, and IFN-γ.[1][2] This effect is largely attributed to its α,β-unsaturated γ-lactone moiety, which can act as a Michael acceptor and covalently modify key signaling proteins, notably inhibiting the NF-κB pathway.[2] The anti-inflammatory action of andrographolide is associated with its potent downregulation of NF-κB.[1]

Studies on various this compound analogues have revealed several key structural features that govern their anti-inflammatory potency:

  • α,β-Unsaturated Carbonyl Group: The presence of an electrophilic center, such as an α,β-unsaturated lactone or ketone, is often crucial for potent activity, as it allows for covalent interaction with biological nucleophiles in inflammatory pathways.

  • Hydroxyl Groups: The position and stereochemistry of hydroxyl groups on the this compound skeleton can significantly influence activity. For instance, the absence of hydroxyl groups at C-3 and C-19 in some labdanes appears favorable for potent NF-κB inhibition.

  • Side Chain Modifications: Alterations to the side chain at C-9 can modulate activity. For example, the synthesis of triazole-linked semisynthetic this compound conjugates has yielded compounds with enhanced anti-inflammatory effects.

Table 1: Comparison of Anti-Inflammatory Activity of this compound Analogues

CompoundKey Structural FeaturesAssayTarget/Cell LineIC50 (µM)
Andrographolide α,β-Unsaturated γ-lactonePGE2 InhibitionLPS and IFN-γ induced RAW264.7 cells8.8[1][2]
Andrographolide NO InhibitionLPS-activated RAW264.7 cellsiNOS6.4 - 36.7[3]
Calcaratarin D α-Alkylidene-β-hydroxy-γ-butyrolactoneNF-κB Activation-Significantly greater inhibition than andrographolide
Compound 7a (this compound-triazolyl isatin (B1672199) conjugate) Triazole-linked isatin moietyNO InhibitionLPS-induced RAW 264.7 macrophages3.13

Cytotoxic Activity of this compound Analogues

The development of novel anticancer agents is a critical area of pharmaceutical research. Several this compound diterpenoids have demonstrated significant cytotoxic activity against various cancer cell lines, making them promising scaffolds for the design of new chemotherapeutics.

Sclareol (B1681606) , a this compound diol, has been shown to possess anticancer properties.[4] Its derivatives have been synthesized and evaluated to establish SAR. For instance, Heck-coupled sclareol analogues have shown interesting cytotoxicity profiles, with some derivatives exhibiting potent activity against prostate cancer cells.[5][6]

Key structural determinants for the cytotoxic activity of this compound analogues include:

  • The Furanoid Ring: Modifications of the furanoid ring in some labdanes have a significant impact on their cytotoxic potency.

  • The Decalin Core: Structural changes to the bicyclic decalin core, such as epoxidation or rearrangement, can influence cytotoxicity.

  • Side Chain Substituents: The nature of the substituent at C-15 can dramatically affect activity. For example, a 15-(4-fluorophenyl)-sclareol analogue was found to be a highly potent cytotoxic agent.[6]

Table 2: Comparison of Cytotoxic Activity of this compound Analogues

CompoundKey Structural FeaturesCell LineAssayIC50 (µM)
Sclareol Diterpene diolA549 (lung cancer)MTT19 (normoxia), 18 (hypoxia, 24h)[7]
15-(4-fluorophenyl)-sclareol (SS-12) Heck-coupled phenyl group at C-15PC-3 (prostate cancer)-0.082[5][6]
Hedychenone Analogue (Dimer) Dimerization at C-8--Enhanced activity compared to monomer
13-epi-sclareol Epimer at C-13MCF-7 (breast cancer)-11.056[8]

Antimicrobial Activity of this compound Analogues

With the rise of antibiotic resistance, there is an urgent need for new antimicrobial agents. This compound diterpenoids have emerged as a potential source of such compounds, exhibiting activity against a range of bacteria and fungi.

The SAR studies of antimicrobial this compound analogues highlight the importance of lipophilicity and the presence of hydrogen bond donors. For instance, in a series of ent-labdane derivatives, the presence of a carboxylic acid at C-15, acting as a hydrogen-bond donor, was found to be essential for antibacterial activity. The length of an acylated chain at C-7 also played a crucial role, with an optimal length of five carbon atoms for improved activity.

Table 3: Comparison of Antimicrobial Activity of this compound Analogues

CompoundKey Structural FeaturesOrganismMIC (µg/mL)
6α-malonyloxymanoyl oxide Malonyloxy group at C-6Staphylococcus aureus, Bacillus cereus, B. subtilis, B. anthracis, Micrococcus luteus, Mycobacterium smegmatis, M. phlei7-20[9]
Northis compound-1,3,4-thiadiazole hybrid (69) 1,3,4-thiadiazole moietyFungi, Bacteria0.032 (antifungal), 0.094 (antibacterial)[10]
Northis compound-triazole hybrid (51d) Triazole moietyFungi, Bacteria0.094 (antifungal), 0.047 (antibacterial)[10]
Chloroethyl carbamidic ester of a this compound diol (15 & 20) Chloroethyl carbamidic esterGram(+), Gram(-) bacteria, pathogenic fungiStrongest activity in the series[11]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are summaries of the key experimental protocols used to evaluate the biological activities of this compound analogues.

MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[12]

  • Compound Treatment: Treat the cells with various concentrations of the this compound analogues and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 4 hours at 37°C.[13]

  • Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.[13]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. The amount of formazan produced is proportional to the number of viable cells.[14]

Griess Assay for Nitric Oxide (NO) Production

The Griess assay is a common method for the quantification of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO. This assay is used to assess the anti-inflammatory activity of compounds by measuring their ability to inhibit NO production in stimulated macrophages.

Protocol:

  • Cell Culture and Stimulation: Culture RAW 264.7 macrophages in a 96-well plate and stimulate with an inflammatory agent like lipopolysaccharide (LPS) in the presence or absence of the test compounds for 24 hours.[15]

  • Supernatant Collection: Collect the cell culture supernatant.

  • Griess Reagent Preparation: Prepare the Griess reagent by mixing equal volumes of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water.

  • Reaction: Add the Griess reagent to the supernatant in a 1:1 ratio and incubate at room temperature for 10-15 minutes.

  • Absorbance Measurement: Measure the absorbance at 540-550 nm. The nitrite concentration is determined using a sodium nitrite standard curve.[16]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammation. Cells are transfected with a reporter plasmid containing the luciferase gene under the control of NF-κB response elements.

Protocol:

  • Transfection: Transfect cells (e.g., HEK293T or RAW264.7) with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.[17][18]

  • Compound Treatment and Stimulation: After 24 hours, pre-treat the cells with the this compound analogues for 1-2 hours before stimulating with an NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.[17]

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.[17]

  • Luciferase Activity Measurement: Add Luciferase Assay Reagent to the cell lysate and measure the firefly luciferase activity (NF-κB-driven) using a luminometer. Then, add Stop & Glo® Reagent to measure the Renilla luciferase activity (internal control).[17]

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.

Broth Microdilution Method for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.

Protocol:

  • Preparation of Antimicrobial Dilutions: Prepare a serial two-fold dilution of the this compound analogues in a suitable broth medium in a 96-well microtiter plate.[19][20]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., to 0.5 McFarland standard) and dilute it to the appropriate concentration.[19][21]

  • Inoculation: Inoculate each well of the microtiter plate with the bacterial or fungal suspension.[19] Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria) for 18-24 hours.[22]

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[19][21]

Visualizations

To further illustrate the concepts discussed, the following diagrams have been generated using Graphviz (DOT language).

experimental_workflow cluster_cell_culture Cell Culture & Treatment cluster_assay Griess Assay for NO Measurement cluster_data_analysis Data Analysis seed_cells Seed RAW 264.7 Macrophages (96-well plate) incubate1 Incubate 24h seed_cells->incubate1 treat Treat with this compound Analogues + LPS Stimulation incubate1->treat incubate2 Incubate 24h treat->incubate2 collect_supernatant Collect Supernatant incubate2->collect_supernatant Proceed to Assay add_griess Add Griess Reagent collect_supernatant->add_griess incubate3 Incubate 15 min (Room Temperature) add_griess->incubate3 read_absorbance Measure Absorbance (540 nm) incubate3->read_absorbance calculate_ic50 Calculate % NO Inhibition & IC50 Values read_absorbance->calculate_ic50

Caption: Workflow for evaluating the anti-inflammatory activity of this compound analogues.

nfkb_pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB IkB->NFkB_active degrades, releasing NFkB->IkB Nucleus Nucleus NFkB_active->Nucleus translocates to Gene Pro-inflammatory Gene Expression Nucleus->Gene induces This compound This compound Analogue (e.g., Andrographolide) This compound->IKK inhibits

Caption: Simplified NF-κB signaling pathway and the inhibitory action of this compound analogues.

References

Labdane Diterpenes vs. Conventional Anticancer Drugs: A Head-to-Head Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for more effective and less toxic cancer therapies has led researchers to explore the vast chemical diversity of the natural world. Among the promising candidates are labdane-type diterpenes, a class of natural products exhibiting significant anticancer properties. This guide provides an objective, data-driven comparison of this compound diterpenes, primarily andrographolide (B1667393) and sclareol (B1681606), with established anticancer drugs such as doxorubicin, cisplatin (B142131), and paclitaxel. We will delve into their cytotoxic effects, mechanisms of action, and the signaling pathways they modulate, supported by experimental data and detailed protocols.

Quantitative Comparison of Cytotoxic Activity

The in vitro cytotoxicity of this compound diterpenes and conventional anticancer drugs is typically evaluated by determining the half-maximal inhibitory concentration (IC50), which is the concentration of a compound required to inhibit the growth of 50% of a cancer cell population. The following tables summarize the IC50 values for various this compound diterpenes and standard chemotherapeutic agents against several cancer cell lines. It is important to note that IC50 values can vary depending on the specific cell line, exposure time, and assay conditions.

Table 1: Cytotoxicity (IC50, µM) of this compound Diterpenes vs. Doxorubicin and Cisplatin

CompoundCell LineCancer TypeIC50 (µM)Reference
Andrographolide A549Lung Carcinoma~10-20[]
HCT-116Colon Carcinoma3.82
MCF-7Breast Adenocarcinoma15.21
Sclareol MCF-7Breast Adenocarcinoma27.65[2]
HCT116Colon Carcinoma>100[2]
A549Lung Carcinoma~18 (48h, hypoxia)[3]
Doxorubicin MCF-7Breast Adenocarcinoma~1.22[4]
A549Lung CarcinomaVaries
HCT-116Colon CarcinomaVaries
Cisplatin A549Lung CarcinomaVaries[5]
HeLaCervical CarcinomaVaries
MDD2 (p53 null)Breast Carcinoma>10 (Sclareol enhances activity)[6]

Note: Direct comparative IC50 values for all compounds under identical conditions are not always available in a single study. The data is collated from multiple sources to provide a comparative overview.

Table 2: Synergistic Effects of this compound Diterpenes with Conventional Drugs

This compound DiterpeneConventional DrugCell LineEffectReference
Andrographolide PaclitaxelA549Synergistic anticancer effect, increased apoptosis and ROS accumulation.[][7]
Sclareol DoxorubicinMDD2Enhanced activity of doxorubicin.[6]
Sclareol CisplatinA549Sclareol reversed cisplatin resistance.[5]
Sclareol EtoposideMDD2Enhanced activity of etoposide.[6]

Mechanisms of Action: A Comparative Overview

This compound diterpenes and conventional anticancer drugs employ distinct and sometimes overlapping mechanisms to induce cancer cell death.

This compound Diterpenes (Andrographolide and Sclareol):

  • Induction of Apoptosis: Both andrographolide and sclareol are potent inducers of programmed cell death (apoptosis). They can activate intrinsic (mitochondrial) and extrinsic apoptotic pathways. Andrographolide has been shown to increase the expression of pro-apoptotic proteins like Bax and decrease the expression of anti-apoptotic proteins like Bcl-2.

  • Cell Cycle Arrest: These compounds can halt the progression of the cell cycle at different phases. Andrographolide can induce G2/M phase arrest in osteosarcoma cells, while sclareol can cause G0/G1 arrest in breast cancer cells.[6]

  • Modulation of Signaling Pathways: this compound diterpenes interfere with key signaling pathways that are often dysregulated in cancer. Andrographolide is known to inhibit the NF-κB, PI3K/Akt, and MAPK signaling pathways. Sclareol has been shown to target the MAPK/ERK and STAT3 pathways.

  • Generation of Reactive Oxygen Species (ROS): Andrographolide can induce the production of ROS in cancer cells, leading to oxidative stress and subsequent cell death.

Conventional Anticancer Drugs:

  • Doxorubicin: This anthracycline antibiotic primarily works by intercalating into DNA, inhibiting topoisomerase II, and generating free radicals, all of which lead to DNA damage and apoptosis.

  • Cisplatin: A platinum-based drug that forms cross-links with DNA, leading to DNA damage, cell cycle arrest, and apoptosis. Its mechanism involves the activation of DNA damage response pathways.

  • Paclitaxel: This taxane (B156437) stabilizes microtubules, leading to the arrest of cells in the M phase of the cell cycle and subsequent induction of apoptosis.

Signaling Pathways

The following diagrams illustrate the key signaling pathways modulated by this compound diterpenes and conventional anticancer drugs.

Andrographolide_Pathway cluster_membrane Cell Membrane Andrographolide Andrographolide Receptor Receptor Andrographolide->Receptor MAPK MAPK Andrographolide->MAPK Modulates ROS ROS Andrographolide->ROS Induces CellCycleArrest Cell Cycle Arrest Andrographolide->CellCycleArrest PI3K PI3K Receptor->PI3K Inhibits Akt Akt PI3K->Akt Inhibits NFkB NF-κB Akt->NFkB Inhibits Proliferation_Inhibition Inhibition of Proliferation Akt->Proliferation_Inhibition NFkB->Proliferation_Inhibition Apoptosis Apoptosis MAPK->Apoptosis ROS->Apoptosis

Caption: Signaling pathways modulated by Andrographolide.

Sclareol_Pathway cluster_membrane Cell Membrane Sclareol Sclareol Receptor Receptor Sclareol->Receptor STAT3 STAT3 Sclareol->STAT3 Inhibits Phosphorylation Apoptosis Apoptosis Sclareol->Apoptosis CellCycleArrest Cell Cycle Arrest (G0/G1) Sclareol->CellCycleArrest MAPK_ERK MAPK/ERK Receptor->MAPK_ERK Inhibits Proliferation_Inhibition Inhibition of Proliferation MAPK_ERK->Proliferation_Inhibition STAT3->Proliferation_Inhibition

Caption: Signaling pathways modulated by Sclareol.

Chemo_Pathway cluster_doxo Doxorubicin cluster_cis Cisplatin cluster_pac Paclitaxel Doxo Doxorubicin TopoII Topoisomerase II Inhibition Doxo->TopoII DNA_Intercalation DNA Intercalation Doxo->DNA_Intercalation ROS_Doxo ROS Generation Doxo->ROS_Doxo Apoptosis_Chemo Apoptosis TopoII->Apoptosis_Chemo DNA_Intercalation->Apoptosis_Chemo ROS_Doxo->Apoptosis_Chemo Cis Cisplatin DNA_Adducts DNA Adducts Cis->DNA_Adducts DDR DNA Damage Response DNA_Adducts->DDR DDR->Apoptosis_Chemo Pac Paclitaxel Microtubule Microtubule Stabilization Pac->Microtubule M_Phase_Arrest M-Phase Arrest Microtubule->M_Phase_Arrest M_Phase_Arrest->Apoptosis_Chemo

Caption: Mechanisms of action for conventional anticancer drugs.

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the comparison of this compound diterpenes and conventional anticancer drugs.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound diterpenes or conventional anticancer drugs for a specified period (e.g., 24, 48, or 72 hours). Control wells receive the vehicle (e.g., DMSO) alone.

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for 2-4 hours.

  • Formazan (B1609692) Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol (B130326) with 0.04 N HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined from the dose-response curve.

Annexin V-FITC/Propidium Iodide (PI) Assay for Apoptosis

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Cells are treated with the test compounds as described for the MTT assay.

  • Cell Harvesting: After treatment, both adherent and floating cells are collected, washed with cold PBS, and resuspended in Annexin V binding buffer.

  • Staining: Annexin V-FITC and Propidium Iodide (PI) are added to the cell suspension, and the mixture is incubated in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

  • Data Analysis: The percentage of cells in each quadrant is quantified to determine the extent of apoptosis induced by the treatment.

Propidium Iodide (PI) Staining for Cell Cycle Analysis

This method uses PI to stain DNA and analyze the distribution of cells in different phases of the cell cycle by flow cytometry.

  • Cell Treatment and Harvesting: Cells are treated with the compounds and harvested as described above.

  • Fixation: The cells are fixed in cold 70% ethanol (B145695) and stored at -20°C overnight or longer.

  • Staining: The fixed cells are washed with PBS and then incubated with a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).

  • Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA.

  • Data Analysis: The resulting histogram is analyzed to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Experimental_Workflow cluster_assays Cell-Based Assays Start Start: Cancer Cell Culture Treatment Treatment with This compound Diterpenes or Known Anticancer Drugs Start->Treatment MTT MTT Assay (Cell Viability) Treatment->MTT Apoptosis_Assay Annexin V/PI Assay (Apoptosis) Treatment->Apoptosis_Assay Cell_Cycle_Assay PI Staining (Cell Cycle) Treatment->Cell_Cycle_Assay Data_Analysis Data Analysis: IC50, % Apoptosis, Cell Cycle Distribution MTT->Data_Analysis Apoptosis_Assay->Data_Analysis Cell_Cycle_Assay->Data_Analysis Comparison Head-to-Head Comparison Data_Analysis->Comparison

Caption: General experimental workflow for comparison.

Conclusion

This compound-type diterpenes, such as andrographolide and sclareol, demonstrate significant anticancer potential, often through mechanisms that differ from or complement those of conventional chemotherapeutic agents. While direct comparisons of cytotoxic potency can vary, the ability of labdanes to induce apoptosis and cell cycle arrest, and to modulate key cancer-related signaling pathways, makes them compelling candidates for further drug development. Furthermore, their synergistic effects when combined with existing drugs highlight a promising avenue for developing more effective and potentially less toxic combination therapies. The experimental protocols and pathway analyses provided in this guide offer a framework for researchers to further investigate and compare the efficacy of these natural compounds against established anticancer drugs.

References

Validating the Mechanism of Action of a Novel Labdane Diterpene: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for validating the mechanism of action of a novel labdane diterpene, using Andrographolide (B1667393) as a primary example. We offer a comparative analysis against a standard chemotherapeutic agent, Paclitaxel (B517696), supported by experimental data and detailed protocols.

Comparative Efficacy of Andrographolide vs. Paclitaxel

The in vitro cytotoxic activity of Andrographolide and the widely used anticancer drug Paclitaxel was evaluated against the A549 non-small cell lung cancer (NSCLC) cell line. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are presented below.

CompoundCell LineIC50 (nM)Citation
PaclitaxelA54915.9[1][2]
Andrographolide + PaclitaxelA5490.5 - 7.4[1][2]

Additionally, the cytotoxic effects of Andrographolide and Paclitaxel were assessed on the KB oral cancer cell line.

CompoundCell LineIC50 (µg/ml)Citation
AndrographolideKB106 ± 1[3]
PaclitaxelKB92 ± 4.43[3]

These results indicate that while Andrographolide alone exhibits cytotoxic effects, its combination with Paclitaxel demonstrates a significant synergistic effect, lowering the required concentration of Paclitaxel to achieve a therapeutic effect in A549 cells.[1][2]

Elucidating the Mechanism of Action: Key Experimental Protocols

To validate the mechanism of action of a novel this compound, a series of experiments targeting key cellular pathways are essential. Here, we provide a detailed protocol for investigating the PI3K/AKT signaling pathway, a common target of this compound diterpenes.

Western Blot Analysis of PI3K/AKT Pathway Proteins

Objective: To determine the effect of the novel this compound on the phosphorylation status of key proteins in the PI3K/AKT signaling pathway.

Materials:

  • Cancer cell line of interest (e.g., A549)

  • Novel this compound compound

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer

  • Protease and phosphatase inhibitor cocktails

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibodies (specific for total and phosphorylated forms of PI3K, AKT)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Protocol:

  • Cell Culture and Treatment:

    • Seed cells in 6-well plates and grow to 70-80% confluency.

    • Treat cells with varying concentrations of the novel this compound for a specified time period (e.g., 24 hours). Include a vehicle control.

  • Cell Lysis:

    • After treatment, wash cells with ice-cold PBS.

    • Add ice-cold RIPA buffer with protease and phosphatase inhibitors to each well.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Incubate on ice for 30 minutes, followed by centrifugation to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Normalize protein amounts for all samples and prepare them for electrophoresis.

    • Separate the proteins by size using SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against total and phosphorylated PI3K and AKT overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and apply the ECL substrate.

  • Detection and Analysis:

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

Visualizing Cellular Mechanisms and Workflows

To clearly illustrate the complex biological processes and experimental procedures involved in validating a novel this compound, we utilize Graphviz to create detailed diagrams.

G cluster_0 Cell Culture & Treatment cluster_1 Protein Extraction cluster_2 Western Blot Seed Cells Seed Cells Treat with this compound Treat with this compound Seed Cells->Treat with this compound Incubate Incubate Treat with this compound->Incubate Wash Cells Wash Cells Incubate->Wash Cells Lyse Cells Lyse Cells Wash Cells->Lyse Cells Quantify Protein Quantify Protein Lyse Cells->Quantify Protein SDS-PAGE SDS-PAGE Quantify Protein->SDS-PAGE Transfer to Membrane Transfer to Membrane SDS-PAGE->Transfer to Membrane Antibody Incubation Antibody Incubation Transfer to Membrane->Antibody Incubation Detection Detection Antibody Incubation->Detection Data Analysis Data Analysis Detection->Data Analysis

Caption: Experimental workflow for validating the mechanism of action.

PI3K_AKT_Pathway Growth Factor Growth Factor RTK RTK Growth Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT activates Downstream Targets Downstream Targets AKT->Downstream Targets phosphorylates Cell Survival, Proliferation Cell Survival, Proliferation Downstream Targets->Cell Survival, Proliferation Novel this compound Novel this compound Novel this compound->PI3K inhibits

References

Cross-Validation of Analytical Methods for Labdane Quantification: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the two primary analytical techniques for the quantification of labdane diterpenes: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). The selection of a robust and reliable analytical method is critical for the accurate quantification of these pharmacologically significant compounds in various matrices, from natural product extracts to pharmaceutical formulations. This document presents a cross-validation perspective by comparing their performance based on published experimental data, detailing their methodologies, and outlining their respective strengths and limitations to guide researchers in choosing the most suitable technique.

Overview of Analytical Methodologies

The quantification of this compound diterpenes predominantly relies on chromatographic techniques that separate them from complex mixtures, followed by detection and quantification.

  • High-Performance Liquid Chromatography (HPLC) is a cornerstone technique, especially for non-volatile and thermally sensitive compounds like many this compound diterpenes.[1][2] It separates analytes based on their interactions with a stationary phase (in a column) and a liquid mobile phase.[2] Detection is often achieved using a Diode Array Detector (DAD) or Mass Spectrometry (MS).[3]

  • Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for volatile and semi-volatile compounds.[4] Analytes are vaporized and separated in a gaseous mobile phase as they pass through a column.[5] The mass spectrometer provides both quantification and structural information, offering high specificity.[4] For many labdanes, derivatization may be necessary to increase volatility and thermal stability.

Cross-validation serves to ensure that different analytical procedures produce consistent and reliable results, which is crucial when transferring methods between labs or comparing data from different studies.[6]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of analytical results. Below are representative protocols for the quantification of this compound diterpenes using HPLC and GC-MS.

This protocol is adapted from validated methods for quantifying the this compound diterpene forskolin (B1673556) from Coleus forskohlii.[7][8]

a) Sample Preparation (Solid-Liquid Extraction)

  • Weigh approximately 500 mg of ground, dried plant material (e.g., roots of C. forskohlii) or a powdered product into a centrifuge tube.

  • Add 3 mL of acetonitrile (B52724) to the tube.

  • Sonicate the mixture for 15 minutes to ensure thorough extraction.

  • Centrifuge the sample, and transfer the supernatant to a 10 mL or 25 mL volumetric flask.

  • Repeat the extraction process twice more on the solid residue, combining the supernatants in the volumetric flask.

  • Dilute the combined extract to the final volume with acetonitrile.

  • Prior to injection, filter the sample through a 0.45 µm nylon membrane filter.[8]

b) HPLC Instrumentation and Conditions

  • System: Agilent 1100 series or equivalent, equipped with a photodiode array detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm.[7]

  • Injection Volume: 20 µL.

This protocol is a representative method for the analysis of terpenes and can be adapted for volatile this compound diterpenes or those amenable to derivatization.[4][9]

a) Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 100-200 mg of homogenized, dried sample into a centrifuge tube.

  • Add a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate) and an internal standard (e.g., tetradecane).

  • Vortex the mixture for 1-2 minutes.

  • Centrifuge to pellet the solid material.

  • Carefully transfer the supernatant to a GC vial for analysis.[4] (Note: For non-volatile labdanes, a derivatization step, such as silylation, would be required after extraction and before injection to increase volatility.)

b) GC-MS Instrumentation and Conditions

  • System: Agilent 7890A GC coupled to a 7000 Triple Quadrupole MS or equivalent.[9]

  • Column: HP-5MS capillary column (30 m x 0.25 mm I.D., 0.25 µm film thickness).[9]

  • Carrier Gas: Helium at a constant flow of 1 mL/min.[9]

  • Injection Mode: Split injection (e.g., ratio 10:1).[9]

  • Oven Temperature Program: Start at 50°C (hold for 2 min), ramp to 130°C at 10°C/min, then ramp to 290°C at 30°C/min and hold for 10 min.[9]

  • Mass Spectrometer: Electron Ionization (EI) source.

  • Detection Mode: Selected Ion Monitoring (SIM) for quantification of target analytes.[9]

Quantitative Performance Comparison

The validation of an analytical method establishes its performance characteristics. The following tables summarize typical validation parameters for HPLC and GC-MS methods used for diterpene quantification.

Table 1: Summary of Quantitative Performance for a Validated HPLC-DAD Method for Forskolin. (Data compiled from Schaneberg & Khan, 2003)[7][8]

Validation ParameterPerformance Metric
Linearity 6.3 - 630 µg/mL
Correlation Coefficient (r²) 0.9998
Accuracy (Recovery) 99.1%
Precision (%RSD) < 5.0%
Limit of Detection (LOD) 1.5 µg/mL
Limit of Quantification (LOQ) Not specified, but typically ~3x LOD

Table 2: Summary of Quantitative Performance for a Validated GC-MS Method for Terpenes. (Data is representative for terpene analysis and serves as an example for volatile labdanes)[9]

Validation ParameterPerformance Metric
Linearity Range Analyte Dependent (e.g., 1-100 µg/mL)
Correlation Coefficient (r²) > 0.99
Accuracy (Recovery) 91.6% - 105.7%
Precision (%RSD) 0.28% - 11.18%
Limit of Detection (LOD) Analyte Dependent (ng/mL range)
Limit of Quantification (LOQ) Analyte Dependent (ng/mL to low µg/mL range)

Table 3: High-Level Comparison of HPLC and GC-MS for this compound Quantification.

FeatureHPLCGC-MS
Analyte Suitability Excellent for non-volatile, polar, and thermally unstable labdanes.[1]Best for volatile and thermally stable labdanes; others may require derivatization.[2]
Separation Principle Based on partitioning between liquid mobile phase and solid stationary phase.[10]Based on boiling point and polarity, using a gaseous mobile phase.[10]
Detection UV-Vis (DAD), MS, ELSD. Less structural information from DAD.Mass Spectrometry provides high selectivity and structural confirmation.[4]
Analysis Speed Generally longer run times (10-60 min).[11]Typically faster run times (<30 min).[12]
Sample Preparation Primarily involves extraction and filtration.May require an additional derivatization step.
Cost & Complexity Higher operational cost due to solvent consumption.[12]Lower solvent cost, but instrumentation can be complex.[12]

Visualized Workflows and Relationships

To illustrate the analytical processes, the following diagrams outline the experimental workflows and the logic of cross-validation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Start Sample Weighing Extraction Solvent Extraction (e.g., Acetonitrile + Sonication) Start->Extraction Centrifuge Centrifugation Extraction->Centrifuge Filter Filtration (0.45 µm) Centrifuge->Filter Inject Autosampler Injection Filter->Inject Column C18 Reversed-Phase Column Separation Inject->Column Detect DAD Detection (e.g., 210 nm) Column->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Peak Integration & Quantification Chromatogram->Quantify Report Final Report Quantify->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Start Sample Weighing Extraction Solvent Extraction (e.g., Hexane) Start->Extraction Deriv Derivatization (Optional, e.g., Silylation) Extraction->Deriv Inject GC Injection Port (Vaporization) Deriv->Inject Column HP-5MS Capillary Column Separation Inject->Column Detect Mass Spectrometer Detection (EI, SIM) Column->Detect TIC Generate Total Ion Chromatogram (TIC) Detect->TIC Quantify Peak Integration & Quantification TIC->Quantify Report Final Report Quantify->Report CrossValidation_Logic cluster_methods Analytical Methods Sample Identical Sample Set (e.g., Spiked Controls, Real Samples) MethodA Method A (e.g., HPLC-DAD) Sample->MethodA MethodB Method B (e.g., GC-MS) Sample->MethodB ResultA Quantitative Results (Concentration Data A) MethodA->ResultA ResultB Quantitative Results (Concentration Data B) MethodB->ResultB Compare Statistical Comparison (e.g., t-test, Bland-Altman plot) ResultA->Compare ResultB->Compare Conclusion Conclusion on Method Equivalence / Bias Compare->Conclusion

References

A Comparative Analysis of Labdane Diterpene Extraction Techniques: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Labdane diterpenes, a large and structurally diverse class of natural products, have garnered significant interest in the scientific community due to their wide range of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic properties. The effective isolation of these compounds from their natural sources is a critical first step for their study and potential therapeutic application. The choice of extraction methodology significantly influences the yield, purity, and integrity of the extracted labdanes. This guide provides a comprehensive comparison of conventional and modern extraction techniques for this compound diterpenes, supported by quantitative data and detailed experimental protocols, to assist researchers in selecting the most appropriate method for their specific research needs.

Principles of Extraction Methodologies

The extraction of this compound diterpenes from plant matrices involves the use of a solvent to selectively dissolve and isolate these compounds. The efficiency of this process is governed by several factors, including the choice of solvent, temperature, pressure, and the physical properties of the plant material. Extraction techniques can be broadly categorized into conventional and modern methods.

Conventional Methods:

  • Maceration: This is a simple and widely used technique that involves soaking the plant material in a suitable solvent at room temperature for an extended period.[1] The process relies on the principle of diffusion, where the this compound diterpenes move from an area of high concentration (the plant material) to an area of low concentration (the solvent).[1]

  • Soxhlet Extraction: This method involves the continuous extraction of a solid sample with a fresh solvent. The plant material is placed in a thimble, and a solvent is heated in a flask below. The solvent vaporizes, condenses above the thimble, and drips onto the sample, extracting the this compound diterpenes. Once the solvent level in the thimble reaches a certain point, it siphons back into the flask, carrying the extracted compounds with it. This cycle is repeated, allowing for a thorough extraction.[2][3]

Modern Methods:

  • Ultrasound-Assisted Extraction (UAE): UAE utilizes high-frequency sound waves (ultrasound) to create acoustic cavitation in the solvent. The formation and collapse of microscopic bubbles generate localized high pressure and temperature, leading to the disruption of plant cell walls and enhanced solvent penetration, thereby accelerating the extraction process.[4]

  • Microwave-Assisted Extraction (MAE): MAE employs microwave energy to heat the solvent and the moisture within the plant material.[5] This rapid and localized heating creates internal pressure that ruptures the plant cells, facilitating the release of this compound diterpenes into the solvent.[6]

  • Supercritical Fluid Extraction (SFE): SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[7] A supercritical fluid is a substance at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. The solvating power of the supercritical fluid can be precisely controlled by altering the pressure and temperature, allowing for selective extraction.[8]

Data Presentation: Comparative Analysis of this compound Extraction Techniques

The following tables summarize the quantitative data on the yield and purity of various this compound diterpenes obtained using different extraction methods.

Table 1: Comparative Extraction Yields and Purity of Andrographolide from Andrographis paniculata

Extraction MethodSolventExtraction TimeTemperatureYield (% w/w)PurityReference
MacerationMethanol (B129727)360 minRoom Temperature3.50Not Specified[9]
Soxhlet ExtractionMethanol240 minBoiling Point4.225Not Specified[9]
Soxhlet ExtractionEthanol (B145695)-Boiling Point-24.13% in extract[10]
Ultrasound-Assisted Extraction (UAE)75% Ethanol4 min-Optimum yieldNot Specified[10]
Microwave-Assisted Extraction (MAE)Chloroform/Water40 min-0.589%Not Specified[11]

Table 2: Comparative Extraction Yields and Purity of Marrubiin (B191795) from Marrubium vulgare

Extraction MethodSolventExtraction TimeTemperatureYield of Marrubiin (%)PurityReference
Soxhlet ExtractionEthanol--0.69 ± 0.08Not Specified[12]
Microwave-Assisted Extraction (MAE)Ethanol:Water (1:1)373 s-1.35 ± 0.04Not Specified[12]
Supercritical Fluid Extraction (SFE)CO₂-60 °C-71.96% in extract[13][14]

Table 3: Comparative Extraction Yields of Forskolin from Coleus forskohlii

Extraction MethodSolventYield (% w/w)Reference
Soxhlet ExtractionEthanol2.83Not Specified
Microwave-Assisted Extraction (MAE)Ethanol2.29Not Specified
Ultrasound-Assisted Extraction (UAE)Ethanol1.47Not Specified

Table 4: Comparative Extraction Yields of Sclareol from Salvia sclarea

Extraction MethodSolventYield (%)PurityReference
Steam Distillation-0.01-Not Specified
Solid/Liquid ExtractionHexane1.5-Not Specified
Supercritical Fluid Extraction (SFE)CO₂Up to 50% in extract-Not Specified

Experimental Protocols

The following are detailed methodologies for the key extraction techniques discussed. These protocols are generalized and may require optimization based on the specific plant material and target this compound diterpene.

Maceration Protocol
  • Sample Preparation: Air-dry the plant material (e.g., leaves, roots) at room temperature or in an oven at a low temperature (e.g., 40°C) to a constant weight. Grind the dried material into a coarse powder.[15]

  • Extraction: Place the powdered plant material in a sealed container and add the selected solvent (e.g., ethanol, methanol) to completely submerge the material. A typical solid-to-solvent ratio is 1:10 to 1:20 (w/v).

  • Incubation: Seal the container and keep it at room temperature for a period of 3 to 7 days, with occasional shaking or stirring to enhance extraction.[1]

  • Filtration: Separate the extract from the solid plant residue by filtration through filter paper.

  • Concentration: Concentrate the filtrate using a rotary evaporator under reduced pressure to obtain the crude extract.

Soxhlet Extraction Protocol
  • Sample Preparation: Dry and grind the plant material into a fine powder.

  • Apparatus Setup: Place a known quantity of the powdered plant material in a cellulose (B213188) thimble and place the thimble inside the main chamber of the Soxhlet extractor.[16] Attach the extractor to a round-bottom flask containing the extraction solvent (e.g., 250 mL of ethanol) and a condenser on top.[16]

  • Extraction: Heat the solvent in the flask. The solvent vaporizes, travels up the side arm, condenses in the condenser, and drips down onto the sample in the thimble.

  • Siphoning: When the solvent level in the thimble reaches the top of the siphon tube, the entire contents of the thimble chamber are siphoned back into the round-bottom flask.[3]

  • Cycle Repetition: This process repeats automatically, ensuring the sample is continuously extracted with fresh, hot solvent. The extraction is typically run for several hours (e.g., 16 hours).[16]

  • Concentration: After extraction, the solvent is removed from the extract using a rotary evaporator to yield the crude this compound extract.

Ultrasound-Assisted Extraction (UAE) Protocol
  • Sample Preparation: Use dried and powdered plant material.

  • Mixing: Place a known amount of the powdered sample (e.g., 1 g) into a flask and add a specific volume of the chosen solvent (e.g., 10 mL of 60% ethanol).[10]

  • Sonication: Place the flask in an ultrasonic bath or immerse an ultrasonic probe into the mixture.

  • Parameter Setting: Set the desired extraction parameters, such as temperature (e.g., 40°C), duration (e.g., 15 minutes), and ultrasonic power/frequency (e.g., 180 W, 40 kHz).[10]

  • Extraction: Perform the sonication for the specified time.

  • Filtration and Concentration: After sonication, separate the extract from the solid residue by filtration and concentrate the filtrate using a rotary evaporator.

Microwave-Assisted Extraction (MAE) Protocol
  • Sample Preparation: Use dried and powdered plant material.

  • Mixing: Place a known quantity of the powdered sample and the solvent in a microwave-safe extraction vessel.[17] Polar solvents like ethanol and methanol are commonly used as they absorb microwave energy effectively.[6]

  • Extraction: Place the vessel in a microwave extraction system and apply microwave irradiation at a set power (e.g., 800W) and for a specific duration (e.g., 5 minutes).[17]

  • Cooling and Filtration: After the extraction, allow the vessel to cool to room temperature. Filter the mixture to separate the extract from the plant debris.

  • Concentration: Concentrate the filtrate using a rotary evaporator to obtain the crude extract.

Supercritical Fluid Extraction (SFE) Protocol
  • Sample Preparation: The plant material should be dried and ground to a specific particle size to ensure efficient extraction.

  • Extraction Vessel Packing: Pack the ground plant material into the extraction vessel.

  • Supercritical Fluid Introduction: Pump liquid CO₂ into the system, where it is heated and pressurized to supercritical conditions (e.g., above 31°C and 74 bar).[8] A co-solvent like ethanol may be added to modify the polarity of the supercritical fluid.

  • Extraction: Pass the supercritical CO₂ through the extraction vessel, where it dissolves the this compound diterpenes from the plant matrix.

  • Separation: The CO₂ containing the extracted compounds flows into a separator vessel where the pressure and/or temperature is reduced. This causes the CO₂ to lose its solvating power, and the this compound diterpenes precipitate and are collected.

  • Solvent Removal: The CO₂ can be recycled, and the collected extract is solvent-free.

Mandatory Visualization

experimental_workflow cluster_prep Sample Preparation cluster_extraction Extraction cluster_post_extraction Post-Extraction Processing cluster_analysis Analysis & Purification plant_material Plant Material (e.g., leaves, roots) drying Drying plant_material->drying grinding Grinding drying->grinding maceration Maceration grinding->maceration soxhlet Soxhlet Extraction grinding->soxhlet uae Ultrasound-Assisted Extraction (UAE) grinding->uae mae Microwave-Assisted Extraction (MAE) grinding->mae sfe Supercritical Fluid Extraction (SFE) grinding->sfe filtration Filtration maceration->filtration soxhlet->filtration uae->filtration mae->filtration sfe->filtration concentration Concentration (e.g., Rotary Evaporator) filtration->concentration crude_extract Crude this compound Extract concentration->crude_extract analysis Analysis (e.g., HPLC, GC-MS) crude_extract->analysis purification Purification (e.g., Chromatography) analysis->purification pure_this compound Pure this compound Diterpene purification->pure_this compound

Caption: General experimental workflow for the extraction and analysis of this compound diterpenes.

signaling_pathway cluster_conventional Conventional Methods cluster_modern Modern Methods maceration Maceration soxhlet Soxhlet Extraction uae Ultrasound-Assisted Extraction (UAE) mae Microwave-Assisted Extraction (MAE) sfe Supercritical Fluid Extraction (SFE) labdane_extraction This compound Extraction Techniques labdane_extraction->maceration labdane_extraction->soxhlet labdane_extraction->uae labdane_extraction->mae labdane_extraction->sfe

Caption: Classification of this compound extraction techniques.

References

"evaluating the efficacy of different labdane delivery systems"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Labdane-type diterpenes, a large class of natural products, have garnered significant attention for their diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] However, their therapeutic potential is often hindered by poor water solubility and low bioavailability.[3][4] To overcome these limitations, various drug delivery systems have been developed to enhance their efficacy. This guide provides a comparative overview of different delivery systems for this compound diterpenes, with a focus on experimental data to aid researchers in selecting the optimal formulation strategy.

Performance Comparison of this compound Delivery Systems

The choice of a delivery system significantly impacts the physicochemical properties and biological performance of this compound diterpenes. This section compares the efficacy of liposomes, solid lipid nanoparticles (SLNs), nanostructured lipid carriers (NLCs), and polymeric nanoparticles for the delivery of two prominent labdanes: andrographolide (B1667393) and sclareol (B1681606).

Andrographolide Delivery Systems

Andrographolide, a major bioactive component of Andrographis paniculata, exhibits potent anti-inflammatory and anticancer effects.[3][5] However, its clinical application is limited by its poor aqueous solubility.[3]

Delivery SystemCompositionParticle Size (nm)Encapsulation Efficiency (%)Key FindingsReference
Liposomes Egg Lecithin (B1663433), Cholesterol~150-20044%Enhanced hepatoprotective activity and antioxidant effects compared to free andrographolide.[6][6]
Mannosylated Liposomes Not specifiedNot specifiedNot specifiedMore potent in reducing parasitic burden in the spleen and reducing hepatic and renal toxicity in a hamster model of leishmaniasis compared to non-mannosylated liposomes.[5][5]
Niosomes Not specifiedNot specifiedNot specifiedMentioned as a delivery system for andrographolide, with potential to enhance bioavailability.[7][7]
Solid Lipid Nanoparticles (SLNs) Not specifiedNot specifiedNot specifiedInvestigated as a strategy to improve the limitations of conventional andrographolide formulations.[3][3]
Nanoemulsion (NE) Not specifiedNot specifiedNot specifiedExplored to increase penetration, permeability, and bioavailability of andrographolide.[3][3]
Sclareol Delivery Systems

Sclareol, a this compound diterpene found in Salvia sclarea, demonstrates significant cytotoxic activities against various cancer cell lines.[8][9] Its high hydrophobicity, however, poses a challenge for its administration.[8]

Delivery SystemCompositionParticle Size (nm)Encapsulation Efficiency (%)Key FindingsReference
Solid Lipid Nanoparticles (SLNs) Compritol® 888 ATO, Tween™ 80, Peanut OilNot specifiedLower than NLC-SCShowed anti-proliferative effects on A549 human lung epithelial cancer cells.[10][8][10]
Nanostructured Lipid Carriers (NLCs) Compritol® 888 ATO, Tween™ 80, Peanut OilNot specifiedHigher than SLN-SCLed to subdiploid content in MDA-MB-231 cells and G2/M checkpoint arrest in HCT-116 cells.[8][8]
Zein Nanoparticles (Sclarein) Zein, Sodium Deoxycholate~120Not specified (noteworthy ability to hold sclareol)Increased cytotoxicity of sclareol at ≥5 μM compared to the free compound against various cancer cell lines after 24h.[4][9][4][9]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. The following sections outline the key experimental protocols used in the evaluation of this compound delivery systems.

Preparation of this compound-Loaded Liposomes

The thin-film hydration method is a common technique for preparing liposomes.[11][12]

  • Lipid Film Formation: The lipids (e.g., egg lecithin and cholesterol) and the this compound diterpene are dissolved in an organic solvent (e.g., chloroform) in a round-bottom flask.[13][14] The solvent is then evaporated under reduced pressure to form a thin lipid film on the flask's inner surface.[13]

  • Hydration: The lipid film is hydrated with an aqueous buffer solution by gentle rotation, leading to the formation of multilamellar vesicles (MLVs).[13]

  • Size Reduction (Optional): To obtain smaller and more uniform liposomes, the MLV suspension can be subjected to sonication or extrusion through polycarbonate membranes of a specific pore size.[11]

Preparation of this compound-Loaded Solid Lipid Nanoparticles (SLNs) and Nanostructured Lipid Carriers (NLCs)

A high-shear homogenization and ultrasonication method is often employed for the production of SLNs and NLCs.

  • Lipid Phase Preparation: The solid lipid (e.g., Compritol® 888 ATO) and, for NLCs, the liquid lipid (e.g., peanut oil) are melted at a temperature above the lipid's melting point. The this compound diterpene is then dissolved in this molten lipid phase.[8]

  • Aqueous Phase Preparation: The surfactant (e.g., Tween™ 80) is dissolved in hot distilled water.[8]

  • Emulsification: The hot lipid phase is dispersed in the hot aqueous phase under high-speed stirring, followed by ultrasonication to form a nanoemulsion.

  • Nanoparticle Formation: The resulting nanoemulsion is cooled down in an ice bath, allowing the lipid to recrystallize and form SLNs or NLCs.[8]

In Vitro Drug Release Study

Dialysis methods are frequently used to assess the in vitro release kinetics of encapsulated labdanes.[15]

  • Sample Preparation: A known amount of the this compound-loaded delivery system is placed inside a dialysis bag with a specific molecular weight cut-off.

  • Release Medium: The dialysis bag is immersed in a release medium (e.g., phosphate-buffered saline, PBS) at a controlled temperature (e.g., 37°C) and stirring rate.[15]

  • Sampling: At predetermined time intervals, aliquots of the release medium are withdrawn and replaced with fresh medium to maintain sink conditions.

  • Quantification: The concentration of the released this compound in the collected samples is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC).

Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method used to assess the cytotoxic effects of free labdanes and their nanoformulations on cancer cell lines.[16]

  • Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.[16]

  • Treatment: The cells are then treated with various concentrations of the this compound formulations and incubated for a specific period (e.g., 24, 48, or 72 hours).[16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well, and the plate is incubated for a few hours. Metabolically active cells reduce the yellow MTT to purple formazan (B1609692) crystals.[16]

  • Formazan Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured using a microplate reader at a specific wavelength. The cell viability is calculated relative to untreated control cells.

Visualizing Methodologies and Pathways

To further clarify the experimental processes and underlying biological mechanisms, the following diagrams are provided.

Experimental_Workflow_Liposome_Preparation cluster_0 Step 1: Lipid Film Formation cluster_1 Step 2: Hydration cluster_2 Step 3: Size Reduction (Optional) A Dissolve Lipids & this compound in Organic Solvent B Evaporate Solvent (Reduced Pressure) A->B C Add Aqueous Buffer B->C Forms Thin Film D Gentle Rotation C->D E Sonication or Extrusion D->E Forms MLVs F Final Liposome Suspension E->F Forms SUVs/LUVs

Liposome Preparation Workflow

In_Vitro_Release_Study_Workflow A Place this compound Formulation in Dialysis Bag B Immerse in Release Medium (e.g., PBS at 37°C) A->B C Withdraw Aliquots at Predetermined Time Points B->C D Replenish with Fresh Medium C->D E Quantify this compound Concentration (e.g., HPLC) C->E D->B Maintain Sink Conditions F Plot Cumulative Release vs. Time E->F

In Vitro Drug Release Study Workflow

Cytotoxicity_Assay_Workflow A Seed Cancer Cells in 96-well Plate B Treat with this compound Formulations (Various Concentrations) A->B C Incubate (e.g., 24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilizing Agent (e.g., DMSO) E->F Metabolically Active Cells Form Formazan Crystals G Measure Absorbance F->G H Calculate Cell Viability (%) G->H

MTT Cytotoxicity Assay Workflow

References

A Comparative Analysis of Novel Labdane Diterpenoids Against Industry-Standard Bioactive Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of newly identified labdane compounds against established industry standards in key therapeutic areas: anti-inflammatory, anticancer, and antimicrobial applications. The following sections present quantitative comparative data, detailed experimental protocols for the cited assays, and visualizations of relevant biological pathways and workflows to offer an objective assessment of the therapeutic potential of these novel molecules.

Data Presentation: Comparative Bioactivity

The efficacy of novel this compound diterpenoids is summarized below in comparison to widely used industry-standard drugs. The presented data, including IC50 (half-maximal inhibitory concentration) and MIC (minimum inhibitory concentration) values, are compiled from various in vitro studies.

Table 1: Anti-Inflammatory Activity

CompoundTargetCell LineStimulantIC50 (µM)Industry StandardStandard's IC50 (µM)
Novel this compound 1NO ProductionRAW 264.7LPS~1-10[1]Dexamethasone0.1 - 10[2]
Coronarin A (6)O₂⁻ GenerationHuman NeutrophilsfMLP<6.17 µg/mL--
Calcaratarin A (5)Elastase ReleaseHuman NeutrophilsfMLP2.36 µg/mL--
AndrographolideNF-κB InhibitionVarious--Parthenolide-

Table 2: Anticancer Activity

CompoundCancer Cell LineAssayIC50 (µM)Industry StandardStandard's IC50 (µM)
Uasdthis compound DHeLa (Cervix)Proliferation19[3]DoxorubicinVaries
SclareolHeLa (Cervix)ProliferationConcentration-dependentDoxorubicinVaries
AndrographolideHT-29 (Colon)Viability (MTT)Varies[4]5-FluorouracilVaries
Chlorolabdans A-C (1-3)Blood Cancer LinesCytotoxicity (CTG)1.2 - 22.5[5]--
Hemiacetal 1M109 (Lung Carcinoma)Cytotoxicity2.6 µg/mL[6]--

Table 3: Antimicrobial Activity

CompoundMicroorganismAssayMIC (µg/mL)Industry StandardStandard's MIC (µg/mL)
Chlorolabdans B (2)Bacillus subtilisBroth Microdilution4-8[5]AmpicillinVaries
Chlorolabdans B (2)Staphylococcus aureusBroth Microdilution4-8[5]AmpicillinVaries
Gomojosides K-OAeromonas salmonishidaAgar (B569324) Dilution100 ppmAmikacin SulfateVaries[7]
13-episclareolKlebsiella pneumoniaeDisk DiffusionMore active than AmpicillinAmpicillinVaries[7]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are fundamental for the reproducible validation of the bioactive compounds.

1. Anti-Inflammatory Assays

  • Nitric Oxide (NO) Production Inhibition Assay:

    • RAW 264.7 macrophage cells are seeded in 96-well plates and incubated.

    • Cells are pre-treated with various concentrations of the test compounds (novel labdanes or standards) for a specified duration.

    • Inflammation is induced by adding Lipopolysaccharide (LPS).

    • After incubation, the supernatant is collected, and the nitrite (B80452) concentration (a stable product of NO) is measured using the Griess reagent.[2]

    • The absorbance is read at a specific wavelength, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control. The IC50 value is then determined.

  • Inhibition of Pro-Inflammatory Cytokine Production (e.g., IL-6, TNF-α):

    • Immune cells (e.g., human mononuclear cells or microglial cells) are cultured in appropriate media.[2]

    • The cells are treated with the test compounds at various concentrations before being stimulated with an inflammatory agent like LPS.[2]

    • After an incubation period, the cell culture supernatant is collected.

    • The concentration of the specific cytokine (e.g., IL-6 or TNF-α) is quantified using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

    • The inhibitory effect of the compound is determined by comparing the cytokine levels in treated versus untreated, stimulated cells.

2. Anticancer Assays

  • MTT Cell Viability Assay:

    • Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are then treated with different concentrations of the this compound compounds or standard anticancer drugs.

    • After a predetermined exposure time (e.g., 48 hours), the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[4]

    • The plates are incubated to allow the formazan (B1609692) crystals to form in viable cells.

    • The formazan crystals are dissolved using a solubilizing agent (e.g., DMSO).

    • The absorbance is measured at a specific wavelength, which is proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.[4]

  • Sulforhodamine B (SRB) Assay:

    • Similar to the MTT assay, cancer cells are seeded and treated with the test compounds.

    • After the treatment period, the cells are fixed with trichloroacetic acid.

    • The fixed cells are stained with the sulforhodamine B dye.

    • Unbound dye is washed away, and the protein-bound dye is solubilized with a Tris base solution.

    • The absorbance is read at a specific wavelength to determine the cell density. The IC50 is then calculated.

3. Antimicrobial Assays

  • Broth Microdilution Method (for MIC determination):

    • Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium in a 96-well microtiter plate.[8]

    • A standardized inoculum of the test microorganism is added to each well.[8]

    • The plate is incubated under appropriate conditions for the specific microorganism.

    • The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

  • Disk Diffusion Method:

    • A standardized inoculum of the bacteria is uniformly spread onto the surface of an agar plate.[9]

    • Paper disks impregnated with a known concentration of the test compound are placed on the agar surface.[9]

    • The plate is incubated, allowing the compound to diffuse into the agar and inhibit bacterial growth.

    • The diameter of the zone of inhibition around each disk is measured to determine the susceptibility of the microorganism to the compound.[8]

Mandatory Visualizations

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, created using the DOT language, illustrate key signaling pathways affected by this compound compounds and a typical experimental workflow for their evaluation.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB p_IkB p-IκB IkB->p_IkB nucleus Nucleus NFkB->nucleus translocates to p_IkB->IkB degradation p_IkB->NFkB releases genes Pro-inflammatory Genes (COX-2, iNOS) nucleus->genes activates transcription This compound This compound Compounds This compound->IKK inhibit

Caption: NF-κB signaling pathway and the inhibitory action of this compound compounds.

Experimental_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Validation (Optional) compound This compound Compound Isolation/Synthesis anti_inflammatory Anti-inflammatory Assays (NO, Cytokines) compound->anti_inflammatory anticancer Anticancer Assays (MTT, SRB) compound->anticancer antimicrobial Antimicrobial Assays (MIC, Disk Diffusion) compound->antimicrobial data_analysis Data Analysis (IC50/MIC Determination) anti_inflammatory->data_analysis anticancer->data_analysis antimicrobial->data_analysis animal_model Animal Model Selection data_analysis->animal_model Promising Candidates efficacy_testing Efficacy Testing animal_model->efficacy_testing toxicity Toxicity Studies efficacy_testing->toxicity

Caption: General experimental workflow for evaluating new this compound compounds.

References

Bridging the Gap: In Vivo Validation of Labdane Diterpenes' Bioactivity

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

The therapeutic potential of labdane-type diterpenes, a diverse class of natural products, has been extensively demonstrated in preclinical in vitro studies. However, the successful translation of these promising laboratory findings into clinically viable treatments hinges on rigorous in vivo validation. This guide provides a comparative overview of the in vivo validation for the bioactivity of several key this compound diterpenes, focusing on their anticancer and anti-inflammatory properties. We present quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways to aid researchers in drug development.

Anticancer Activity: From Cell Lines to Animal Models

The cytotoxicity of this compound diterpenes against various cancer cell lines has prompted further investigation into their efficacy in living organisms. Here, we compare the in vitro findings and their in vivo validation for two prominent this compound compounds: Sclareol (B1681606) and Andrographolide (B1667393).

Quantitative Data Summary: Anticancer Bioactivity
CompoundIn Vitro ModelIn Vitro EndpointIn Vivo ModelIn Vivo EndpointKey Findings
Sclareol Human colon carcinoma HCT116 cellsInhibition of DNA synthesis, G1 phase arrest, apoptosis inductionHCT116 xenograft in immunodeficient SCID miceSuppression of tumor growthLiposome-encapsulated sclareol significantly inhibited tumor growth.[1][2]
Andrographolide Human colorectal carcinoma LoVo cellsInhibition of cell cycle progressionHuman colon cancer xenograft modelReduction in tumor size and metastasisDerivatives of andrographolide have shown significant in vivo inhibition of liver cancer growth and metastasis.
Coronarin D Human glioblastoma U-251 cellsSuppression of cell viability, G1 arrest, apoptosis inductionIn vivo evaluation warranted-Potent in vitro activity suggests potential for in vivo studies in glioblastoma.[1][3][4]
Experimental Protocols: Anticancer Studies

Sclareol: Human Colon Cancer Xenograft Model [1][5][6]

  • Cell Culture: Human colon carcinoma HCT116 cells are cultured in an appropriate medium (e.g., McCoy's 5A) supplemented with 10% fetal bovine serum and antibiotics.

  • Animal Model: Male severe combined immunodeficient (SCID) mice (4-6 weeks old) are used.

  • Tumor Induction: 1 x 106 HCT116 cells in 100 µL of Matrigel are injected subcutaneously into the flank of each mouse.

  • Treatment: When tumors reach a palpable volume, mice are randomized into treatment and control groups. Liposome-encapsulated sclareol is administered via intraperitoneal injection on a predefined schedule. The control group receives empty liposomes.

  • Data Collection: Tumor volume is measured every 2-3 days using calipers. At the end of the study, tumors are excised, weighed, and processed for histological analysis.

Andrographolide: Human Colon Cancer Xenograft Model [7][8]

  • Animal Model: Immunocompromised mice (e.g., BALB/c nude mice) are used.

  • Tumor Induction: Human colon cancer cells (e.g., HCT-116 or HT-29) are injected subcutaneously.

  • Treatment: Once tumors are established, animals are treated with andrographolide or its derivatives, typically administered orally or via intraperitoneal injection.

  • Data Collection: Tumor growth is monitored regularly. At the end of the experiment, tumor weight and volume are measured. Immunohistochemical analysis can be performed to assess markers of proliferation and apoptosis.

Signaling Pathways in this compound-Induced Anticancer Activity

This compound diterpenes often exert their anticancer effects by modulating key signaling pathways that control cell proliferation, survival, and apoptosis. The Mitogen-Activated Protein Kinase (MAPK) and NF-κB pathways are common targets.

anticancer_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound Diterpene (e.g., Andrographolide, Coronarin D) ros ROS Generation This compound->ros nfkb NF-κB Inhibition This compound->nfkb jnk JNK Activation ros->jnk p38 p38 MAPK Activation ros->p38 apoptosis Apoptosis jnk->apoptosis p38->apoptosis cell_cycle Cell Cycle Arrest (G1/G0) nfkb->cell_cycle

Caption: this compound-induced anticancer signaling cascade.

Anti-inflammatory Activity: From Macrophages to Edema Models

Several this compound diterpenes have demonstrated potent anti-inflammatory effects in vitro, primarily by inhibiting the production of pro-inflammatory mediators. The validation of these findings in animal models of inflammation is crucial.

Quantitative Data Summary: Anti-inflammatory Bioactivity
CompoundIn Vitro ModelIn Vitro EndpointIn Vivo ModelIn Vivo EndpointKey Findings
Andrographolide Lipopolysaccharide (LPS)-stimulated macrophagesInhibition of NO, TNF-α, IL-6 productionCarrageenan-induced paw edema in ratsReduction in paw edemaDose-dependent inhibition of edema, with an ED50 of 28.31 mg/kg.[9][10][11]
"Gymglu Acid" LPS-stimulated macrophagesInhibition of NO and IL-6 productionTPA-induced ear edema in miceReduction in ear edemaSignificant edema reduction at doses of 1 and 2 mg/ear.
Experimental Protocols: Anti-inflammatory Studies

Andrographolide: Carrageenan-Induced Paw Edema Model [9][12][13]

  • Animal Model: Male Sprague-Dawley rats are used.

  • Treatment: Andrographolide is administered orally at various doses. A control group receives the vehicle, and a positive control group receives a standard anti-inflammatory drug (e.g., diclofenac).

  • Induction of Edema: One hour after treatment, 0.1 mL of 1% carrageenan solution is injected into the sub-plantar region of the right hind paw.

  • Data Collection: Paw volume is measured using a plethysmometer at several time points after carrageenan injection. The percentage inhibition of edema is calculated by comparing the increase in paw volume in the treated groups to the control group.

"Gymglu Acid": TPA-Induced Ear Edema Model [14][15][16][17]

  • Animal Model: Male ICR mice are used.

  • Treatment: A solution of "gymglu acid" is topically applied to the right ear.

  • Induction of Edema: 12-O-tetradecanoylphorbol-13-acetate (TPA) is applied to the ear to induce inflammation.

  • Data Collection: Ear thickness is measured with a digital micrometer before and at different time points after TPA application. The difference in ear thickness indicates the extent of edema.

Signaling Pathways in this compound-Induced Anti-inflammatory Activity

The anti-inflammatory effects of this compound diterpenes are often mediated by the inhibition of the NF-κB signaling pathway, a key regulator of inflammatory gene expression.

anti_inflammatory_pathway cluster_extracellular Extracellular cluster_intracellular Intracellular lps LPS tlr4 TLR4 lps->tlr4 pi3k_akt PI3K/Akt Pathway tlr4->pi3k_akt This compound This compound Diterpene (e.g., Andrographolide) This compound->pi3k_akt nfkb_activation NF-κB Activation pi3k_akt->nfkb_activation pro_inflammatory Pro-inflammatory Mediators (NO, TNF-α, IL-6) nfkb_activation->pro_inflammatory

Caption: this compound inhibition of the NF-κB pathway.

Cardioprotective Effects of this compound Diterpenes

Emerging research suggests that some this compound diterpenes, such as hispanolone (B98741) and its derivatives, may offer cardioprotective benefits.

Experimental Protocols: Cardioprotection Studies

Hispanolone Derivatives: Anoxia/Reperfusion Injury Model [18][19][20][21][22]

  • In Vitro Model: H9c2 rat cardiomyocyte cell line or primary rat cardiomyocytes are used.

  • Anoxia/Reperfusion: Cells are subjected to a period of oxygen and glucose deprivation (anoxia) followed by reoxygenation (reperfusion) to mimic ischemic injury.

  • Treatment: Hispanolone derivatives are added to the cell culture medium.

  • Data Collection: Cell viability is assessed using assays like MTT. Apoptosis is measured by techniques such as TUNEL staining or analysis of caspase activity. The expression of key signaling proteins (e.g., Akt, ERK) is determined by Western blotting.

In vivo validation of these findings would typically involve a myocardial ischemia/reperfusion model in rodents.[23][24][25][26]

Signaling Pathways in this compound-Induced Cardioprotection

The cardioprotective effects of this compound diterpenes appear to involve the activation of pro-survival signaling pathways, such as the PI3K/Akt and ERK/MAPK pathways.

cardioprotection_pathway cluster_stress Cellular Stress cluster_response Cellular Response anoxia Anoxia/Reperfusion Injury apoptosis Apoptosis anoxia->apoptosis This compound This compound Diterpene (e.g., Hispanolone derivative) pi3k_akt PI3K/Akt Pathway Activation This compound->pi3k_akt erk_mapk ERK/MAPK Pathway Activation This compound->erk_mapk cell_survival Cell Survival pi3k_akt->cell_survival erk_mapk->cell_survival cell_survival->apoptosis

Caption: Cardioprotective signaling by this compound diterpenes.

This guide highlights the critical importance of in vivo studies in validating the therapeutic potential of this compound diterpenes. The provided data and protocols offer a valuable resource for researchers aiming to advance these natural compounds from promising in vitro candidates to effective therapeutic agents.

References

Comparative Docking Analysis of Labdane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-Silico Exploration of a Versatile Class of Natural Products

Labdane-type diterpenes, a significant class of natural products, have garnered considerable attention in the scientific community for their diverse biological activities. These compounds, isolated from various plant sources, have demonstrated potential as anticancer, antimicrobial, and anti-inflammatory agents, among other therapeutic applications.[1] A crucial step in understanding their mechanism of action and optimizing their therapeutic potential lies in computational methods, particularly molecular docking. This guide provides a comparative overview of docking studies performed on various this compound derivatives, presenting key quantitative data, detailed experimental protocols, and visualizations of relevant pathways and workflows to aid researchers in the field of drug discovery and development.

Quantitative Comparison of Docking Studies

Molecular docking simulations predict the preferred orientation of a molecule when bound to a larger molecule, such as a protein, to form a stable complex. The strength of this interaction is often quantified by a docking score or binding energy, with more negative values typically indicating a stronger binding affinity. The following table summarizes the results from several comparative docking studies of this compound derivatives against various biological targets.

This compound Derivative / CompoundTarget ProteinDocking Score / Binding Energy (kcal/mol)Reference
Diterpen labd-13(E)-ene-8a,15-diol (1a)Adenylyl Cyclase-8.57[1]
1α,9α-OH derivative of 1aAdenylyl Cyclase-7.82[1]
1α,9α-OH derivative of 1bAdenylyl Cyclase-8.32[1]
Epimer 3 (northis compound)E. coli DNA gyrase (1KZN)-6.7[2]
Epimer 4 (northis compound)E. coli DNA gyrase (1KZN)-6.4[2]
Epimer 3 (northis compound)P. aeruginosa FabZ (1U1Z)-7.1[2]
Epimer 4 (northis compound)P. aeruginosa FabZ (1U1Z)-6.8[2]
Epimer 3 (northis compound)C. albicans dihydrofolate reductase (3QLS)-6.7[2]
Epimer 4 (northis compound)C. albicans dihydrofolate reductase (3QLS)-6.4[2]
Epimer 3 (northis compound)E. coli MurB (2Q85)-7.1[2]
Epimer 4 (northis compound)E. coli MurB (2Q85)-6.4[2]
Compound 5 (this compound derivative)CaV1.2 channel-6.3[3]
Compound 7 (this compound derivative)CaV1.2 channel-6.2[3]
Compound 9 (this compound derivative)CaV1.2 channel-7.0[3]
Compound 7 (this compound derivative)KCa1.1 channel-5.9[3]
Compound 9 (this compound derivative)KCa1.1 channel-4.4[3]
SclareolThyroid Receptor-8.7[4]
Marrubiinα-glucosidase-12.474[5]
Moluccelactonehuman-Acetylcholinesterase (hAChE)Not specified, but strong binding affinities reported[5]

Experimental Protocols: A Closer Look at the Methodology

The reliability of docking results is intrinsically linked to the methodology employed. Below are the detailed experimental protocols from some of the cited studies, providing insights into the software, parameters, and validation techniques used.

Study on this compound-type Diterpenes and Adenylyl Cyclase:

  • Software: GLUE (Grid-based Ligand-receptor docking with User-specified Envelope)[1]

  • Validation: The docking protocol was validated by re-docking the crystallographic structure of forskolin (B1673556) into the active site of adenylyl cyclase. A low Root Mean Square Deviation (RMSD) of 0.47 Å between the docked and crystallographic pose indicated the reliability of the method.[1]

  • Ligand Preparation: The conformational properties of the this compound derivatives were explored using 1D and 2D NMR spectroscopy and molecular modeling techniques to generate low-energy conformers for docking.[1][6]

Study on Northis compound Compounds with Antimicrobial Activity:

  • Protein Models: Four protein models were used for the docking studies: DNA gyrase from E. coli (PDB ID: 1KZN), FabZ from P. aeruginosa (PDB ID: 1U1Z), dihydrofolate reductase from C. albicans (PDB ID: 3QLS), and MurB from E. coli (PDB ID: 2Q85).[2]

  • Computational Details: While the specific software is not mentioned in the provided abstract, the study involved Density Functional Theory (DFT) calculations to determine the stability of the epimers in different solvents.[2]

Study on this compound Diterpene Derivatives as Vasodilators:

  • Software and Methods: The study employed docking and classical molecular dynamics simulations.[3]

  • Target Models: A homology model of the Rattus norvegicus CaV1.2 channel α1C subunit was used. The primary structure of the Rattus norvegicus KCa1.1 channel was obtained from the UniProt database (ID: Q62976).[3]

  • Analysis: The interaction network was analyzed using the P.L.I.P. (Protein-Ligand Interaction Profiler) tool.[3]

Visualizing the Process and Pathways

To better understand the computational workflow and the biological context of these studies, the following diagrams were generated using Graphviz.

G General Workflow for Comparative Docking Studies cluster_prep Preparation cluster_docking Docking Simulation cluster_analysis Analysis cluster_comparison Comparison ligand_prep Ligand Preparation (3D structure generation, energy minimization) grid_gen Grid Box Generation (Defining the binding site) ligand_prep->grid_gen receptor_prep Receptor Preparation (PDB structure retrieval, removal of water, addition of hydrogens) receptor_prep->grid_gen docking_run Running Docking Algorithm grid_gen->docking_run pose_analysis Pose Analysis (Clustering, scoring) docking_run->pose_analysis interaction_analysis Interaction Analysis (Hydrogen bonds, hydrophobic interactions) pose_analysis->interaction_analysis compare_scores Compare Docking Scores interaction_analysis->compare_scores compare_poses Compare Binding Modes interaction_analysis->compare_poses

Caption: A flowchart illustrating the typical workflow of a comparative molecular docking study.

G Simplified Adenylyl Cyclase Signaling Pathway GPCR G-Protein Coupled Receptor (GPCR) G_protein G-Protein GPCR->G_protein Ligand binding AC Adenylyl Cyclase (AC) G_protein->AC Activation cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Cellular Response PKA->Cellular_Response Phosphorylation of target proteins This compound This compound Derivatives (e.g., Forskolin) This compound->AC Direct Activation

References

Confirming the Stereochemistry of Synthetic Labdanes: A Comparative Guide to Analytical Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For researchers engaged in the synthesis of labdane diterpenoids, the unambiguous confirmation of stereochemistry is a critical step. The complex three-dimensional architecture of the this compound skeleton, often possessing multiple chiral centers, presents a significant analytical challenge. This guide provides an objective comparison of the primary analytical techniques used for the stereochemical elucidation of synthetic labdanes, supported by experimental data and detailed protocols to aid in the selection of the most appropriate methods.

Comparative Analysis of Stereochemical Data

The following tables present a comparative summary of typical data obtained from various analytical techniques for a representative synthetic this compound diterpenoid. This allows for a direct comparison of the types of information each method provides.

Table 1: Comparison of Chiroptical and Spectroscopic Data for a Synthetic this compound Analogue

ParameterMethodTypical ValueSource
Specific Rotation Polarimetry[α]D^25 +58.7 (c 0.1, CHCl3)[Fictional Data for Illustration]
Key ¹H NMR Chemical Shifts (δ) NMR SpectroscopyH-5: 0.85 (d, J=2.0 Hz), H-9: 1.55 (m), H-17a: 4.85 (s), H-17b: 4.55 (s)[1]
Key ¹³C NMR Chemical Shifts (δ) NMR SpectroscopyC-5: 55.2, C-9: 56.1, C-10: 39.1, C-17: 106.3[1]
Key NOESY Correlation 2D NMR SpectroscopyH-17a ↔ H-7α[1]
Electronic Circular Dichroism (ECD) ECD SpectroscopyPositive Cotton effect at 210 nm[2]

Table 2: Representative X-ray Crystallographic Data for a Synthetic this compound Derivative

ParameterValueSource
Crystal System Orthorhombic[3]
Space Group P2₁2₁2₁[3]
Unit Cell Dimensions a = 10.12 Å, b = 15.45 Å, c = 24.18 Å[3]
Key Dihedral Angle (C1-C10-C5-C4) 55.6°[Fictional Data for Illustration]
Flack Parameter 0.02 (7)[3]

Experimental Protocols

Detailed methodologies for the key experiments are provided below to facilitate their application in a research setting.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the relative stereochemistry of a synthetic this compound.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the purified synthetic this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, CD₃OD) in a 5 mm NMR tube.

  • 1D NMR (¹H and ¹³C):

    • Acquire a ¹H NMR spectrum to identify the chemical shifts, coupling constants, and multiplicities of the protons.

    • Acquire a ¹³C NMR spectrum to determine the number of unique carbon atoms and their chemical shifts.

  • 2D NMR:

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks and identify spin systems within the molecule.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

    • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range correlations between protons and carbons (2-3 bonds), which is crucial for assigning quaternary carbons and piecing together the carbon skeleton.

    • NOESY (Nuclear Overhauser Effect Spectroscopy) / ROESY (Rotating-frame Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity (typically < 5 Å). These correlations are critical for determining the relative stereochemistry of the molecule. For labdanes, key NOE correlations often involve the methyl groups at C-4, C-8, and C-10, and their spatial relationships with protons on the decalin ring system.

X-ray Crystallography

Objective: To determine the absolute stereochemistry of a synthetic this compound.

Methodology:

  • Crystallization:

    • Grow single crystals of the synthetic this compound suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, concentrations, and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).

    • If the parent compound does not crystallize well, derivatization with a heavy atom (e.g., a p-bromobenzoyl group) can facilitate crystallization and is essential for determining the absolute configuration via anomalous dispersion.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Process the diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • For a derivative containing a heavy atom, the absolute configuration can be determined from the anomalous scattering, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.[3]

Chiroptical Methods

Objective: To determine the absolute stereochemistry of a synthetic this compound by comparing experimental data with that of known compounds or with theoretical calculations.

1. Optical Rotation

Methodology:

  • Sample Preparation: Prepare a solution of the synthetic this compound of known concentration (e.g., 0.1 g/100 mL) in a suitable solvent (e.g., chloroform, methanol).

  • Measurement:

    • Use a polarimeter to measure the optical rotation of the solution at a specific wavelength (usually the sodium D-line, 589 nm) and temperature.

    • Calculate the specific rotation [α] using the formula: [α] = α / (l * c), where α is the observed rotation, l is the path length of the cell in decimeters, and c is the concentration in g/mL.

  • Analysis: Compare the sign and magnitude of the specific rotation with values reported in the literature for known this compound stereoisomers.[4]

2. Electronic Circular Dichroism (ECD) Spectroscopy

Methodology:

  • Sample Preparation: Prepare a dilute solution of the synthetic this compound in a suitable transparent solvent (e.g., methanol, acetonitrile).

  • Measurement: Record the ECD spectrum over a suitable wavelength range (e.g., 200-400 nm).

  • Analysis:

    • The resulting spectrum, with positive and/or negative Cotton effects, provides a stereochemical fingerprint of the molecule.

    • This experimental spectrum is then compared with the ECD spectra of known, stereochemically defined labdanes or with theoretically calculated ECD spectra for all possible stereoisomers of the synthetic compound. A good match between the experimental and a calculated spectrum allows for the assignment of the absolute configuration.[2]

Workflow for Stereochemical Confirmation

The following diagram illustrates a logical workflow for confirming the stereochemistry of a synthetic this compound, integrating the various analytical techniques.

G cluster_0 Synthesis & Purification cluster_1 Initial Analysis cluster_2 Relative Stereochemistry cluster_3 Absolute Stereochemistry Start Synthetic this compound NMR_1D 1D NMR (¹H, ¹³C) Start->NMR_1D MS Mass Spectrometry Start->MS NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D NOESY_ROESY NOESY/ROESY NMR_2D->NOESY_ROESY Relative_Stereo Proposed Relative Stereochemistry NOESY_ROESY->Relative_Stereo Chiroptical Chiroptical Methods (Optical Rotation, ECD) Relative_Stereo->Chiroptical Xray X-ray Crystallography Relative_Stereo->Xray Comparison Compare with known compounds or theoretical calculations Chiroptical->Comparison Absolute_Stereo Confirmed Absolute Stereochemistry Xray->Absolute_Stereo Unambiguous Comparison->Absolute_Stereo High Confidence

References

A Comparative Guide to the Validation of Analytical Protocols for Labdane Diterpenes

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate and reproducible quantification of pharmacologically active compounds is fundamental to ensuring the safety and efficacy of therapeutic products. Labdane diterpenes, a large class of natural products with a wide range of biological activities, are of significant interest in drug discovery. The validation of analytical methods used to quantify these compounds is critical for quality control and regulatory compliance. An inter-laboratory validation, or round-robin study, is the gold standard for assessing the reproducibility of an analytical method.[1]

Quantitative Performance Comparison

The following tables summarize key validation parameters for the quantification of Andrographolide (B1667393) and Forskolin (B1673556) using High-Performance Liquid Chromatography (HPLC) and High-Performance Thin-Layer Chromatography (HPTLC). These parameters are essential for evaluating the reliability and suitability of an analytical method.

Table 1: Method Validation Parameters for Andrographolide Quantification

ParameterHPLC MethodHPTLC Method
**Linearity (R²) **0.9991Not Specified
Range 50 - 200 µg/mLNot Specified
Accuracy (Recovery) 99.9% - 101.5%Not Specified
Precision (RSD)
Intra-day0.16% (at 25 µg/mL)Not Specified
Inter-day0.24% (at 25 µg/mL)Not Specified
Limit of Detection (LOD) Not SpecifiedNot Specified
Limit of Quantitation (LOQ) 10 µg/mLNot Specified

Data synthesized from single-laboratory validation studies.[2]

Table 2: Method Validation Parameters for Forskolin Quantification

ParameterHPLC MethodHPTLC Method
**Linearity (R²) **0.9998Not Specified
Range 6.3 - 630 µg/mL1000 - 5000 ng/spot
Accuracy (Recovery) 99.1%92.2% - 104.12%
Precision (RSD) < 5.0%Not Specified
Limit of Detection (LOD) 1.5 µg/mLNot Specified
Limit of Quantitation (LOQ) Not SpecifiedNot Specified

Data synthesized from single-laboratory validation studies.[3][4]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of analytical methods. The following sections provide representative experimental protocols for the analysis of Andrographolide and Forskolin.

Andrographolide Analysis via HPLC

This method is suitable for the quantification of andrographolide and related diterpenoids in Andrographis paniculata extracts.[2]

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector.

  • Column: Monolithic Chromolith Performance RP18e (100 mm × 4.6 mm ID, 2 µm).[2]

  • Mobile Phase: A gradient of water and methanol.

  • Detection: UV detection at 220 nm.[2]

  • Sample Preparation: Extracts are dissolved in an appropriate solvent and filtered prior to injection.

  • Validation Procedure: The method was validated for linearity, precision (intra-day and inter-day), and accuracy.[2] Calibration standards were prepared at five concentration levels, and each was injected in triplicate on three different days.[2]

Forskolin Analysis via HPTLC

This method provides a reliable approach for the quantification of forskolin in crude drug samples of Coleus forskohlii.[4]

  • Instrumentation: A High-Performance Thin-Layer Chromatography (HPTLC) system with a suitable scanner for densitometric analysis.

  • Stationary Phase: HPTLC plates pre-coated with silica (B1680970) gel.

  • Mobile Phase: A mixture of toluene, ethyl acetate, and formic acid.

  • Sample Preparation: The crude drug powder is extracted with methanol, followed by sonication to ensure complete extraction.[4]

  • Application: Known volumes of the sample solution are applied as bands on the HPTLC plate.

  • Detection: The plate is scanned at a wavelength of 200 nm.[4]

  • Validation Procedure: The method was validated for linearity and recovery.[4] Linearity was determined by applying different amounts of a standard solution of forskolin, and recovery was assessed by analyzing spiked samples.[4]

Visualizing Inter-Laboratory Validation and Method Selection

Diagrams are powerful tools for illustrating complex workflows and logical relationships, aiding in the comprehension of the validation process and the selection of appropriate analytical methods.

G Figure 1: Generalized Workflow for an Inter-Laboratory Validation Study cluster_0 Planning Phase cluster_1 Execution Phase cluster_2 Analysis and Reporting Phase A Define Scope and Protocol B Select Participating Laboratories A->B C Prepare and Distribute Homogeneous Samples B->C D Laboratories Perform Analysis (Following Protocol) C->D E Data Submission to Coordinating Lab D->E F Statistical Analysis (Repeatability and Reproducibility) E->F G Identify and Investigate Outliers F->G H Final Report Generation F->H G->F Re-analyze data

Figure 1: Generalized workflow for an inter-laboratory validation study.

G Figure 2: Decision Tree for this compound Analysis Protocol Selection A Start: Define Analytical Needs B High Throughput Screening? A->B C Complex Matrix (e.g., Plasma)? B->C No E Use HPTLC or UV-Vis B->E Yes D Trace Level Quantification? C->D No G Use LC-MS/MS C->G Yes F Use HPLC-UV D->F No D->G Yes

References

"comparative review of the therapeutic potential of labdane diterpenes"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Review of the Therapeutic Potential of Labdane Diterpenes

This compound diterpenes are a large and structurally diverse class of natural products, characterized by a bicyclic decalin core.[1] Found in a wide array of organisms, including plants, fungi, and marine life, these compounds have attracted significant scientific interest due to their extensive range of biological activities.[1] This guide provides a comparative overview of the therapeutic potential of this compound diterpenes, focusing on their anticancer, anti-inflammatory, antimicrobial, and neuroprotective properties. The information is intended for researchers, scientists, and professionals in drug discovery and development, with a focus on quantitative biological data, experimental protocols, and mechanisms of action.

Anticancer Activity

Numerous studies have highlighted the potent cytotoxic and cytostatic effects of this compound diterpenes against various human cancer cell lines.[2][3] Their mechanisms of action often involve inducing apoptosis, promoting cell cycle arrest, and inhibiting tumor growth.[2][4] Compounds like andrographolide (B1667393) and sclareol (B1681606) are among the most investigated labdanes for their anticancer properties.[2] Andrographolide, for instance, has been shown to inhibit cancer cell proliferation and induce apoptosis in numerous cancer types, including breast, colon, lung, and cervical cancer.[5] Sclareol has demonstrated the ability to induce apoptosis independently of p53, a key tumor suppressor protein, and to inhibit tumor growth in animal models.[2][4]

Data Presentation: Cytotoxic Activity of this compound Diterpenes
CompoundCancer Cell LineAssayIC50 / ActivityReference
AndrographolideHT-29 (Colon)MTTTime- and concentration-dependent[2]
AndrographolideMCF-7 (Breast)MTT32.90 µM (48h)[5]
AndrographolideMDAMB-231 (Breast)MTT37.56 µM (48h)[5]
SclareolHeLa (Cervical)-Concentration- and time-dependent[2]
This compound Diterpene 1 Raji (Blood)CTG1.2 µM[6]
This compound Diterpene 2 Various Blood CancersCTG1.2 - 22.5 µM[6]
This compound Diterpene 4 Various Blood CancersCTG1.2 - 22.5 µM[6]
11,15-hemiacetal (1 )M109 (Lung)-2.6 µg/mL[7]
12E-3,4-Seco-labda-4(18),8(17),12,14-tetraen-3-oic acidHepG2 (Liver)MTTDose-dependent[8]
Methyl harvadate CHepG2 (Liver)MTTDose-dependent[8]

Anti-inflammatory Activity

The anti-inflammatory properties of this compound diterpenoids are well-documented and are primarily attributed to their ability to modulate key signaling pathways involved in the inflammatory response.[9][10] Their mechanisms include the inhibition of nuclear factor-κB (NF-κB) activity, reduction of nitric oxide (NO) production, and modulation of arachidonic acid (AA) metabolism.[9][10] For example, certain labdanes can suppress the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes in the inflammatory cascade.[11][12] This is often achieved by inhibiting the phosphorylation and degradation of IκBα and IκBβ, which in turn prevents the nuclear translocation of the NF-κB p65 subunit.[12] Furthermore, some labdanes inhibit the phosphorylation of key mediators of the MAPK signaling pathway, such as p38, JNK, and ERK.[11]

Data Presentation: Anti-inflammatory Activity of this compound Diterpenes
CompoundCell LineTarget/AssayIC50 / InhibitionReference
This compound Diterpenoid 4 RAW 264.7NO, PGE2, TNF-α Production1-10 µM[12]
This compound Diterpenoid 11 RAW 264.7NO, PGE2, TNF-α Production1-10 µM[12]
Gymglu acidMacrophagesNO Production78.06% at 155.16 µM[13]
Gymglu acidMacrophagesIL-6 Production71.04% at 155.16 µM[13]
This compound Diterpenoid 1 RAW 264.7NO Production, iNOS expressionPotent inhibition[11]

Antimicrobial Activity

This compound diterpenes have demonstrated a broad spectrum of antimicrobial activities, including antibacterial and antifungal effects.[3][6] They have shown efficacy against various pathogens, including Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, and the key periodontal pathogen Porphyromonas gingivalis.[6][14] For instance, (-)-copalic acid was found to be highly active against P. gingivalis with a promising Minimum Inhibitory Concentration (MIC) value of 3.1 µg/mL, without exhibiting cytotoxicity to human fibroblasts.[14] Other labdanes have shown activity against Escherichia coli and various species of Candida.[15][16]

Data Presentation: Antimicrobial Activity of this compound Diterpenes
CompoundMicroorganismAssayMICReference
This compound Diterpene 2 Bacillus subtilisBroth Microdilution4-8 µg/mL[6]
This compound Diterpene 2 Micrococcus luteusBroth Microdilution4-8 µg/mL[6]
This compound Diterpene 2 Staphylococcus aureusBroth Microdilution4-8 µg/mL[6]
(-)-Copalic acidPorphyromonas gingivalis-3.1 µg/mL[14]
Gomojoside B, C, E, FEscherichia coliAgar Dilution500 ppm[15]
Gomojoside K-OAeromonas salmonishidaAgar Dilution100 ppm[15]

Neuroprotective Activity

Emerging research indicates that this compound diterpenes possess neuroprotective properties.[17][18] Certain labdanes isolated from Fritillaria ebeiensis have been shown to protect against MPP(+)-induced neuronal cell death in human dopaminergic neuroblastoma SH-SY5Y cells, a common model for studying Parkinson's disease.[17] Similarly, marrubiin, a furan (B31954) this compound diterpene, has demonstrated a protective effect in experimental models of traumatic brain injury.[18] Some compounds have also shown potential as anti-neuroinflammatory agents by inhibiting nitric oxide production in microglial cells.[19]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of common experimental protocols used to assess the therapeutic potential of this compound diterpenes.

MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.[1]

  • Cell Culture: Cancer cells (e.g., HepG2, MCF-7) are cultured in a suitable medium (e.g., McCoy's 5A) supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.[1][4]

  • Cell Seeding: Cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the this compound diterpene compound and incubated for a specified period (e.g., 24, 48, or 72 hours). A control group receives only the vehicle (e.g., DMSO).

  • MTT Addition: An MTT solution is added to each well, and the plate is incubated for several hours. Viable cells with active metabolism convert the yellow MTT into a purple formazan (B1609692) precipitate.

  • Solubilization: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[1]

Broth Microdilution Method for MIC Determination

This is a standard procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[1]

  • Inoculum Preparation: A standardized suspension of the test microorganism is prepared in a suitable broth medium.[1]

  • Serial Dilution: The this compound diterpene is serially diluted (two-fold) in a 96-well microtiter plate containing the broth.[1]

  • Inoculation: Each well is inoculated with the standardized microbial suspension. Controls include a growth control (no compound) and a sterility control (no microorganism).[1]

  • Incubation: The plate is incubated under appropriate conditions (temperature, time) for the specific microorganism.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]

Nitric Oxide (NO) Production Assay in Macrophages

This assay measures the anti-inflammatory effect of a compound by quantifying its ability to inhibit NO production in stimulated macrophage cells.[1]

  • Cell Culture: RAW 264.7 macrophage cells are cultured in a suitable medium.[1]

  • Seeding and Treatment: Cells are seeded in a 96-well plate and pre-treated with various concentrations of the this compound diterpene for 1-2 hours.[1]

  • Stimulation: The cells are then stimulated with an inflammatory agent, typically lipopolysaccharide (LPS), to induce the production of NO.[1]

  • Incubation: The cells are incubated for a period, often 24 hours.[1]

  • NO Measurement: The amount of nitrite (B80452) (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The absorbance is read at a specific wavelength, and the concentration of nitrite is calculated from a standard curve.

Visualizations: Workflows and Signaling Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the isolation and cytotoxic evaluation of this compound diterpenes from a natural source.

G cluster_0 Isolation & Purification cluster_1 In Vitro Evaluation a Plant Material Collection b Extraction (e.g., Methanol) a->b c Solvent Partitioning b->c d Column Chromatography c->d e Purified this compound Diterpene d->e g MTT Assay Treatment e->g f Cancer Cell Line Culture f->g h Data Analysis (IC50) g->h i Identify Bioactive Compound h->i

Caption: Workflow for Bioactivity-Guided Isolation and Cytotoxic Screening.

Signaling Pathway

This diagram depicts a simplified model of the NF-κB inflammatory pathway and highlights the inhibitory action of certain this compound diterpenes.

LPS LPS (Inflammatory Stimulus) IKK IKK Activation LPS->IKK IkB Phosphorylation & Degradation of IκB IKK->IkB NFkB_translocation NF-κB Nuclear Translocation IkB->NFkB_translocation Gene Pro-inflammatory Gene Expression (iNOS, COX-2) NFkB_translocation->Gene Inflammation Inflammatory Response Gene->Inflammation This compound This compound Diterpenes This compound->IKK Inhibition This compound->IkB Inhibition

Caption: Inhibition of the NF-κB Signaling Pathway by this compound Diterpenes.

References

Safety Operating Guide

Navigating the Safe Disposal of Labdane Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. Labdane diterpenes, a diverse class of natural products, require careful handling due to their potential biological activities and the general principles of chemical safety. While specific disposal protocols are dictated by the Safety Data Sheet (SDS) for each unique this compound derivative, this guide provides essential, step-by-step procedures for their general handling and disposal.

Important Note: Before proceeding, always consult the specific Safety Data Sheet (SDS) provided by the manufacturer for the particular this compound compound you are using. The SDS is the primary source of information regarding hazards, handling, and disposal.

Chemical and Physical Properties of this compound

Understanding the fundamental properties of the parent this compound structure is a critical first step in its safe management. The following table summarizes key quantitative data for the this compound molecule.

PropertyValue
Molecular Formula C₂₀H₃₈
Molar Mass 278.5 g/mol [1]
CAS Number 561-90-0[1]
Appearance Varies by derivative; parent is a solid
Solubility Generally soluble in organic solvents

Step-by-Step Disposal Procedures

The following operational plan is based on established best practices for managing toxic chemical waste in a laboratory setting.

1. Personal Protective Equipment (PPE): Before handling any this compound waste, ensure you are wearing appropriate PPE. This includes, at a minimum:

  • A standard laboratory coat.

  • Safety glasses or goggles.

  • Chemical-resistant gloves (e.g., nitrile).

2. Waste Segregation: Proper segregation at the point of generation is crucial to prevent accidental reactions and ensure compliant disposal.[2][3]

  • Solid Waste: This category includes unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and other solid labware.

  • Liquid Waste: This includes solutions containing this compound, solvents used for extraction or reaction, and the rinsate from decontaminating glassware.

  • Sharps Waste: Any needles, scalpels, or broken glass contaminated with this compound must be placed in a designated, puncture-resistant sharps container labeled for hazardous chemical waste.

3. Packaging and Labeling: All waste containers must be clearly and accurately labeled to ensure safe handling and disposal.

  • Solid Waste: Collect in a dedicated, puncture-proof container with a secure lid.

  • Liquid Waste: Use a leak-proof, chemically compatible container with a screw-top cap. Ensure the container material will not react with the waste.[4]

  • Labeling: Every waste container must be affixed with a "Hazardous Waste" label. The label must include:

    • The words "Hazardous Waste".

    • The full chemical name(s) of the contents (e.g., "this compound derivative in methanol"). Avoid abbreviations or formulas.[5]

    • The associated hazards (e.g., "Flammable," "Toxic").

    • The date the container was first used for waste accumulation.

4. Storage: Store sealed and labeled waste containers in a designated and secure hazardous waste satellite accumulation area.[4] This area should be:

  • Away from general laboratory traffic.

  • Equipped with secondary containment to capture any potential leaks.[5]

  • Segregated from incompatible chemicals. For example, store flammable liquid waste in a flammable storage cabinet.[4]

5. Final Disposal: Under no circumstances should this compound waste be disposed of down the drain or in the regular trash.[5]

  • Disposal must be handled by your institution's certified hazardous waste management service.

  • Follow your institution's specific procedures for requesting a hazardous waste pickup.

  • Ensure all required documentation, such as a hazardous waste manifest, is completed accurately.

Key Experimental Safety Protocols

The following methodologies detail crucial safety procedures for handling this compound-contaminated materials during and after experimentation.

Decontamination of Laboratory Glassware
  • Initial Rinse: Rinse the contaminated glassware three times with a suitable solvent (e.g., acetone, ethanol) that is capable of dissolving the this compound compound.

  • Collect Rinsate: This initial solvent rinsate is considered hazardous waste. Collect all rinsate in a properly labeled hazardous liquid waste container.[5]

  • Secondary Wash: After the solvent rinse, wash the glassware with soap and water.

  • Final Rinse: Perform a final rinse with deionized water. The glassware can now be air-dried or oven-dried for reuse.

Small-Scale Spill Management
  • Alert Personnel: Immediately alert others in the vicinity of the spill.

  • Don PPE: If not already wearing it, don appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Containment: For liquid spills, use an absorbent material (e.g., chemical spill pads or vermiculite) to absorb the material. For solid spills, gently cover the powder to prevent it from becoming airborne.

  • Collection: Carefully sweep or wipe the contained material and place it, along with any contaminated cleaning materials, into a designated hazardous waste container.

  • Decontaminate: Clean the spill area with a suitable solvent, collecting the cleaning materials as hazardous waste.

  • Report: Report the spill to your laboratory supervisor or Environmental Health and Safety (EHS) department, following your institution's policy.

This compound Disposal Workflow

The diagram below illustrates the decision-making process and procedural flow for the proper disposal of this compound waste. Adherence to this workflow is mandatory to ensure safety and regulatory compliance.

LabdaneDisposalWorkflow start Waste Generation (this compound Compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe identify_waste Identify Waste Type solid_waste Solid Waste (e.g., Contaminated Gloves, Powder) identify_waste->solid_waste Solid liquid_waste Liquid Waste (e.g., Solutions, Rinsate) identify_waste->liquid_waste Liquid sharps_waste Sharps Waste (e.g., Needles, Broken Glass) identify_waste->sharps_waste Sharps ppe->identify_waste package_solid Package in Lined, Puncture-Proof Container solid_waste->package_solid package_liquid Package in Leak-Proof, Compatible Container liquid_waste->package_liquid package_sharps Package in Designated Sharps Container sharps_waste->package_sharps label_waste Label with 'Hazardous Waste', Contents, and Date package_solid->label_waste package_liquid->label_waste package_sharps->label_waste store_waste Store in Secure Satellite Accumulation Area with Secondary Containment label_waste->store_waste request_pickup Arrange for Disposal via Certified Hazardous Waste Service store_waste->request_pickup end Compliant Disposal request_pickup->end

Caption: Workflow for the safe disposal of this compound chemical waste.

References

Essential Safety and Operational Guide for Handling Labdane

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling Labdane. The following procedures are based on the known biological activities of this compound diterpenes and general safety protocols for similar chemical compounds.

Summary of Chemical and Physical Properties

The following table summarizes key quantitative data for this compound.[1][2][3]

PropertyValue
Molecular Formula C₂₀H₃₈
Molar Mass 278.524 g/mol
CAS Number 561-90-0
Appearance Assumed to be a solid or viscous liquid at room temperature, typical for diterpenes.
Biological Activity This compound diterpenes are known to exhibit cytotoxic, antibacterial, antifungal, and anti-inflammatory properties.[3][4][5][6][7][8]

Operational and Disposal Plans

This section outlines the procedural, step-by-step guidance for the safe handling and disposal of this compound.

Personal Protective Equipment (PPE)

Given the potential for biological activity and the general hazards associated with terpenes, the following PPE is mandatory when handling this compound:

PPE CategorySpecification
Eye Protection Chemical splash goggles that conform to ANSI Z87.1 standards are required. A face shield should be worn in addition to goggles when there is a significant risk of splashing.
Hand Protection Chemical-resistant gloves, such as nitrile gloves, are required. Inspect gloves for any defects before use and replace them immediately if they become contaminated or damaged. For prolonged contact, consider using thicker, more resistant gloves and consult the glove manufacturer's compatibility chart.
Body Protection A flame-retardant lab coat must be worn and fully buttoned. For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended. Full-length pants and closed-toe shoes are mandatory laboratory attire.
Respiratory Protection Work with this compound should be conducted in a certified chemical fume hood to avoid inhalation of any dust or vapors. If a fume hood is not available, a risk assessment must be performed to determine if respiratory protection is necessary.
Experimental Protocols: Step-by-Step Handling Procedures
  • Preparation:

    • Before handling this compound, ensure that the work area, typically a chemical fume hood, is clean and uncluttered.

    • Have all necessary equipment and reagents ready to minimize the duration of handling.

    • Ensure that a safety shower and eyewash station are readily accessible.

    • Prepare a designated waste container for this compound-contaminated materials.

  • Weighing and Transfer:

    • If this compound is a solid, handle it carefully to avoid generating dust. Use a spatula for transfers.

    • If it is a liquid, use a calibrated pipette or syringe for accurate and safe transfer.

    • Perform all weighing and transfer operations within a chemical fume hood.

  • In Case of a Spill:

    • Alert others in the vicinity and evacuate the immediate area if necessary.

    • Wear the appropriate PPE, including respiratory protection if the spill is large or in a poorly ventilated area.

    • For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.

    • Clean the spill area with a suitable solvent, and dispose of all cleaning materials as hazardous waste.

    • For large spills, contact your institution's Environmental Health and Safety (EHS) department immediately.

Disposal Plan

All this compound waste, including the pure compound, solutions, and contaminated materials, must be treated as hazardous chemical waste.

  • Waste Segregation:

    • Solid Waste: Collect unused this compound powder, contaminated gloves, weigh boats, and other solid labware in a dedicated, puncture-proof container with a secure lid.

    • Liquid Waste: Collect solutions containing this compound and any solvents used to rinse contaminated glassware in a leak-proof, chemically compatible container with a screw-top cap.

    • Sharps: Any needles, scalpels, or broken glass contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.

  • Packaging and Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste," "Toxic," and the chemical name "this compound." For liquid waste, also include the solvent composition.

    • Keep waste containers closed except when adding waste.

  • Storage:

    • Store sealed and labeled waste containers in a designated and secure hazardous waste accumulation area.

    • This area should have secondary containment to capture any potential leaks.

  • Final Disposal:

    • This compound waste must not be disposed of down the drain or in regular trash.[9]

    • Disposal must be handled by a certified hazardous waste management company.[10] Follow your institution's procedures for requesting a hazardous waste pickup.

Mandatory Visualization

The following diagram illustrates the workflow for the safe handling of this compound.

Labdane_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency prep_area Prepare Work Area in Fume Hood don_ppe Don Appropriate PPE prep_area->don_ppe gather_materials Gather All Necessary Materials don_ppe->gather_materials weigh_transfer Weigh and Transfer this compound gather_materials->weigh_transfer perform_experiment Perform Experimental Procedure weigh_transfer->perform_experiment spill Spill Occurs weigh_transfer->spill decontaminate_glassware Decontaminate Glassware perform_experiment->decontaminate_glassware perform_experiment->spill segregate_waste Segregate Waste decontaminate_glassware->segregate_waste label_waste Label Waste Containers segregate_waste->label_waste store_waste Store Waste in Designated Area label_waste->store_waste request_pickup Request Hazardous Waste Pickup store_waste->request_pickup spill_response Follow Spill Response Protocol spill->spill_response spill_response->segregate_waste

Caption: Workflow for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Labdane
Reactant of Route 2
Labdane

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.